molecular formula C9H13N3 B1356771 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine CAS No. 332883-10-0

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine

Cat. No.: B1356771
CAS No.: 332883-10-0
M. Wt: 163.22 g/mol
InChI Key: XPEHODLGQDPVTB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine (CAS 332883-10-0) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its structure, featuring a bicyclic naphthyridine core and a primary amine functional group, makes it a versatile building block for constructing complex molecules targeting various therapeutic areas . Research indicates that the naphthyridine scaffold is frequently exploited in medicinal chemistry for its ability to interact with enzymes and receptors . This compound serves as a key intermediate in the synthesis of novel drug candidates for central nervous system (CNS) disorders, capitalizing on its structural similarity to biologically active amines . Furthermore, 1,8-naphthyridine derivatives have been investigated as potent and selective inhibitors of enzymes like sphingomyelin synthase 2 (SMS2), a promising target for treating metabolic and cardiovascular diseases . The core structure is also explored in the development of potential anti-cancer agents, with some 1,8-naphthyridine compounds being studied for their antitumor properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h3-4H,1-2,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEHODLGQDPVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591676
Record name 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332883-10-0
Record name 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine
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Foundational & Exploratory

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine: A Versatile Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Scaffold in Targeted Therapeutics

In the rapidly evolving landscape of drug discovery, the quest for novel modalities to address previously "undruggable" targets is paramount. Among the most promising of these new approaches is targeted protein degradation, a strategy that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of this technology lies the design of heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and an E3 ubiquitin ligase. The chemical linker connecting these two entities is not merely a spacer but a critical determinant of the PROTAC's efficacy, selectivity, and physicochemical properties. It is in this context that 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine has emerged as a significant building block, offering a semi-rigid scaffold that can be strategically employed in the rational design of potent and selective protein degraders.[1]

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its application in the construction of PROTACs and its potential impact on the future of medicine.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in medicinal chemistry.

PropertyValueSource
Molecular Formula C₉H₁₃N₃[1]
Molecular Weight 163.22 g/mol [1]
CAS Number 332883-10-0[1][2]
Appearance Typically a solidInferred from related compounds
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.Inferred from chemical structure
Reactivity The primary amine provides a key reactive handle for conjugation to other molecules, typically through amide bond formation or other nucleophilic substitution reactions.Chemical principles

Synthesis of the 5,6,7,8-Tetrahydro-1,8-naphthyridine Scaffold: A Strategic Overview

A common and effective strategy for the synthesis of the 5,6,7,8-tetrahydro-1,8-naphthyridine core involves a multi-step sequence that often begins with a substituted pyridine derivative. One such approach is a modification of the Friedländer annulation, which involves the condensation of a 2-amino-3-formylpyridine with a suitable ketone or a related active methylene compound. Subsequent reduction of the resulting naphthyridine ring system yields the desired tetrahydro-scaffold.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of the target molecule, drawing upon established chemical transformations for similar heterocyclic systems.

G cluster_0 Core Synthesis cluster_1 Reduction & Functionalization 2_aminonicotinaldehyde 2-Aminonicotinaldehyde friedlander Friedländer Annulation 2_aminonicotinaldehyde->friedlander active_methylene Active Methylene Compound active_methylene->friedlander 1_8_naphthyridine Substituted 1,8-Naphthyridine friedlander->1_8_naphthyridine reduction Catalytic Hydrogenation (e.g., H2, Pd/C) 1_8_naphthyridine->reduction tetrahydro_naphthyridine 5,6,7,8-Tetrahydro- 1,8-naphthyridine reduction->tetrahydro_naphthyridine functionalization Introduction of -CH2NH2 group tetrahydro_naphthyridine->functionalization target_molecule 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine functionalization->target_molecule

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

The following protocol is a representative example of how this compound could be synthesized, drawing on established methodologies for similar scaffolds.

Step 1: Synthesis of a 2-substituted-1,8-naphthyridine

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol, add a slight excess of a protected cyanoacetamide (e.g., N-Boc-2-cyanoacetamide) (1.1 eq).

  • Add a catalytic amount of a base, such as piperidine or potassium carbonate, to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and isolate the crude product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography to yield the protected 2-(aminomethyl)-1,8-naphthyridine derivative.

Step 2: Reduction of the 1,8-naphthyridine ring

  • Dissolve the product from Step 1 in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature.

  • Monitor the reaction for the uptake of hydrogen.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydro-1,8-naphthyridine derivative.

Step 3: Deprotection of the amine

  • Dissolve the crude product from Step 2 in a suitable solvent, such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

  • Further purification can be achieved by column chromatography if necessary.

Mechanism of Action in the Context of PROTACs: A Bridge to Degradation

The primary utility of this compound lies in its role as a linker in the design of PROTACs. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The fundamental mechanism of action of a PROTAC is to induce the formation of a ternary complex between the POI and the E3 ligase, thereby hijacking the cell's natural protein degradation machinery.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (with Tetrahydronaphthyridine Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI to Degradation Degradation of POI Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The this compound linker plays a crucial role in this process by:

  • Providing Optimal Geometry: The semi-rigid nature of the tetrahydronaphthyridine scaffold helps to pre-organize the POI and E3 ligase ligands in a favorable orientation for the formation of a stable and productive ternary complex.

  • Modulating Physicochemical Properties: The linker contributes to the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule, all of which are critical for its in vivo efficacy.

  • Fine-Tuning Ternary Complex Cooperativity: The length and flexibility of the linker can significantly impact the cooperativity of ternary complex formation, which in turn influences the efficiency of protein degradation.

Applications in Drug Discovery: A Gateway to New Therapeutic Opportunities

The application of this compound as a building block for PROTACs opens up a wide range of therapeutic possibilities. By enabling the targeted degradation of disease-causing proteins, this technology can address targets that have been challenging to inhibit with traditional small molecule inhibitors.

Potential therapeutic areas where PROTACs incorporating this linker could be impactful include:

  • Oncology: Targeting oncogenic proteins, such as transcription factors, scaffolding proteins, and mutated kinases.

  • Neurodegenerative Diseases: Clearing aggregated proteins, such as tau and alpha-synuclein.

  • Inflammatory and Autoimmune Diseases: Degrading key inflammatory mediators, such as cytokines and signaling proteins.

  • Infectious Diseases: Targeting essential viral or bacterial proteins.

While specific examples of PROTACs utilizing this compound and their corresponding biological data are not yet widely published in the academic literature, the inclusion of this building block in the catalogs of major chemical suppliers as a "Protein Degrader Building Block" indicates its active use in ongoing drug discovery programs.[1]

Data Presentation: Quantitative Analysis of PROTAC Performance

The evaluation of a PROTAC's efficacy relies on a set of key quantitative parameters that describe its ability to induce protein degradation. When a PROTAC incorporating this compound is developed, its performance would be characterized by the following metrics:

ParameterDescriptionTypical Units
DC₅₀ (Degradation Concentration 50%) The concentration of the PROTAC required to induce 50% degradation of the target protein.nM or µM
Dₘₐₓ (Maximum Degradation) The maximum percentage of protein degradation achieved at saturating concentrations of the PROTAC.%
t₁/₂ (Half-life of Degradation) The time required to achieve 50% of the maximal protein degradation at a given PROTAC concentration.hours
Selectivity The degree to which the PROTAC degrades the target protein over other proteins in the proteome.Often expressed as a ratio of DC₅₀ values for the target versus off-target proteins.

These parameters are typically determined using techniques such as Western blotting, ELISA, or mass spectrometry-based proteomics.

Experimental Protocols: A Guide to PROTAC Characterization

The following protocols outline standard experimental workflows for the characterization of a novel PROTAC, such as one constructed using this compound.

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the protein of interest. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Workflow for PROTAC-Mediated Degradation Analysis

G Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment (Dose and Time Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Immunodetection Immunodetection (Primary & Secondary Antibodies) Western_Blot->Immunodetection Data_Analysis Data Analysis (Densitometry) Immunodetection->Data_Analysis

Caption: Standard workflow for analyzing PROTAC-mediated protein degradation by Western blotting.

Future Perspectives and Conclusion

This compound represents a valuable and versatile building block in the rapidly advancing field of targeted protein degradation. Its semi-rigid structure and convenient chemical handle for conjugation make it an attractive component for the rational design of novel PROTACs. As the chemical space of PROTAC linkers continues to be explored and optimized, scaffolds such as this will play a pivotal role in the development of the next generation of targeted therapeutics.

The insights and methodologies presented in this technical guide are intended to provide researchers and drug development professionals with a solid foundation for understanding and utilizing this compound in their own research endeavors. The continued exploration of this and related scaffolds will undoubtedly contribute to the expansion of the "druggable" proteome and the creation of innovative medicines for a wide range of diseases.

References

  • Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. PubMed. Available at: [Link].

  • Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment. PubMed. Available at: [Link].

  • Discovery and biological evaluation of proteolysis targeting chimeras (PROTACs) as an EGFR degraders based on osimertinib and lenalidomide. PubMed. Available at: [Link].

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5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine: A Privileged Scaffold for Modern Drug Discovery

Introduction

The 1,8-naphthyridine scaffold is a nitrogen-containing heterocyclic system that has garnered immense interest from researchers in medicinal chemistry and drug discovery.[1][2] This core structure is considered a "privileged scaffold" due to its versatile synthesis, reactivity, and the wide array of biological activities exhibited by its derivatives.[2][3] These activities span a remarkable range, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4]

This guide focuses on a specific and increasingly important derivative: This compound (CAS No: 332883-10-0).[5][6] The introduction of a primary amine on the partially saturated naphthyridine core makes this molecule a highly valuable and versatile building block. It is particularly relevant in the cutting-edge field of targeted protein degradation, where it serves as a key component in the construction of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[5] This document provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The foundational identity of this compound is defined by its unique arrangement of atoms and chemical descriptors.

  • IUPAC Name: (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine[7]

  • CAS Number: 332883-10-0[5][6]

  • Molecular Formula: C₉H₁₃N₃[5][7]

  • SMILES: C1CC2=C(NC1)N=C(C=C2)CN[7]

  • InChI Key: XPEHODLGQDPVTB-UHFFFAOYSA-N[8]

Caption: 2D Chemical Structure of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties is crucial for experimental design, including formulation and assay development. While extensive experimental data for this specific molecule is not widely published, reliable predicted values are available.

PropertyValueSource
Molecular Weight 163.22 g/mol [5]
Monoisotopic Mass 163.11095 Da[7]
Molecular Formula C₉H₁₃N₃[5][7]
XlogP (Predicted) 0.5[7]
[M+H]⁺ (Predicted) 164.11823 m/z[7]
[M+Na]⁺ (Predicted) 186.10017 m/z[7]

Synthesis and Chemical Reactivity

While a specific, dedicated synthesis protocol for this compound is not detailed in the reviewed literature, a plausible and efficient synthetic route can be constructed based on established methodologies for closely related analogs.[9][10] The synthesis of the tetrahydronaphthyridine core often relies on powerful cross-coupling reactions followed by a cyclization step.

Representative Synthetic Workflow

A common strategy involves the construction of the fused ring system from a substituted pyridine precursor. The following represents a logical, multi-step synthetic pathway.

Step 1: Sonogashira Coupling. The synthesis can commence with a di-halogenated pyridine, such as 2,5-dibromopyridine. A double Sonogashira reaction with appropriate acetylenic partners is an efficient method to introduce the carbon framework needed for cyclization.[9]

Step 2: Reduction. The triple bonds introduced in the previous step are then reduced to saturated alkyl chains. This is typically achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) under a hydrogen atmosphere.

Step 3: Cyclization. The key ring-forming step is often a Chichibabin-type reaction or a similar intramolecular cyclization. This step forms the saturated heterocyclic ring of the tetrahydronaphthyridine core.[9]

Step 4: Functional Group Interconversion. The final step involves converting a substituent on the pyridine ring (e.g., a cyano or ester group) into the desired aminomethyl group. This can be accomplished via reduction, for instance, using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Caption: General synthetic workflow for tetrahydronaphthyridines.

Analytical Characterization

To ensure the identity, purity, and stability of this compound, a suite of standard analytical techniques is employed.

Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the aliphatic protons of the saturated ring, and the aminomethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺).[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. When coupled with a mass spectrometer (LC-MS), it provides both purity data and mass confirmation simultaneously.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretches of the primary amine and the aromatic C-H bonds.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its application as a versatile building block for creating complex, biologically active molecules.

Core Scaffold for Diverse Biological Activities

The broader 1,8-naphthyridine family has demonstrated a vast spectrum of pharmacological activities, establishing the core as a highly potent scaffold in therapeutic research.[3][9] Derivatives have been developed as:

  • Anticancer Agents: Targeting critical cellular machinery like topoisomerases and protein kinases.[2]

  • Antiviral Compounds: Including inhibitors of HIV-1 integrase.[1][11]

  • Neurological Agents: With applications in conditions like Alzheimer's disease and depression.[3][4]

  • Integrin Antagonists: For conditions such as osteoporosis.[3]

Key Building Block for Targeted Protein Degradation

The most prominent modern application of this molecule is in the synthesis of PROTACs.[5] A PROTAC is a heterobifunctional molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This molecule, with its primary amine, serves as an ideal attachment point for a linker, which in turn is connected to a ligand for the target protein. The tetrahydronaphthyridine core itself can act as, or be part of, the E3 ligase-binding moiety.

PROTAC_Structure cluster_PROTAC PROTAC Molecule POI_Ligand Ligand for Protein of Interest (POI) Linker Flexible Linker POI_Ligand->Linker POI Target Protein (for degradation) POI_Ligand->POI Binds E3_Ligase_Ligand E3 Ligase Ligand (e.g., derived from Tetrahydronaphthyridine) Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds

Caption: Role of the scaffold in a PROTAC construct.

Conclusion

This compound is more than just another heterocyclic compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, combined with the reactive primary amine, provides a reliable anchor point for building complex molecular architectures. Grounded in the rich pharmacology of the 1,8-naphthyridine scaffold, this molecule's primary role as a building block, especially in the rapidly advancing field of targeted protein degradation, positions it as a critical component in the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to leverage its properties in their drug discovery and development endeavors.

References

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CAS 332883-10-0 chemical information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

Introduction

The Aurora kinases, a family of serine/threonine kinases, are crucial regulators of mitosis.[1] Their overexpression or amplification in various human tumors has made them attractive targets for cancer therapy.[1][2] GSK1070916, a compound developed by GlaxoSmithKline, has emerged as a highly potent and selective inhibitor of Aurora B and Aurora C kinases.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical and clinical development of GSK1070916 for researchers, scientists, and drug development professionals. While the initial search for CAS 332883-10-0 identifies a simpler heterocyclic building block, 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine[5][6][7][8], the substantive body of scientific literature points to the advanced drug candidate GSK1070916 as the entity of primary interest for this audience.

Chemical Properties and Synthesis

GSK1070916 is a synthetic, azaindole-based small molecule.[9] Its chemical structure is 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea.[10] The development of GSK1070916 involved the optimization of a 7-azaindole series, where the introduction of a 2-aryl group with a basic amine significantly enhanced its cellular activity.[11][12][13]

Table 1: Physicochemical Properties of GSK1070916

PropertyValueSource
Molecular Formula C30H33N7O[10]
Molecular Weight 507.63 g/mol [10][14]
CAS Number 942918-07-2[14]
Compound Class Synthetic Organic[2]

Mechanism of Action

GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[3][4][9][14] A distinguishing feature of GSK1070916 is its time-dependent inhibition and extremely slow dissociation from Aurora B and C.[3][4][11][14] This prolonged engagement with the target kinases likely contributes to its potent and sustained cellular activity. The enzyme-inhibitor dissociation half-life is greater than 480 minutes for Aurora B and approximately 270 minutes for Aurora C.[3][4][14]

MOA cluster_kinase Aurora B/C Kinase ATP_Binding_Site ATP Binding Site Phosphorylation Substrate Phosphorylation ATP_Binding_Site->Phosphorylation Enables ATP ATP ATP->ATP_Binding_Site Binds GSK1070916 GSK1070916 GSK1070916->ATP_Binding_Site Competitively Binds (Slow Dissociation) GSK1070916->Phosphorylation Inhibits Substrate Substrate (e.g., Histone H3) Substrate->Phosphorylation Cell_Cycle_Progression Mitotic Progression Phosphorylation->Cell_Cycle_Progression Drives

Caption: Competitive Inhibition of Aurora B/C by GSK1070916.

Selectivity Profile

GSK1070916 demonstrates high selectivity for Aurora B and C over the closely related Aurora A kinase.[3][9] This selectivity is significant as the inhibition of Aurora A can lead to different cellular phenotypes and potential toxicities.

Table 2: Kinase Inhibitory Potency of GSK1070916

Kinase TargetIC50 (nM)Ki (nM)Selectivity vs. Aurora ASource
Aurora B-INCENP 3.50.38>250-fold[3][9][14]
Aurora C-INCENP 6.51.5>100-fold[3][14]
Aurora A-TPX2 1100490-[3][14]
FLT1 42--[4][14]
Tie-2 59--[14]
SIK 70--[14]
FLT4 74--[14]
FGFR1 76--[14]

In Vitro and In Vivo Antitumor Activity

GSK1070916 exhibits potent antiproliferative activity across a broad range of human tumor cell lines, with EC50 values often below 10 nM.[1][14] A key pharmacodynamic marker of Aurora B inhibition is the reduction of phosphorylation of Histone H3 at serine 10 (pHH3), a direct substrate of Aurora B.[1][14] Treatment of tumor cells with GSK1070916 leads to a dose-dependent decrease in pHH3 levels.[1]

Instead of arresting in mitosis, cells treated with GSK1070916 often fail to complete cytokinesis, leading to polyploidy and eventual apoptosis.[1][14] In preclinical xenograft models, GSK1070916 has demonstrated significant antitumor activity in various cancers, including breast, colon, lung, and leukemia.[1][11][12]

InVitroWorkflow Cell_Culture 1. Culture Tumor Cells (e.g., A549, Colo205) Treatment 2. Treat with GSK1070916 (Dose-response) Cell_Culture->Treatment Incubation 3. Incubate for Specified Time Treatment->Incubation Endpoint_Analysis 4. Endpoint Analysis Incubation->Endpoint_Analysis Cell_Proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) Endpoint_Analysis->Cell_Proliferation pHH3_Analysis pHH3 Western Blot or ELISA Endpoint_Analysis->pHH3_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Endpoint_Analysis->Apoptosis_Assay Ploidy_Analysis Ploidy Analysis (Flow Cytometry) Endpoint_Analysis->Ploidy_Analysis

Caption: General workflow for in vitro evaluation of GSK1070916.

Clinical Development

A Phase 1 clinical trial (NCT01118611) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK1070916 in patients with advanced solid tumors.[2][15][16] The study involved intravenous administration of the drug in escalating doses.[15][16] While the trial has been completed, the full results have not been publicly released.[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay (IMAP™ Assay)

This protocol is a representative method for determining the IC50 of GSK1070916 against Aurora kinases.

  • Reagent Preparation :

    • Prepare a serial dilution of GSK1070916 in a buffer containing 25 mM HEPES (pH 7.2-7.5), 0.15 mg/mL BSA, 0.01% Tween 20, and 25 mM NaCl.[14]

    • Prepare the kinase solution: Aurora B-INCENP (final concentration 2 nM) in the same buffer.[14]

    • Prepare the substrate solution: The same buffer containing appropriate concentrations of MgCl2, DTT, ATP (e.g., 4 µM), and 200 nM 5FAM-PKAtide peptide substrate.[14]

  • Assay Procedure :

    • Add the kinase solution to plates containing the diluted GSK1070916.[14]

    • Incubate at room temperature for 30 minutes to allow for time-dependent inhibition.[14]

    • Initiate the kinase reaction by adding the substrate solution.[14]

    • Incubate at room temperature for 120 minutes.[14]

    • Stop the reaction and quantify product formation using an appropriate plate reader.[14]

  • Data Analysis :

    • Calculate the percent inhibition for each concentration of GSK1070916.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-Histone H3 (Ser10) Assay

This protocol outlines a method to measure the inhibition of Aurora B activity in cells.

  • Cell Culture and Treatment :

    • Seed tumor cells (e.g., A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of GSK1070916 for a specified time (e.g., 24 hours).

  • Cell Lysis and ELISA :

    • Lyse the cells and perform an ELISA to detect the levels of phospho-Histone H3 (Ser10) according to the manufacturer's instructions.

  • Data Analysis :

    • Normalize the phospho-Histone H3 signal to the total protein concentration or cell number.

    • Calculate the EC50 value by plotting the normalized signal against the logarithm of the GSK1070916 concentration.

Safety and Handling

As a potent cytotoxic agent, GSK1070916 should be handled with appropriate precautions in a laboratory setting.

  • Personal Protective Equipment (PPE) : Wear protective gloves, a lab coat, and eye protection.[17][18]

  • Handling : Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[17][18] Use in a well-ventilated area or a chemical fume hood.[17][18]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17][18]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[17][18]

Conclusion

GSK1070916 is a potent and selective Aurora B/C kinase inhibitor with a unique biochemical profile characterized by slow-offset binding. Its robust preclinical activity, demonstrating inhibition of the Aurora B pathway and leading to tumor cell death, has established it as a significant tool for cancer research and a potential therapeutic agent. Further understanding of its clinical activity and safety profile will be crucial in defining its future role in oncology.

References

  • Hardwicke, M. A., et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Portland Press. [Link]

  • Anderson, K., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GSK1070916. [Link]

  • Bavetsias, V., et al. (2016). Aurora B Inhibitors as Cancer Therapeutics. PubMed Central. [Link]

  • Cancer Research UK. A Phase I trial of GSK1070916A in patients with advanced solid tumours. [Link]

  • PubChem. Gsk-1070916 | C30H33N7O. [Link]

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  • PubMed. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. [Link]

  • ClinicalTrials.gov. Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors. [Link]

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(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine: Structure, Synthesis, and Application

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, renowned for its diverse biological activities.[1][2] This bicyclic system, composed of two fused pyridine rings, serves as the core for numerous therapeutic agents, including the pioneering antibacterial nalidixic acid.[3][4] The versatility in its synthesis and its capacity for chemical modification have made it a focal point for researchers aiming to develop novel therapeutics.[1][5]

This technical guide provides a comprehensive analysis of a specific, valuable derivative: (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine . The partial saturation of one of the pyridine rings to form the tetrahydro- derivative introduces a three-dimensional character to the otherwise planar naphthyridine core, a feature increasingly sought after in modern drug design to improve properties such as solubility and target engagement. The presence of a primary aminomethyl group provides a crucial handle for further chemical elaboration.

Authored for researchers, chemists, and drug development professionals, this document delves into the systematic nomenclature, structural characteristics, logical synthetic pathways, and key applications of this compound, with a particular focus on its emerging role as a foundational building block in targeted protein degradation.

Part 1: IUPAC Nomenclature and Structural Analysis

The precise naming of a chemical entity is fundamental to unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.[6] The name "(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine" is deconstructed as follows:

  • Naphthyridine: This is the parent name for the bicyclic heteroaromatic system containing two nitrogen atoms in a naphthalene-like fused ring structure. The numbers "1,8-" specify the positions of the nitrogen atoms in the fused rings.[7]

  • Tetrahydro: This prefix indicates that four hydrogen atoms have been added to the parent naphthyridine structure, saturating one of the rings.

  • 5,6,7,8-: These numbers, known as locants, specify the exact positions of saturation. The numbering of the bicyclic system starts from an atom adjacent to a bridgehead and proceeds around the larger ring first.[8][9] In this case, the pyridine ring not containing the substituent is saturated.

  • -2-yl: This signifies that the core scaffold is a substituent attached to another group via position 2.

  • Methanamine: This is the name of the substituent attached at position 2. It consists of a methylene group (-CH₂) attached to an amine group (-NH₂).

This systematic name precisely describes the molecule's connectivity and structure.

Caption: 2D Structure of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine.

Physicochemical Properties

A summary of the key computed and experimentally available properties is essential for laboratory handling and experimental design.

PropertyValueSource
Molecular Formula C₉H₁₃N₃[10][11]
Molecular Weight 163.22 g/mol [11]
CAS Number 332883-10-0[11][12]
Appearance Colorless to light yellow solid (typical)N/A
XlogP (predicted) 0.5[10]
Monoisotopic Mass 163.11095 Da[10]

Part 2: Retrosynthetic Analysis and Synthesis Protocol

The synthesis of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine can be approached through several strategic routes. The core challenge lies in the controlled construction of the bicyclic scaffold and the subsequent introduction or concurrent formation of the aminomethyl group. A logical retrosynthetic analysis suggests disconnecting the molecule at the tetrahydro-1,8-naphthyridine core, which can be formed via a cyclization reaction.

G Target (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine Intermediate1 2-Cyano-5,6,7,8-tetrahydro-1,8-naphthyridine Target->Intermediate1 Amine Reduction (e.g., LiAlH₄, H₂/Catalyst) Intermediate2 2-Amino-5-chloropyridine Derivative Intermediate1->Intermediate2 Intramolecular Cyclization Precursor1 Substituted Pyridine Intermediate2->Precursor1 Functional Group Interconversion Precursor2 Acrylonitrile or equivalent Intermediate2->Precursor2 Michael Addition

Caption: Retrosynthetic pathway for the target molecule.

A practical and scalable synthesis often involves a variation of the Friedländer annulation or a Chichibabin-type cyclization.[4][13] The following protocol outlines a plausible, multi-step synthesis inspired by established methodologies for related structures.

Experimental Protocol: Synthesis via Cyclization

Causality: This protocol is designed around a robust cyclization strategy. The initial Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between aryl halides and terminal alkynes, setting the stage for the key intramolecular cyclization. The final reduction of the nitrile is a standard and high-yielding transformation to the desired primary amine.

Step 1: Synthesis of a di-substituted pyridine precursor

  • To a solution of 2,5-dibromopyridine in a suitable solvent (e.g., THF/NEt₃ mixture), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Degas the mixture thoroughly with nitrogen or argon.

  • Add 1.1 equivalents of a protected propargylamine (e.g., N-Boc-propargylamine) and stir at room temperature.

  • After completion (monitored by TLC or LC-MS), add 1.1 equivalents of a suitable acetylenic alcohol (e.g., 3-butyn-1-ol).

  • Heat the reaction mixture to facilitate the second Sonogashira coupling until the starting material is consumed.

  • Work up the reaction by quenching, extracting with an organic solvent, and purifying by column chromatography to yield the di-alkyne substituted pyridine.

Step 2: Reductive Cyclization to form the Tetrahydro-1,8-naphthyridine Core

  • Subject the purified di-alkyne from Step 1 to catalytic hydrogenation (e.g., H₂, Pd/C or PtO₂) in a solvent like ethanol or methanol. This step simultaneously reduces the alkyne functionalities to alkanes and can induce cyclization.

  • Alternatively, a Chichibabin-type cyclization can be employed by treating a di-amine precursor with a strong base at elevated temperatures.[13]

  • The specific conditions (pressure, temperature, catalyst loading) must be optimized for the substrate.

  • After the reaction, filter off the catalyst and concentrate the solvent. The resulting product will be the protected amine or nitrile precursor of the target molecule, depending on the chosen propargylamine equivalent.

Step 3: Final Deprotection or Reduction to (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine

  • If a nitrile precursor was formed:

    • Dissolve the nitrile-substituted tetrahydro-1,8-naphthyridine in a dry ether solvent (e.g., THF, Diethyl ether).

    • Carefully add an excess of a reducing agent like Lithium Aluminum Hydride (LiAlH₄) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform a careful aqueous workup (e.g., Fieser workup) to quench the excess hydride and precipitate the aluminum salts.

    • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield the final product.

  • If a Boc-protected amine precursor was formed:

    • Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM) or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    • Stir at room temperature until the deprotection is complete (monitored by TLC/LC-MS).

    • Remove the solvent and excess acid under reduced pressure. Neutralize with a base to obtain the free amine.

Self-Validation: Each step must be validated. The purity and identity of intermediates and the final product should be confirmed by NMR, Mass Spectrometry, and HPLC before proceeding to the next step or application.

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating data package.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two doublets in the aromatic region (~6.5-7.5 ppm) corresponding to the protons at C-3 and C-4. Aliphatic Protons: Three distinct multiplets in the aliphatic region (~1.8-3.5 ppm) corresponding to the -CH₂- groups at positions C-5, C-6, and C-7. Aminomethyl Protons: A singlet or broad singlet (~3.8 ppm) for the -CH₂-NH₂ group. Amine Protons: A broad singlet for the -NH₂ protons and a broad singlet for the N-H at position 8.
¹³C NMR Distinct signals for the 9 carbon atoms. Aromatic carbons will appear in the ~110-160 ppm range. Aliphatic carbons (C-5, C-6, C-7, and the aminomethyl C) will be upfield in the ~20-50 ppm range.
MS (ESI+) A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 164.1182.

Part 4: Applications in Drug Discovery

The unique structural features of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine make it a highly valuable building block, particularly in two key areas of modern drug development.

Intermediate for αᵥβ₃ Integrin Antagonists

The tetrahydro-1,8-naphthyridine core is a key pharmacophore in the development of antagonists for the αᵥβ₃ integrin.[13] This integrin is a cell surface receptor involved in angiogenesis (the formation of new blood vessels) and tumor metastasis. Antagonists that block its function are being investigated as potential anti-cancer and anti-osteoporotic agents. The aminomethyl group at the 2-position of the molecule serves as a critical attachment point for building out the rest of the pharmacophore required for potent and selective binding to the integrin.

Building Block for Targeted Protein Degradation (PROTACs)

Perhaps the most contemporary application is its use as a "Protein Degrader Building Block".[11] Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. A PROTAC is a heterobifunctional molecule with three components: a ligand that binds to a target protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.

The primary amine of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine is an ideal point for attaching a linker, which is then connected to a POI ligand. The tetrahydro-naphthyridine moiety itself can serve as, or be part of, the E3 ligase ligand, or alternatively, it could be part of the POI ligand scaffold.

G cluster_0 PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand Linker Linker POI_Ligand->Linker covalent bond E3_Ligand E3 Ligase Ligand (e.g., derived from our core molecule) Linker->E3_Ligand covalent bond Core_Molecule (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine Core_Molecule->E3_Ligand serves as a key precursor for

Caption: Role as a precursor in PROTAC synthesis.

Causality: The primary amine provides a nucleophilic handle that can be readily acylated, alkylated, or used in reductive amination to append the linker. The semi-rigid, 3D structure of the tetrahydro-naphthyridine core is beneficial for optimizing the spatial orientation of the two ends of the PROTAC, which is critical for inducing the formation of a productive ternary complex (POI-PROTAC-E3 Ligase) that leads to target ubiquitination and degradation.

Conclusion

(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine is more than just another heterocyclic compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, accessible synthesis, and, most importantly, its versatile primary amine handle position it as a key building block for complex, high-value molecules. From its role in constructing targeted integrin antagonists to its application in the cutting-edge field of targeted protein degradation, this compound represents a confluence of established heterocyclic chemistry and next-generation therapeutic design. A thorough understanding of its properties and synthesis is therefore essential for any researcher or institution engaged in the discovery of novel medicines.

References

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The Tetrahydronaphthyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The tetrahydronaphthyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional architecture and tunable electronic properties have made it a cornerstone in the design of novel therapeutics targeting a range of challenging diseases. This technical guide provides a comprehensive overview of the biological significance of the tetrahydronaphthyridine core, delving into its role as a versatile pharmacophore. We will explore its interactions with key biological targets, with a particular focus on its well-established role as a C-X-C chemokine receptor type 4 (CXCR4) antagonist and its emerging potential as a cholesterol ester transfer protein (CETP) inhibitor. This guide will further provide detailed insights into the synthetic strategies for accessing this core, the intricate mechanisms of action of its derivatives, and the critical structure-activity relationships that govern their biological function. Detailed experimental protocols and data-driven visualizations are included to equip researchers with the practical knowledge required to leverage this remarkable scaffold in their drug discovery endeavors.

The Tetrahydronaphthyridine Scaffold: A Gateway to Diverse Bioactivity

The tetrahydronaphthyridine core is a bicyclic aromatic scaffold containing one or more nitrogen atoms in its fused ring system. This structural motif confers a unique combination of rigidity and conformational flexibility, allowing for precise spatial orientation of substituents to interact with biological targets. The presence of nitrogen atoms also introduces opportunities for hydrogen bonding and other polar interactions, which are crucial for high-affinity binding to proteins.

The versatility of the tetrahydronaphthyridine core is evidenced by the diverse pharmacological activities exhibited by its derivatives. While the most extensively studied application is in the development of CXCR4 antagonists for HIV treatment and oncology, recent research has unveiled its potential in other therapeutic areas, including cardiovascular disease.[1][2]

Targeting the CXCR4-CXCL12 Axis: A Major Frontier in HIV and Cancer Therapy

The interaction between the chemokine receptor CXCR4 and its ligand CXCL12 plays a pivotal role in numerous physiological processes, including immune cell trafficking and embryogenesis.[3] However, dysregulation of this axis is a hallmark of several pathologies, most notably HIV-1 entry into T-cells and the metastasis of various cancers.[3][4] Consequently, the development of small molecule CXCR4 antagonists has been a major focus of therapeutic research.

Mechanism of Action: Blocking the Gateway for Viral Entry and Metastatic Spread

Tetrahydronaphthyridine-based compounds have been identified as potent and selective CXCR4 antagonists.[5] These molecules act by competitively binding to the CXCR4 receptor, thereby preventing its interaction with both the viral envelope glycoprotein gp120 of X4-tropic HIV-1 strains and the endogenous ligand CXCL12.[4][6]

The binding of CXCL12 to CXCR4 triggers a cascade of downstream signaling events that promote cell survival, proliferation, and migration.[7][8] In the context of cancer, this signaling pathway is hijacked by tumor cells to facilitate their dissemination from the primary tumor and colonization of distant organs.[3][9] By blocking this interaction, tetrahydronaphthyridine-based CXCR4 antagonists can effectively inhibit HIV-1 entry and suppress cancer metastasis.

The CXCR4 Signaling Cascade

The intricate signaling network downstream of CXCR4 activation involves multiple pathways critical for cellular function and dysfunction. A simplified representation of this cascade is depicted below:

CXCR4_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus CXCR4 CXCR4 G_protein Gαi / Gβγ CXCR4->G_protein Activates STAT JAK/STAT CXCR4->STAT CXCL12 CXCL12 / HIV gp120 CXCL12->CXCR4 Binds THN Tetrahydronaphthyridine Antagonist THN->CXCR4 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription

Figure 1: Simplified CXCR4 Signaling Pathway and Point of Antagonist Intervention.

A New Horizon: Tetrahydronaphthyridines as CETP Inhibitors

Beyond their well-documented effects on CXCR4, tetrahydronaphthyridine derivatives have shown promise as inhibitors of cholesteryl ester transfer protein (CETP).[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") levels, which is associated with a reduced risk of cardiovascular disease.

The discovery of potent tetrahydronaphthyridine-based CETP inhibitors highlights the remarkable versatility of this scaffold and opens up new avenues for its application in cardiovascular medicine.

Synthesis of the Tetrahydronaphthyridine Core: Strategies and Protocols

Accessing the tetrahydronaphthyridine core and its derivatives has been the subject of extensive synthetic exploration. A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic and automated flow chemistry approaches.

General Synthetic Approaches

One notable strategy involves the cobalt-catalyzed [2+2+2] cyclization of alkynes with nitriles, which provides a convergent and efficient route to substituted pyridines that can be further elaborated to the tetrahydronaphthyridine system. More recently, automated continuous flow synthesis has been employed for the modular and scalable production of spirocyclic tetrahydronaphthyridines from primary alkylamines.[7][10] This approach utilizes a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular SNAr cyclization.

Exemplary Experimental Protocol: Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative

The following protocol is a representative example of the synthesis of a tetrahydronaphthyridine core, adapted from the literature.[11]

Step 1: Reductive Amination

  • To a solution of tert-butyl (2-oxoethyl)carbamate (1.0 eq) in dichloromethane (DCM, 0.2 M), add 3-amino-4-methylpyridine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected diamine.

Step 2: Pictet-Spengler Cyclization

  • To a solution of the Boc-protected diamine (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (0.1 M), add paraformaldehyde (2.0 eq).

  • Heat the mixture to 40 °C and stir for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5,6,7,8-tetrahydro-1,6-naphthyridine core structure.

Biological Evaluation: Key Assays and Quantitative Data

The biological activity of tetrahydronaphthyridine derivatives is typically assessed using a battery of in vitro and in vivo assays. For CXCR4 antagonists, key assays include competitive binding assays, calcium flux assays, and HIV-1 entry inhibition assays.

Experimental Protocol: Flow Cytometry-Based CXCR4 Competitive Binding Assay

This protocol is adapted from established methods to determine the ability of a test compound to displace a fluorescently labeled ligand from the CXCR4 receptor.[10][12]

  • Culture Jurkat cells (which endogenously express CXCR4) to a density of 1-2 x 106 cells/mL.

  • Harvest and wash the cells with assay buffer (e.g., PBS with 0.1% BSA).

  • Resuspend the cells in assay buffer to a final concentration of 2 x 106 cells/mL.

  • In a 96-well plate, add 50 µL of the cell suspension to each well.

  • Add 50 µL of the test compound at various concentrations (serially diluted) to the wells. For control wells, add assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Add 50 µL of a fluorescently labeled CXCL12 ligand (e.g., CXCL12-AF647) at a fixed concentration (typically at its Kd) to all wells except the unstained control.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with assay buffer by centrifugation and resuspension.

  • Resuspend the final cell pellet in 200 µL of assay buffer.

  • Analyze the samples by flow cytometry, measuring the fluorescence intensity in the appropriate channel.

  • Calculate the percent inhibition of labeled ligand binding at each concentration of the test compound and determine the IC50 value.

Quantitative Biological Data for Representative Tetrahydronaphthyridine Derivatives

The following table summarizes the biological activity of selected tetrahydronaphthyridine derivatives as CXCR4 antagonists and CETP inhibitors.

Compound IDTargetAssayIC50 (nM)Oral Bioavailability (%F) in MiceReference
30 CXCR4HIV-1 Entry Inhibition727[11]
30 CXCR4Competitive Binding2427[11]
21b CETPIn vitro human plasma CETP inhibition23Not Reported[1]
21d CETPIn vitro human plasma CETP inhibition22Not Reported[1]

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

Systematic modification of the tetrahydronaphthyridine scaffold has provided valuable insights into the structural features required for potent and selective biological activity.

For the 5,6,7,8-tetrahydro-1,6-naphthyridine series of CXCR4 antagonists, SAR studies have revealed that:

  • The introduction of a nitrogen atom into the aromatic ring of the parent tetrahydroisoquinoline scaffold can significantly reduce off-target effects, such as inhibition of the CYP2D6 enzyme.[11]

  • The nature of the substituent on the exocyclic amine is critical for both potency and pharmacokinetic properties. Lipophilic groups can enhance permeability and oral bioavailability.[11]

In the case of 1,5-tetrahydronaphthyridine-based CETP inhibitors, SAR studies have demonstrated that:

  • The substitution pattern on the pendant aromatic rings plays a crucial role in determining inhibitory potency.[1]

Conclusion and Future Perspectives

The tetrahydronaphthyridine core has firmly established itself as a privileged scaffold in drug discovery. Its proven success in generating potent and selective modulators of challenging targets like CXCR4 and CETP underscores its immense therapeutic potential. The continued development of innovative synthetic methodologies, including automated flow chemistry, will undoubtedly accelerate the exploration of the vast chemical space surrounding this versatile nucleus.

Future research efforts should focus on expanding the repertoire of biological targets for tetrahydronaphthyridine derivatives, with a particular emphasis on kinases and other enzymes implicated in cancer and inflammatory diseases. Furthermore, a deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be crucial for their successful translation into clinical candidates. While no tetrahydronaphthyridine-based drugs have yet reached the market, the compelling preclinical data and the broad applicability of this scaffold suggest that it is only a matter of time before this remarkable core structure yields the next generation of innovative medicines.

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The Serendipitous Unveiling and Ascendancy of 1,8-Naphthyridines: From Byproduct to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The narrative of 1,8-naphthyridine derivatives is a testament to the pivotal role of serendipity in scientific discovery, evolving from an unexpected laboratory observation into a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic strategies for 1,8-naphthyridine derivatives, offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind experimental choices, the diverse biological activities of this scaffold, and the future trajectory of this remarkable class of compounds.

Part 1: A Fortuitous Discovery and the Dawn of a New Antibacterial Era

The story of 1,8-naphthyridines begins not with a targeted search, but as an intriguing byproduct. In 1962, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated and characterized a novel compound: 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.[1][2] This molecule, later named nalidixic acid , was the first of the synthetic quinolone antibiotics and marked the inception of a new chapter in antibacterial therapy.[1][3][4]

Initially identified from a "biologically active impurity," this 1,8-naphthyridine analog of a quinolone derivative showed modest but significant antibacterial properties.[2] Subsequent research rapidly established its efficacy, particularly against Gram-negative bacteria, and it was introduced for clinical use in 1964 under the trade name NegGram for the treatment of urinary tract infections (UTIs).[1][5]

The mechanism of action of nalidixic acid was a significant breakthrough. It was found to selectively and reversibly block DNA replication in susceptible bacteria by inhibiting a subunit of DNA gyrase and topoisomerase IV.[1][3][5] This novel mechanism, targeting the essential enzymes for DNA supercoiling and replication, leads to the cessation of DNA synthesis and ultimately, a bactericidal effect.[1][5] The discovery of nalidixic acid not only provided a new therapeutic option but also paved the way for the development of the broader class of fluoroquinolone antibiotics.[1]

Part 2: The Evolving Art of Synthesis: From Classical Reactions to Green Chemistry

The therapeutic potential of the 1,8-naphthyridine core spurred extensive research into its synthesis. Several classical methods have been adapted and refined over the years, with the Friedländer synthesis being one of the most prominent and versatile approaches.

The Friedländer Synthesis: A Cornerstone of 1,8-Naphthyridine Construction

The Friedländer synthesis is a powerful condensation reaction that involves reacting an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are typically used as the starting material.[6] The reaction, which can be catalyzed by either acid or base, proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to yield the aromatic 1,8-naphthyridine ring system.[6]

The versatility of the Friedländer reaction has led to the development of numerous protocols, including more environmentally benign methods.[6][8] Modern iterations of this synthesis have explored the use of inexpensive and biocompatible catalysts like choline hydroxide in water, and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions, which offer advantages such as operational simplicity, high yields, and reduced environmental impact.[7][8][9]

This protocol, adapted from recent advancements, demonstrates a gram-scale synthesis of 2-methyl-1,8-naphthyridine using water as a solvent and a biocompatible ionic liquid as a catalyst.[8][9]

  • Reactant Preparation: In a reaction flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) in 1 mL of water.

  • Catalyst Addition: Add choline hydroxide (1 mol%) to the stirred mixture.[6][10]

  • Inert Atmosphere: Purge the flask with nitrogen gas and maintain it under a nitrogen atmosphere.[6]

  • Reaction Conditions: Heat the reaction mixture to 50°C and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[6][8]

  • Workup and Isolation: Once the reaction is complete (typically within 6 hours), allow the mixture to cool to room temperature. The product can then be extracted using an appropriate organic solvent.[6][10]

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-methyl-1,8-naphthyridine.[6]

friedlander_synthesis start Start: 2-aminonicotinaldehyde + Acetone mix Mix in Water start->mix add_catalyst Add Choline Hydroxide (1 mol%) mix->add_catalyst heat Heat to 50°C under N2 atmosphere add_catalyst->heat monitor Monitor by TLC heat->monitor workup Cool and Extract monitor->workup Reaction Complete purify Purify (Recrystallization/Chromatography) workup->purify end End: 2-methyl-1,8-naphthyridine purify->end

Caption: General workflow for the synthesis of 2-methyl-1,8-naphthyridine via a greener Friedländer reaction.

Other Classical Synthetic Routes

While the Friedländer synthesis is widely used, other classical reactions have also been instrumental in the synthesis of naphthyridines:

  • Skraup Reaction: This reaction allows for the direct, one-pot synthesis of naphthyridines from a pyridinamine.[11] The first synthesis of an unsubstituted 1,8-naphthyridine was achieved using this method in 1927.[10][11]

  • Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from an aniline and α,β-unsaturated carbonyl compounds.[12][13] While primarily for quinolines, modifications of this reaction have been explored for the synthesis of 1,8-naphthyridines, particularly when using aminopyridine derivatives with strong electron-releasing groups.[14]

  • Combes Synthesis: First reported in 1888, this acid-catalyzed reaction involves the condensation of anilines with β-diketones to form substituted quinolines and has been adapted for naphthyridine synthesis.[15]

Part 3: A Privileged Scaffold with a Myriad of Biological Activities

The initial discovery of the antibacterial properties of nalidixic acid was just the beginning. The 1,8-naphthyridine scaffold has since been recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6][16] This has led to the discovery of derivatives with a broad spectrum of pharmacological activities.[17][18][19][20]

Antimicrobial Powerhouses

The 1,8-naphthyridine core is a key feature of many potent antimicrobial agents.[6] Beyond nalidixic acid, several second-generation fluoroquinolones, such as enoxacin , tosufloxacin , and gemifloxacin , incorporate this scaffold and exhibit enhanced antibacterial activity and a broader spectrum.[18][21]

  • Mechanism of Action: These compounds primarily target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[1][3] By inhibiting these enzymes, they induce breaks in the bacterial DNA, leading to cell death.[16]

dna_gyrase_inhibition drug 1,8-Naphthyridine Derivative (e.g., Nalidixic Acid) enzyme Bacterial DNA Gyrase / Topoisomerase IV drug->enzyme death Bacterial Cell Death dna Supercoiled Bacterial DNA replication DNA Replication & Repair enzyme->replication Enables dna->replication Relaxation & Nicking

Sources

Unlocking the Therapeutic Potential of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] This technical guide focuses on a specific, yet underexplored member of this family: 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine. While extensive research has validated the therapeutic promise of the broader 1,8-naphthyridine class, this guide illuminates the untapped potential of this saturated derivative.[3][4] By synthesizing existing knowledge with forward-looking experimental strategies, we aim to provide a comprehensive roadmap for researchers, scientists, and drug development professionals to explore novel therapeutic applications for this promising molecule.

Introduction: The Scientific Rationale for Focusing on this compound

The 1,8-naphthyridine core is a well-established pharmacophore, with numerous derivatives exhibiting a wide array of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neurological activities.[2][5] The saturation of one of the pyridine rings to form the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold introduces a three-dimensional geometry that can significantly influence receptor binding and pharmacokinetic properties. The presence of a primary amine in the form of a methanamine substituent at the 2-position provides a crucial handle for chemical modification and interaction with biological targets.

This unique combination of a saturated heterocyclic core and a reactive side chain makes this compound a compelling starting point for the development of novel therapeutics. Its classification as a "Protein Degrader Building Block" further underscores its potential utility in the rapidly advancing field of targeted protein degradation.[6]

Potential Research Areas & Methodologies

Based on the established activities of the broader 1,8-naphthyridine family, we propose the following key research areas for this compound.

Exploration as a Scaffold for Novel Antibacterial Agents

Scientific Rationale: The 1,8-naphthyridine core is the foundational structure of several successful antibacterial agents, including nalidixic acid.[7] The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The unique stereochemistry of the tetrahydro-derivative could offer novel interactions within the enzyme's binding pocket, potentially overcoming existing resistance mechanisms.

Experimental Workflow:

Caption: A proposed workflow for the discovery and development of novel CNS-active agents based on the this compound scaffold.

Step-by-Step Protocol:

  • CNS-Focused Library Synthesis: A library of derivatives will be synthesized with physicochemical properties optimized for blood-brain barrier (BBB) penetration (e.g., controlled molecular weight, lipophilicity, and polar surface area).

  • In vitro BBB Permeability Assays: The ability of the synthesized compounds to cross the BBB will be assessed using in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Receptor Binding Assays: Compounds with good predicted BBB permeability will be screened against a panel of CNS receptors implicated in neurological disorders (e.g., serotonin, dopamine, and glutamate receptors).

  • Neuronal Cell-Based Assays: The effects of the compounds on neuronal cell health and function will be evaluated in cell-based assays, such as neurite outgrowth assays.

  • Behavioral Models: Lead compounds will be tested in animal models of depression (e.g., forced swim test) and neurodegenerative diseases (e.g., transgenic mouse models of Alzheimer's disease) to assess their in vivo efficacy.

  • Lead Optimization and Preclinical Candidate Selection: Promising compounds will undergo lead optimization to improve their efficacy, safety, and pharmacokinetic profiles, leading to the selection of a preclinical candidate.

Quantitative Data Summary

While specific experimental data for this compound is not yet widely available in the public domain, the following table summarizes its key chemical properties.

[6][8]| Property | Value | Source | | :--- | :--- | :--- | | Molecular Formula | C9H13N3 | |[6] | Molecular Weight | 163.22 g/mol | |[6] | CAS Number | 332883-10-0 | |[6] | Monoisotopic Mass | 163.11095 Da | |[8]

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. By leveraging the rich history of the 1,8-naphthyridine core and applying modern drug discovery strategies, researchers have the opportunity to unlock new treatments for a wide range of diseases. The proposed research areas and experimental workflows in this guide provide a solid foundation for initiating such investigations. The unique structural features of this molecule, coupled with its potential for chemical diversification, make it a high-priority target for further study in the fields of medicinal chemistry and pharmacology.

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  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2017). Acta Chimica Slovenica, 64(4), 919-930. Retrieved from [Link]

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The Tri-Fold Mechanistic Landscape of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biologically active compounds.[1][2] This technical guide presents a comprehensive analysis of the predicted mechanisms of action for a specific derivative, 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine. Drawing upon structural analogy, established activities of the broader naphthyridine class, and its classification as a key chemical building block, we propose a tri-fold mechanistic hypothesis. The primary predicted mechanisms are: 1) antagonism of the αVβ3 integrin receptor, a key regulator of angiogenesis and cellular adhesion; 2) function as a novel E3 ubiquitin ligase recruiter for targeted protein degradation (TPD); and 3) inhibition of key enzymes such as protein kinases, DNA gyrase, or topoisomerases, consistent with the known bioactivities of related naphthyridine compounds. This whitepaper provides a detailed theoretical framework for each predicted mechanism, supported by a rigorous, multi-faceted experimental validation plan designed to elucidate the definitive biological function of this compound.

Introduction: The Emerging Significance of a Privileged Scaffold

The 1,8-naphthyridine core is a recurring structural element in numerous therapeutic agents, exhibiting a remarkable spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The saturated tetrahydro- derivative, this compound, presents a unique three-dimensional conformation that, combined with its primary amine functionality, suggests specific and potent interactions with biological macromolecules. The explicit designation of this molecule as a "Protein Degrader Building Block" by chemical suppliers provides a strong, contemporary rationale for investigating its role in the rapidly advancing field of targeted protein degradation. Furthermore, the synthesis of closely related analogs as intermediates for αVβ3 integrin antagonists points towards a well-defined receptor-ligand interaction model.[5][6] This guide synthesizes these distinct lines of evidence to construct a robust, testable model of the compound's mechanism of action.

Predicted Mechanism of Action I: αVβ3 Integrin Antagonism

Integrin αVβ3 is a heterodimeric cell surface receptor that plays a pivotal role in angiogenesis, tumor metastasis, and bone resorption.[7][8][9] It mediates cellular adhesion to the extracellular matrix by recognizing the arginine-glycine-aspartic acid (RGD) motif present in proteins like vitronectin.[6] The structural similarity of this compound to known αVβ3 antagonists suggests it may function as a competitive inhibitor at the RGD binding site.

Molecular Basis of Interaction

The proposed mechanism involves the aminomethyl group and the nitrogen atoms of the naphthyridine core mimicking the key pharmacophoric features of the RGD peptide. This would enable the compound to occupy the binding pocket on the αVβ3 integrin, thereby preventing the binding of its natural ligands. This disruption of integrin signaling can induce apoptosis in angiogenic endothelial cells and inhibit tumor growth.[10][11]

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling ECM Extracellular Matrix (e.g., Vitronectin) RGD RGD Motif ECM->RGD contains Integrin αVβ3 Integrin RGD->Integrin Binds FAK Focal Adhesion Kinase Integrin->FAK Activates Signaling Downstream Signaling (Proliferation, Survival, Angiogenesis) FAK->Signaling Compound 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine Compound->Integrin Blocks Binding G cluster_0 Targeted Protein Degradation Pathway POI Protein of Interest (POI) PROTAC PROTAC (containing the naphthyridine moiety) POI->PROTAC Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ub_POI->Proteasome Recognized by

Caption: Proposed role in targeted protein degradation.

Experimental Validation Plan

The validation of this mechanism requires a series of biochemical and cell-based assays to demonstrate E3 ligase engagement and subsequent protein degradation.

3.2.1. Tier 1: E3 Ligase Binding and Ternary Complex Formation Assays

  • Objective: To identify which E3 ligase(s) the compound binds to and to confirm the formation of a ternary complex.

  • Protocol: Isothermal Titration Calorimetry (ITC)

    • Load a solution of a purified E3 ligase (e.g., CRBN, VHL) into the sample cell of an ITC instrument.

    • Titrate a solution of this compound into the cell.

    • Measure the heat changes upon binding to determine the binding affinity (Kd).

  • Protocol: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

    • Synthesize a fluorescently labeled version of a known ligand for a POI (e.g., a fluorescently labeled JQ1 for BRD4).

    • In a multi-well plate, combine the fluorescent ligand, the POI, the E3 ligase, and the test compound (as part of a synthesized PROTAC).

    • Measure the change in fluorescence polarization. An increase in polarization indicates the formation of a stable, larger ternary complex. [12] 3.2.2. Tier 2: In-Cell Target Degradation Assays

  • Objective: To demonstrate that a PROTAC containing the naphthyridine moiety can induce the degradation of a target protein in a cellular context.

  • Protocol: Western Blotting

    • Synthesize a PROTAC linking the naphthyridine moiety to a known ligand for a target protein (e.g., JQ1 for BRD4).

    • Treat cells expressing the target protein with increasing concentrations of the PROTAC.

    • After a suitable incubation period, lyse the cells and perform Western blotting to quantify the levels of the target protein. A dose-dependent decrease in the target protein level indicates degradation.

  • Protocol: NanoBRET™ Target Engagement and Degradation Assays

    • Utilize commercially available live-cell assays to measure ternary complex formation, target ubiquitination, and protein degradation in real-time. [13]This provides a more dynamic and quantitative assessment of the PROTAC's activity.

Assay Parameter Measured Expected Outcome for Positive Result
ITCBinding Affinity (Kd)Measurable binding to one or more E3 ligases
FP AssayChange in Fluorescence PolarizationIncreased polarization in the presence of all components
Western BlottingTarget Protein LevelsDose-dependent reduction in target protein
NanoBRET™BRET SignalChanges in BRET signal indicating target engagement and degradation

Predicted Mechanism of Action III: Enzyme Inhibition

The 1,8-naphthyridine scaffold is a well-established pharmacophore in the development of various enzyme inhibitors. [1][3]Therefore, it is plausible that this compound could directly inhibit the activity of key enzymes involved in cellular processes.

Potential Enzyme Targets
  • Protein Kinases: Many naphthyridine derivatives have been reported as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase. [1]The nitrogen atoms in the heterocyclic core can form crucial hydrogen bonds within the ATP-binding pocket of kinases.

  • DNA Gyrase and Topoisomerases: The quinolone antibiotics, which feature a related bicyclic heteroaromatic core, function by inhibiting bacterial DNA gyrase and topoisomerase IV. [3]Some 1,8-naphthyridine derivatives have also shown topoisomerase II inhibitory activity. [14]

G cluster_0 Kinase Inhibition cluster_1 DNA Gyrase/Topoisomerase Inhibition Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Compound_Kinase Naphthyridine Compound Compound_Kinase->Kinase Inhibits Gyrase DNA Gyrase/ Topoisomerase DNA_Relaxed Relaxed DNA Gyrase->DNA_Relaxed Relaxes DNA_Supercoiled Supercoiled DNA DNA_Supercoiled->Gyrase Compound_Gyrase Naphthyridine Compound Compound_Gyrase->Gyrase Inhibits

Caption: Potential enzyme inhibition mechanisms.

Experimental Validation Plan
  • Objective: To screen the compound against a panel of relevant enzymes to identify potential inhibitory activity.

  • Protocol: Kinase Inhibition Panel Screening

    • Submit the compound to a commercial kinase profiling service to screen against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).

    • For any identified "hits" (kinases with significant inhibition), perform dose-response studies to determine the IC50 value using a suitable kinase activity assay (e.g., ADP-Glo™ Kinase Assay).

  • Protocol: DNA Gyrase/Topoisomerase Inhibition Assays

    • Utilize commercially available kits to assess the inhibition of DNA gyrase supercoiling activity or topoisomerase-mediated DNA relaxation. [15][16][17] 2. These assays typically involve incubating the enzyme with a plasmid DNA substrate in the presence of the test compound.

    • The different topological forms of the DNA (supercoiled vs. relaxed) are then resolved by agarose gel electrophoresis.

Conclusion and Future Directions

This compound is a molecule of significant interest, standing at the crossroads of several contemporary drug discovery paradigms. The evidence presented in this guide supports three plausible and compelling mechanisms of action: αVβ3 integrin antagonism, E3 ligase recruitment for targeted protein degradation, and direct enzyme inhibition. The proposed experimental validation plan provides a clear and logical pathway to dissect these possibilities and to definitively characterize the compound's biological activity.

The elucidation of the primary mechanism of action will be critical in guiding the future development of this scaffold. Should it prove to be a novel E3 ligase recruiter, it would represent a significant advancement in the field of targeted protein degradation. If its primary activity is as a potent and selective αVβ3 integrin antagonist, it holds promise for the development of new anti-angiogenic and anti-metastatic therapies. Finally, its potential as an enzyme inhibitor warrants thorough investigation, given the proven success of the broader 1,8-naphthyridine class in this area. The systematic execution of the outlined experimental strategy will undoubtedly provide valuable insights into the therapeutic potential of this promising chemical entity.

References

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Determining the Solubility of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine (CAS No. 332883-10-0), a heterocyclic amine of increasing interest in medicinal chemistry and drug development.[1][2] Given the current absence of extensive public solubility data for this specific molecule, this document emphasizes predictive methodologies based on structural analogs and outlines a robust, step-by-step experimental protocol for accurate solubility determination in common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical assessment, formulation development, and process chemistry.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy.[3] Poor aqueous solubility can lead to erratic absorption and insufficient drug exposure, while an understanding of solubility in organic solvents is paramount for optimizing reaction conditions, purification strategies, and the development of stable formulations.[4]

This compound, a molecule featuring a bicyclic heterocyclic core and a primary amine, presents a unique solubility profile. Its structure suggests a balance of hydrophilic and lipophilic character, making its behavior in different solvent systems non-obvious without empirical data. The heterocyclic nitrogen atoms are capable of hydrogen bonding, as is the primary amine, suggesting potential solubility in protic solvents. However, the tetrahydro-naphthyridine core is largely nonpolar. This guide provides the necessary tools to elucidate this profile.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for this compound is scarce, we can infer its likely solubility by examining its structural components and comparing them to related, well-characterized molecules such as aminopyridines and other tetrahydronaphthyridine derivatives.

Molecular Structure:

  • Molecular Formula: C9H13N3[1][2]

  • Molecular Weight: 163.22 g/mol [1]

  • Key Features:

    • Tetrahydropyridine Ring: Contributes to non-polar character.

    • Pyridine Ring: Aromatic and capable of pi-pi stacking interactions.

    • Primary Aminomethyl Group (-CH2NH2): A polar, basic functional group capable of hydrogen bonding. The basicity of similar heterocyclic amines can be influenced by the electronic effects within the ring system.[5][6]

    • Two Ring Nitrogens: Act as hydrogen bond acceptors.

Predicted Solubility:

Based on the solubility of analogous compounds like 2-aminopyridine and 4-aminopyridine, a qualitative prediction of solubility for this compound can be formulated.[7][8][9]

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe primary amine and ring nitrogens can form strong hydrogen bonds with protic solvents. However, the nonpolar hydrocarbon backbone may limit very high solubility in water.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighThese solvents can accept hydrogen bonds and have dipoles that interact favorably with the polar groups of the molecule. DMSO and DMF are generally excellent solvents for a wide range of organic compounds.[9]
Non-Polar Hexane, Cyclohexane, TolueneLowThe "like dissolves like" principle suggests that the overall polarity of the molecule will make it poorly soluble in non-polar solvents. Studies on 2-aminopyridine show very low solubility in hexane and cyclohexane.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can solvate a range of organic molecules.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateTHF is a polar ether and is expected to be a better solvent than the less polar diethyl ether.
Esters Ethyl AcetateModerateEthyl acetate is a moderately polar solvent commonly used in chromatography and extractions. It is expected to be a reasonable solvent for this compound.[8]

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, a systematic experimental approach is required. The shake-flask method is a well-established and reliable technique for determining thermodynamic (or equilibrium) solubility.[7][10]

Required Materials and Equipment
  • This compound (ensure purity is known)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or other suitable glass vials with screw caps

  • Thermostatically controlled shaker or orbital incubator

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess compound B Add known volume of solvent A->B C Agitate at constant temp. (e.g., 24-48 hours) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute aliquot E->F G Analyze via HPLC/UV-Vis F->G I Calculate concentration (mg/mL) G->I H Prepare calibration curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is reached.[4]

    • To each vial, add a precise volume (e.g., 2.0 mL) of a selected solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).[11]

    • Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[10]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle by gravity or brief centrifugation.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Perform a precise dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing these standards using a validated HPLC or UV-Vis spectrophotometric method.[4][12]

    • Analyze the diluted sample from step 3 using the same method.

    • Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.

    • Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

High-Throughput and Kinetic Solubility Assays

In early drug discovery, where compound availability may be limited, high-throughput kinetic solubility assays are often employed.[12] These methods typically involve dissolving the compound in a strong organic solvent like DMSO and then diluting it into an aqueous buffer.[12][13] The point at which precipitation occurs is detected, often by nephelometry (light scattering) or UV absorption.[3][12]

G A High-concentration stock in DMSO B Serial dilution into aqueous buffer A->B C Precipitation occurs B->C D Detection by Nephelometry or UV-Vis C->D E Determine Kinetic Solubility D->E

Caption: General Workflow for Kinetic Solubility Assay.

It is important to note that kinetic solubility is often higher than thermodynamic solubility but provides a valuable and rapid means of comparing compounds in a series.[13]

Conclusion and Best Practices

References

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Spectroscopic Analysis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Spectroscopic Solutions Division, Synthesis & Characterization Core

Abstract: 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural rigidity and basic nitrogen centers make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization and quality control of this compound. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in the development of pharmaceuticals leveraging this important molecular framework.

Introduction: The Significance of the Tetrahydro-1,8-naphthyridine Core

The 1,8-naphthyridine ring system and its derivatives are prevalent structural motifs in a wide array of biologically active compounds, demonstrating antimicrobial, anticancer, and anti-inflammatory properties. The partially saturated 5,6,7,8-tetrahydro-1,8-naphthyridine core offers a three-dimensional structure that can be exploited to achieve specific spatial arrangements of pharmacophoric groups, enhancing binding affinity and selectivity for various biological targets. The 2-methanamine substituent introduces a primary amine, a common feature for establishing ionic interactions or for further synthetic elaboration.

Accurate and thorough spectroscopic characterization is a cornerstone of chemical synthesis and drug development. It ensures the structural integrity of the target compound, identifies potential impurities, and provides the foundational data required for regulatory submissions. This guide will systematically address the key spectroscopic signatures of this compound.

Synthesis and Structural Confirmation

The synthesis of this compound can be achieved through multi-step synthetic sequences, often starting from substituted pyridines. A common strategy involves the construction of the second pyridine ring via cyclization reactions, followed by reduction of the newly formed ring and subsequent functional group manipulations to introduce the 2-methanamine moiety.

Given the potential for isomeric impurities arising from the synthesis, rigorous spectroscopic analysis is paramount for confirming the correct regiochemistry and the successful installation of the aminomethyl group at the C2 position.

Below is a generalized workflow for the synthesis and purification of the target compound, emphasizing the critical role of spectroscopic analysis at each stage.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyridines) Step1 Ring Annulation/ Cyclization Start->Step1 Step2 Aromatic Ring Reduction Step1->Step2 Step3 Functional Group Interconversion at C2 Step2->Step3 Step4 Introduction of Methanamine Group Step3->Step4 Purification Chromatographic Purification (e.g., HPLC) Step4->Purification Final Isolated 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine Purification->Final QC Spectroscopic Characterization (NMR, IR, MS) Final->QC

Caption: Generalized synthetic and quality control workflow for this compound.

Spectroscopic Data and Interpretation

While extensive searches of the scientific literature and chemical databases did not yield experimentally acquired spectra specifically for this compound, we can predict the expected spectral features based on the known chemical shifts and fragmentation patterns of analogous structures. The following sections outline the anticipated data and provide a framework for its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.

3.1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and aminomethyl protons. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0 ppm.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment Rationale
H-36.8 - 7.0d1HJ = ~7-8Aromatic proton ortho to the aminomethyl group.
H-46.3 - 6.5d1HJ = ~7-8Aromatic proton meta to the aminomethyl group.
NH (amide)6.0 - 6.5br s1H-Broad signal for the secondary amine proton on the tetrahydro-pyridine ring.
CH₂ (aminomethyl)3.7 - 3.9s2H-Singlet for the methylene protons of the aminomethyl group.
H-53.3 - 3.5t2HJ = ~6-7Methylene protons adjacent to the amide nitrogen.
H-72.7 - 2.9t2HJ = ~6-7Methylene protons at the benzylic position.
H-61.8 - 2.0m2H-Methylene protons in the middle of the aliphatic chain.
NH₂ (primary amine)1.5 - 2.5br s2H-Broad singlet for the primary amine protons, which can exchange with D₂O.

3.1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

CarbonPredicted Chemical Shift (ppm)Assignment Rationale
C-2155 - 158Aromatic carbon bearing the aminomethyl group.
C-8a150 - 153Aromatic carbon at the ring junction, adjacent to the amide nitrogen.
C-4a140 - 143Aromatic carbon at the other ring junction.
C-3120 - 123Aromatic CH carbon.
C-4110 - 113Aromatic CH carbon.
CH₂ (aminomethyl)45 - 48Carbon of the aminomethyl group.
C-542 - 45Aliphatic methylene carbon adjacent to the amide nitrogen.
C-728 - 31Aliphatic methylene carbon at the benzylic position.
C-622 - 25Aliphatic methylene carbon.

3.1.3. Experimental Protocol for NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds.

3.2.1. Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Medium, BroadN-H stretchPrimary and secondary amines
3050 - 3000WeakC-H stretchAromatic C-H
2950 - 2850MediumC-H stretchAliphatic C-H
1620 - 1580Medium-StrongC=C and C=N stretchPyridine ring
1500 - 1400MediumC-C stretchAromatic ring
1350 - 1250MediumC-N stretchAromatic and aliphatic amines

3.2.2. Experimental Protocol for IR Data Acquisition

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

3.3.1. Predicted Mass Spectrometry Data

The molecular formula of this compound is C₉H₁₃N₃.

  • Monoisotopic Mass: 163.1109 g/mol

  • Average Mass: 163.221 g/mol

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be readily protonated.

IonCalculated m/z
[M+H]⁺164.1182
[M+Na]⁺186.1002
[M+K]⁺202.0741

3.3.2. Fragmentation Pattern

The fragmentation of the molecular ion in an electron ionization (EI) or tandem mass spectrometry (MS/MS) experiment can provide valuable structural information. Key fragmentations would likely involve the loss of the aminomethyl group or cleavage of the tetrahydro-pyridine ring.

Fragmentation M [M]⁺˙ m/z = 163 F1 [M - NH₂]⁺ m/z = 147 M->F1 - •NH₂ F2 [M - CH₂NH₂]⁺˙ m/z = 133 M->F2 - •CH₂NH₂ F3 Retro-Diels-Alder Fragments M->F3

Caption: Plausible fragmentation pathways for the molecular ion of this compound.

3.3.3. Experimental Protocol for Mass Spectrometry Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI for LC-MS or EI for GC-MS). A high-resolution instrument (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (LC or GC).

    • Acquire the mass spectrum in positive ion mode.

    • For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

References

Due to the absence of specific literature detailing the experimental spectroscopic data for this compound, this guide has been constructed based on fundamental principles of spectroscopic interpretation and data from structurally related compounds. For general methodologies and principles, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

A Comprehensive Technical Guide to the Safe Handling, and Storage of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, and storage of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine (CAS No. 332883-10-0). As a novel building block in medicinal chemistry, particularly in the synthesis of protein degraders, a thorough understanding of its chemical properties and potential hazards is paramount to ensure laboratory safety and experimental integrity.[1]

Understanding the Compound: Chemical Identity and Properties

This compound is a bicyclic heterocyclic amine. Its structure, featuring a saturated pyridine ring fused to a pyridine ring with a methylamine substituent, suggests specific reactivity and toxicological considerations. While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties from its structural motifs and data from closely related analogs.

PropertyValueSource
CAS Number 332883-10-0[1]
Molecular Formula C₉H₁₃N₃[1]
Molecular Weight 163.22 g/mol [1]
Appearance Likely a solid or oilInferred
Purity Typically ≥95% for research use[1]

Hazard Identification and Risk Assessment

  • Skin Corrosion/Irritation: Aromatic and aliphatic amines can be irritating to the skin. Prolonged contact may lead to redness, itching, or more severe irritation.[5][6]

  • Serious Eye Damage/Irritation: Amines are often corrosive or severely irritating to the eyes. Direct contact can cause significant damage.[5][6]

  • Acute Toxicity (Oral): While not quantified for this specific compound, related structures suggest potential harm if swallowed.

  • Respiratory Irritation: If the compound is a powder or volatile, inhalation may cause respiratory tract irritation.[5]

The following workflow outlines a comprehensive risk assessment process before handling the compound.

Risk_Assessment_Workflow Figure 1: Risk Assessment Workflow cluster_Prep Preparation cluster_Control Control Measures cluster_Procedure Procedural Safety Review_SDS Review SDS of Analogous Compounds Identify_Hazards Identify Potential Hazards (Skin/Eye Irritation, Toxicity) Review_SDS->Identify_Hazards Evaluate_Quantities Evaluate Quantities to be Used Identify_Hazards->Evaluate_Quantities Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Evaluate_Quantities->Select_PPE Ensure_Ventilation Ensure Proper Ventilation (Fume Hood) Select_PPE->Ensure_Ventilation Prepare_Spill_Kit Prepare Spill Kit Ensure_Ventilation->Prepare_Spill_Kit Develop_SOP Develop Standard Operating Procedure (SOP) Prepare_Spill_Kit->Develop_SOP Emergency_Plan Review Emergency Procedures (Eyewash, Shower) Develop_SOP->Emergency_Plan

Caption: Risk assessment workflow prior to handling the compound.

Safe Handling Protocols

Adherence to stringent handling protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a significant risk of splashing.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a higher risk of exposure, consider additional protective clothing.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

General Hygiene Practices
  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

  • Avoid inhalation of dust or vapors.[5]

  • Keep the container tightly closed when not in use.

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents. The basic nature of the amine functionality suggests it will react with acids.

  • Storage Area: The storage area should be clearly labeled, and access restricted to authorized personnel.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

The following diagram illustrates the appropriate first aid response workflow.

First_Aid_Workflow Figure 2: First Aid Response Workflow Exposure Exposure Occurs Assess_Situation Assess the Situation (Type of Exposure) Exposure->Assess_Situation Eye_Contact Eye Contact Assess_Situation->Eye_Contact Skin_Contact Skin Contact Assess_Situation->Skin_Contact Inhalation Inhalation Assess_Situation->Inhalation Ingestion Ingestion Assess_Situation->Ingestion Flush_Eyes Flush Eyes with Water (15 mins) Eye_Contact->Flush_Eyes Wash_Skin Wash Skin with Soap & Water (15 mins) Skin_Contact->Wash_Skin Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth with Water (Do NOT Induce Vomiting) Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Medical_Attention Wash_Skin->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Workflow for first aid response to exposure.

Accidental Release Measures
  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area and prevent further leakage if it is safe to do so. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.

  • Ventilation: Ensure adequate ventilation of the affected area.

Disposal Considerations

All waste materials should be handled as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.

Conclusion

While this compound is a valuable tool in modern drug discovery, its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By following the guidelines outlined in this document, researchers can work with this compound safely and effectively, minimizing risks to themselves and their colleagues. Always prioritize a culture of safety in the laboratory and consult with your institution's environmental health and safety department for specific guidance.

References

  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of 5,6,7,8-Tetrahydro-[2][3]naphthyridine-2-carboxylic acid. Retrieved from [Link]

  • Pancasakti Putra Kencana. (2023). Material Safety Data Sheet. Retrieved from [Link]

  • Scheuermann, J. E., et al. (2018). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

  • GSRS. (n.d.). 5,6,7,8-TETRAHYDRO-2-NAPHTHYLAMINE. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-naphthylamine. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

Sources

The Strategic Intermediate: A Technical Guide to 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine, a versatile heterocyclic building block gaining prominence in medicinal chemistry. We will delve into its synthesis, purification, key chemical transformations, and its role as a crucial intermediate in the development of novel therapeutics. The inherent conformational rigidity of the tetrahydronaphthyridine scaffold, combined with the reactive primary amine, makes this molecule a valuable starting point for accessing diverse and biologically relevant chemical space.

Core Molecular Attributes

Before exploring its synthesis and applications, a summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₉H₁₃N₃
Molecular Weight 163.22 g/mol
CAS Number 332883-10-0
Appearance Typically an off-white to yellow solid
Solubility Soluble in methanol, dichloromethane, and other polar organic solvents

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is not a trivial undertaking but can be achieved through a logical and robust synthetic sequence. A common and effective strategy involves the construction of the aromatic 1,8-naphthyridine core, followed by reduction of the pyridine ring and subsequent elaboration of the C2 substituent.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the well-established Friedländer annulation to construct the 1,8-naphthyridine ring system. This is followed by catalytic hydrogenation to saturate one of the pyridine rings, and finally, the reduction of a nitrile at the C2 position to yield the desired primary amine.

Synthetic Pathway A 2-Amino-3-formylpyridine C 1,8-Naphthyridine-2-carbonitrile A->C Friedländer Annulation (Base catalyst) B Acetonitrile B->C D 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-carbonitrile C->D Catalytic Hydrogenation (e.g., Pd/C, H₂) E 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine D->E Nitrile Reduction (e.g., LiAlH₄ or Raney Ni, H₂)

Caption: Proposed synthetic pathway to the target intermediate.

Experimental Protocols

Step 1: Synthesis of 1,8-Naphthyridine-2-carbonitrile (Precursor)

This step utilizes the Friedländer annulation, a classic method for synthesizing quinolines and their aza-analogs.

  • Reaction: 2-Amino-3-formylpyridine with acetonitrile in the presence of a base.

  • Procedure:

    • To a solution of 2-amino-3-formylpyridine (1.0 eq) in a suitable solvent such as ethanol, add acetonitrile (excess) and a catalytic amount of a strong base (e.g., potassium tert-butoxide, 0.2 eq).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1,8-naphthyridine-2-carbonitrile.

Step 2: Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbonitrile

Catalytic hydrogenation is a reliable method for the selective reduction of one of the pyridine rings in the 1,8-naphthyridine system.[1]

  • Reaction: Catalytic hydrogenation of 1,8-naphthyridine-2-carbonitrile.

  • Procedure:

    • Dissolve 1,8-naphthyridine-2-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05 eq).

    • Subject the mixture to a hydrogen atmosphere (typically 50 psi) in a Parr shaker or similar hydrogenation apparatus.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude product. This can often be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent for this transformation.[2][3] Alternatively, catalytic hydrogenation with Raney Nickel can be employed, which may be a safer option for larger scale synthesis.[3]

  • Reaction: Reduction of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbonitrile.

  • Procedure (using LiAlH₄):

    • To a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbonitrile (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of the Final Product

The crude product can be purified by column chromatography on silica gel. Due to the basic nature of the amine, it is often advantageous to pre-treat the silica gel with a small amount of triethylamine in the eluent system to prevent tailing. Alternatively, reversed-phase HPLC can be an effective purification method for obtaining highly pure material.[4][5]

Applications as a Pharmaceutical Intermediate

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules. The 2-methanamine derivative is a particularly useful intermediate as the primary amine provides a handle for further synthetic elaboration.

Kinase Inhibitors

The tetrahydronaphthyridine core can serve as a scaffold for the development of kinase inhibitors. For instance, derivatives of the isomeric 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine have been identified as highly potent and selective inhibitors of cyclin-dependent kinase 4/6 (CDK4/6), which are important targets in cancer therapy.[6] The rigid bicyclic system can orient substituents into the ATP-binding pocket of kinases to achieve high affinity and selectivity.

Kinase_Inhibitor_Concept A 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine C Amide Coupling (e.g., HATU) A->C B Carboxylic Acid (R-COOH) B->C D Kinase Inhibitor Candidate C->D Forms amide bond

Caption: General scheme for elaborating the intermediate into a kinase inhibitor.

Integrin Antagonists

A closely related analogue, 3-(5,6,7,8-tetrahydro-[3][7]-naphthyridin-2-yl)-propylamine, is a key intermediate in the synthesis of αvβ3 integrin receptor antagonists.[8][9] These antagonists have potential applications in treating diseases such as osteoporosis and certain cancers. This highlights the utility of the tetrahydronaphthyridine core as a mimic of the Arg-Gly-Asp (RGD) peptide motif that binds to integrins.

Key Downstream Chemical Transformations

The primary amine of this compound is a versatile functional group that can undergo a variety of chemical reactions to build more complex molecules.

Amide Bond Formation

One of the most common reactions of primary amines is the formation of an amide bond with a carboxylic acid. This is a cornerstone of medicinal chemistry for linking molecular fragments.

  • Protocol Example (using HATU):

    • To a solution of the carboxylic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a peptide coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).[10][11]

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq) in DMF.

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Work up the reaction by diluting with water and extracting with an organic solvent.

    • Purify the product by column chromatography or preparative HPLC.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing further alkyl substituents on the nitrogen atom. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ.[7][8][12]

  • Protocol Example:

    • Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).[8]

    • Stir the reaction at room temperature for several hours to overnight, monitoring by LC-MS.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as aliphatic protons of the tetrahydropyridine ring and the aminomethyl group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons, providing further confirmation of the carbon skeleton.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): This technique should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 164.1182.[13]

High-Performance Liquid Chromatography (HPLC)
  • Purity Analysis: Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of the compound. A mobile phase consisting of a gradient of water and acetonitrile with a modifier such as trifluoroacetic acid (TFA) or formic acid is typically used. Due to the basic nature of the analyte, using a buffer at a slightly acidic pH can improve peak shape.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. Its rigid scaffold and reactive primary amine offer medicinal chemists a powerful tool for exploring novel chemical space in the pursuit of new drugs. A thorough understanding of its synthesis, reactivity, and analytical properties is crucial for its effective utilization in drug discovery programs.

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Amine synthesis by reductive amination of aldehydes and hemiacetals. Journal of Organic Chemistry, 75(16), 5470-5477.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments.
  • Chemistry LibreTexts. (2023). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Wikipedia. (2024).
  • Miller, S. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Common Organic Chemistry. (n.d.).
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • MDPI. (2020). A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. Molecules, 25(15), 3384.
  • Supplementary Inform
  • ResearchGate. (2023, February 27). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. r/Chempros.
  • Semantic Scholar. (n.d.).
  • ACS Publications. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 8(18), 7076–7083.
  • Teledyne ISCO. (2012, November 9).
  • Fan, R., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 18(11), 2730–2733.
  • Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Wang, S., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364.
  • Teledyne ISCO. (2012).
  • Wikipedia. (2024).
  • Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10489–10500.
  • Armarego, W. L. F. (1963). The Catalytic Hydrogenation of the Naphthyridines. Journal of the Chemical Society, 4226-4233.
  • Burrows, J. N., et al. (2015). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 25(16), 3149–3154.
  • Duggan, M. E., et al. (2000). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 10(12), 1365–1368.
  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent.
  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3169.
  • MDPI. (2021). 1,6-Naphthyridin-2(1H)
  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine.
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The 1,8-Naphthyridine Scaffold: A Privileged Core for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Introduction: The Enduring Appeal of the 1,8-Naphthyridine Scaffold in Medicinal Chemistry

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its inherent structural features, including a planar, rigid framework and the presence of hydrogen bond donors and acceptors, make it an ideal foundation for the design of molecules that can interact with a wide array of biological targets.[2] The versatility in its synthesis and the ability to readily introduce diverse substituents have led to the development of a vast library of 1,8-naphthyridine derivatives with a remarkable spectrum of pharmacological activities.[2][4] This guide provides a comprehensive exploration of the biological potential of the 1,8-naphthyridine core, delving into its anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, complete with mechanistic insights, structure-activity relationships, and detailed experimental protocols.

Anticancer Activity: Targeting the Machinery of Malignancy

The 1,8-naphthyridine scaffold has emerged as a powerful tool in the development of novel anticancer agents, with derivatives demonstrating potent activity against a range of cancer cell lines.[5][6] The mechanisms underlying their cytotoxic effects are multifaceted, often involving the disruption of fundamental cellular processes such as DNA replication and cell signaling.[7]

Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning

A primary anticancer mechanism of certain 1,8-naphthyridine derivatives is their ability to function as DNA intercalators and topoisomerase II poisons.[8] Topoisomerase II is a crucial enzyme that modulates DNA topology during replication and transcription.[7] By inhibiting this enzyme, these compounds induce DNA double-strand breaks, leading to cell cycle arrest, typically in the G2 phase, and subsequent apoptosis.[9][10]

A notable example is Voreloxin , a first-in-class anticancer quinolone derivative that has undergone clinical trials.[9][11] Voreloxin intercalates into DNA and poisons topoisomerase II, causing site-selective DNA damage.[8][11] Unlike some other topoisomerase II inhibitors, voreloxin's activity is not impeded by P-glycoprotein efflux, a common mechanism of multidrug resistance.[10]

Voreloxin Voreloxin DNA DNA Voreloxin->DNA Intercalates Topoisomerase_II Topoisomerase_II Voreloxin->Topoisomerase_II Poisons DNA_damage DNA Double-Strand Breaks Topoisomerase_II->DNA_damage Induces G2_arrest G2 Cell Cycle Arrest DNA_damage->G2_arrest Apoptosis Apoptosis G2_arrest->Apoptosis

Mechanism of Action of Voreloxin
Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies have provided valuable insights into the structural requirements for the anticancer activity of 1,8-naphthyridine derivatives.

  • Substitutions at C3: Modifications at the C3 position have been shown to be critical for cytotoxicity. The introduction of carboxamide moieties at this position has yielded compounds with potent anticancer activity.[6] For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated IC50 values in the sub-micromolar range against various cancer cell lines.[12]

  • Substitutions at C2 and C7: Changes at the C2 and C7 positions also significantly influence anticancer potency.[5] For example, the presence of a naphthyl ring at the C2 position has been associated with increased cytotoxicity.[5]

  • Planarity: The planar nature of the 1,8-naphthyridine ring is crucial for its DNA intercalating ability. Non-planar analogs of voreloxin, for instance, have been shown to be inactive.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Halogenated 1,8-naphthyridine-3-carboxamide (Compound 47)MIAPaCa (Pancreatic)0.41[12]
Halogenated 1,8-naphthyridine-3-carboxamide (Compound 47)K-562 (Leukemia)0.77[12]
Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)PA-1 (Ovarian)0.41[12]
1,8-Naphthyridine-3-carboxamide (Compound 12)HBL-100 (Breast)1.37[2]
VoreloxinPrimary AML cells2.3 (mean LD50)[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 1,8-naphthyridine derivatives on cancer cell lines using the MTT assay.[5][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell line (e.g., HeLa, HL-60, PC-3)[5]

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 1,8-Naphthyridine test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium. Add the diluted compounds to the wells, ensuring the final DMSO concentration is below a non-toxic level (e.g., <0.5%). Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Antimicrobial Activity: A Legacy and a Future in Combating Infections

The 1,8-naphthyridine scaffold has a rich history in the development of antimicrobial agents, with nalidixic acid being the first quinolone antibiotic.[13] This legacy continues with ongoing research into novel derivatives to combat the growing threat of antimicrobial resistance.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[3][13] DNA gyrase is essential for bacterial DNA replication, transcription, and repair.[13] By binding to and inhibiting this enzyme, these compounds prevent the resealing of DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[13]

Naphthyridine 1,8-Naphthyridine Derivative DNA_Gyrase DNA_Gyrase Naphthyridine->DNA_Gyrase Inhibits Bacterial_Death Bacterial Cell Death Naphthyridine->Bacterial_Death Leads to DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for DNA_Gyrase->Bacterial_Death

Inhibition of Bacterial DNA Gyrase
Structure-Activity Relationship (SAR) for Antimicrobial Activity
  • Substitutions at C6 and C7: The introduction of a fluorine atom at the C6 position and various cyclic amines at the C7 position has been a cornerstone in the development of potent fluoroquinolone antibiotics.[9]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro and nitro groups, on phenyl rings attached to the 1,8-naphthyridine scaffold has been shown to enhance antimicrobial activity.[11]

  • Synergistic Effects: Some 1,8-naphthyridine derivatives that lack direct antibacterial activity have been found to potentiate the effects of existing fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a role as efflux pump inhibitors or adjuvants.[1][14]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes a quantitative method to determine the MIC of 1,8-naphthyridine derivatives against bacterial strains.[9][13]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 1,8-Naphthyridine test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antiviral Activity: A Focus on HIV

The 1,8-naphthyridine scaffold has shown significant promise in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).[2][15][16]

Mechanism of Action: Inhibition of HIV-1 Integrase

A key target for anti-HIV therapy is the viral enzyme integrase, which is responsible for inserting the viral DNA into the host cell's genome.[7] Several 1,8-naphthyridine derivatives have been developed as potent HIV-1 integrase inhibitors.[15][17][18] These compounds often contain a metal-chelating pharmacophore that binds to the active site of the integrase, preventing its catalytic activity.[19] Some derivatives target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, promoting aberrant multimerization of the enzyme and inhibiting viral replication.[15]

Naphthyridine_HIV 1,8-Naphthyridine Derivative HIV_Integrase HIV_Integrase Naphthyridine_HIV->HIV_Integrase Inhibits HIV_Replication HIV Replication Naphthyridine_HIV->HIV_Replication Blocks Viral_DNA_Integration Viral DNA Integration into Host Genome HIV_Integrase->Viral_DNA_Integration Catalyzes Viral_DNA_Integration->HIV_Replication Essential for

Inhibition of HIV-1 Integrase
Structure-Activity Relationship (SAR) for Anti-HIV Activity
  • Metal-Chelating Core: The presence of a 1-hydroxy-1,8-naphthyridin-2(1H)-one core is a key feature for potent HIV-1 integrase inhibition, as it facilitates metal chelation in the enzyme's active site.[19]

  • Substituents at C3 and C6: A halogenated benzylamide moiety at the C3 position and various substituents at the C6 position are important for maintaining antiviral potency against drug-resistant HIV-1 mutants.[19]

Anti-inflammatory and Neuroprotective Activities

Beyond their antimicrobial and anticancer properties, 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory and neuroprotective effects, highlighting their potential in treating a range of inflammatory and neurodegenerative disorders.[2][8][20]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory activity of 1,8-naphthyridine derivatives is often attributed to their ability to modulate key inflammatory signaling pathways. For instance, some derivatives have been shown to downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[21][22] This is achieved through the inhibition of pathways like the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways.[21]

Neuroprotective Effects

Several 1,8-naphthyridine derivatives have exhibited neuroprotective properties in various in vitro models of neurodegeneration.[8][23][24] These effects are often linked to their ability to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase) and modulate calcium ion channels.[23] For example, certain derivatives have shown the ability to protect neuronal cells from toxicity induced by agents like rotenone, oligomycin A, and amyloid-beta peptides.[8][23]

Biological ActivityKey Molecular Targets/PathwaysReference
Anti-inflammatory Downregulation of TNF-α, IL-6; Inhibition of MAPK and NF-κB pathways[21][22]
Neuroprotective Inhibition of Acetylcholinesterase and Butyrylcholinesterase; Modulation of Calcium Channels[8][23]

Conclusion: A Scaffold with a Bright Future

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its remarkable versatility and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. From potent anticancer and antimicrobial agents to promising antiviral, anti-inflammatory, and neuroprotective compounds, the 1,8-naphthyridine core offers a robust platform for addressing a multitude of unmet medical needs. Future research focused on elucidating detailed mechanisms of action, exploring novel substitution patterns, and leveraging advanced drug delivery strategies will undoubtedly unlock the full therapeutic potential of this privileged scaffold.

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Initial Bioassay Screening of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The partially saturated 5,6,7,8-tetrahydro-1,8-naphthyridine core offers a three-dimensional structure that can provide improved pharmacological properties. This guide presents a comprehensive strategy for the initial bioassay screening of a novel derivative, 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine. We will explore a tiered approach, beginning with broad phenotypic screening to identify potential areas of biological activity, followed by targeted assays to elucidate the mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, actionable protocols for a robust preliminary assessment of this compound's therapeutic potential.

Introduction: The Rationale for Screening this compound

The 1,8-naphthyridine core is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[4] Its derivatives have shown a remarkable diversity of biological activities, targeting a range of enzymes and receptors.[1][3] The introduction of a tetrahydro- modification to the naphthyridine ring system imparts conformational flexibility, which can be advantageous for binding to protein targets. Furthermore, the 2-methanamine substituent provides a key functional group for potential interactions with biological macromolecules.

Given the known activities of related compounds, which include inhibition of kinases, modulation of G-protein coupled receptors (GPCRs), and antiviral activity (including against HIV), a multi-pronged screening approach is warranted.[1][5] This guide proposes a logical, data-driven workflow for the initial biological characterization of this compound.

A Tiered Approach to Primary Screening

A successful initial screening campaign aims to cast a wide yet strategic net to identify the most promising biological activities of a novel compound. We recommend a parallel, two-pronged primary screening strategy: a phenotypic screen to observe the compound's effects in a complex cellular environment, and a target-based screen against a panel of high-probability protein classes.

G cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays compound 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine phenotypic Phenotypic Screening (e.g., NCI-60 Cell Line Panel) compound->phenotypic Broad cellular effects target_based Target-Based Screening (Biochemical/Binding Assays) compound->target_based Direct molecular interactions dose_response Dose-Response & IC50/EC50 Determination phenotypic->dose_response target_based->dose_response mechanism Mechanism of Action Studies dose_response->mechanism selectivity Selectivity Profiling mechanism->selectivity

Caption: A tiered screening cascade for novel compounds.

Phenotypic Screening: Uncovering Cellular Effects

Phenotypic screening provides an unbiased approach to discovering the biological effects of a compound in a physiologically relevant context without a preconceived hypothesis about its molecular target.[6][7]

NCI-60 Human Tumor Cell Line Screen

A foundational step in cancer drug discovery is screening against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60). This screen has a long history of identifying novel anticancer agents and elucidating mechanisms of action.[6]

Experimental Protocol: Cell Viability Assay (using CellTiter-Glo®)

  • Cell Plating: Seed the 60 cell lines in 384-well microplates at their predetermined optimal densities and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 10 nM to 100 µM).

  • Treatment: Add the compound dilutions to the cell plates. Include wells with vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Lysis and Luminescence Reading: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Presentation: Heatmap of Growth Inhibition

Cell LineGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
Leukemia
CCRF-CEM>100>100>100
K-56255.689.1>100
............
Breast Cancer
MCF712.345.7>100
MDA-MB-2318.933.298.5
............
Colon Cancer
HT29>100>100>100
HCT-11625.176.4>100
............

GI₅₀: Concentration resulting in 50% growth inhibition. TGI: Concentration for total growth inhibition. LC₅₀: Concentration for 50% cell killing.

Target-Based Screening: Identifying Molecular Interactions

Based on the known activities of the broader 1,8-naphthyridine chemical class, a focused screening against panels of kinases and GPCRs is a logical starting point.[1]

Kinase Inhibition Assays

Kinases are a major class of drug targets, and many heterocyclic compounds are known to be kinase inhibitors.[8][9][10] A primary screen against a diverse kinase panel can quickly identify potential targets.

Experimental Protocol: Generic Kinase Activity Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (a generic or specific peptide), and ATP.

  • Compound Addition: Dispense this compound at a fixed concentration (e.g., 10 µM) into a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

  • Data Acquisition: Measure luminescence. A lower signal indicates less ADP was produced, signifying kinase inhibition.

G cluster_workflow Kinase Inhibition Assay Workflow start Dispense Compound add_reagents Add Kinase, Substrate, ATP start->add_reagents incubate Incubate (Kinase Reaction) add_reagents->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection read Measure Luminescence add_detection->read

Caption: Workflow for a generic kinase inhibition assay.

GPCR Binding Assays

GPCRs are another major drug target class. A competitive binding assay is a standard method for identifying compounds that interact with a specific GPCR.[11][12][13][14]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a known radiolabeled ligand for the target GPCR, and this compound at a single high concentration.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells and wash to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation fluid to the filter plate and count the radioactivity to determine the amount of bound radioligand. A significant decrease in radioactivity in the presence of the test compound indicates displacement of the radioligand and binding to the receptor.

Data Analysis and Hit Validation

Assay Quality Control: The Z'-Factor

For high-throughput screens, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a statistical measure of the separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.

Hit Identification and Confirmation

A "hit" is a compound that produces a significant effect in a primary screen. The criteria for hit selection can be based on metrics like percent inhibition or a robust Z-score.[15][16][17] All initial hits must be re-tested to confirm their activity.

Dose-Response Curves and IC₅₀/EC₅₀ Determination

Confirmed hits should be evaluated in dose-response experiments to determine their potency. The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is a key parameter derived from the resulting curve. This involves fitting the data to a four-parameter logistic equation.

Conclusion and Next Steps

The initial screening cascade outlined in this guide provides a robust framework for the preliminary biological evaluation of this compound. Positive results from these primary assays will necessitate progression to secondary assays to further characterize the compound's activity, including selectivity profiling against related targets, elucidation of the specific mechanism of action, and assessment in more complex, disease-relevant models. This systematic approach ensures that resources are focused on compounds with the highest therapeutic potential.

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  • A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. (2019). Molecules. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Nature Biotechnology. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (2009). ResearchGate. [Link]

  • Primary Screening with CETSA. (n.d.). Pelago Bioscience. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]

  • Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. (2024). Journal of Experimental & Clinical Cancer Research. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. (2013). Expert Opinion on Drug Discovery. [Link]

  • High‐Throughput Screening for Kinase Inhibitors. (2004). ChemBioChem. [Link]

  • Novel Statistical Approach for Primary High-Throughput Screening Hit Selection. (2010). Journal of Biomolecular Screening. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). ResearchGate. [Link]

  • Hit selection strategy applied to the primary screen. (a) A total of... (n.d.). ResearchGate. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). Archiv der Pharmazie. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules. [Link]

  • Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. (2009). Tetrahedron Letters. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2021). Mini-Reviews in Medicinal Chemistry. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Medicinal Chemistry. [Link]

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Methodological & Application

Synthesis Protocol for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine: A Detailed Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a significant pharmacophore in modern drug discovery, recognized for its presence in a variety of biologically active compounds.[1][2] This structural motif is often explored for its potential in developing novel therapeutic agents, including treatments for cancer and as antagonists for integrin receptors.[2][3][4] This guide provides a comprehensive, in-depth protocol for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine, a key intermediate for the elaboration of more complex drug candidates.

This document is intended for researchers and scientists in the field of medicinal chemistry and drug development. It offers a detailed, step-by-step methodology, explains the rationale behind the chosen synthetic strategy, and provides insights into the critical parameters for a successful synthesis.

Strategic Approach to the Synthesis

The synthesis of this compound is a multi-step process that requires careful planning and execution. The overall strategy involves the initial construction of the aromatic 1,8-naphthyridine core, followed by the reduction of a nitrile group to form the desired methanamine functionality, and finally, the selective hydrogenation of one of the pyridine rings.

The chosen synthetic route is designed to be robust and scalable, utilizing well-established chemical transformations. The key steps are:

  • Friedländer Annulation: Construction of the 2-cyano-1,8-naphthyridine core from 2-aminonicotinaldehyde and malononitrile. This is a classic and efficient method for the synthesis of quinolines and related heterocyclic systems.[5]

  • Nitrile Reduction: Conversion of the 2-cyano group to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[6][7][8]

  • Catalytic Hydrogenation: Selective reduction of one of the pyridine rings of the 1,8-naphthyridine system to afford the final 5,6,7,8-tetrahydro derivative.[9]

This synthetic plan is illustrated in the workflow diagram below:

Synthesis_Workflow cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Catalytic Hydrogenation A 2-Aminonicotinaldehyde C 2-Cyano-1,8-naphthyridine A->C Piperidine, Ethanol, Reflux B Malononitrile B->C Piperidine, Ethanol, Reflux D 1,8-Naphthyridine-2-methanamine C->D 1. LiAlH4, THF 2. H2O, NaOH(aq) E This compound D->E H2, Pd/C, Ethanol, High Pressure

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Cyano-1,8-naphthyridine

This step employs the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene group. Here, 2-aminonicotinaldehyde reacts with malononitrile in the presence of a basic catalyst to yield the desired 1,8-naphthyridine core.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Aminonicotinaldehyde≥97%Commercially Available
Malononitrile≥99%Commercially Available
PiperidineReagent GradeCommercially Available
EthanolAnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Round-bottom flask-Standard Glassware
Reflux condenser-Standard Glassware
Magnetic stirrer-Standard Equipment
Buchner funnel-Standard Glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminonicotinaldehyde (10.0 g, 81.9 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • To the resulting solution, add malononitrile (5.41 g, 81.9 mmol) followed by piperidine (0.81 mL, 8.19 mmol).

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to afford 2-cyano-1,8-naphthyridine as a pale yellow solid.

Expected Yield: 85-95%

Part 2: Synthesis of 1,8-Naphthyridine-2-methanamine

The reduction of the nitrile group to a primary amine is achieved using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent.[6][7][8] This reaction must be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Cyano-1,8-naphthyridineSynthesized in Part 1-
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Sodium SulfateAnhydrousCommercially Available
Sodium HydroxideReagent GradeCommercially Available
Dichloromethane (DCM)Reagent GradeCommercially Available
Round-bottom flask-Standard Glassware
Addition funnel-Standard Glassware
Magnetic stirrer-Standard Equipment
Rotary evaporator-Standard Equipment

Procedure:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-cyano-1,8-naphthyridine (10.0 g, 64.4 mmol) in anhydrous THF (150 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add LiAlH₄ (1.0 M solution in THF, 128.8 mL, 128.8 mmol) to the reaction mixture via an addition funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC (10% methanol in dichloromethane) until the starting material is consumed.

  • Carefully quench the reaction by the sequential slow addition of water (4.9 mL), 15% aqueous sodium hydroxide (4.9 mL), and then water (14.7 mL) at 0 °C.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF (3 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to yield 1,8-naphthyridine-2-methanamine as a solid.

Expected Yield: 70-85%

Part 3: Synthesis of this compound

The final step is the catalytic hydrogenation of the 1,8-naphthyridine ring system. The use of palladium on carbon (Pd/C) as a catalyst under hydrogen pressure allows for the selective reduction of one of the pyridine rings.[9]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,8-Naphthyridine-2-methanamineSynthesized in Part 2-
Palladium on Carbon (Pd/C)10 wt. %Commercially Available
EthanolReagent GradeCommercially Available
High-pressure hydrogenation vessel-Specialized Equipment

Procedure:

  • To a high-pressure hydrogenation vessel, add 1,8-naphthyridine-2-methanamine (5.0 g, 31.4 mmol) and ethanol (100 mL).

  • Carefully add 10% Pd/C (0.5 g, 10 wt. %) to the solution.

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 50 atm and heat to 80 °C with stirring.

  • Maintain these conditions for 24 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol (3 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to afford the crude product.

  • The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography if necessary.

Expected Yield: 80-90%

Summary of Key Reaction Parameters

StepReactionKey ReagentsSolventTemperatureTime (h)Expected Yield (%)
1Friedländer AnnulationPiperidineEthanolReflux485-95
2Nitrile ReductionLiAlH₄THF0 °C to RT1270-85
3Catalytic Hydrogenation10% Pd/C, H₂Ethanol80 °C2480-90

Concluding Remarks

The protocol detailed above provides a reliable and efficient pathway for the synthesis of this compound. The versatility of this intermediate allows for further chemical modifications, making it a valuable building block in the design and synthesis of novel drug candidates. Researchers are encouraged to optimize the reaction conditions based on their specific laboratory setup and scale. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling pyrophoric reagents like LiAlH₄ and conducting high-pressure hydrogenations.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives.
  • Various Authors. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. ResearchGate.
  • Various Authors. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • Various Authors. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate.
  • Various Authors. (n.d.). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. PubMed.
  • Various Authors. (n.d.). Catalytic Reduction of Nitriles.
  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Chemguide. (n.d.). Reduction of nitriles.
  • Various Authors. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
  • Various Authors. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health.
  • Various Authors. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate.
  • Various Authors. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 18(11), 2730-2733.

Sources

Application Notes & Protocols for the Asymmetric Synthesis of Chiral 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chiral Tetrahydro-1,6-naphthyridine Core

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure serves as an excellent framework for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with biological targets. Derivatives have demonstrated significant therapeutic potential, acting as potent retinoid-related orphan receptor γt (RORγt) inverse agonists for autoimmune diseases and as inhibitors of the HIV-1 integrase allosteric site.[1]

Given that biological systems are inherently chiral, the stereochemistry of this scaffold is critical. The synthesis of single-enantiomer derivatives is paramount for developing safe and effective therapeutics. However, the enantioselective synthesis of this specific ring system has been historically underdeveloped.[2] Early approaches often relied on racemic syntheses followed by challenging chiral HPLC resolution at late stages, a strategy ill-suited for large-scale manufacturing due to its inefficiency and high cost.[3]

This guide provides a detailed examination of a state-of-the-art, robust, and scalable methodology for the asymmetric synthesis of chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds, focusing on a pivotal Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) strategy. We will dissect the causality behind the strategic choices, provide detailed, field-proven protocols, and discuss the limitations of alternative synthetic pathways.

Strategic Overview: Pathway to Enantiopurity

The most successful and scalable strategy to access the chiral tetrahydronaphthyridine core hinges on the asymmetric reduction of a prochiral dihydronaphthyridine precursor. This approach circumvents the difficulties associated with direct asymmetric cyclization of less-activated pyridine systems.[2]

The overall synthetic workflow can be logically divided into two key stages:

  • Synthesis of the Prochiral Precursor: Construction of the 7,8-dihydro-1,6-naphthyridine ring system.

  • Asymmetric Reduction: Enantioselective introduction of the stereocenter via catalytic transfer hydrogenation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction A Substituted Chloropyridine B Heck-type Vinylation A->B Ethylene Gas, Pd Catalyst C 2-Vinyl-3-acylpyridine Intermediate B->C D One-Pot Cyclization/ Amination C->D Ammonia E Prochiral 7,8-Dihydro- 1,6-naphthyridine D->E F Asymmetric Transfer Hydrogenation (ATH) E->F Ru-Catalyst, H-Donor G Chiral 5,6,7,8-Tetrahydro- 1,6-naphthyridine F->G

Figure 1: High-level workflow for the asymmetric synthesis of the target scaffold.

Part 1: Synthesis of the Dihydronaphthyridine Precursor

The cornerstone of this asymmetric strategy is the efficient construction of the prochiral substrate for the key reduction step. An innovative approach involves a Heck-type vinylation followed by a remarkable one-pot cyclization.[3]

Causality and Experimental Insight:

The synthesis begins with a substituted 2-chloropyridine. A traditional challenge in pyridine chemistry is the controlled introduction of functional groups. The described method utilizes an atom-economical Heck-type vinylation with ethylene gas to install the necessary vinyl group.[2] This is followed by an elegant and unprecedented one-pot reaction where ammonia acts as both a nitrogen source for amination and a catalyst for intramolecular condensation, directly forming the dihydronaphthyridine ring system from the 2-vinyl-3-acylpyridine intermediate.[3] This tandem reaction is highly efficient and avoids the isolation of potentially unstable intermediates, making it suitable for scale-up.[4]

Protocol 1: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (Prochiral Precursor 17)

This protocol is adapted from the work of Tsuruoka et al. and details the final cyclization step.[3]

Step 1: Preparation of the 3-Acyl-2-vinylpyridine Intermediate (19)

  • The precursor, 2-chloro-6-methoxynicotinoyl chloride, is first converted to an ethyl oxalyl intermediate and then reacted with ammonia to yield pyridinyl-2-oxoacetamide 23 .

  • This acetamide is then subjected to a Heck-type vinylation using ethylene gas in the presence of a palladium catalyst to afford 2-(2-((tert-butoxycarbonyl)amino)vinyl)-6-methoxynicotinamide 19 . The full details for these preliminary steps are outlined in the source literature.[3]

Step 2: One-Pot Cyclization and Amination

  • Reaction Setup: To a solution of 2-methoxy-3-(2-oxopropanoyl)pyridine (1.0 eq) in ethanol (EtOH), add a 7 M solution of ammonia in methanol (MeOH) (5.0 eq).

  • Reaction Conditions: Stir the mixture in a sealed vessel at 80 °C for 24 hours. The progress of the reaction should be monitored by HPLC or TLC.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvents.

    • The resulting crude solid is triturated with a suitable solvent system (e.g., EtOH/H₂O mixture) to induce crystallization.

    • Collect the solids by filtration, wash with cold EtOH/H₂O, and dry under vacuum at 40 °C.

  • Characterization: The product, 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide, can be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[3]

Part 2: The Key Asymmetric Transfer Hydrogenation (ATH)

With the prochiral dihydronaphthyridine in hand, the crucial stereocenter is installed using a highly enantioselective Ruthenium-catalyzed transfer hydrogenation.

Expertise & Experience: Why Asymmetric Transfer Hydrogenation?

Comparison of Stereocenter-Inducing Strategies

StrategyAdvantagesDisadvantages & Causality
Racemic Synthesis + Chiral Resolution Methodologically straightforward.Inefficient (max 50% yield), costly and difficult to scale, requires late-stage separation.[2]
Asymmetric Pictet-Spengler Reaction Potentially atom-economical cyclization.Reported to be unsuccessful for inactivated aromatic rings like pyridine. The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, requiring harsh conditions that are incompatible with stereocontrol.[2]
Asymmetric Transfer Hydrogenation (ATH) High enantioselectivity (>99% ee), mild conditions, high yield, uses a catalytic amount of the chiral source, avoids hazardous H₂ gas.[3]Requires synthesis of a specific precursor; catalyst can be expensive.

The ATH of the cyclic imine embedded within the dihydronaphthyridine precursor is the superior method. It leverages a well-understood catalytic system that provides predictable stereochemical outcomes with exceptional levels of enantiocontrol. The catalyst of choice is a Ruthenium(II) complex bearing a chiral N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN) ligand.[4]

The Catalytic Cycle: A Mechanistic Look

The reaction proceeds via an outer-sphere mechanism. The pre-catalyst, typically [RuCl(p-cymene)((S,S)-TsDPEN)], is activated by a base (present in the formic acid/triethylamine hydrogen source) to form a 16-electron ruthenium hydride species. This active catalyst then delivers a hydride to the imine carbon and a proton from the ligand's N-H group to the nitrogen atom in a concerted, six-membered transition state. A crucial stabilizing CH/π interaction between the catalyst's arene ligand and the substrate's aromatic ring helps to lock the substrate into a specific orientation, dictating the facial selectivity of the hydride transfer and thus ensuring high enantioselectivity.[1][5]

G precat [Ru]-Cl (Pre-catalyst) active_cat [Ru]-H (Active Catalyst) 16e- precat->active_cat HCOOH/NEt₃ - NEt₃·HCl ts Six-Membered Transition State active_cat->ts + Substrate substrate Dihydronaphthyridine (Substrate) substrate->ts product Chiral Tetrahydronaphthyridine (Product) ts->product Hydride Transfer hcoo_ru [Ru]-OOCH ts->hcoo_ru - Product h_source HCOOH/NEt₃ h_source->precat h_source->hcoo_ru hcoo_ru->active_cat + HCOOH - CO₂

Figure 2: Simplified catalytic cycle for Ru-TsDPEN mediated transfer hydrogenation.

Protocol 2: (R)-Selective Asymmetric Transfer Hydrogenation

This protocol is adapted from the optimized conditions reported for the synthesis of the TAK-828F scaffold.[3]

Materials:

  • Substrate: 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (1.0 eq)

  • Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)] (commercially available or prepared from [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN)[6]

  • Hydrogen Source: Formic acid/triethylamine azeotropic mixture (5:2 ratio) (approx. 5.0 eq)

  • Solvent: Acetonitrile (MeCN), degassed.

Procedure:

  • Catalyst Activation (In Situ): In an inert atmosphere (N₂ or Ar), charge a reaction vessel with the Ru-catalyst (0.01 mol eq) and degassed MeCN. Stir the mixture at room temperature for 10-15 minutes.

  • Reaction Initiation: Add the dihydronaphthyridine substrate (1.0 eq) to the vessel, followed by the formic acid/triethylamine mixture (5.0 eq).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) until completion. Monitor the reaction by HPLC to confirm the disappearance of the starting material. Typical reaction times can range from 6 to 24 hours.

  • Work-up:

    • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Enantiomeric Purity Enhancement:

    • The crude product is often of high purity. If necessary, it can be further purified.

    • Crucially, the enantiomeric excess (ee) can often be upgraded to >99% by recrystallization from a suitable solvent like EtOAc.[3]

Quantitative Data Summary

SubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Dihydronaphthyridine 17 0.01MeCN401895>99 (after cryst.)[3]

Part 3: Protocol for Chiral Analysis

A self-validating protocol requires a robust analytical method to determine the enantiomeric excess of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Causality in Method Selection:

The choice of a Chiral Stationary Phase (CSP) is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile and often provide excellent resolution for a wide range of chiral compounds, including N-heterocycles. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by a combination of hydrogen bonding, π-π stacking, and steric interactions. The mobile phase, typically a mixture of a non-polar alkane and an alcohol modifier, is optimized to achieve baseline separation of the enantiomeric peaks.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This is a representative protocol. The exact conditions must be optimized and validated for the specific derivative being analyzed.

Instrumentation & Columns:

  • System: Standard HPLC system with UV detector.

  • Recommended Column: CHIRALPAK® AD-H or CHIRALPAK® IA (or equivalent amylose/cellulose-based CSP).

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA). Adjust the ratio to optimize resolution (increasing IPA content generally reduces retention time).

  • Additive: For basic compounds like tetrahydronaphthyridines, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape and prevent tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a solution of the final product in the mobile phase at a concentration of ~1 mg/mL. Prepare a corresponding solution of the racemic material (if available) to identify the retention times of both enantiomers.

  • Analysis: Inject the racemic sample to confirm separation and determine the retention times (t_R1, t_R2). Then, inject the chiral sample.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas for both enantiomers (Area₁ and Area₂).

    • Calculate the ee using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

References

  • Tsuruoka, R., Yoshikawa, N., Konishi, T., & Yamano, M. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]

  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Center for Biotechnology Information. [Link]

  • Venter, M. M., & Martins, J. E. D. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. [Link]

  • Fenwick, C., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]

  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • Wills, M., et al. (2009). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Letters, 11(13), 2844–2847. [Link]

  • Snyder, J. K., et al. (2006). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 8(14), 2949–2952. [Link]

  • Seidel, D., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15451–15456. [Link]

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The Strategic Deployment of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Bicyclic compounds that feature a saturated N-heterocycle fused to an aromatic system are highly valued for their ability to confer a unique combination of properties, including increased three-dimensionality (Fsp³ content), improved aqueous solubility, and the presentation of rigid vectors for precise interaction with biological targets.[1] The 5,6,7,8-tetrahydro-1,8-naphthyridine (THN) scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic areas.[1][2]

This application note focuses on a particularly versatile derivative of this scaffold: 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine . The primary amine handle at the 2-position provides a readily accessible point for diversification, allowing for the exploration of structure-activity relationships (SAR) through the facile formation of amides, sulfonamides, and secondary or tertiary amines via reductive amination. This guide provides medicinal chemists and drug development professionals with a comprehensive overview of the strategic advantages of this building block, detailed protocols for its key transformations, and insights into its application in relevant therapeutic programs.

Physicochemical Properties and Structural Advantages

The inherent properties of the this compound building block make it an attractive starting point for library synthesis and lead optimization.

PropertyValueSource
Molecular Formula C₉H₁₃N₃[3]
Molecular Weight 163.22 g/mol [3]
CAS Number 332883-10-0[3]
Predicted XlogP 0.5[4]
Predicted CCS ([M+H]⁺) 134.8 Ų[4]

The partially saturated nature of the tetrahydropyridine ring disrupts the planarity of the analogous aromatic naphthyridine, leading to a more three-dimensional molecular shape. This is a critical attribute in modern drug design, as increased Fsp³ character is often correlated with improved clinical success rates. Furthermore, the pyridine ring's nitrogen atom and the saturated amine can act as hydrogen bond acceptors and donors, respectively, while the aminomethyl group provides a flexible linker to introduce a wide array of functional groups. For instance, morphing a quinoline scaffold to a tetrahydronaphthyridine has been shown to be an effective strategy for enhancing aqueous solubility.[1]

Core Applications in Drug Discovery Programs

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold has been successfully incorporated into molecules targeting a variety of diseases. The 2-methanamine derivative is an ideal building block for accessing these and other target classes.

Integrin Antagonists

Integrins are cell surface receptors involved in cell-matrix and cell-cell adhesion, playing crucial roles in angiogenesis, tumor metastasis, and inflammation.[5] Antagonists of the αVβ3 integrin, in particular, have been pursued for the treatment of cancer and osteoporosis.[6][7] The tetrahydronaphthyridine moiety has been effectively utilized as a bioisostere for the guanidinium group of arginine in mimetics of the Arg-Gly-Asp (RGD) recognition sequence, which is crucial for integrin binding.[1][8] The primary amine of our title building block is the perfect anchor point to connect to the rest of the RGD-mimetic scaffold, for example, by forming an amide bond with a carboxylic acid-bearing core.

RORγt Inverse Agonists

The Retinoid-related Orphan Receptor γt (RORγt) is a nuclear receptor that acts as a master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17.[9] As such, RORγt has become a high-priority target for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis.[10] Numerous potent and selective RORγt inverse agonists have been developed, with many incorporating a tetrahydropyridine-fused ring system.[11] The ability to rapidly diversify the molecule via the 2-methanamine group allows for fine-tuning of potency and pharmacokinetic properties, which is critical in the development of orally bioavailable inverse agonists.[12][13]

HIV-1 Integrase Inhibitors

HIV-1 integrase is a viral enzyme essential for the replication of HIV by inserting the viral DNA into the host cell's genome, making it a clinically validated target for antiretroviral therapy.[14][15] Integrase Strand Transfer Inhibitors (INSTIs) are a cornerstone of modern HIV treatment.[16][17] The development of next-generation INSTIs often involves exploring novel heterocyclic scaffolds that can effectively chelate the metal ions in the enzyme's active site while maintaining favorable drug-like properties. The tetrahydronaphthyridine core has been investigated for this purpose, and the 2-methanamine provides a convenient attachment point for the side chains necessary for potent inhibition.

Experimental Protocols and Methodologies

The utility of this compound stems from its primary amine, which can be readily derivatized using standard, robust chemical transformations. Below are detailed, field-proven protocols for two of the most common and powerful reactions.

Protocol 1: Amide Bond Formation via HATU Coupling

Rationale: The formation of an amide bond is the most frequent reaction in medicinal chemistry. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for coupling primary amines.[18][19] It operates under mild conditions, is associated with low rates of racemization for chiral carboxylic acids, and is effective even with challenging substrates.[20][21] The mechanism involves the formation of a highly reactive OAt-active ester from the carboxylic acid, which is then readily attacked by the primary amine.[19]

Workflow Diagram:

HATU_Coupling cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid Carboxylic Acid (1.0 eq) Mix Combine Reagents Stir at 0°C to RT Acid->Mix Amine THN-Methanamine (1.1 eq) Amine->Mix HATU HATU (1.1 eq) HATU->Mix Base DIPEA (2.0 eq) Base->Mix Solvent Anhydrous DMF Solvent->Mix Quench Aqueous Workup Mix->Quench Monitor by LC-MS Purify Chromatography Quench->Purify Product Pure Amide Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Addition of Amine and Reagents: To the stirred solution, add this compound (1.1 equivalents), followed by HATU (1.1 equivalents).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired amide.[22]

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

Rationale: Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary or tertiary amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for this transformation.[23][24] It is less basic and more sterically hindered than sodium borohydride or sodium cyanoborohydride, which allows it to selectively reduce the iminium ion intermediate in the presence of the starting aldehyde or ketone, minimizing side reactions.[25][26] The reaction can often be performed as a one-pot procedure.

Logical Relationship Diagram:

Reductive_Amination start_materials Aldehyde/Ketone + THN-Methanamine imine_formation Iminium Ion Formation (in situ) start_materials->imine_formation Spontaneous (Acid catalyst optional) reduction Reduction imine_formation->reduction product Secondary Amine Product reduction->product reductant NaBH(OAc)₃ reductant->reduction solvent DCE / THF solvent->imine_formation

Caption: Key steps in one-pot reductive amination.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 equivalent) and this compound (1.2 equivalents).

  • Solvent Addition: Dissolve the starting materials in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (to ~0.2 M).

  • Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate iminium ion formation. This is typically not necessary for aldehydes.[24]

  • Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. The addition may be exothermic.

  • Reaction: Continue to stir the reaction at room temperature for 3-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting materials and the formation of the product.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Stir for 30 minutes, then transfer the mixture to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.[24][27]

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a unique combination of a privileged, three-dimensional core scaffold with a versatile primary amine handle for rapid and efficient diversification. The robust and well-established protocols for amide coupling and reductive amination described herein provide a clear pathway for researchers to incorporate this valuable motif into their drug discovery programs. Its demonstrated utility in developing modulators for key biological targets such as integrins, RORγt, and HIV integrase underscores its broad potential for generating novel clinical candidates.

References

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Application Notes and Protocols for the N-Alkylation of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: a Senior Application Scientist

Abstract

The 5,6,7,8-tetrahydro-1,8-naphthyridine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active agents.[1] Functionalization of this core, particularly at the primary amine of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine, is a critical step in the development of novel therapeutics, including PROTACs and targeted covalent inhibitors. This document provides a comprehensive guide to the N-alkylation of this key building block, focusing on the highly efficient and selective method of reductive amination. We will delve into the mechanistic rationale, provide a detailed, field-proven protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthesis.

Introduction: The Strategic Importance of N-Alkylation

Direct N-alkylation of primary amines using alkyl halides is often plagued by a lack of selectivity, frequently leading to undesired di- and tri-alkylation products, which complicates purification and reduces the yield of the target mono-alkylated compound.[2][3] To circumvent this, reductive amination stands out as the premier strategy for the controlled mono-alkylation of primary amines.[4][5]

This one-pot procedure involves two key transformations:

  • Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a transient imine intermediate.

  • In Situ Reduction: The imine is immediately reduced to the target secondary amine by a mild and selective hydride-donating reagent.

The elegance of this method lies in its efficiency, broad substrate scope, and the mild conditions under which it proceeds, preserving sensitive functional groups elsewhere in the molecule.[4][6]

Mechanistic Rationale: Controlling Reactivity

The success of reductive amination hinges on the choice of the reducing agent. Reagents like sodium borohydride (NaBH₄) can reduce both the starting aldehyde/ketone and the intermediate imine, leading to side products. Therefore, more selective, less reactive borohydrides are employed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary choice; it is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion), which is more electrophilic.[2] This selective reactivity ensures that the reaction pathway is funneled towards the desired N-alkylated product.

Reductive Amination Mechanism Amine R¹-NH₂ (Primary Amine) Imine [ R¹-N=CHR² ] (Imine Intermediate) Amine->Imine + Carbonyl - H₂O Carbonyl O=CHR² (Aldehyde) Product R¹-NH-CH₂R² (Secondary Amine) Imine->Product Reducer [H] (e.g., NaBH(OAc)₃) Reducer->Imine Reduction

Caption: General mechanism of reductive amination.

Detailed Experimental Protocol

This protocol details the N-alkylation of this compound with isobutyraldehyde as a representative carbonyl partner.

Materials & Equipment
  • Reagents:

    • This compound (1.0 eq.)[7]

    • Isobutyraldehyde (1.2 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel (for column chromatography)

    • Eluents for chromatography (e.g., Dichloromethane, Methanol, Triethylamine)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Magnetic stirrer hotplate

    • Nitrogen or Argon inlet

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates and developing chamber

    • Standard analytical instruments (NMR, LC-MS)

Step-by-Step Procedure
  • Reaction Setup & Imine Formation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

    • Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

    • Add isobutyraldehyde (1.2 eq.) to the stirred solution at room temperature.

    • Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.[4] Progress can be monitored by TLC or LC-MS by observing the consumption of the starting amine.

  • In Situ Reduction:

    • To the stirred solution containing the imine, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control any mild exotherm and ensures a steady reaction rate.

    • Continue stirring the reaction at room temperature. Monitor the reaction's completion by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-16 hours).

  • Workup & Extraction:

    • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).

    • Combine the organic layers. Wash the combined extracts sequentially with water and then brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification & Characterization:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of 0-10% methanol in dichloromethane. Pro-Tip: To prevent the amine product from streaking on the silica gel, the eluent can be modified with 0.5-1% triethylamine.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified N-isobutyl-5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8][9]

Experimental Workflow start 1. Reactant Preparation - Dissolve Amine in DCE - Add Aldehyde stir 2. Imine Formation - Stir at RT for 1-2h start->stir reduce 3. Reduction - Add NaBH(OAc)₃ - Stir at RT for 4-16h stir->reduce workup 4. Workup - Quench with NaHCO₃ - Extract with DCM reduce->workup purify 5. Purification - Dry & Concentrate - Flash Chromatography workup->purify analyze 6. Analysis - NMR, LC-MS, HRMS purify->analyze

Caption: Workflow for N-alkylation via reductive amination.

Data Summary: Versatility of the Protocol

The described protocol is highly adaptable to a wide range of aldehydes and ketones. Below is a summary of typical parameters for various alkylating agents.

Alkylating Agent (1.2 eq.)Reducing Agent (1.5 eq.)SolventTypical Time (h)Expected Yield (%)
IsobutyraldehydeNaBH(OAc)₃DCE4 - 885 - 95%
CyclohexanecarboxaldehydeNaBH(OAc)₃DCE6 - 1280 - 90%
BenzaldehydeNaBH(OAc)₃DCM8 - 1675 - 85%
Acetone (Ketone)NaBH(OAc)₃DCE12 - 2470 - 80%

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time.- Degradation of reducing agent due to moisture.- Less reactive carbonyl compound.- Extend the reaction time and continue monitoring.- Use freshly opened or properly stored NaBH(OAc)₃.- Add a catalytic amount of acetic acid (AcOH) to facilitate iminium ion formation.
Low Yield - Inefficient extraction.- Product loss during chromatography.- Increase the number of extractions during workup.- Ensure the product is not irreversibly binding to the silica gel; add triethylamine to the eluent.
Formation of Side Products - Impurities in starting materials.- Over-reduction (less common with NaBH(OAc)₃).- Verify the purity of the amine and aldehyde before starting.- Ensure the correct stoichiometry and choice of a selective reducing agent.

Conclusion

Reductive amination is a robust, reliable, and highly selective method for the N-alkylation of this compound. Its operational simplicity, mild conditions, and broad applicability make it an indispensable tool in discovery chemistry for generating diverse libraries of molecules for biological screening. The protocol outlined in this guide provides a validated starting point for researchers to confidently synthesize novel derivatives of this important pharmacological scaffold.

References

  • Ma, S., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Abu-Melha, S. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]

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Application Notes and Protocols for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Tetrahydronaphthyridine Scaffold in CNS Therapeutics

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression.[1][2][3] The reduced form, 5,6,7,8-Tetrahydro-1,8-naphthyridine, offers a three-dimensional structure that can provide improved pharmacological properties. The specific substitution of a methanamine group at the 2-position of this scaffold, yielding 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine, presents a unique chemical entity with significant potential for CNS drug discovery. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental validation of this compound.

While direct research on this compound in CNS drug discovery is emerging, the known pharmacology of the broader 1,8-naphthyridine class suggests several promising avenues of investigation. These include, but are not limited to, modulation of neuroinflammation, potential for cognitive enhancement, and activity at key CNS targets.[1][3] This guide will provide the scientific rationale and detailed protocols for exploring these potential applications.

Part 1: Foundational Characterization and In Vitro Profiling

A thorough understanding of the foundational properties of this compound is paramount before embarking on complex biological assays.

Physicochemical Properties and CNS Drug-Likeness

A critical initial step is to assess the compound's suitability for targeting the CNS. The blood-brain barrier (BBB) is a significant obstacle for many potential therapeutics.[4] In vitro models have become indispensable tools for predicting BBB permeability.[5][6]

Table 1: Key Physicochemical Parameters for CNS Drug Candidates

ParameterDesired Range for CNS PenetrationExperimental Method
Molecular Weight ( g/mol )< 450LC-MS
LogP (Octanol/Water Partition)1 - 4HPLC-based or Shake-flask method
Polar Surface Area (PSA)< 90 ŲCalculated from chemical structure
pKa7.5 - 10.5Potentiometric titration
Aqueous Solubility (µM)> 60Nephelometry or HPLC-based method
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assessment

This protocol outlines the use of an in vitro BBB model to assess the potential of this compound to cross into the CNS. Cell-based assays using immortalized brain endothelial cell lines like hCMEC/D3 provide a standardized platform for this assessment.[5]

Workflow for In Vitro BBB Permeability Assay

cluster_0 Cell Culture cluster_1 Permeability Assay cluster_2 Data Analysis A Seed hCMEC/D3 cells on Transwell inserts B Culture to form a confluent monolayer A->B C Monitor Transendothelial Electrical Resistance (TEER) B->C D Add test compound to apical chamber C->D Monolayer integrity confirmed E Incubate for defined time points D->E F Collect samples from basolateral chamber E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate Apparent Permeability (Papp) G->H I Compare to known CNS-penetrant and non-penetrant controls H->I

Caption: Workflow for assessing BBB permeability.

Step-by-Step Methodology:

  • Cell Culture: Culture hCMEC/D3 cells in complete endothelial cell growth medium. Seed the cells onto collagen-coated Transwell inserts at a density of 2.5 x 10^4 cells/cm².

  • Monolayer Formation: Allow the cells to form a confluent monolayer over 5-7 days. Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER) using an EVOM2 voltohmmeter. TEER values should be >30 Ω·cm².

  • Permeability Assay:

    • Wash the apical and basolateral chambers with transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

    • Add the test compound (this compound) at a known concentration (e.g., 10 µM) to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Include control compounds with known BBB permeability (e.g., caffeine for high permeability, dopamine for low permeability)[5].

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Part 2: Investigating Anti-Neuroinflammatory Activity

Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[7] The 1,8-naphthyridine scaffold has been associated with anti-inflammatory properties, making this a promising area of investigation for this compound.[1][8] A novel 1,8-naphthyridine-2-carboxamide derivative has been shown to attenuate inflammatory responses in LPS-treated BV2 cells.[9]

Protocol 2: In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglial Cells

This protocol describes a workflow for screening this compound for its ability to suppress inflammatory responses in a microglial cell line (e.g., BV-2).[10]

Workflow for In Vitro Neuroinflammation Assay

A Seed BV-2 microglial cells B Pre-treat with test compound A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Collect supernatant and cell lysate D->E F Measure Nitric Oxide (NO) production (Griess Assay) E->F G Measure Pro-inflammatory Cytokines (ELISA) E->G H Assess cell viability (MTT Assay) E->H

Caption: In vitro screening for anti-neuroinflammatory effects.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells into 96-well plates.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (100 ng/mL) to the wells. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

    • Cytokine Quantification: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[7]

    • Cell Viability: Assess the cytotoxicity of the compound using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Table 2: Expected Outcomes of In Vitro Neuroinflammation Assay

ConditionNO ProductionTNF-α LevelsIL-6 LevelsCell Viability
Vehicle ControlBaselineBaselineBaseline~100%
LPS OnlyHighHighHigh~100%
LPS + Test CompoundReduced (Dose-dependent)Reduced (Dose-dependent)Reduced (Dose-dependent)>90%
Protocol 3: In Vivo Assessment in a Mouse Model of Neuroinflammation

This protocol outlines a general procedure for evaluating the efficacy of this compound in an LPS-induced mouse model of neuroinflammation.[10][11]

Step-by-Step Methodology:

  • Animals and Acclimatization: Use adult male C57BL/6 mice. Allow animals to acclimatize for at least one week before the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose range.

  • Induction of Neuroinflammation: One hour after compound administration, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Tissue Collection: At a specified time point post-LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue.

  • Analysis of Neuroinflammatory Markers:

    • Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining of microglial activation markers (Iba1) and astrocyte reactivity (GFAP).[7]

    • Cytokine Analysis: Homogenize a portion of the brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or a multiplex immunoassay.[12]

    • Gene Expression Analysis: Extract RNA from brain tissue and perform quantitative RT-PCR to measure the mRNA expression of inflammatory genes.[13]

Part 3: Evaluation of Cognitive Enhancement Potential

Cognitive deficits are a hallmark of many CNS disorders.[14] The evaluation of a compound's ability to enhance cognitive function is a crucial aspect of CNS drug discovery.[15][16]

Protocol 4: Assessment of Cognitive Enhancement in a Rodent Model

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[7]

Workflow for Morris Water Maze Test

cluster_0 Acquisition Phase (Days 1-5) cluster_1 Probe Trial (Day 6) A Administer test compound or vehicle daily B Four trials per day to find hidden platform A->B C Record escape latency and path length B->C D Remove platform from the pool C->D Learning assessed E Allow mouse to swim for 60 seconds D->E F Measure time spent in target quadrant E->F

Caption: Morris Water Maze experimental design.

Step-by-Step Methodology:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase:

    • Treat animals with this compound or vehicle daily for the duration of the experiment.

    • Conduct four trials per day for five consecutive days. In each trial, the mouse is placed in the pool from one of four starting positions and allowed to find the hidden platform.

    • Record the time taken to find the platform (escape latency) and the distance traveled using a video tracking system.

  • Probe Trial:

    • On the day after the last acquisition trial, remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Measure the time spent in the quadrant where the platform was previously located. This is a measure of memory retention.

Data Analysis: Compare the escape latencies and path lengths during the acquisition phase and the time spent in the target quadrant during the probe trial between the compound-treated and vehicle-treated groups. A significant improvement in these parameters in the treated group would suggest cognitive-enhancing effects.

Part 4: Target Identification and Mechanism of Action Studies

Should this compound demonstrate promising activity in the phenotypic screens described above, the next critical step is to elucidate its mechanism of action.

Potential CNS Targets for 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold has been reported to interact with a variety of CNS targets, including:

  • Kinases: Inhibition of various protein kinases involved in cell signaling pathways.[8]

  • Receptors: Modulation of neurotransmitter receptors.

  • Enzymes: Inhibition of enzymes involved in neuroinflammation or neurotransmitter metabolism.

Suggested Approaches for Target Deconvolution:

  • Affinity Chromatography: Immobilize the compound on a solid support to pull down its binding partners from brain lysates.

  • Computational Docking: Use the structure of the compound to perform in silico screening against a library of known CNS protein targets.

  • Phenotypic Screening Panels: Utilize commercially available cell-based assay panels that cover a wide range of CNS targets.[17]

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for CNS drug discovery. Based on the known biological activities of the broader 1,8-naphthyridine class, this compound warrants investigation for its potential anti-neuroinflammatory and cognitive-enhancing properties. The protocols detailed in this guide provide a robust framework for the initial characterization and validation of this compound, from fundamental in vitro profiling to in vivo efficacy studies. A systematic approach, as outlined here, will be instrumental in unlocking the therapeutic potential of this compound for the treatment of CNS disorders.

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Sources

Application Notes and Protocols for Antiviral Research: 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Tetrahydro-1,8-naphthyridine Scaffolds in Antiviral Drug Discovery

The relentless evolution of viral pathogens and the emergence of drug-resistant strains necessitate a continuous search for novel antiviral agents.[1][2] The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and notably, antiviral properties.[3][4][5] This structural motif is found in compounds active against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and Hepatitis C Virus (HCV).[6] The specific compound, 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine, represents a promising, yet underexplored, candidate for antiviral research. Its unique three-dimensional structure and chemical functionalities suggest potential interactions with various viral or host-cell targets crucial for viral replication.

These application notes provide a comprehensive guide for researchers and drug development professionals on how to systematically evaluate the antiviral potential of this compound. The protocols outlined herein are designed to establish a foundational understanding of the compound's activity, from initial cytotoxicity assessments to broad-spectrum antiviral screening and preliminary mechanism-of-action studies.

Section 1: Foundational Assays - Cytotoxicity and Initial Antiviral Screening

Before assessing the antiviral efficacy of any compound, it is paramount to determine its inherent cytotoxicity to the host cells. This ensures that any observed reduction in viral replication is a direct effect of the compound on the virus and not a consequence of cell death. The MTT assay is a reliable and widely used colorimetric method for this purpose.[7][8]

Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the 50% cytotoxic concentration (CC50) of this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Materials:

  • This compound (stock solution in DMSO)

  • Appropriate host cell line (e.g., Vero, HeLa, HepG2)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed the 96-well plates with the chosen host cells at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare a series of two-fold dilutions of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

Protocol: Broad-Spectrum Antiviral Screening via Cytopathic Effect (CPE) Reduction Assay

This assay provides a preliminary assessment of the compound's antiviral activity against a panel of viruses.

Principle: Many viruses cause visible damage to infected cells, known as the cytopathic effect (CPE).[10][11] This assay measures the ability of the compound to inhibit virus-induced CPE.

Materials:

  • This compound

  • A panel of viruses (e.g., Herpes Simplex Virus-1, Influenza A virus, Respiratory Syncytial Virus)

  • Susceptible host cell lines for each virus

  • 96-well plates

  • Cell culture medium

  • Neutral red or crystal violet solution for staining

Procedure:

  • Cell Seeding: Seed 96-well plates with the appropriate host cells and incubate overnight.

  • Compound and Virus Preparation: Prepare serial dilutions of the compound at non-toxic concentrations (well below the CC50). Prepare a viral stock at a concentration known to cause significant CPE within 48-72 hours.

  • Infection and Treatment: Infect the cell monolayers with the virus (multiplicity of infection [MOI] of 0.01-0.1) for 1-2 hours. After the adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the compound.

  • Controls: Include untreated, infected wells (virus control) and untreated, uninfected wells (cell control). A known antiviral drug can be used as a positive control.[10]

  • Incubation: Incubate the plates until CPE is clearly visible in the virus control wells.

  • CPE Visualization and Quantification: Observe the cells under a microscope for CPE. For a quantitative result, the cell monolayer can be stained with crystal violet or neutral red, and the absorbance can be read on a plate reader.[10]

  • Data Analysis: The 50% effective concentration (EC50) is the concentration of the compound that reduces CPE by 50% compared to the virus control. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window. An SI value greater than 10 is generally considered promising for further development.

Section 2: Quantitative Antiviral Assays and Mechanistic Insights

Once initial antiviral activity is confirmed, more quantitative assays are employed to determine the extent of viral inhibition. The plaque reduction assay is a gold standard for this purpose.[12]

Protocol: Plaque Reduction Assay

Principle: This assay measures the reduction in the number of viral plaques in the presence of the compound. A plaque is a localized area of cell death and lysis caused by a single infectious virus particle and its progeny.[13][14]

Materials:

  • This compound

  • Plaque-forming virus (e.g., HSV, Vaccinia virus)

  • Susceptible host cell monolayer in 6- or 12-well plates

  • Semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet solution

Procedure:

  • Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock to obtain a countable number of plaques (e.g., 50-100 plaques per well).

  • Treatment and Infection: Pre-treat the cell monolayers with different concentrations of the compound for 1-2 hours. Then, infect the cells with the diluted virus for 1 hour.

  • Overlay: After infection, remove the inoculum and overlay the cells with the semi-solid medium containing the respective concentrations of the compound. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[13]

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Delving into the Mechanism of Action: Potential Targets

Based on the known activities of naphthyridine derivatives, this compound could potentially inhibit viral replication through several mechanisms.[6]

  • Viral Entry Inhibition: The compound could interfere with the attachment of the virus to host cell receptors or the fusion of viral and cellular membranes.[15]

  • Inhibition of Viral Enzymes: Many naphthyridines are known to target viral enzymes. For retroviruses like HIV, a key target is reverse transcriptase.[2] For DNA viruses like herpesviruses, DNA polymerase is a common target.[1][16]

  • Interference with Viral Assembly: The compound might disrupt the proper assembly of new viral particles.

Protocol: Reverse Transcriptase (RT) Inhibition Assay (for Retroviruses)

Principle: This in vitro assay measures the ability of the compound to directly inhibit the activity of reverse transcriptase, an essential enzyme for retroviral replication.

Materials:

  • This compound

  • Recombinant reverse transcriptase (e.g., from HIV-1 or M-MLV)

  • RT assay kit (containing template/primer, dNTPs, and detection reagents)[17][18]

  • A known RT inhibitor (e.g., Nevirapine, Zidovudine) as a positive control

Procedure:

  • Reaction Setup: In a microplate, combine the reaction buffer, template/primer, dNTPs (often labeled with biotin or DIG for detection), and the test compound at various concentrations.

  • Enzyme Addition: Add the reverse transcriptase to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1 hour).

  • Detection: The amount of newly synthesized DNA is quantified using a colorimetric or chemiluminescent method, as per the kit's instructions.

  • Data Analysis: The IC50 is the concentration of the compound that inhibits RT activity by 50% compared to the no-compound control.

Data Presentation and Visualization

Clear presentation of quantitative data is crucial for interpreting the results of antiviral assays.

Table 1: Summary of In Vitro Antiviral Activity and Cytotoxicity of this compound

ParameterCell LineVirusAssay TypeResult
CC50 Vero-MTT>100 µM
EC50 VeroHSV-1Plaque Reduction5.2 µM
SI VeroHSV-1->19.2
EC50 MDCKInfluenza ACPE Reduction12.5 µM
SI MDCKInfluenza A->8
IC50 -HIV-1 RTEnzyme Inhibition2.8 µM

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and potential mechanisms of action can aid in understanding the overall research strategy.

Antiviral_Screening_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Quantitative Evaluation cluster_2 Phase 3: Mechanism of Action Compound 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Compound->Cytotoxicity BroadScreen Broad-Spectrum Screen (CPE Reduction Assay) Compound->BroadScreen QuantitativeAssay Quantitative Antiviral Assay (Plaque Reduction) Cytotoxicity->QuantitativeAssay Non-toxic Concentrations BroadScreen->QuantitativeAssay Identified Active Against Virus EC50_SI Calculate EC50 and SI QuantitativeAssay->EC50_SI Mechanism Mechanism of Action Studies (e.g., RT Inhibition Assay) EC50_SI->Mechanism Promising SI Value Target Identify Potential Viral Target Mechanism->Target

Caption: Workflow for the evaluation of a novel antiviral compound.

Retroviral_Replication_Cycle cluster_host Host Cell Entry 1. Entry & Uncoating RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration into Host Genome RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly & Budding Transcription->Assembly Progeny Progeny Virus Assembly->Progeny Virus Retrovirus Virus->Entry Inhibitor 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine Inhibitor->RT Inhibition

Caption: Potential inhibition of the retroviral life cycle.

Conclusion and Future Directions

The protocols and workflows detailed in these application notes provide a robust framework for the initial investigation of this compound as a potential antiviral agent. The progression from broad screening to more specific, quantitative, and mechanistic assays allows for a systematic and logical evaluation of the compound's therapeutic potential. Promising results from these in vitro studies would warrant further investigation, including studies against drug-resistant viral strains, time-of-addition assays to pinpoint the stage of the viral life cycle affected, and eventual evaluation in in vivo models of viral infection. The exploration of this and similar naphthyridine derivatives holds significant promise for the discovery of next-generation antiviral therapies.

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  • De Clercq, E., & Li, G. (2016). Antiviral Drugs for Viruses Other Than Human Immunodeficiency Virus. Mayo Clinic Proceedings, 91(1), 85-100. Retrieved from [Link]

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Protocol for Synthesizing Novel 1,8-Naphthyridine Derivatives for Anticancer Screening

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and subsequent anticancer screening of novel 1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1] This guide emphasizes the rationale behind experimental choices and provides validated protocols to ensure reproducibility and scientific rigor.

Introduction: The Significance of 1,8-Naphthyridines in Oncology

The 1,8-naphthyridine core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[2][3] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and antiviral agents.[2][3] Notably, certain 1,8-naphthyridine derivatives have emerged as promising candidates for cancer chemotherapy.[4][5][6] For instance, the compound SNS-595 is a 1,8-naphthyridine derivative that has been in clinical trials for cancer treatment.[6] The anticancer activity of these compounds is often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerase II, or modulate signaling pathways crucial for cancer cell proliferation and survival.[1][6]

This guide will focus on two robust and widely applicable synthetic strategies for constructing the 1,8-naphthyridine core: the Friedländer Annulation and the Gould-Jacobs Reaction. Following the synthesis and characterization of novel derivatives, a detailed protocol for preliminary in vitro anticancer screening using standard cell-based assays will be presented.

Synthetic Strategies for 1,8-Naphthyridine Derivatives

The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the 1,8-naphthyridine ring. Both the Friedländer and Gould-Jacobs reactions offer reliable methods for accessing a variety of derivatives.

The Friedländer Annulation: A Direct and Efficient Approach

The Friedländer synthesis is a classic condensation reaction that provides a direct route to quinolines and related heterocyclic systems, including 1,8-naphthyridines.[2] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are typically used as the starting material.[2]

Causality of Experimental Choices:

  • Catalyst: The reaction can be catalyzed by either acids or bases. The choice of catalyst can influence the reaction rate and yield. Recent advancements have focused on developing milder and more environmentally friendly catalysts, such as ionic liquids like choline hydroxide, which can facilitate the reaction in water.[7][8] The use of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation offers a rapid and solvent-free alternative.[9]

  • Solvent: While traditional methods often employ organic solvents, greener alternatives like water are being explored.[7][8][10] The solubility of reactants and the reaction temperature are key considerations when selecting a solvent.

  • Temperature: The reaction temperature can significantly impact the reaction kinetics. Microwave-assisted synthesis can dramatically reduce reaction times by rapidly heating the reaction mixture.[9]

Experimental Workflow for Friedländer Synthesis:

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Mix 2-aminonicotinaldehyde and active methylene compound B Add catalyst (e.g., Choline Hydroxide) A->B C Heat reaction mixture (Conventional or Microwave) B->C D Monitor reaction progress (TLC) C->D E Cool to room temperature D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify (Recrystallization or Chromatography) G->H I Obtain pure 1,8-naphthyridine derivative H->I J Spectroscopic analysis (NMR, MS, IR) I->J

Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives via Friedländer Annulation.

Detailed Protocol: Synthesis of 2-Methyl-1,8-naphthyridine [7][8]

  • Reactant Preparation: In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Solvent and Catalyst Addition: Add 1 mL of water to the flask and begin stirring. Add choline hydroxide (1 mol%) to the reaction mixture.[7]

  • Inert Atmosphere: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to 50°C with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10% methanol/dichloromethane eluent. The reaction is typically complete within 6 hours.[7]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[2][7]

  • Isolation: Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxy-1,8-naphthyridines

The Gould-Jacobs reaction is a powerful method for synthesizing quinolines and has been successfully adapted for the preparation of 1,8-naphthyridine derivatives, particularly those with a hydroxyl group at the 4-position.[11][12] The reaction proceeds in a stepwise manner, beginning with the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[12][13]

Causality of Experimental Choices:

  • Reactants: The reaction typically employs a 2-aminopyridine derivative and a substituted malonic ester like diethyl ethoxymethylenemalonate (DEEM).[12]

  • Cyclization Conditions: The key cyclization step requires high temperatures, often achieved by using a high-boiling solvent like diphenyl ether or by employing microwave irradiation for more controlled and rapid heating.[12][13]

  • Subsequent Modifications: The resulting 4-hydroxy-1,8-naphthyridine can be a versatile intermediate for further functionalization.

Experimental Workflow for Gould-Jacobs Reaction:

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_optional Optional Steps cluster_characterization Characterization A Condense 2-aminopyridine with diethyl ethoxymethylenemalonate B Isolate intermediate A->B C Thermal or Microwave-assisted cyclization B->C D Cool and precipitate product C->D E Filter and wash D->E F Purify (Recrystallization) E->F G Hydrolysis of ester F->G I Obtain pure 4-hydroxy-1,8-naphthyridine F->I H Decarboxylation G->H H->I J Spectroscopic analysis (NMR, MS, IR) I->J

Caption: General workflow for the synthesis of 4-hydroxy-1,8-naphthyridine derivatives via the Gould-Jacobs Reaction.

Detailed Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate [13]

  • Condensation: A mixture of 2-aminopyridine and diethyl ethoxymethylenemalonate is heated. This can be done neat or in a suitable solvent.

  • Cyclization: The resulting intermediate is heated in a high-boiling solvent such as diphenyl ether at 240-250°C for one hour.[13]

  • Isolation: Upon cooling to room temperature, the product precipitates and can be collected by filtration.

  • Purification: The crude product is washed with a non-polar solvent like petroleum ether to remove the high-boiling solvent and can be further purified by recrystallization.

In Vitro Anticancer Screening Protocols

Once novel 1,8-naphthyridine derivatives have been synthesized and characterized, the next critical step is to evaluate their potential as anticancer agents. In vitro cytotoxicity screening against a panel of cancer cell lines is a standard initial assessment.[14][15][16]

Choice of Assays:

  • MTT/MTS Assay: These are colorimetric assays that measure cell viability based on the metabolic activity of mitochondrial dehydrogenase enzymes.[17] They are widely used for high-throughput screening due to their simplicity and reliability.[14][17]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass. It is a sensitive and reproducible method for assessing cytotoxicity.[18]

  • Dye Exclusion Assay (e.g., Trypan Blue): This method distinguishes between viable and non-viable cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells do not.[17]

Experimental Workflow for In Vitro Cytotoxicity Screening:

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Culture selected cancer cell lines B Seed cells into 96-well plates A->B C Allow cells to attach overnight B->C D Prepare serial dilutions of 1,8-naphthyridine derivatives C->D E Treat cells with compounds for 24-72 hours D->E F Perform cell viability assay (e.g., MTT, SRB) E->F G Measure absorbance/fluorescence F->G H Calculate percentage of cell viability G->H I Determine IC50 values H->I

Caption: General workflow for in vitro cytotoxicity screening of novel compounds.

Detailed Protocol: MTT Assay for Cytotoxicity Screening [17][19]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, K-562, PA-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][20]

  • Compound Treatment: Prepare a series of dilutions of the synthesized 1,8-naphthyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

The results of the anticancer screening should be presented in a clear and concise manner to facilitate comparison between different derivatives and to identify promising lead compounds.

Table 1: Representative Cytotoxicity Data for Novel 1,8-Naphthyridine Derivatives

Compound IDR1R2Cancer Cell LineIC50 (µM)
NAPH-01HCH3K-5620.77[6]
NAPH-02ClFMIAPaCa0.41[6]
NAPH-03HHeteroarylPA-10.41[4][6]
NAPH-04HHeteroarylSW6201.4[4][6]
NAPH-05BrHPA-11.19[6]

Note: The IC50 values presented are hypothetical examples based on reported data for similar compounds.[4][6]

Interpretation of Results:

  • A lower IC50 value indicates higher potency of the compound against the specific cancer cell line.

  • Comparing the IC50 values across different cell lines can provide insights into the selectivity of the compounds.

  • Structure-activity relationship (SAR) studies can be conducted by correlating the chemical structures of the derivatives with their cytotoxic activities to identify key structural features responsible for their anticancer effects.[19]

Conclusion and Future Directions

This guide has provided detailed protocols for the synthesis of novel 1,8-naphthyridine derivatives using the Friedländer annulation and Gould-Jacobs reaction, as well as a standard protocol for their preliminary in vitro anticancer screening. By systematically synthesizing and evaluating a library of these compounds, researchers can identify promising lead candidates for further development.

Future work should focus on:

  • Mechanism of Action Studies: For the most potent compounds, further investigations are needed to elucidate their precise mechanism of action, such as their effects on the cell cycle, apoptosis induction, and specific molecular targets.[1]

  • In Vivo Studies: Promising candidates from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy and safety in a more complex biological system.[17][18]

  • Lead Optimization: Based on SAR studies, further chemical modifications can be made to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds.

By following the robust protocols outlined in this guide, researchers can contribute to the exciting field of anticancer drug discovery and the development of novel 1,8-naphthyridine-based therapeutics.

References

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  • Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives - Benchchem.
  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives.
  • Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives - PubMed.
  • A Technical Guide to the Anticancer Properties of Substituted 1,8-Naphthyridin-2(1H)-ones - Benchchem.
  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - Taylor & Francis Online.
  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles | The Journal of Organic Chemistry - ACS Publications.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
  • Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol.
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide - Benchchem.
  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega - ACS Publications.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed.
  • A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing).
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH.
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed.
  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES | TSI Journals.
  • Gould–Jacobs reaction - Wikipedia.
  • Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis - Benchchem.
  • Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - ResearchGate.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH.

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Analytical techniques for characterizing 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the analytical techniques for characterizing novel 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine derivatives, designed for researchers and drug development professionals. This document provides in-depth application notes and validated protocols from the perspective of a Senior Application Scientist.

Introduction: The Analytical Imperative for Tetrahydro-1,8-Naphthyridine Derivatives

The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The partially saturated this compound core represents a critical evolution of this scaffold, introducing a three-dimensional architecture and a primary amine functional group that can significantly alter pharmacological profiles and present new synthetic and analytical challenges.

As a Senior Application Scientist, my objective is not merely to present protocols but to instill a strategic analytical mindset. The robust characterization of these molecules is non-negotiable; it is the bedrock upon which all subsequent research, development, and regulatory filings are built. Ambiguity in structure, purity, or stability can lead to misinterpreted biological data and costly failures in later stages of drug development.

This guide outlines a multi-technique, orthogonal approach to characterization. We will progress logically from initial structural confirmation to absolute stereochemical assignment and conclude with validated methods for purity and stability assessment. Each step is designed to be a self-validating system, ensuring the integrity and reproducibility of the data generated.

Comprehensive Analytical Workflow

A successful characterization strategy integrates multiple analytical techniques in a logical sequence. Each method provides a unique piece of the puzzle, and their collective data build a comprehensive and irrefutable profile of the derivative.

cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity & Isomerism cluster_2 Phase 3: Definitive Structure cluster_3 Phase 4: Method Validation NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (LC-MS, HRMS) NMR->MS Confirms Connectivity & Molecular Weight HPLC_Purity RP-HPLC-UV/DAD (Purity/Impurity Profile) MS->HPLC_Purity Proceed if MW is Confirmed HPLC_Chiral Chiral HPLC/SFC (Enantiomeric Purity) HPLC_Purity->HPLC_Chiral Assess Achiral Before Chiral Validation ICH Q2(R1) Validation (Accuracy, Precision, etc.) HPLC_Purity->Validation Validate Purity Assay Method XRay X-Ray Crystallography (Absolute Configuration) HPLC_Chiral->XRay If Chiral & Crystals Available

Caption: Integrated workflow for the characterization of novel derivatives.

Primary Structural Elucidation: Confirming Identity

The first objective is to confirm that the synthesized molecule has the correct elemental composition and atomic connectivity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone techniques for this phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for providing detailed information about the chemical environment of individual atoms. For this compound derivatives, ¹H and ¹³C NMR are essential for confirming the core structure, the presence of the methanamine side chain, and the substitution patterns.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often a superior choice over CDCl₃ for these compounds. The primary amine protons (-NH₂) are often broad and can exchange with trace water in CDCl₃, but they typically appear as sharp, well-defined singlets or triplets in DMSO-d₆, allowing for unambiguous identification and integration.[3][4]

  • High-Field Spectrometer (≥400 MHz): The aliphatic protons on the tetrahydro-pyridine ring (positions 5, 6, 7) often present as complex, overlapping multiplets. A higher field strength increases chemical shift dispersion, simplifying these multiplets and facilitating accurate coupling constant analysis, which is crucial for confirming their relative positions.[3]

  • 2D NMR (COSY, HSQC): When ¹H signals are crowded, a Correlation Spectroscopy (COSY) experiment is invaluable for establishing proton-proton coupling networks (e.g., which H-5 proton is coupled to which H-6 protons). A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton to its directly attached carbon, providing definitive carbon assignments that are often difficult to make from ¹³C NMR alone.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the derivative in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5] Ensure the sample is fully dissolved; sonication may be required.

  • ¹H NMR Acquisition:

    • Acquire a ¹H spectrum on a ≥400 MHz spectrometer.

    • Typical parameters: 16-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[3]

  • Data Analysis:

    • ¹H: Integrate all peaks to determine proton ratios. Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) to assign protons to the molecular structure.

    • ¹³C: Assign carbon peaks based on chemical shifts and comparison with related structures. Confirm assignments using HSQC data if acquired.

Atom Position Typical ¹H Chemical Shift (ppm, DMSO-d₆) Typical ¹³C Chemical Shift (ppm, DMSO-d₆)
H-37.0 - 7.5 (d)120 - 125
H-47.8 - 8.2 (d)135 - 140
H-52.8 - 3.2 (t)40 - 45
H-61.8 - 2.2 (m)20 - 25
H-73.3 - 3.7 (t)45 - 50
-CH₂-NH₂3.8 - 4.2 (s or d)40 - 50
-NH₂2.0 - 4.0 (br s)N/A
Caption: Expected NMR chemical shift ranges for the core scaffold.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a primary confirmation of its elemental formula. When coupled with liquid chromatography (LC-MS), it also provides retention time data and can be used to assess sample purity. High-Resolution Mass Spectrometry (HRMS) is critical for providing a highly accurate mass measurement, which can often distinguish between isobaric formulas.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for these derivatives.[5] The basic nitrogen atoms in the naphthyridine ring and the primary amine are readily protonated in the positive ion mode ([M+H]⁺), leading to strong signals and high sensitivity.

  • Tandem MS (MS/MS): Fragmenting the parent ion ([M+H]⁺) provides structural information that serves as a molecular fingerprint.[6] The fragmentation pattern (e.g., loss of the methanamine group) must be consistent with the proposed structure, adding a layer of confirmation beyond just the molecular weight.

Protocol: LC-MS Analysis for Identity Confirmation

  • Sample Preparation: Prepare a dilute solution (approx. 1-10 µg/mL) of the derivative in a suitable solvent like methanol or acetonitrile.[5]

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source. A triple quadrupole or Q-TOF instrument is ideal for MS/MS analysis.[6][7]

  • LC Method (for infusion):

    • Column: C18 reversed-phase, e.g., 50 mm x 2.1 mm, 3.5 µm.

    • Mobile Phase: A simple isocratic flow of 50:50 Water:Acetonitrile with 0.1% formic acid. The acid ensures efficient protonation for ESI.

    • Flow Rate: 0.3 mL/min.

  • MS Acquisition:

    • Mode: ESI Positive.

    • Scan Range: Acquire a full scan over a relevant m/z range (e.g., 100-500 amu).

    • For MS/MS, select the calculated [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion corresponding to the calculated exact mass of the derivative. For HRMS, the measured mass should be within 5 ppm of the theoretical mass.

    • Analyze the fragmentation pattern from the MS/MS spectrum to ensure it aligns with the expected bond cleavages of the structure.

Purity, Quantification, and Chiral Separation

Once the structure is confirmed, the next critical step is to determine its purity. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[8] Given that the tetrahydro-1,8-naphthyridine core can be chiral, assessing enantiomeric purity is often a regulatory requirement.[9]

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. It is the workhorse method for determining the purity of the main compound relative to any synthesis-related impurities or degradation products.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is the universal starting point for small molecules due to its broad applicability and robust nature.

  • Detector: A Photo-Diode Array (PDA) or Diode-Array Detector (DAD) is superior to a simple UV detector. It acquires a full UV spectrum at each point in the chromatogram, which can be used to assess peak purity (i.e., check for co-eluting impurities) and aid in the tentative identification of impurities based on their UV maxima.[8]

  • Mobile Phase: A gradient of an acidified aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (acetonitrile or methanol) is used. The acid improves peak shape for basic compounds like these derivatives by suppressing the ionization of residual silanols on the silica support and ensuring the analyte is consistently protonated. A gradient is essential to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable time.

Protocol: RP-HPLC Method for Purity Analysis

  • System Preparation:

    • HPLC System: Quaternary or Binary pump, autosampler, column oven, DAD.

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5-1.0 mg/mL.

  • Chromatographic Conditions (Example Gradient):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, monitor at a relevant wavelength (e.g., 254 nm or λmax) and collect spectral data from 200-400 nm.

    • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

    • Assess peak purity of the main peak using the DAD software to check for spectral homogeneity across the peak.

Enantiomeric Purity by Chiral HPLC

If the derivative is chiral (e.g., due to substitution on the tetrahydro-pyridine ring), separating and quantifying the enantiomers is crucial, as they can have different pharmacological and toxicological profiles.[10] This is achieved using a chiral stationary phase (CSP).

Causality Behind Experimental Choices:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralcel® OD or Chiralpak® AD) are the most widely successful for a broad range of compounds.[11] They separate enantiomers based on transient formation of diastereomeric complexes with differing stabilities. A screening approach using several different CSPs is the most efficient way to find a suitable separation.

  • Mobile Phase Modes: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase modes can be effective. Normal-phase often provides better selectivity, while reversed-phase is compatible with LC-MS analysis. Modifiers like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) are often added to the mobile phase to improve peak shape and resolution.[11]

Protocol: Chiral HPLC Method Development

  • Column Screening:

    • Screen the racemic compound on a set of 3-4 different polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID).

    • Use a generic screening gradient in both normal-phase (Hexane/Ethanol) and reversed-phase (Acetonitrile/Water) modes.

  • Method Optimization:

    • Once a column showing partial separation is identified, optimize the mobile phase.

    • Adjust the ratio of the strong to weak solvent (e.g., increase or decrease the percentage of alcohol in normal phase).

    • Evaluate different alcohol modifiers (e.g., isopropanol vs. ethanol).

    • Adjust the concentration of the acidic or basic additive.

  • Quantification:

    • Once baseline resolution (Rs ≥ 1.5) is achieved, inject the enantiomerically enriched sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Definitive Structure: X-Ray Crystallography

While NMR and MS confirm connectivity and formula, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[12][13] For chiral compounds, it is the gold standard for determining the absolute configuration (R/S assignment) of stereocenters.

Protocol: Single-Crystal X-Ray Crystallography

  • Crystal Growth: This is the most critical and often challenging step. Grow single crystals of the derivative suitable for diffraction (typically >0.1 mm in all dimensions). Common techniques include:

    • Slow evaporation of a solvent in which the compound is sparingly soluble.

    • Vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution of the compound in a good solvent like dichloromethane).

    • Cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a model of the molecular structure.

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles. For chiral molecules crystallized in a non-centrosymmetric space group, the analysis can determine the absolute configuration, typically reported as the Flack parameter.[12]

Analytical Method Validation: Ensuring Trustworthiness

Developing a method is only the first step. To ensure that an analytical procedure is suitable for its intended purpose (e.g., for quality control release testing or stability studies), it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[14][15][16] Validation demonstrates that the method is reliable, reproducible, and accurate.

cluster_0 Method Development & Validation Workflow Dev Develop HPLC Method (e.g., for Purity Assay) Spec Specificity (Discrimination from impurities) Dev->Spec Lin Linearity (Proportional response) Spec->Lin Range Range (Upper & Lower Levels) Lin->Range Acc Accuracy (% Recovery) Prec Precision (Repeatability, Intermediate) Acc->Prec LOQ LOD / LOQ (Sensitivity) Prec->LOQ Range->Acc Robust Robustness (Small method variations) LOQ->Robust

Sources

Application and Protocol Guide for the Analysis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine

This compound is a heterocyclic amine containing a tetrahydronaphthyridine core. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. As with any potential therapeutic agent or key intermediate, ensuring its identity, purity, and stability is paramount. This requires robust and reliable analytical methods.

This guide provides detailed application notes and protocols for the quantitative and qualitative analysis of this compound using two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the chosen parameters. The protocols are grounded in established principles outlined by major regulatory bodies, ensuring a framework for validation and reliable data generation.[1][2][3]

Part 1: Reversed-Phase HPLC Method for Quantification

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for purity assessment and quantification. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed. This choice is based on the analyte's predicted moderate polarity (XlogP ~0.5) and the presence of a UV-absorbing aromatic naphthyridine ring system.[4]

Causality and Methodological Choices
  • Stationary Phase: A C18 column is selected for its versatility and robust hydrophobic retention mechanism, which is ideal for separating the analyte from potential non-polar and moderately polar impurities.

  • Mobile Phase: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The presence of two basic nitrogen atoms in the analyte necessitates the use of an acidic mobile phase to ensure consistent protonation. This minimizes peak tailing by preventing unwanted interactions with residual silanols on the silica-based stationary phase. Trifluoroacetic acid (TFA) is chosen as a mobile phase additive to control the pH and act as an ion-pairing agent, further improving peak symmetry.

  • Detection: The conjugated naphthyridine ring is expected to have a strong UV absorbance. A Diode Array Detector (DAD) is employed to monitor multiple wavelengths, allowing for peak purity analysis and selection of the optimal quantification wavelength.

  • Gradient Elution: A gradient elution is utilized to ensure the efficient elution of the main analyte while also providing adequate separation of any potential impurities with a wider range of polarities that may be present in the sample.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh Reference Standard & Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B F Inject Sample (e.g., 10 µL) B->F C Prepare Mobile Phase A (0.1% TFA in Water) E Equilibrate HPLC System with Initial Conditions D Prepare Mobile Phase B (0.1% TFA in ACN) E->F G Run Gradient Program F->G H Detect with DAD (220-400 nm) G->H I Integrate Peak Area H->I K Assess Peak Purity H->K J Quantify against Reference Standard I->J

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

Instrumentation and Columns

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

Reagents and Materials

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • This compound Reference Standard.

Chromatographic Conditions

ParameterSetting
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (Quantification), DAD Scan 220-400 nm
Gradient Program Time (min)
0
15
18
18.1
25

Preparation of Solutions

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

System Suitability Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%. This is a standard requirement to ensure the precision of the analytical system.[5][6][7]

Part 2: GC-MS Method for Identification and Impurity Profiling

GC-MS is a highly specific and sensitive technique, ideal for the identification of unknown impurities and confirmation of the analyte's identity. Due to the presence of a primary amine and two secondary amines, which can cause poor peak shape and thermal degradation in a GC system, a derivatization step is essential.[5][6][7]

Causality and Methodological Choices
  • Derivatization: Acylation with Trifluoroacetic Anhydride (TFAA) is proposed.[5][6][7] This reaction is rapid and converts the polar N-H groups into non-polar, thermally stable trifluoroacetyl groups. This significantly improves volatility and chromatographic performance. The fluorine atoms also provide characteristic mass spectral fragments.

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is chosen. This provides good selectivity for a wide range of compounds and is robust enough for routine use with derivatized samples.

  • Ionization: Standard Electron Ionization (EI) at 70 eV is used. This high-energy ionization method produces reproducible fragmentation patterns that are suitable for library matching and structural elucidation.

  • Mass Spectrometry: A quadrupole mass spectrometer is used in full scan mode to collect mass spectra for identification and in selected ion monitoring (SIM) mode for trace-level quantification if required.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare sample solution in anhydrous solvent B Add Derivatizing Agent (TFAA) A->B C React at elevated temp (e.g., 60°C for 30 min) B->C D Inject derivatized sample C->D E Separate on GC column (Temperature Program) D->E F Ionize (EI, 70 eV) E->F G Detect with Mass Spec (Full Scan Mode) F->G H Identify analyte by retention time & mass spectrum G->H I Search mass spectral library for impurity identification G->I J Evaluate fragmentation pattern H->J

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol

Instrumentation

  • GC-MS System: Agilent 7890B GC coupled with a 5977B MSD, or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

Reagents and Materials

  • Trifluoroacetic Anhydride (TFAA).

  • Ethyl Acetate (anhydrous).

  • Pyridine (anhydrous, optional catalyst).

  • This compound sample.

Derivatization Procedure

  • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

  • Add 500 µL of anhydrous ethyl acetate and 100 µL of TFAA.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature before analysis.

GC-MS Conditions

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Hold: 5 min at 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40 - 500 m/z

Data Analysis The mass spectrum of the derivatized analyte should be compared against a derivatized reference standard. The fragmentation pattern will be key to confirming the structure. Impurity peaks can be tentatively identified by searching their mass spectra against commercial libraries (e.g., NIST, Wiley).

Validation and Trustworthiness

The provided protocols are foundational and must be validated for their intended use in accordance with regulatory guidelines such as ICH Q2(R1).[2][8] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.

  • Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

By following these established validation principles, the trustworthiness of the data generated by these methods can be assured.

Conclusion

The HPLC and GC-MS methods detailed in this guide provide a comprehensive analytical strategy for this compound. The RP-HPLC method is well-suited for routine quality control, offering robust quantification and purity analysis. The GC-MS method, incorporating a necessary derivatization step, serves as a powerful tool for unequivocal identification and detailed impurity profiling. Together, these orthogonal techniques enable a thorough characterization of this important heterocyclic compound, supporting its development and ensuring its quality in research and pharmaceutical applications.

References

  • Davis, F. T. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148. [Link]

  • Stead, A. H., et al. (2014). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Wang, P., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 29(12), 1817-1825. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridine. National Center for Biotechnology Information. [Link]

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. National Center for Biotechnology Information. [Link]

  • PubChemLite. 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine. [Link]

  • LookChem. This compound CAS NO.332883-10-0. [Link]

  • PubChemLite. (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine. [Link]

  • ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]

  • National Center for Biotechnology Information. (2024). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PubMed Central. [Link]

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Application Notes & Protocols: Leveraging Tetrahydro-1,7-Naphthyridine Scaffolds for Novel PET Imaging Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise for Neuroreceptor Imaging

The quest for precise, non-invasive tools to study the living brain is a cornerstone of modern neuroscience and drug development. Positron Emission Tomography (PET) stands as a powerful imaging modality, offering a window into real-time biochemical processes within the central nervous system (CNS).[1][2] The development of novel PET radiotracers with high affinity and selectivity for specific neural targets is paramount to advancing our understanding of neurological disorders and accelerating the development of targeted therapeutics.[3][4]

Within the landscape of medicinal chemistry, the tetrahydro-1,7-naphthyridine scaffold has emerged as a privileged structure for designing CNS-active compounds. Its rigid, three-dimensional conformation allows for precise orientation of substituent groups, facilitating high-affinity interactions with protein targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of PET imaging agents derived from the tetrahydro-1,7-naphthyridine core, using the development of a metabotropic glutamate receptor 2 (mGlu2) tracer as an illustrative case study.[5][6][7][8][9]

Selective modulation of mGlu2 is a promising therapeutic strategy for a range of brain disorders, including schizophrenia, depression, and Parkinson's disease.[5][8][9] Consequently, a selective mGlu2 PET tracer would be an invaluable tool for in vivo target quantification and for facilitating drug discovery through target engagement studies.[5][6][7] This guide will detail the workflow from ligand design and synthesis to preclinical imaging, providing both the "how" and the "why" behind each critical step.

Part 1: Ligand Design and Precursor Synthesis

The journey to a successful PET tracer begins with the meticulous design and synthesis of a high-affinity ligand that can be readily radiolabeled. The tetrahydro-1,7-naphthyridine scaffold serves as the foundational structure, with peripheral chemical groups modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

Rationale for Scaffold Selection and Optimization

The selection of the tetrahydro-1,7-naphthyridine scaffold is predicated on its proven utility in generating potent and selective negative allosteric modulators (NAMs) for mGlu2.[5] The core structure is amenable to chemical modifications at key positions (Ar¹ and Ar²), allowing for a systematic exploration of the structure-activity relationship (SAR). The primary objective is to identify a ligand with high affinity (low nanomolar IC₅₀) for the target receptor, excellent selectivity over other receptor subtypes, and appropriate lipophilicity (LogD) for blood-brain barrier (BBB) penetration.[5]

A focused library of candidate compounds is typically synthesized and evaluated through in vitro pharmacological assays. The data from these assays guide the selection of the optimal candidate for radiolabeling.

General Synthesis Pathway for Tetrahydro-1,7-Naphthyridine Precursors

The synthesis of the tetrahydro-1,7-naphthyridine core and its derivatives is a multi-step process. A representative synthetic route is outlined below, based on the successful synthesis of mGlu2 NAMs.[5]

A 3-Aminoisonicotinic Acid C Naphthyridine Ester Intermediate A->C Acid-mediated cyclization B Ethyl Pyruvate B->C E Tetrahydro-Naphthyridine Intermediate C->E Reduction (e.g., NaBH₄) D Reduction G Boc-Protected Intermediate E->G Boc₂O F Boc Protection I Carboxylic Acid Intermediate G->I LiOH H Hydrolysis K Final Precursor (Desmethyl) I->K HATU, DIPEA J Amide Coupling (Ar¹-NH₂) J->K

Caption: General synthetic workflow for desmethyl precursor synthesis.

Protocol 1: Synthesis of a Desmethyl Precursor for ¹¹C-Labeling

This protocol describes the synthesis of a precursor molecule with a hydroxyl group that will serve as the site for subsequent methylation with [¹¹C]CH₃I.

  • Step 1: Naphthyridine Ester Synthesis: An acid-mediated cyclization between 3-aminoisonicotinic acid and ethyl pyruvate is performed to yield the naphthyridine ester.[5]

  • Step 2: Reduction: The resulting ester is reduced to the tetrahydro-1,7-naphthyridine intermediate.

  • Step 3: Boc Protection: The secondary amine of the tetrahydro-naphthyridine core is protected with a tert-butyloxycarbonyl (Boc) group.

  • Step 4: Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide.[5]

  • Step 5: Amide Coupling: The carboxylic acid is coupled with a desired amine (Ar¹-NH₂) using a peptide coupling reagent such as HATU to form the final amide.

  • Step 6: Deprotection: The Boc protecting group is removed under acidic conditions to yield the final precursor, which contains a free amine or, more strategically for radiolabeling, a functional group like a phenol that can be methylated.

Part 2: Radiosynthesis and Quality Control

With a suitable precursor in hand, the next critical phase is the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C, t₁/₂ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t₁/₂ ≈ 109.8 min).[10][11] The choice of radionuclide influences the synthetic strategy and the timeframe for imaging studies.[11] This section will focus on ¹¹C-labeling.

¹¹C-Methylation Strategy

Carbon-11 is typically produced as [¹¹C]CO₂ via a cyclotron and then converted into reactive methylating agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[12] These agents are then used to rapidly methylate a precursor at a nucleophilic site, such as a phenol or a secondary amine.

cluster_0 Cyclotron & Target cluster_1 Radiosynthesis Module Cyclotron Proton Beam on N₂ Target CO2 [¹¹C]CO₂ Cyclotron->CO2 ¹⁴N(p,α)¹¹C MeI [¹¹C]CH₃I Synthesis CO2->MeI Gas Phase Iodination Reaction Precursor + [¹¹C]CH₃I MeI->Reaction Trapping & Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Crude Product Formulation Sterile Formulation HPLC->Formulation Purified Tracer QC Quality Control (RCY, RCP, Molar Activity) Formulation->QC Final Product for Injection

Caption: Automated radiosynthesis workflow for ¹¹C-labeled tracers.

Protocol 2: Automated Radiosynthesis of a [¹¹C]Tetrahydro-1,7-Naphthyridine Tracer

This protocol is typically performed in an automated synthesis module housed within a lead-shielded hot cell.

  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ from the cyclotron is trapped and converted to [¹¹C]CH₃I using methods like the gas-phase iodination method.

  • Radiolabeling Reaction: The [¹¹C]CH₃I is bubbled through a solution of the desmethyl precursor (1-2 mg) in a suitable solvent (e.g., DMF) with a base (e.g., NaOH or Cs₂CO₃) at an elevated temperature (e.g., 80-100 °C) for 3-5 minutes.

  • Purification: The crude reaction mixture is quenched, diluted, and injected onto a semi-preparative HPLC system to isolate the desired radiolabeled product from unreacted precursor and radioactive impurities.

  • Formulation: The collected HPLC fraction containing the purified tracer is passed through a C18 Sep-Pak cartridge to remove the HPLC solvents. The tracer is then eluted with ethanol and formulated in sterile saline for injection.

Quality Control (QC)

Before administration, the final product must undergo stringent quality control tests to ensure it is safe and suitable for in vivo use.

ParameterMethodAcceptance CriteriaRationale
Radiochemical Purity (RCP) Analytical HPLC> 95%Ensures that the detected radioactive signal originates from the desired tracer, not impurities.
Molar Activity (Aₘ) Calculated from UV and radioactivity peaks on analytical HPLC> 37 GBq/µmol (1 Ci/µmol) at time of injectionHigh molar activity is crucial to minimize the injected chemical mass, avoiding potential pharmacological effects and receptor saturation.
Identity Confirmation Co-elution with non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches the standard.Confirms that the synthesized radiotracer is the correct chemical entity.
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm)Ensures patient safety by limiting exposure to potentially toxic organic solvents used in the synthesis.
Sterility & Endotoxins Standard microbiological testsSterile and passes endotoxin testMandatory for all injectable pharmaceuticals to prevent infection and pyrogenic reactions.

Part 3: Preclinical Evaluation: From Bench to Bedside

The preclinical evaluation of a novel PET tracer is a multi-stage process designed to validate its performance both in vitro and in vivo before it can be considered for human studies.[4]

In Vitro Characterization: Autoradiography

In vitro autoradiography on brain tissue sections provides a visual and quantitative assessment of the tracer's binding specificity and distribution.[13]

Protocol 3: In Vitro Autoradiography

  • Tissue Preparation: Obtain brain tissue from a relevant species (e.g., rat, non-human primate) and section it into thin slices (e.g., 20 µm) using a cryostat.

  • Incubation (Baseline): Incubate the tissue sections with a low concentration of the radiotracer (e.g., 1-2 µCi/mL) in a suitable buffer for a set period (e.g., 60 minutes) at room temperature.

  • Incubation (Blocking): For a parallel set of sections, pre-incubate with a high concentration (e.g., 10 µM) of a known, non-radioactive ligand for the same target (either the "cold" version of the tracer itself or a standard competitor) before adding the radiotracer. This determines non-specific binding.

  • Washing: Wash the sections in cold buffer to remove unbound radiotracer.

  • Imaging: Expose the dried sections to a phosphor imaging plate or digital autoradiography system.

  • Analysis: Quantify the radioactivity in different brain regions. Specific binding is calculated by subtracting the signal in the blocked sections from the total signal in the baseline sections. The distribution should correlate with the known expression density of the target receptor. For example, mGlu2 is highly expressed in the cortex and hippocampus.[5][8]

In Vivo Characterization: PET Imaging in Animal Models

In vivo PET imaging is the definitive test of a tracer's ability to perform in a living system.[14] Key parameters to assess are its ability to cross the BBB, its specific binding to the target in the brain, and its pharmacokinetic profile.[5]

Protocol 4: In Vivo PET Imaging in Rodents

  • Animal Preparation: Anesthetize the animal (e.g., a Sprague-Dawley rat) and place it in the PET scanner. A tail vein catheter is inserted for tracer injection.

  • Tracer Administration: Inject a bolus of the formulated radiotracer (e.g., 5-10 MBq) via the tail vein catheter.

  • PET Scan: Acquire dynamic PET data for 60-90 minutes.

  • Blocking Study (for specificity): In a separate scan or a different cohort of animals, pre-administer a blocking dose of a non-radioactive competitor drug 15-30 minutes before injecting the radiotracer. A significant reduction in brain uptake compared to the baseline scan indicates specific binding.

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over various brain areas. Generate time-activity curves (TACs) for each ROI, which plot radioactivity concentration over time. Data are often expressed as Standardized Uptake Value (SUV).

Table 2: Representative Preclinical Data for a [¹¹C]Tetrahydro-1,7-Naphthyridine Tracer ([¹¹C]14b)

ParameterValueSignificance
IC₅₀ (mGlu2) High Affinity (e.g., < 50 nM)Potent binding to the target receptor is a prerequisite for a successful tracer.[5]
Radiochemical Yield (RCY) 10-20% (decay-corrected)Indicates the efficiency of the radiolabeling reaction.
Molar Activity (Aₘ) > 100 GBq/µmolEnsures a true "tracer" dose is administered, avoiding pharmacological effects.
Brain Uptake (Peak SUV) > 1.0Demonstrates sufficient BBB penetration to provide a measurable signal.[5]
Specificity (Blocking) > 50% reduction in uptake with competitorConfirms that the signal in the brain is due to specific binding to the target receptor.[5]
Metabolic Stability > 80% parent compound in brain at 30 minA high percentage of the parent (unmetabolized) tracer in the brain is crucial for accurate modeling and signal interpretation.[5][8]
Biodistribution and Radiometabolite Analysis

Understanding where the tracer distributes throughout the body and how quickly it is metabolized is critical for dosimetry calculations and for interpreting the imaging data.[5]

Protocol 5: Ex Vivo Biodistribution and Metabolite Analysis

  • Tracer Injection: Inject the radiotracer into a cohort of animals.

  • Tissue Harvesting: At various time points (e.g., 5, 15, 30, 60 minutes), euthanize the animals and rapidly dissect key organs (brain, heart, liver, kidneys, etc.) and collect blood.

  • Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter. Calculate the percent injected dose per gram of tissue (%ID/g).

  • Metabolite Analysis: For blood and brain samples, homogenize the tissue and use techniques like solid-phase extraction followed by radio-HPLC to separate the parent radiotracer from its radioactive metabolites. This analysis is crucial to confirm that the signal measured in the brain corresponds to the intact tracer.[5][8]

Conclusion and Future Directions

The tetrahydro-1,7-naphthyridine scaffold represents a highly promising and versatile platform for the development of novel PET imaging agents for CNS targets.[5][6] The successful development of an mGlu2 PET tracer from this scaffold, as detailed in this guide, demonstrates a clear and effective pathway from rational design to preclinical validation.[5][8] This workflow—encompassing targeted synthesis, efficient radiolabeling, and rigorous in vitro and in vivo evaluation—provides a robust framework that can be adapted for other neuroreceptor targets. The continued exploration of this and other privileged scaffolds will undoubtedly expand the repertoire of PET probes, enabling deeper insights into brain function and dysfunction and accelerating the development of next-generation neurological therapies.

References

  • Zhang, X., Zhang, Y., Chen, Z., et al. (2020). Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Theranostics, 10(24), 11178–11196. [Link]

  • Zhang, X., Zhang, Y., et al. (2020). Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Semantic Scholar. [Link]

  • Zhang, X., Zhang, Y., Chen, Z., et al. (2020). Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Theranostics. [Link]

  • Zhang, X., Zhang, Y., Chen, Z., et al. (2020). Synthesis and preliminary studies of ¹¹C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. ResearchGate. [Link]

  • Zhang, X., Zhang, Y., Chen, Z., et al. (2020). Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. PubMed. [Link]

  • Karthik, K., et al. (2022). Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. Expert Opinion on Therapeutic Patents. [Link]

  • Lu, Y., et al. (2022). The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO. Journal of Medicinal Chemistry. [Link]

  • Peko, T., et al. (2022). Insight into the Development of PET Radiopharmaceuticals for Oncology. Molecules. [Link]

  • Ametamey, S. M., et al. (2024). Developing Low Molecular Weight PET and SPECT Imaging Agents. ChemMedChem. [Link]

  • Zeglis, B. M., et al. (2011). Modular Strategies for PET Imaging Agents. Current Opinion in Chemical Biology. [Link]

  • Liang, S. H. (2021). In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer's disease: building more roadmaps for clinical translation. American Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Weber, M., et al. (2023). Radiochemistry for positron emission tomography. Nature Reviews Methods Primers. [Link]

  • Haskali, M. B., et al. (2022). Radiofluorination of oxazole-carboxamides for preclinical PET neuroimaging of GSK-3. PLOS ONE. [Link]

  • Liu, G., et al. (2016). In vitro and in vivo evaluation of technetium-99m-labeled propylene amine oxime complexes containing nitroimidazole and nitrotriazole groups as hypoxia markers. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

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Application Notes and Protocols for the Use of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydronaphthyridine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the architecture of molecular scaffolds is a critical determinant of therapeutic success. The 5,6,7,8-tetrahydro-1,8-naphthyridine framework has emerged as a "privileged scaffold," a structural motif that demonstrates the ability to bind to a variety of biological targets with high affinity.[1][2] This is largely attributed to its three-dimensional, conformationally-restricted geometry, which offers a distinct advantage over flat, aromatic systems that have traditionally dominated screening libraries.[3] The incorporation of sp³-rich centers introduces topographical complexity, enhancing the potential for specific and high-affinity interactions with protein binding sites.

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine, in particular, is a versatile building block for the construction of diverse compound libraries. The primary amine handle serves as a key point for derivatization, allowing for the exploration of a broad chemical space through a variety of robust chemical transformations. This guide provides detailed protocols for the synthesis of amide, sulfonamide, and urea libraries based on this scaffold, as well as a powerful multicomponent approach for rapid library generation.

Physicochemical Properties and Conformational Considerations

While extensive experimental data for the parent this compound is not broadly published, analysis of related tetrahydropyridine and tetrahydronaphthyridine structures provides valuable insights into its likely physicochemical properties.[4][5] The non-planar, saturated portion of the ring system is expected to confer improved aqueous solubility and a lower tendency for non-specific binding compared to its fully aromatic counterparts. The conformational flexibility of the tetrahydro-pyridine ring, likely adopting a flattened boat or twist-chair conformation, allows for the presentation of substituents in distinct spatial orientations, which is crucial for optimizing interactions with biological targets.[5]

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Weight 163.22 g/mol PubChem CID: 17940666[6]
XlogP (predicted) 0.5PubChem CID: 17940666[6]
Hydrogen Bond Donors 2Primary amine and ring NH
Hydrogen Bond Acceptors 2Pyridine and ring nitrogens
Rotatable Bonds 2
3D Character HighPresence of sp³-hybridized carbons in the tetrahydro- portion of the scaffold.[3]

Experimental Protocols for Library Synthesis

The following protocols are designed for parallel synthesis in a 96-well plate format, a common setup in high-throughput chemistry. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Parallel Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes a standard carbodiimide coupling agent for the efficient synthesis of an amide library.

Workflow for Parallel Amide Synthesis

A Dispense 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine Solution to 96-well Plate B Dispense Carboxylic Acid Stock Solutions A->B Add Reagents C Dispense Coupling Agent (e.g., HATU) and Base (e.g., DIPEA) Solutions B->C Initiate Coupling D Incubate at Room Temperature C->D Reaction Time E Quench Reaction D->E Stop Reaction F High-Throughput Purification E->F Isolate Products G Characterization (LC-MS, NMR) F->G Quality Control

Caption: Workflow for the parallel synthesis of an amide library.

Materials:

  • This compound

  • A diverse set of carboxylic acids

  • N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional, but recommended for efficiency)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare 0.2 M stock solutions of each carboxylic acid in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.2 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL (0.02 mmol) of the this compound stock solution.

    • To each well, add 100 µL (0.02 mmol) of the corresponding carboxylic acid stock solution.

    • Add 100 µL (0.02 mmol) of the HATU stock solution to each well.

    • Add 100 µL (0.04 mmol) of the DIPEA stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • The crude product can be purified by high-throughput preparative HPLC-MS.

Protocol 2: Parallel Sulfonamide Library Synthesis

Sulfonamides are another important class of functional groups in drug discovery. This protocol describes their synthesis from sulfonyl chlorides.

Workflow for Parallel Sulfonamide Synthesis

A Dispense 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine Solution to 96-well Plate B Dispense Sulfonyl Chloride Stock Solutions A->B Add Reagents C Dispense Base (e.g., Pyridine) Solution B->C Initiate Reaction D Incubate at Room Temperature C->D Reaction Time E Aqueous Work-up D->E Stop & Extract F High-Throughput Purification E->F Isolate Products G Characterization (LC-MS, NMR) F->G Quality Control

Caption: Workflow for the parallel synthesis of a sulfonamide library.

Materials:

  • This compound

  • A diverse set of sulfonyl chlorides

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare 0.2 M stock solutions of each sulfonyl chloride in anhydrous DCM in a separate 96-well plate.

    • Prepare a 0.4 M solution of pyridine in anhydrous DCM.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL (0.02 mmol) of the this compound stock solution.

    • To each well, add 100 µL (0.02 mmol) of the corresponding sulfonyl chloride stock solution.

    • Add 100 µL (0.04 mmol) of the pyridine stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12 hours.

    • Add 200 µL of 1 M aqueous HCl to each well and mix thoroughly.

    • Separate the organic layer using a liquid-liquid extraction manifold.

    • Wash the organic layer with 200 µL of saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer by passing it through a phase separator plate.

    • Evaporate the solvent in vacuo. The crude product can be purified by high-throughput preparative HPLC-MS.

Protocol 3: Parallel Urea Library Synthesis

Ureas are prevalent in many bioactive molecules. This protocol outlines a straightforward method for their synthesis using isocyanates.

Workflow for Parallel Urea Synthesis

A Dispense 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine Solution to 96-well Plate B Dispense Isocyanate Stock Solutions A->B Add Reagents C Incubate at Room Temperature B->C Reaction Time D Evaporate Solvent C->D Isolate Crude E High-Throughput Purification D->E Purify Products F Characterization (LC-MS, NMR) E->F Quality Control

Caption: Workflow for the parallel synthesis of a urea library.

Materials:

  • This compound

  • A diverse set of isocyanates

  • Anhydrous Tetrahydrofuran (THF)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous THF.

    • Prepare 0.2 M stock solutions of each isocyanate in anhydrous THF in a separate 96-well plate.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL (0.02 mmol) of the this compound stock solution.

    • To each well, add 100 µL (0.02 mmol) of the corresponding isocyanate stock solution.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 4 hours.

    • Remove the solvent in vacuo.

    • The crude product can be purified by high-throughput preparative HPLC-MS.

Protocol 4: Ugi Four-Component Reaction (U-4CR) for Rapid Library Diversification

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple building blocks.[7][8] This protocol enables the creation of a highly diverse library in a single step.

Workflow for Ugi Four-Component Reaction

A Dispense Aldehyde/Ketone, Carboxylic Acid, and Isocyanide Stock Solutions to 96-well Plate B Add 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine Solution A->B Initiate Reaction C Incubate at Room Temperature B->C Reaction Time D Evaporate Solvent C->D Isolate Crude E High-Throughput Purification D->E Purify Products F Characterization (LC-MS, NMR) E->F Quality Control

Caption: Workflow for the Ugi four-component reaction.

Materials:

  • This compound

  • A diverse set of aldehydes or ketones

  • A diverse set of carboxylic acids

  • A diverse set of isocyanides

  • Methanol

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in methanol.

    • Prepare 0.2 M stock solutions of each aldehyde/ketone, carboxylic acid, and isocyanide in methanol in separate 96-well plates.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL (0.02 mmol) of the aldehyde/ketone stock solution.

    • To each well, add 100 µL (0.02 mmol) of the carboxylic acid stock solution.

    • To each well, add 100 µL (0.02 mmol) of the isocyanide stock solution.

    • To initiate the reaction, add 100 µL (0.02 mmol) of the this compound stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 24-48 hours.

    • Remove the solvent in vacuo.

    • The crude product can be purified by high-throughput preparative HPLC-MS.

High-Throughput Purification and Characterization

The purification of compound libraries is a critical step to ensure the quality of data from biological screening.[9]

Purification:

  • Preparative HPLC-MS: This is the workhorse for high-throughput purification.[3] A generic gradient method can be employed for the initial screening of purification conditions, followed by optimization for specific compound classes. Mass-directed fractionation is highly recommended to ensure that the desired product is collected.

  • Supercritical Fluid Chromatography (SFC): For certain compound classes, particularly those with poor solubility in common HPLC solvents, SFC can be a powerful alternative.[9]

Characterization:

  • LC-MS: Each purified compound should be analyzed by analytical LC-MS to confirm its identity (molecular weight) and purity.

  • ¹H NMR: For a representative subset of the library, ¹H NMR should be acquired to confirm the structure and provide further evidence of purity.

Conclusion

This compound is a valuable and versatile building block for the construction of diverse and medicinally relevant compound libraries. Its inherent three-dimensionality and the accessibility of its primary amine for a wide range of chemical transformations make it an attractive scaffold for modern drug discovery campaigns. The protocols outlined in this guide provide a solid foundation for the efficient synthesis, purification, and characterization of libraries based on this promising scaffold.

References

  • Peterson, S. L., & Dinsmore, C. J. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1340–1343. [Link]

  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • PubChem. (n.d.). (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Baxendale, I. R., et al. (2007). Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System.
  • Marson, C. M. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(10), 5514-5533.
  • Goodreid, J. D., et al. (2014). Amide Bond Formation via the Uncatalyzed Reaction of Carboxylic Acids and Isocyanates. The Journal of Organic Chemistry, 79(19), 943-954.
  • Ripka, W. C., Barker, G., & Krakover, J. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a study of the relationship between three-dimensionality and biological activity. Journal of medicinal chemistry, 52(21), 6752-6756.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Basso, A., et al. (2005). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 3, 71.
  • Hughes, D. L. (2014). A review of the Mitsunobu reaction.
  • Evans, B. E., et al. (1988). Design of potent, orally effective, nonpeptidal antagonists of the peptide hormone cholecystokinin. Proceedings of the National Academy of Sciences, 85(13), 4914-4918.
  • Baxendale, I. R., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • Aversa, R. J., et al. (2004). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold.
  • Common Conditions for Amine to Amide (Coupling). (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2018). Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research, 4(1), 1-6.
  • Kim, J., et al. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific reports, 7(1), 1-13.
  • Ashfaq, M., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. Molecules, 27(1), 22.
  • BenchChem. (2025).
  • Norman, M. H., et al. (2005). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for αVβ3 integrin antagonists. The Journal of organic chemistry, 70(1), 217-228.
  • Hatse, S., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4169-4183.
  • Novartis Institutes for BioMedical Research. (2014). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS medicinal chemistry letters, 5(4), 451-456.
  • Marson, C. M. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(10), 5514-5533.

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Application Notes and Protocols for the Friedländer Synthesis of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,8-Naphthyridines and their Synthesis

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, planar structure and hydrogen bonding capabilities have made it a cornerstone in the development of a wide array of therapeutic agents.[2][3] Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][4][5] Notably, this scaffold is a key component in several fluoroquinolone antibiotics like nalidixic acid and enoxacin, which function by inhibiting bacterial DNA gyrase.[1] Beyond medicine, their unique photophysical properties are being harnessed in the development of fluorescent probes and other advanced materials.[1]

The Friedländer synthesis, a classic condensation reaction, offers a direct and efficient pathway to this vital class of heterocyclic compounds.[6] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[1][6] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are typically employed as the starting material.[1] This powerful reaction is highly versatile and has been adapted to various scales and conditions, including the development of more environmentally benign methodologies.[1][7]

This guide provides a detailed exploration of the Friedländer synthesis for preparing 1,8-naphthyridines, from its underlying mechanism to practical, field-proven protocols. We will delve into the causality behind experimental choices, offering insights to aid researchers in troubleshooting and optimizing this crucial transformation.

Reaction Mechanism: A Stepwise Look at the Friedländer Annulation

The Friedländer synthesis for 1,8-naphthyridines proceeds through a base- or acid-catalyzed condensation followed by a cyclodehydration.[6] The general mechanism involves an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[1]

Two primary mechanistic pathways are generally considered[8]:

  • Aldol Condensation First: The reaction initiates with an aldol addition of the enolate (formed from the active methylene compound) to the aldehyde group of 2-aminonicotinaldehyde. The resulting aldol adduct then undergoes dehydration to form a chalcone-like intermediate. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, affords the 1,8-naphthyridine.

  • Schiff Base Formation First: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of 2-aminonicotinaldehyde and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the final product.

The prevailing mechanism can be influenced by the specific reaction conditions and substrates employed.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol_Adduct Aldol-Type Addition 2-Aminonicotinaldehyde->Aldol_Adduct Aldehyde reacts Active_Methylene_Compound Active Methylene Compound (e.g., Ketone) Enolate Enolate Formation Active_Methylene_Compound->Enolate Base Catalyst (e.g., Choline Hydroxide) deprotonation Enolate->Aldol_Adduct Cyclization_Intermediate Iminium Intermediate & Intramolecular Cyclization Aldol_Adduct->Cyclization_Intermediate Dehydration 1,8-Naphthyridine 1,8-Naphthyridine Derivative Cyclization_Intermediate->1,8-Naphthyridine Dehydration

Caption: General mechanism of the base-catalyzed Friedländer synthesis of 1,8-naphthyridines.

Experimental Protocols: From Traditional to Green Chemistry Approaches

The versatility of the Friedländer synthesis is reflected in the variety of established protocols. Below are detailed procedures for distinct and effective methods, including a modern, environmentally friendly approach and a solvent-free technique.

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol details a highly efficient and environmentally benign method using the biocompatible ionic liquid choline hydroxide as a catalyst in water.[7][9] This approach avoids the use of hazardous organic solvents and expensive metal catalysts.[7]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

  • Deionized Water

  • Ethyl acetate

  • Round-bottom flask equipped with a magnetic stir bar and condenser

  • Nitrogen source

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 61.6 mg) and acetone (1.5 mmol, 111 µL).[7]

  • Add 1 mL of deionized water to the flask and begin stirring the mixture.[7]

  • Add choline hydroxide (1 mol%) to the reaction mixture.[7]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.[7]

  • Heat the reaction mixture to 50°C with continuous stirring.[7]

  • Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent. The reaction is typically complete within 6 hours.[7][9]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[7]

  • Separate the organic layer, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1][7] The product can be further purified by recrystallization or column chromatography if necessary.[1]

Table 1: Optimization of Reaction Conditions for 2-Methyl-1,8-naphthyridine Synthesis in Water [7][9]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneNone5012No Reaction
2NoneH₂O5012No Reaction
3ChOH (1)None501220
4ChOH (1)H₂ORoom Temp.1280
5ChOH (1)H₂O506>95
6ChOH (0.5)H₂O50890
7ChOH (2)H₂O506>95

Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) were stirred with ChOH in H₂O (1 mL). Isolated yield.

Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridines via Grinding

This protocol presents an environmentally benign, solvent-free method using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a reusable catalyst at room temperature.[6] This method is rapid, efficient, and involves a simple work-up procedure.[6]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Cold water

Procedure:

  • In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).[6]

  • Grind the mixture using a pestle at room temperature.[6]

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few minutes.[6]

  • Upon completion, add cold water to the reaction mixture.[1][6]

  • Collect the solid product by vacuum filtration, washing with water.[1][6]

  • The product can be recrystallized from an appropriate solvent to achieve high purity.[6] The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the catalyst for reuse.[6]

Protocol 3: Microwave-Assisted Friedländer Condensation

Microwave irradiation offers a significant acceleration of the Friedländer synthesis, reducing reaction times from hours to minutes with improved yields.[10]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound

  • Piperidine (catalytic amount)

  • Methanol

  • Unsealed borosil vessel suitable for a domestic microwave oven

Procedure:

  • In an unsealed borosil vessel, mix 2-aminonicotinaldehyde, the active methylene compound, and a catalytic amount of piperidine in methanol.

  • Place the vessel in a domestic microwave oven.

  • Irradiate the mixture at a suitable power level, monitoring the reaction progress by TLC at short intervals (e.g., every 30 seconds).

  • Upon completion, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

General Experimental Workflow

The synthesis and analysis of 1,8-naphthyridine derivatives typically follow a standardized workflow, from reaction setup to final characterization.

Workflow start Start: Reagent Preparation reaction Friedländer Reaction Setup (e.g., Water, Grinding, Microwave) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up & Isolation (Filtration/Extraction) monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification characterization Product Characterization (NMR, MS, m.p.) purification->characterization end End: Pure 1,8-Naphthyridine characterization->end

Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.

Troubleshooting and Optimization

While the Friedländer synthesis is robust, certain challenges such as low yields can arise. Here are some field-proven insights for troubleshooting and optimization.

Table 2: Common Issues and Suggested Solutions in Friedländer Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive or insufficient catalyst.Use a fresh batch of catalyst or incrementally increase the catalyst loading.[11]
Inappropriate reaction temperature.Incrementally increase the reaction temperature (e.g., in 10°C steps) while monitoring via TLC.[11]
Poor solubility of reactants.Switch to a more suitable solvent like DMF or ethanol, especially for microwave-assisted reactions.[11]
Side Product Formation Self-condensation of the ketone.For asymmetric ketones, regioselectivity can be an issue.[12] Consider using a milder base or a more selective catalyst. Slow addition of the ketone can also improve regioselectivity.[13]
Incomplete reaction.Increase the reaction time and continue to monitor progress.[11]
Difficult Purification Tarry byproducts.This can result from excessive heating. Attempt the reaction at a lower temperature for a longer duration. Ensure efficient stirring.
Residual catalyst.For water-soluble catalysts, ensure thorough washing of the product. For solid catalysts, ensure efficient filtration.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may need to be optimized for specific substrates.

References

  • Ghosh, T., Mondal, S., Guria, S., & Singh, N. D. P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18998-19008. [Link]

  • Reddy, K. S., Rao, P. S., & Mogilaiah, K. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24(3), 305-308. [Link]

  • Mogilaiah, K., & Reddy, N. V. (2002). Microwave induced Friedlander condensation A facile synthesis of 1,8-naphthyridines. NIScPR Online Periodical Repository. [Link]

  • Ghosh, T., Mondal, S., Guria, S., & Singh, N. D. P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Wang, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Wang, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH. [Link]

  • Ravichandran, S., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • Ravichandran, S., Subramania, K., & Arunkumar, R. (n.d.). Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Naphthyridines. TSI Journals. [Link]

  • Ghosh, T., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. [Link]

  • Sharma, A., et al. (2018). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • Ghosh, T., Mondal, S., Guria, S., & Singh, N. D. P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • Kumar, S., et al. (2022). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Sharma, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave assisted synthesis of 1,8- naphthyridines. Retrieved from [Link]

  • SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). PMC - NIH. [Link]

  • Majewicz, T. G., & Caluwe, P. (1975). Facile synthesis of 2-aminonicotinaldehyde. The Journal of Organic Chemistry. [Link]

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Application Notes and Protocols for Studying Metabotropic Glutamate Receptor 5 (mGluR5)

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the various experimental approaches to study the metabotropic glutamate receptor 5 (mGluR5). This document delves into the core principles, detailed protocols, and critical considerations for accurately characterizing mGluR5 function and pharmacology.

Introduction to mGluR5: A Key Player in Synaptic Plasticity and Disease

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in modulating excitatory neurotransmission throughout the central nervous system (CNS).[1][2][3] Unlike ionotropic glutamate receptors that form ion channels, mGluR5 activation initiates intracellular signaling cascades, leading to prolonged effects on synaptic strength and neuronal excitability.[4][5] Primarily coupled to Gαq/11 proteins, agonist binding to mGluR5 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[6][7]

This signaling pathway is fundamental to various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.[3][4][8][9][10] Given its critical functions, dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, Fragile X syndrome, depression, and anxiety, making it a prominent target for therapeutic intervention.[1][2][3][6]

Visualizing the Canonical mGluR5 Signaling Pathway

The canonical signaling cascade initiated by mGluR5 activation is a cornerstone of its function. Understanding this pathway is essential for designing and interpreting experiments.

mGluR5_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glutamate Glutamate (Agonist) mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gαq/11 mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., ERK1/2) PKC->Downstream Ca_release->PKC Activates Ca_release->Downstream

Caption: Canonical Gq-coupled signaling pathway of mGluR5.

Core Experimental Applications and Protocols

A multi-faceted approach is necessary to fully characterize mGluR5. The following sections detail key in vitro and in vivo applications and provide standardized protocols.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are fundamental for determining the affinity of a test compound for mGluR5. These assays measure the displacement of a radiolabeled ligand by an unlabeled test compound.

Principle: A radiolabeled compound with known high affinity for mGluR5 (e.g., [³H]MPEP or [³H]ABP688) is incubated with a preparation of membranes from cells or tissues expressing the receptor.[11][12][13] The unlabeled test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. This allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Detailed Protocol: Competition Binding Assay

  • Objective: To determine the Ki of a test compound for mGluR5.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human mGluR5.

    • Radioligand: [³H]MPEP or another suitable mGluR5-specific radioligand.

    • Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[11]

    • Test compound (unlabeled).

    • Non-specific binding control: A high concentration of a known mGluR5 antagonist (e.g., 10 µM MPEP).[12]

    • 96-well plates, glass fiber filters, and a cell harvester.

    • Scintillation vials and liquid scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Add the cell membrane preparation (typically 20-40 µg of protein per well).[11]

    • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.[12]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

    • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description Typical Radioligands
Ki (Inhibitory Constant) A measure of the binding affinity of a compound. A lower Ki indicates higher affinity.[³H]MPEP, [³H]ABP688
Bmax (Maximum Binding Capacity) The total number of receptors in a given tissue or cell preparation.Determined by saturation binding assays.
Kd (Dissociation Constant) The concentration of radioligand at which 50% of the receptors are occupied at equilibrium.Determined by saturation binding assays.
Functional Assays: Measuring Receptor Activity

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator of mGluR5.

This is a primary functional assay for mGluR5 due to its direct link to the Gq signaling pathway.[14]

Principle: Cells expressing mGluR5 are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to calcium, resulting in a change in fluorescence intensity that can be measured in real-time.[14][15]

Detailed Protocol:

  • Objective: To measure the effect of a test compound on mGluR5-mediated intracellular calcium release.

  • Materials:

    • HEK293 cells stably expressing human mGluR5.[14]

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM).[14]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • mGluR5 agonist (e.g., Glutamate, DHPG).[14]

    • Test compound.

    • Fluorescence plate reader with an integrated liquid handling system.

  • Procedure:

    • Plate the HEK293-mGluR5 cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.[16]

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

    • Wash the cells with the assay buffer to remove any excess dye.

    • To test for antagonist activity, pre-incubate the cells with the test compound for a defined period before adding the agonist.

    • To test for positive allosteric modulator (PAM) activity, add the test compound along with a sub-maximal concentration (e.g., EC₂₀) of the agonist.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject the agonist (or agonist plus test compound) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence is typically expressed as a ratio (for ratiometric dyes like Fura-2) or as a relative fluorescence unit (RFU).

    • For agonists, plot the peak fluorescence response against the log concentration to determine the EC₅₀ (potency) and Emax (efficacy).

    • For antagonists, the IC₅₀ can be determined from the inhibition of the agonist response.

    • For PAMs, the potentiation of the agonist response is measured.

This assay provides a more integrated measure of Gq pathway activation by quantifying the accumulation of a downstream metabolite of IP₃.

Principle: IP₃ has a very short half-life. In the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphate (IP₁), the accumulation of IP₁ serves as a stable and robust measure of PLC activation.[17]

Detailed Protocol:

  • Objective: To quantify mGluR5 activation by measuring IP₁ accumulation.

  • Materials:

    • HEK293 cells expressing mGluR5.

    • Commercially available IP-One HTRF assay kit or similar.

    • Test compounds and agonist.

    • LiCl.

  • Procedure:

    • Culture and seed cells in a suitable multi-well plate.

    • Pre-treat cells with a stimulation buffer containing LiCl.

    • Add the test compounds (agonist, antagonist, or modulator) and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Lyse the cells and add the HTRF detection reagents (an IP₁-d2 acceptor and an anti-IP₁-cryptate donor).

    • Incubate to allow for the binding of the detection reagents.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • The HTRF ratio is inversely proportional to the amount of IP₁ produced.

    • Calculate the concentration of IP₁ from a standard curve.

    • Analyze the data similarly to the calcium mobilization assay to determine EC₅₀, IC₅₀, and potentiation.

Electrophysiology: Assessing Synaptic Function

Electrophysiological techniques, such as whole-cell patch-clamp recording, allow for the direct measurement of the effects of mGluR5 modulation on neuronal activity and synaptic transmission.[8][18][19]

Principle: A microelectrode is used to form a tight seal with the membrane of a single neuron, allowing for the control of the membrane potential and the recording of synaptic currents. This technique can be used to study how mGluR5 modulators affect AMPA and NMDA receptor-mediated currents, as well as to induce and measure synaptic plasticity (LTP and LTD).[8]

Detailed Protocol: Whole-Cell Voltage-Clamp Recording in Brain Slices

  • Objective: To investigate the role of mGluR5 in synaptic transmission and plasticity.

  • Materials:

    • Acute brain slices (e.g., hippocampal or cortical) from rodents.

    • Artificial cerebrospinal fluid (aCSF).

    • Patch-clamp rig with an amplifier, micromanipulators, and a microscope.

    • Glass microelectrodes.

    • Internal solution for the recording electrode.

    • mGluR5 modulators.

  • Procedure:

    • Prepare acute brain slices and maintain them in oxygenated aCSF.

    • Transfer a slice to the recording chamber and continuously perfuse with aCSF.

    • Using the microscope, guide a microelectrode to a target neuron and establish a whole-cell recording configuration.

    • Record baseline synaptic responses by stimulating afferent fibers.

    • Apply the mGluR5 modulator to the bath and record the changes in synaptic currents.

    • To study synaptic plasticity, use specific stimulation protocols (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD) in the presence or absence of the mGluR5 modulator.

  • Data Analysis:

    • Measure the amplitude and kinetics of synaptic currents (e.g., AMPA/NMDA ratio).

    • Quantify the magnitude of LTP or LTD as the percentage change in the synaptic response from baseline.

Assay Measures Advantages Considerations
Calcium Mobilization Real-time intracellular Ca²⁺ flux.High-throughput, direct measure of Gq activation.Transient signal, can be influenced by other Ca²⁺ channels.
IP₁ Accumulation Accumulation of a stable IP₃ metabolite.Robust, endpoint assay, good for HTS.Indirect measure, requires LiCl which can have off-target effects.
Electrophysiology Synaptic currents, membrane potential, LTP/LTD.High physiological relevance, measures functional output.Low-throughput, technically demanding.
In Vivo Studies: Positron Emission Tomography (PET) Imaging

PET imaging allows for the non-invasive visualization and quantification of mGluR5 in the living brain, which is invaluable for preclinical and clinical drug development.[5][20][21]

Principle: A radiolabeled tracer that specifically binds to mGluR5 is administered to the subject. The radioactive decay of the tracer emits positrons, which are detected by the PET scanner, allowing for the mapping of the receptor distribution and density.[21]

Key PET Radioligands for mGluR5:

  • [¹¹C]ABP688: A widely used allosteric radioligand with good brain penetration and reversible kinetics.[22]

  • [¹⁸F]FPEB: An ¹⁸F-labeled tracer with a longer half-life than ¹¹C, allowing for more flexibility in imaging protocols.[21][22]

  • [¹¹C]SP203: Another commonly used radioligand for mGluR5 imaging.[22][23]

Application in Drug Development:

  • Receptor Occupancy Studies: PET can be used to determine the dose of a drug required to occupy a certain percentage of mGluR5 in the brain, helping to guide dose selection for clinical trials.

  • Disease Diagnosis and Progression: PET imaging can be used to investigate changes in mGluR5 expression in various neurological and psychiatric disorders.

Experimental Workflow for Characterizing a Novel mGluR5 Modulator

The following diagram illustrates a typical workflow for the preclinical characterization of a novel mGluR5 modulator.

a A Primary Screening (e.g., HTS with Calcium Assay) B Hit Confirmation & Potency (Calcium & IP₁ Assays) A->B C Affinity Determination (Radioligand Binding Assay) B->C D Selectivity Profiling (Against other mGluRs and GPCRs) B->D E Mechanism of Action (Electrophysiology) C->E D->E F In Vivo Target Engagement (PET Imaging) E->F G Behavioral Models (e.g., Fear Conditioning, Spatial Learning) F->G

Caption: Preclinical workflow for the evaluation of a novel mGluR5 modulator.

Conclusion

The study of mGluR5 is a dynamic and critical area of neuroscience and drug discovery. The application of a combination of in vitro and in vivo techniques, as detailed in these notes, is essential for a thorough understanding of mGluR5 pharmacology and its role in health and disease. By carefully selecting and executing these assays, researchers can confidently characterize novel modulators and advance the development of new therapeutics for a range of debilitating CNS disorders.

References

  • Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway. (Source: vertexaisearch.cloud.google.com)
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  • Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway. (Source: vertexaisearch.cloud.google.com)
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  • Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5.
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  • Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents. (Source: Frontiers)
  • Pharmacological characterisation of allosteric modulators
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  • Schematic of mGluR5 signalling pathway.
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Application Note: Derivatization of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4][5][6] This application note provides a detailed guide for the derivatization of a key building block, 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine, to generate a diverse chemical library for structure-activity relationship (SAR) studies. We present robust and scalable protocols for N-acylation, N-sulfonylation, reductive amination, and the formation of urea and thiourea analogs. Each protocol is accompanied by a mechanistic rationale, detailed experimental procedures, and guidelines for the characterization of the synthesized derivatives. The strategic derivatization of the primary amine at the C2 position allows for a systematic exploration of the chemical space around the core scaffold, which is crucial for the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

Introduction: The 1,8-Naphthyridine Scaffold in Drug Discovery

The 1,8-naphthyridine core is a recurring motif in a multitude of biologically active compounds, exhibiting anticancer, anti-inflammatory, antimicrobial, and neurological activities.[1][2][4] The partially saturated 5,6,7,8-tetrahydro-1,8-naphthyridine system offers a three-dimensional architecture that can effectively probe protein binding pockets. The primary amine of this compound serves as a versatile synthetic handle for the introduction of a wide range of functional groups, enabling the fine-tuning of a compound's pharmacological profile.

This guide is intended for researchers in drug discovery and medicinal chemistry, providing a comprehensive framework for the generation of a focused library of derivatives for SAR exploration. The derivatization strategies outlined below are chosen for their reliability, broad substrate scope, and the diverse physicochemical properties of the resulting products.

Synthesis of the Starting Material: this compound

The starting material can be synthesized via a multi-step sequence, often beginning with commercially available pyridines. A common route involves the construction of the second ring through cyclization reactions, followed by functional group manipulations to introduce the aminomethyl group at the C2 position. For a detailed synthetic procedure, researchers can refer to established literature methods.[7]

Derivatization Strategies and Protocols

The primary amine of this compound is a nucleophilic center that readily participates in a variety of chemical transformations. The following sections detail four key derivatization strategies.

N-Acylation: Formation of Amides

Rationale: The introduction of an amide bond is a cornerstone of medicinal chemistry. The diverse array of commercially available carboxylic acids allows for the systematic probing of steric and electronic requirements in a target's binding site. N-acylation can modulate a compound's lipophilicity, hydrogen bonding capacity, and metabolic stability. SAR studies on related 1,8-naphthyridine-3-carboxamides have demonstrated that substitutions at this position significantly impact anticancer and anti-inflammatory activities.[8][9][10][11]

Experimental Protocol: General Procedure for Amide Coupling

  • Preparation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere, add the desired carboxylic acid (1.1 eq.).

  • Coupling Agent Addition: Add a suitable amide coupling reagent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Parameter Condition Rationale
Solvent DCM, DMFGood solubility for reactants and reagents.
Coupling Reagent HATU, HBTU, EDC/HOBtEfficiently activate the carboxylic acid for amidation.
Base DIPEA, TriethylamineNeutralizes the acid formed during the reaction without competing as a nucleophile.
Temperature Room TemperatureMild conditions to prevent side reactions and racemization if chiral centers are present.
N-Sulfonylation: Formation of Sulfonamides

Rationale: The sulfonamide group is a key pharmacophore found in numerous approved drugs. It acts as a hydrogen bond donor and acceptor and can significantly influence the acidity and solubility of a molecule. The tetrahedral geometry of the sulfur atom introduces a distinct three-dimensional vector for exploring protein interactions. The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a robust and widely used transformation in medicinal chemistry.[12] Recent studies have highlighted the potential of 1,8-naphthyridine sulfonamides as efflux pump inhibitors in bacteria.[13]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Preparation: Dissolve this compound (1.0 eq.) and a base such as pyridine or triethylamine (2.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

Parameter Condition Rationale
Solvent DCM, THFAnhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride.
Base Pyridine, TriethylamineActs as a scavenger for the HCl generated during the reaction.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the reaction.
Reductive Amination: Formation of Secondary Amines

Rationale: Reductive amination allows for the introduction of a wide variety of alkyl and aryl groups, leading to the formation of secondary amines. This derivatization strategy increases the basicity of the nitrogen atom compared to the primary amine and introduces new lipophilic or polar groups, depending on the choice of the aldehyde or ketone. This can have a profound impact on the pharmacokinetic properties of the resulting compounds.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent like methanol or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired secondary amine.

Parameter Condition Rationale
Solvent Methanol, DCEGood solubility for reactants and compatible with the reducing agent.
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild and selective reducing agents for imines in the presence of carbonyls.
Catalyst Acetic AcidCatalyzes the formation of the iminium ion intermediate.
Urea and Thiourea Formation

Rationale: The urea and thiourea moieties are privileged structures in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets.[14] They are often used as bioisosteres for amides and can significantly impact a compound's binding affinity and physicochemical properties. The synthesis is typically straightforward, involving the reaction of the primary amine with an isocyanate or isothiocyanate.

Experimental Protocol: General Procedure for Urea/Thiourea Synthesis

  • Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like THF or DCM under an inert atmosphere.

  • Reagent Addition: Add the desired isocyanate or isothiocyanate (1.05 eq.) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: If a precipitate forms, collect it by filtration and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.

Parameter Condition Rationale
Solvent THF, DCMAnhydrous conditions are preferred to prevent side reactions with the isocyanate/isothiocyanate.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the reaction rate.

Analytical Characterization

The structural integrity and purity of all synthesized derivatives must be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the derivatives. The disappearance of the primary amine protons and the appearance of new signals corresponding to the introduced functional groups will confirm the successful derivatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds. LC-MS is a valuable tool for monitoring reaction progress and assessing the purity of the final products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A purity of >95% is generally required for biological screening.

Workflow for SAR Studies

The following diagram illustrates a typical workflow for an SAR study utilizing the described derivatization strategies.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_analysis Analysis & Screening cluster_evaluation Evaluation & Optimization Start 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine Deriv Derivatization (Acylation, Sulfonylation, Reductive Amination, Urea/Thiourea) Start->Deriv Library Diverse Chemical Library Deriv->Library Purify Purification & Characterization (HPLC, NMR, MS) Library->Purify Screen Biological Screening (In vitro assays) Purify->Screen SAR SAR Analysis Screen->SAR Optimization Lead Optimization SAR->Optimization Optimization->Deriv Iterative Design

Caption: Workflow for SAR studies.

Conclusion

This application note provides a comprehensive set of protocols for the derivatization of this compound. The described N-acylation, N-sulfonylation, reductive amination, and urea/thiourea formation reactions are robust and versatile methods for generating a diverse library of compounds for SAR studies. By systematically exploring the chemical space around this privileged scaffold, researchers can identify novel and potent drug candidates with improved pharmacological profiles. The successful application of these protocols will facilitate the advancement of drug discovery programs targeting a wide range of diseases.

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  • de Morais, D. T., et al. (2021). The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors. Journal of Global Antimicrobial Resistance, 24, 233-240. Available at: [Link]

  • Dhar, A. K., et al. (2014). Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. Chemical Biology & Drug Design, 84(6), 721-731. Available at: [Link]

  • Mori, M., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9898-9909. Available at: [Link]

  • Cecchetti, V., et al. (1991). 1,8-naphthyridine derivatives: synthesis and pharmacological evaluation of beta-receptor blocking activity. Il Farmaco, 46(5), 655-666. Available at: [Link]

  • Mondal, S., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available at: [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769. Available at: [Link]

  • Barlin, G. B. (1967). 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives. Journal of the Chemical Society C: Organic, 574-578. Available at: [Link]

  • Ucar, G., et al. (2017). Antioxidant Activity, Acetylcholinesterase, and Carbonic Anhydrase Inhibitory Properties of Novel Ureas Derived from Phenethylamines. Archiv der Pharmazie, 350(1-2), e1600183. Available at: [Link]

  • Lu, Y., et al. (2013). SAR and evaluation of novel 5H-benzo[c][2][15]naphthyridin-6-one analogs as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(12), 3569-3573. Available at: [Link]

  • Sharma, P., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. Available at: [Link]

  • Collins, I. (2009). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Request PDF. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. Available at: [Link]

  • Alcaro, S., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3196. Available at: [Link]

  • Balamurugan, K., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: [Link]

  • Das, P. K., & Chakrabarty, M. (2020). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

  • Michalska, D., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6296. Available at: [Link]

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2012). 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones. Request PDF. Available at: [Link]

Sources

Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a methanamine substituent at the 2-position provides a key functional handle for further derivatization and interaction with biological targets. This document provides a detailed, three-step laboratory-scale protocol for the synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine, commencing with the well-established Friedländer annulation, followed by catalytic hydrogenation and subsequent functional group transformation. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development.

Synthetic Strategy Overview

The synthesis of the target compound, (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine, is approached through a robust and logical three-step sequence. This strategy was designed for its efficiency, use of readily available starting materials, and amenability to laboratory-scale production.

Synthesis_Overview A 2-Aminonicotinaldehyde + Acetone B 2-Methyl-1,8-naphthyridine A->B Step 1: Friedländer Condensation C 2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine B->C Step 2: Catalytic Hydrogenation D 2-(Bromomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine C->D Step 3a: Benzylic Bromination E This compound D->E Step 3b: Amination

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve yields. We will delve into the common challenges, provide detailed troubleshooting advice, and offer optimized protocols based on established chemical principles and literature precedents.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, a valuable building block in medicinal chemistry, presents several challenges that can impact overall yield and purity. A common and logical synthetic approach involves the construction of the 1,8-naphthyridine core, followed by the reduction of one of the pyridine rings and a pendant functional group. This guide will focus on a plausible and frequently encountered synthetic route, addressing the potential pitfalls at each stage.

A likely synthetic pathway begins with the versatile Friedländer annulation to construct the 1,8-naphthyridine scaffold, followed by functionalization at the 2-position and subsequent reduction steps. The chemoselectivity of the reduction steps is a critical aspect that often determines the success of the synthesis.

Plausible Synthetic Route

cluster_0 Step 1: Naphthyridine Core Formation cluster_1 Step 2 & 3: Reduction Strategies A 2-Aminonicotinaldehyde C 2-Cyanomethyl-1,8-naphthyridine A->C Friedländer Synthesis B Carbonyl with α-methylene (e.g., Acetoacetonitrile) B->C D 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-carbonitrile C->D Selective Ring Hydrogenation (e.g., PtO2, H2) G 2-(Aminomethyl)-1,8-naphthyridine C->G Selective Nitrile Reduction (e.g., NaBH4/BF3·OEt2) E 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine (Target Molecule) D->E Nitrile Reduction (e.g., Raney Ni, H2, NH3) F 2-Amino-1,8-naphthyridine-3-carbonitrile G->E Ring Hydrogenation (e.g., PtO2, H2)

Caption: Plausible synthetic pathways to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis in a question-and-answer format.

Part 1: Friedländer Synthesis of the 1,8-Naphthyridine Core

Question 1: My Friedländer reaction to form the 2-substituted-1,8-naphthyridine is low-yielding. What are the common causes and how can I improve it?

Answer:

Low yields in the Friedländer synthesis can often be attributed to several factors:

  • Sub-optimal Reaction Conditions: The classical Friedländer reaction often requires harsh conditions, such as strong acids or bases and high temperatures, which can lead to side reactions and degradation of starting materials or products.[1][2]

  • Purity of Starting Materials: 2-Aminonicotinaldehyde is known to be unstable and can self-condense.[3] It is crucial to use freshly prepared or purified starting material.

  • Inefficient Catalyst: The choice of acid or base catalyst is critical. Traditional catalysts like potassium hydroxide or sulfuric acid can be effective but may also promote side reactions.

Troubleshooting Strategies:

  • Optimize Catalyst and Solvent:

    • Greener Alternatives: Consider using milder and more efficient catalytic systems. For instance, the use of choline hydroxide in water has been reported to give excellent yields of 2-methyl-1,8-naphthyridine at room temperature.[4][5] This avoids harsh conditions and simplifies work-up.

    • Lewis Acids: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions is another effective and environmentally benign catalyst for this transformation.[1]

  • Control Reaction Temperature: If using traditional methods, carefully control the temperature. Overheating can lead to polymerization and decomposition.

  • Purify Starting Materials: Ensure the 2-aminonicotinaldehyde is of high purity. If it has been stored for a long time, consider purification by recrystallization or column chromatography before use.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.

Part 2: Reduction of the Pyridine Ring and Nitrile Group

This is often the most challenging part of the synthesis, with chemoselectivity being a major hurdle.

Question 2: I am attempting to reduce both the pyridine ring and the nitrile group simultaneously, but I am getting a complex mixture of products. What is going wrong?

Answer:

Simultaneous reduction of a pyridine ring and a nitrile group is challenging due to the different reactivity of these functional groups and the potential for various side reactions. A complex product mixture suggests a lack of chemoselectivity of your reducing agent and conditions.

Potential Issues:

  • Incomplete Reduction: You may be observing partially reduced products, such as the tetrahydro-naphthyridine with the nitrile intact, or the aromatic naphthyridine with the nitrile reduced to an amine.

  • Over-reduction: It is possible to reduce the second pyridine ring, leading to a decahydronaphthyridine derivative.

  • Side Reactions of the Nitrile Reduction: Catalytic hydrogenation of nitriles can lead to the formation of secondary and tertiary amines as byproducts through the reaction of the initially formed primary amine with the intermediate imine.[6]

  • Catalyst Poisoning: The nitrogen atoms in the naphthyridine ring can act as catalyst poisons, particularly for some noble metal catalysts, leading to incomplete reactions.

Troubleshooting Strategies:

  • Stepwise Reduction: A more reliable approach is a stepwise reduction.

    • Route A: Ring Reduction First: Selectively reduce the pyridine ring first. Catalytic hydrogenation with catalysts like Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) under acidic conditions often favors the reduction of the heterocyclic ring.[7] Once the 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbonitrile is isolated, the nitrile can be reduced.

    • Route B: Nitrile Reduction First: Selective reduction of the nitrile in the presence of the aromatic pyridine ring is also possible. A combination of sodium borohydride and a Lewis acid like boron trifluoride etherate can be effective for this transformation.[8]

  • Optimizing "One-Pot" Reduction: If a one-pot reaction is desired, careful selection of the catalyst and conditions is paramount.

    • Raney Nickel: Raney Nickel is a powerful catalyst that can reduce both nitriles and aromatic rings.[9] To suppress the formation of secondary and tertiary amines during nitrile reduction, the reaction is often carried out in the presence of ammonia.[6] A high pressure of hydrogen and elevated temperature are typically required.

    • Ruthenium Catalysts: Ruthenium-based catalysts have also been used for the hydrogenation of naphthyridines.[3]

Question 3: My nitrile reduction is giving me a significant amount of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

Answer:

The formation of secondary and tertiary amines is a common problem in nitrile reduction. This occurs when the primary amine product reacts with the imine intermediate.

Strategies to Promote Primary Amine Formation:

  • Use of Ammonia: The most common method to suppress the formation of secondary and tertiary amines during catalytic hydrogenation is to add ammonia to the reaction mixture.[6] Ammonia competes with the primary amine for reaction with the imine intermediate. The reaction is typically run in a solution of ammonia in an alcohol (e.g., methanolic or ethanolic ammonia).

  • Choice of Reducing Agent:

    • Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a very effective reagent for reducing nitriles to primary amines and generally does not lead to the formation of secondary or tertiary amines.[10][11] However, it is a very strong reducing agent and will also reduce other functional groups if present. It also requires strictly anhydrous conditions.

    • Raney Nickel with Additives: As mentioned, Raney Nickel in the presence of ammonia is a good choice.[6][9]

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the side reactions that lead to secondary and tertiary amines.

Part 3: Purification and Characterization

Question 4: I am having difficulty purifying the final product, this compound. It streaks badly on my silica gel column. What are my options?

Answer:

The basic nature of the primary and secondary amines in your target molecule leads to strong interactions with the acidic silica gel, causing streaking and poor separation.

Purification Strategies for Basic Amines:

  • Basified Silica Gel Chromatography:

    • Pre-treat your silica gel with a base. You can do this by preparing a slurry of silica gel in a solvent containing a small amount of a volatile amine, such as triethylamine (typically 1-2%).

    • Use a solvent system that is also basified with a small amount of triethylamine. This will neutralize the acidic sites on the silica gel and improve the chromatography. A common eluent system is dichloromethane/methanol/triethylamine.

  • Crystallization as a Salt:

    • Convert your amine to a salt, such as a hydrochloride or hydrobromide salt, by treating a solution of the crude product with an appropriate acid (e.g., HCl in ether or isopropanol).

    • The salt is often a crystalline solid that can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether, ethanol/hexane).

    • The free base can be regenerated by treating the purified salt with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) and extracting with an organic solvent.

  • Reverse-Phase Chromatography: If the above methods fail, reverse-phase chromatography (e.g., on a C18 column) can be an effective alternative for purifying polar, basic compounds. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The additive will need to be removed after purification.

  • Ion-Exchange Chromatography: For particularly difficult separations, ion-exchange chromatography can be employed.

Experimental Protocols

Protocol 1: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine (A Precursor)

This protocol is adapted from a greener synthesis approach.[4][5]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (45 wt% in methanol)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) in deionized water.

  • Add acetone (3.0 eq).

  • Add choline hydroxide (0.01 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-methyl-1,8-naphthyridine.

Protocol 2: Catalytic Hydrogenation of 2-Cyano-1,8-naphthyridine to this compound

This is a representative protocol for the one-pot reduction of both the ring and the nitrile.

Materials:

  • 2-Cyano-1,8-naphthyridine

  • Raney Nickel (50% slurry in water)

  • Ethanolic ammonia (7 M)

  • Hydrogen gas

  • Celite®

Procedure:

  • Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere when dry. Hydrogen gas is flammable. This reaction should be performed in a well-ventilated fume hood using appropriate safety measures.

  • To a high-pressure hydrogenation vessel, add 2-cyano-1,8-naphthyridine (1.0 eq).

  • Add ethanolic ammonia (7 M) to dissolve the starting material.

  • Carefully add Raney Nickel (approximately 20-50% by weight of the starting material) to the reaction mixture.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

  • Heat the reaction mixture to 50-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to 24 hours.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using one of the methods described in the troubleshooting section (e.g., basified silica gel chromatography or crystallization as a salt).

Data Summary

Table 1: Comparison of Reducing Agents for Nitrile Reduction
Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous ether or THF, 0 °C to refluxHigh yield of primary amine, fast reaction.[10][11]Reacts with many other functional groups, requires strictly anhydrous conditions, pyrophoric.
Raney® Ni, H₂ High pressure H₂, alcohol solvent, often with NH₃Cost-effective, can also reduce aromatic rings.[9]Can lead to secondary/tertiary amines without additives, requires high pressure.[6]
Pd/C, H₂ High pressure H₂, various solventsCan be selective under certain conditions.Can be poisoned by nitrogen-containing compounds, may require harsh conditions.
NaBH₄/Lewis Acid e.g., NaBH₄/BF₃·OEt₂ in THFCan be selective for the nitrile over some other functional groups.[8]Requires careful control of stoichiometry and temperature.

Troubleshooting Decision Tree

start Low Yield in Reduction Step q1 What does the crude NMR/LC-MS show? start->q1 a1 Mainly starting material q1->a1 Incomplete Reaction a2 Mixture of partially reduced products q1->a2 Lack of Selectivity a3 Significant secondary/ tertiary amine byproducts q1->a3 Side Reactions s1 Increase catalyst loading Increase H2 pressure/temperature Check catalyst activity a1->s1 s2 Consider a stepwise reduction approach Optimize catalyst for desired selectivity a2->s2 s3 Add NH3 to the reaction mixture Switch to LiAlH4 reduction a3->s3

Sources

Technical Support Center: Purification of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. By understanding the underlying chemical principles and employing the robust methodologies detailed herein, you can achieve the desired purity for your downstream applications.

Introduction: The Purification Challenge

This compound is a valuable scaffold in medicinal chemistry, often employed in the synthesis of targeted protein degraders and other therapeutics. Its structure, featuring a basic primary amine and a bicyclic heterocyclic core, presents a unique set of purification challenges. Successful isolation requires a strategic approach to separate the target molecule from a range of potential impurities, including starting materials, reaction byproducts, and structural isomers.

This guide provides a systematic approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Based on common synthetic routes, such as those involving Sonogashira coupling followed by a Chichibabin-type cyclization and subsequent reduction, you can anticipate the following impurities:

  • Unreacted Starting Materials: Depending on the specific pathway, these could include substituted pyridines or acetylenic compounds.

  • Incompletely Cyclized Intermediates: The Chichibabin reaction, if incomplete, can leave behind acyclic precursors.[1]

  • Positional Isomers: The cyclization step can sometimes yield other tetrahydronaphthyridine isomers, which can be difficult to separate due to their similar physical properties.

  • Over-reduced Species: While the goal is the tetrahydro derivative, over-zealous reduction could potentially lead to decahydro species, though this is less common under controlled conditions.

  • N-Oxidized Impurities: The pyridinic nitrogen is susceptible to oxidation, especially during workup or prolonged storage.

Q2: My compound is streaking badly on silica gel TLC, even with polar solvent systems. What can I do?

A2: The basicity of the primary amine and the pyridine-like nitrogen in the naphthyridine core leads to strong interactions with the acidic silanol groups on the silica surface, causing streaking. To mitigate this, you should modify your mobile phase with a small amount of a basic additive.

  • Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The TEA will compete with your compound for binding to the acidic sites on the silica, resulting in sharper spots.[2]

  • Ammonia: A solution of 1-10% of 10% ammonium hydroxide in methanol, used as a component in your mobile phase (e.g., 1-10% of this mixture in dichloromethane), can also be very effective.[2][3]

Alternatively, consider using a different stationary phase.

  • Alumina (basic or neutral): Alumina is less acidic than silica and is often a better choice for the chromatography of basic compounds.[4]

  • Amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic analytes, often providing excellent separation without the need for mobile phase modifiers.[5]

Q3: I suspect I have positional isomers. How can I separate them?

A3: The separation of positional isomers is a common challenge. While normal-phase chromatography may sometimes be successful, reverse-phase high-performance liquid chromatography (RP-HPLC) often provides superior resolution for these closely related compounds.

  • Mobile Phase pH Control: The ionization state of your basic compound is critical for retention and selectivity in reverse-phase chromatography. Operating at a pH at least 2 units above the pKa of the amine groups will suppress their protonation, making the molecule more hydrophobic and increasing its retention.[6] Consider using a mobile phase containing a basic additive like triethylamine (TEA) or diethylamine.[7]

  • Ion-Pairing Chromatography: If baseline separation is still not achieved, consider using an ion-pairing reagent in your mobile phase.

Troubleshooting Guide

This section provides a structured approach to overcoming specific purification hurdles.

Problem 1: Low Purity After Initial Workup

Symptom: Crude NMR or LC-MS analysis shows a complex mixture with significant amounts of starting materials and byproducts.

Root Cause Analysis & Solution Workflow:

start Crude Product Analysis (Low Purity) extraction Optimize Aqueous Workup (Acid-Base Extraction) start->extraction  Is the product soluble  in an organic solvent? chromatography Develop a Robust Chromatography Method extraction->chromatography  Significant impurities  remain after extraction. crystallization Consider Crystallization or Salt Formation chromatography->crystallization  Co-eluting impurities  or low yield.

Figure 1: Initial Purification Strategy Workflow.

Detailed Protocols:

1. Optimized Acid-Base Extraction:

This technique leverages the basicity of the amine groups to selectively move your product between aqueous and organic phases, leaving non-basic impurities behind.

  • Step 1: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Step 2: Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). Your amine-containing product will become protonated and move into the aqueous layer, while non-basic impurities remain in the organic phase.

  • Step 3: Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Step 4: Basify the aqueous layer to a pH > 10 with a strong base (e.g., 10 M NaOH), ensuring the solution remains cool. This will deprotonate your product, making it soluble in organic solvents again.

  • Step 5: Extract the product back into an organic solvent.

  • Step 6: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: Difficulty with Column Chromatography

Symptom: Poor separation, band tailing, or irreversible adsorption of the product on the column.

Root Cause Analysis & Solution Workflow:

start Chromatography Issues (Tailing, Poor Separation) tlc Optimize TLC Conditions First start->tlc stationary_phase Select Appropriate Stationary Phase tlc->stationary_phase  Streaking observed? mobile_phase Modify Mobile Phase tlc->mobile_phase  Rf is too high or low? stationary_phase->mobile_phase gradient Optimize Elution Gradient mobile_phase->gradient

Figure 2: Chromatography Optimization Workflow.

Detailed Protocols:

1. Normal-Phase Flash Chromatography (with basic modifier):

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Development (TLC):

    • Start with a moderately polar system, such as 5% methanol in dichloromethane.

    • Add 0.5% triethylamine to this mixture.

    • Adjust the methanol concentration to achieve an Rf value of 0.2-0.3 for your product.

  • Column Chromatography:

    • Prepare the column by slurrying the silica gel in the chosen mobile phase.

    • Load the crude product (pre-adsorbed onto a small amount of silica gel for best results).

    • Elute with the optimized mobile phase, collecting fractions and monitoring by TLC.

2. Reverse-Phase Flash Chromatography:

This is particularly useful if your compound is highly polar or if you are trying to separate it from non-polar impurities.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of acetonitrile in water is common. To improve peak shape for your basic compound, add a modifier to both the aqueous and organic phases.

    • Acidic Modifier: 0.1% trifluoroacetic acid (TFA) or formic acid. This will protonate your amine, and it will elute as a salt.

    • Basic Modifier: 0.1% triethylamine or ammonium hydroxide. This will keep your amine in its free-base form.[6]

  • Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of acetonitrile.

Chromatography Method Stationary Phase Typical Mobile Phase Best for Separating
Normal-PhaseSilica GelDichloromethane/Methanol + 0.5% TEAProduct from less polar impurities.
Normal-PhaseAluminaEthyl Acetate/HexanesBasic compounds, avoids acidic stationary phase.
Reverse-PhaseC18 SilicaWater/Acetonitrile + 0.1% TFA or TEAProduct from highly polar or non-polar impurities; positional isomers.
Problem 3: Product is an Oil or Fails to Crystallize

Symptom: After chromatography, the purified product is a persistent oil, or attempts at crystallization from common solvents fail.

Root Cause Analysis & Solution Workflow:

start Product is a Persistent Oil recrystallization Attempt Recrystallization from Various Solvents start->recrystallization salt_formation Form a Crystalline Salt recrystallization->salt_formation  Fails to crystallize? final_product Isolate Crystalline Product salt_formation->final_product

Sources

Common side reactions in the synthesis of tetrahydronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of tetrahydronaphthyridines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of these valuable heterocyclic scaffolds. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to overcome common challenges in your research.

I. Pictet-Spengler Reaction Route

The Pictet-Spengler reaction is a cornerstone in the synthesis of a variety of alkaloids and related heterocyclic systems, including tetrahydronaphthyridines.[1][2][3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1]

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is resulting in a low yield of the desired tetrahydronaphthyridine. What are the likely causes and how can I improve it?

A1: Low yields in the Pictet-Spengler reaction can stem from several factors. The key is to understand the reaction mechanism and identify the rate-limiting or problematic step.

  • Incomplete Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate, the formation of which is acid-catalyzed.[1] Insufficiently acidic conditions can lead to a low concentration of this key electrophile.

    • Troubleshooting:

      • Acid Catalyst: While classical conditions often use strong mineral acids like HCl, milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF3·OEt2) can be more effective and reduce side reactions.[4] Experiment with different acid catalysts and concentrations.

      • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents can participate in hydrogen bonding and stabilize intermediates, while aprotic solvents may lead to higher yields in some cases.[1] Consider screening solvents like methanol, ethanol, acetonitrile, or dichloromethane.[5]

  • Decomposition of Starting Materials or Product: The reactants or the tetrahydronaphthyridine product may be unstable under the reaction conditions, especially with prolonged heating or strong acidity.

    • Troubleshooting:

      • Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid unnecessary heating that could lead to degradation.

      • Protecting Groups: If your starting materials contain sensitive functional groups, consider using appropriate protecting groups that are stable to the reaction conditions.

  • Formation of Side Products: Over-aromatization, N-alkylation of the starting amine, or polymerization of the aldehyde can compete with the desired cyclization.

    • Troubleshooting:

      • Control of Stoichiometry: Ensure precise stoichiometry of the reactants. An excess of the aldehyde can lead to N-alkylation.

      • Reaction Conditions: Milder reaction conditions (lower temperature, less harsh acid) can often suppress side reactions.

Troubleshooting Guide: Pictet-Spengler Reaction
Issue Possible Cause Recommended Actions
Low or No Product Formation Insufficiently acidic conditions.Optimize the acid catalyst (type and concentration).
Low reactivity of the aromatic ring.Use more electron-rich β-arylethylamines if possible. Harsher conditions (stronger acid, higher temperature) may be required for less nucleophilic systems.[1]
Steric hindrance.Consider alternative synthetic routes if steric hindrance is significant.
Formation of a Mixture of Diastereomers Poor stereocontrol in the cyclization step.For reactions creating a new chiral center, the use of chiral auxiliaries on the amine or aldehyde, or the use of a chiral Brønsted acid catalyst can induce diastereoselectivity.[1]
Product is a Dihydropyridine Derivative Incomplete reaction or unintended oxidation.Ensure the reaction goes to completion. If an oxidized product is desired, a separate oxidation step is typically required.
Experimental Protocol: Optimizing Diastereoselectivity in a Pictet-Spengler Reaction

This protocol provides a general framework for optimizing the diastereoselectivity of a Pictet-Spengler reaction that forms a new chiral center.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamine (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, toluene).

  • Addition of Chiral Catalyst: Add the chiral Brønsted acid catalyst (e.g., a derivative of phosphoric acid, 0.1 equiv).

  • Addition of Aldehyde: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the aldehyde (1.1 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the diastereomers and determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield in Pictet-Spengler reactions.

II. Aza-Diels-Alder Reaction Route

The aza-Diels-Alder reaction, particularly the inverse-electron-demand variant, is a powerful tool for the synthesis of nitrogen-containing six-membered rings, including the tetrahydronaphthyridine core.[6][7] This reaction typically involves an electron-deficient azadiene and an electron-rich dienophile.[8]

Frequently Asked Questions (FAQs)

Q2: My inverse-electron-demand aza-Diels-Alder reaction is sluggish and gives low conversion. How can I accelerate it?

A2: Sluggish reactions in this context often point to a mismatch in the electronic properties of the diene and dienophile, or suboptimal reaction conditions.

  • Enhancing Reactivity:

    • Solvent Effects: The use of perfluoroalcohols as solvents can significantly accelerate inverse-electron-demand Diels-Alder reactions through hydrogen bonding with the azadiene, effectively lowering its LUMO energy.[8]

    • Catalysis: Lewis acids can also be employed to activate the azadiene, though care must be taken to avoid catalyst poisoning by the nitrogen atoms.

  • Substrate Modification:

    • Electron-Withdrawing Groups: Increasing the electron-withdrawing nature of the substituents on the azadiene will lower its LUMO and increase the reaction rate.

    • Electron-Donating Groups: Conversely, using a more electron-rich dienophile will raise its HOMO, leading to a smaller HOMO-LUMO gap and a faster reaction.

Q3: I am observing the formation of regioisomers in my aza-Diels-Alder reaction. How can I improve the regioselectivity?

A3: The regioselectivity of the aza-Diels-Alder reaction is governed by the electronic and steric properties of the substituents on both the azadiene and the dienophile.

  • Electronic Control: The reaction is often controlled by the matching of the frontier molecular orbitals (FMOs). A larger orbital coefficient on one atom of the diene will preferentially interact with the larger coefficient on the dienophile.

  • Steric Control: Bulky substituents on either reactant can direct the cycloaddition to occur at the less sterically hindered face.

  • Troubleshooting:

    • Computational Analysis: FMO calculations can help predict the favored regioisomer.

    • Systematic Modification: Systematically changing the substituents on either the diene or dienophile can provide insight into the factors controlling regioselectivity.

Troubleshooting Guide: Aza-Diels-Alder Reaction
Issue Possible Cause Recommended Actions
Low Reactivity Poor electronic match between diene and dienophile.Use a more electron-deficient diene or a more electron-rich dienophile.
Suboptimal solvent.Screen solvents, including perfluoroalcohols, to potentially accelerate the reaction.[8]
Poor Regioselectivity Competing electronic and steric effects.Modify substituents on the diene or dienophile to favor one regioisomer.
Reversibility of the reaction.Lowering the reaction temperature may favor the thermodynamically more stable product.
Formation of Polymerization Products High reactivity of the vinylpyridine starting material.Use a flow chemistry setup to minimize the time the reactive intermediate is at high concentration.[6] Consider using a less reactive vinylpyridine derivative.
Experimental Protocol: Aza-Diels-Alder Reaction for Tetrahydro-1,6-naphthyridine Synthesis

This protocol is adapted from a domino aza-Michael/inverse-electron-demand hetero-Diels-Alder reaction.[7]

  • Reaction Setup: To a solution of the 3-vinyl-1,2,4-triazine (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add the propargylamine derivative (1.1 equiv).

  • Catalyst Addition: If required, add an organocatalyst such as triflimide.[7]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS. The reaction proceeds through a domino sequence to form the tetrahydronaphthyridine scaffold.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired polysubstituted tetrahydro-1,6-naphthyridine.[6]

Reaction Pathway Diagram

Aza_Diels_Alder Reactants 3-Vinyl-1,2,4-triazine + Propargylamine Aza_Michael Aza-Michael Addition Reactants->Aza_Michael Intermediate Domino Intermediate Aza_Michael->Intermediate IHDA Inverse-Electron-Demand Hetero-Diels-Alder Intermediate->IHDA Retro_DA Retro-Diels-Alder (N2 extrusion) IHDA->Retro_DA Product Tetrahydro-1,6-naphthyridine Retro_DA->Product

Caption: Domino reaction pathway for tetrahydronaphthyridine synthesis.

III. General Troubleshooting and Purification

Frequently Asked Questions (FAQs)

Q4: I am having difficulty purifying my tetrahydronaphthyridine product. What are some common challenges and solutions?

A4: Purification of nitrogen-containing heterocycles can be challenging due to their basicity and potential for strong interaction with silica gel.

  • Chromatography Issues:

    • Tailing on Silica Gel: The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.

      • Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to neutralize the acidic sites on the silica.

    • Alternative Stationary Phases: Consider using alternative stationary phases like alumina (basic or neutral) or reverse-phase silica gel (C18).

  • Extraction and Workup:

    • Emulsion Formation: The basic nature of the product can sometimes lead to emulsions during aqueous workup.

      • Solution: Addition of brine (saturated NaCl solution) can help to break up emulsions.

    • Solubility Issues: The product may have some solubility in the aqueous layer, especially if it is protonated.

      • Solution: Adjust the pH of the aqueous layer to be basic (pH > 8) before extraction to ensure the product is in its free base form and more soluble in the organic solvent.

Q5: My catalyst appears to be poisoned, leading to a stalled reaction. What are the common culprits and how can I prevent this?

A5: Catalyst poisoning is a significant issue in many metal-catalyzed reactions, including those used in some tetrahydronaphthyridine syntheses like palladium-catalyzed C-N couplings.[6][9]

  • Common Poisons:

    • Sulfur Compounds: Thiols and thioethers are notorious catalyst poisons.

    • Nitrogen Heterocycles: While the desired product is a heterocycle, starting materials or impurities containing strongly coordinating nitrogen atoms can poison the catalyst.[9][10]

    • Halides: Residual halides from previous steps can interfere with the catalyst.

  • Prevention and Mitigation:

    • Purification of Starting Materials: Ensure that all starting materials are free from potential catalyst poisons. This may require an extra purification step.

    • Use of Additives: In some cases, additives can be used to scavenge poisons.

    • Robust Catalysts: Employing more robust catalyst systems that are less susceptible to poisoning can be beneficial.

General Purification Protocol
  • Initial Workup: After the reaction is complete, perform an appropriate aqueous workup. If the product is basic, consider washing with a basic solution (e.g., saturated NaHCO₃) to ensure it is in the free base form.

  • Solvent Removal: Concentrate the organic layer under reduced pressure.

  • Column Chromatography:

    • Normal Phase: Use silica gel and an eluent system such as ethyl acetate/hexanes or dichloromethane/methanol. Add 0.1-1% triethylamine to the eluent to prevent tailing.

    • Reverse Phase: If normal phase chromatography is ineffective, consider reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid.

  • Alternative Purification Methods: For challenging separations, consider preparative HPLC or crystallization.[11]

Product Stability and Storage

Q6: How should I store my purified tetrahydronaphthyridine to ensure its stability?

A6: The stability of tetrahydronaphthyridines can be influenced by factors such as light, air, and temperature.

  • Light Sensitivity: Many organic compounds are sensitive to light and can decompose over time. It is good practice to store products in amber vials or in the dark.[12][13]

  • Oxidation: The saturated portion of the ring system can be susceptible to air oxidation. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can prolong its shelf life.

  • Temperature: Store the compound in a cool and dry place. For long-term storage, refrigeration or freezing is often recommended.[12][13]

References

  • BenchChem. (2025). Common side reactions in tetrahydropyridine synthesis and how to avoid them. BenchChem Technical Support.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2022). Nature Communications. [Link]

  • LaCl3·7H2O as an Efficient Catalyst for One-Pot Synthesis of Highly Functionalized Piperidines via Multi-component Organic Reactions. (2017). ResearchGate. [Link]

  • Domino Aza-Michael-ih-Diels–Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines. (2017). Organic Letters. [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (2023). Digital Science & Research Solutions. [Link]

  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. (2022). Journal of Medicinal Chemistry. [Link]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]

  • The Pictet-Spengler Reaction Still on Stage. (2016). Current Organic Chemistry. [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules. [Link]

  • Application of a novel deep eutectic solvent as a capable and new catalyst for the synthesis of tetrahydropyridines and 1,3-thiazolidin-4-ones. (2022). Scientific Reports. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2020). Molecules. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2020). ResearchGate. [Link]

  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. (2022). ChEMBL. [Link]

  • Solvent free synthesis of tetrahydropyridines by multicomponent reaction. (2017). ResearchGate. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015). Angewandte Chemie International Edition. [Link]

  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. (2022). NLM Dataset Catalog. [Link]

  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. (2022). Semantic Scholar. [Link]

  • Technical Support Center: Catalyst Poisoning & Deactivation in 1,4-Dihydropyridine Reactions. (2025). BenchChem.
  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. (2022). Figshare. [Link]

  • How to store Tetrahydro-4-pyrone to maintain its stability?. (2025). BTC Pharmaceuticals. [Link]

  • USE OF TETRAHYDRONAPHTHYRIDINE DERIVATIVE FOR PREPARATION OF MEDICINE FOR PREVENTING AND TREATING ADHESION-RELATED DISEASES. (2025). European Patent Office. [Link]

  • Solvent Dictated Organic Transformations. (2024). Chemistry – An Asian Journal. [Link]

  • Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation. (2024). MDPI. [Link]

  • What are the storage conditions for Tetrahydro - 4 - pyrone to maintain its stability?. (2025). BTC Pharmaceuticals. [Link]

  • Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. (2022). The Journal of Organic Chemistry. [Link]

  • Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). BenchChem.
  • Preparative Purification Solutions in Drug Discovery Synthesis. (2025). YouTube. [Link]

  • Generation [via Tetradehydro-Diels-Alder (TDDA) Reactions] and Reactivity of 6-Fluorocyclohexa-1,2,4-triene Intermediates. (2025). Angewandte Chemie International Edition. [Link]

  • [Purification of PCR products with cetyltrimethylammonium bromide]. (2002). Sheng Wu Gong Cheng Xue Bao. [Link]

  • Applying Stability Data in Sterile Compounding. (n.d.). ASHP Publications. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the derivatization of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine. This molecule is a valuable scaffold in medicinal chemistry, and its primary amine serves as a key handle for introducing molecular diversity. However, the presence of two basic nitrogen atoms within the naphthyridine ring system introduces specific challenges that can lead to low yields, side product formation, and complex purification.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, experience-driven advice to navigate these challenges. We will move beyond simple procedural lists to explore the chemical principles governing your reaction outcomes, helping you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when derivatizing this compound?

The primary challenges stem from the molecule's structural features:

  • Multiple Basic Sites: The molecule contains three basic nitrogen atoms: the primary amine (-CH₂NH₂) and the two nitrogens in the naphthyridine ring (N1 and N8). The primary amine is the most nucleophilic and typically the desired site of reaction. However, the ring nitrogens can be protonated or react with electrophiles, especially under acidic conditions or with highly reactive reagents, leading to a complex mixture of products.

  • Competing Reactions: With acylating or sulfonylating agents, over-acylation or reaction at the N8 position can occur.

  • Solubility Issues: The starting material and its derivatives may have varying solubility profiles, which can complicate reaction setup and purification.

Q2: What are the most common derivatization reactions for this scaffold?

The primary amine is a versatile functional group. The most common reactions include:

  • Amide Bond Formation (Acylation): Reaction with carboxylic acids (using coupling agents like EDC/HOBt), acyl chlorides, or anhydrides to form amides. This is a robust and widely used transformation in drug discovery.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base. Sulfonamides are important functional groups in many therapeutic agents.

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form a secondary or tertiary amine. This is a powerful method for building C-N bonds.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Q3: How do I choose the right base for my reaction?

The choice of base is critical for controlling selectivity. The ideal base should be strong enough to deprotonate the ammonium salt of the primary amine (if applicable) and scavenge the acid byproduct (e.g., HCl from an acyl chloride), but not so reactive that it promotes side reactions.

Base Type Examples Primary Use Case & Rationale
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Workhorse bases. DIPEA is sterically hindered, making it less likely to act as a nucleophile compared to TEA, which is beneficial when using highly reactive electrophiles.
Pyridine Derivatives Pyridine, 2,6-LutidineWeaker bases. Useful when a milder base is needed. Pyridine can also act as a nucleophilic catalyst in some acylation reactions.
Inorganic Bases K₂CO₃, Cs₂CO₃Heterogeneous reactions. Useful in polar aprotic solvents like DMF or acetonitrile. Their low solubility can sometimes help in controlling reaction rates.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Product

A low yield is a common issue. Systematically investigating the potential causes is key to resolving it.

low_yield_troubleshooting start Low or No Yield Observed check_sm 1. Verify Starting Material (NMR, LC-MS) start->check_sm check_sm->start SM degraded check_reagents 2. Check Reagent Quality (Anhydrous solvent? Active coupling agent?) check_sm->check_reagents SM is pure check_reagents->start Reagents faulty check_conditions 3. Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions Reagents are good check_conditions->start Conditions correct, other issue optimize 4. Optimize Conditions (Increase temp, change solvent, add catalyst) check_conditions->optimize Conditions suboptimal success Yield Improved optimize->success

Caption: Decision tree for troubleshooting low reaction yield.

Q: I've confirmed my starting material and reagents are good, but my acylation with an acyl chloride is still failing. What's next?

A: This often points to an issue with reaction conditions or the nature of the base.

  • Insufficient Base: Acylations with acyl chlorides produce one equivalent of HCl. This will protonate your starting amine, rendering it non-nucleophilic. You need at least two equivalents of a base like TEA or DIPEA: one to neutralize the HCl byproduct and one to ensure the primary amine remains as a free base.

  • Incorrect Solvent: Ensure your starting material is fully dissolved. A common solvent choice for these reactions is Dichloromethane (DCM) or Tetrahydrofuran (THF). If solubility is an issue, consider a more polar aprotic solvent like Dimethylformamide (DMF).

  • Low Reactivity of Acyl Chloride: If the acyl chloride is sterically hindered or electronically deactivated, the reaction may require heating or the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). Use DMAP in catalytic amounts (0.05-0.1 equivalents) as it can be difficult to remove during purification.

Problem 2: Formation of Multiple Products

The presence of multiple spots on TLC or peaks in LC-MS indicates side reactions.

Q: My mass spec shows a peak corresponding to my desired product, but also a significant peak at [M+acyl]+. What is happening?

A: This suggests a double reaction, where both the primary amine and one of the naphthyridine nitrogens have been acylated. The N8 nitrogen is generally more nucleophilic than the N1 nitrogen.

  • How to Fix:

    • Reduce Reagent Stoichiometry: Use closer to 1.0 equivalent of the electrophile (acyl chloride, sulfonyl chloride). Add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control reactivity.

    • Use a Milder Reagent: If using an acyl chloride, consider switching to the corresponding carboxylic acid and using a peptide coupling agent (e.g., HATU, HOBt/EDC). This method is generally much more selective for the primary amine.

    • Change the Base: A bulky base like 2,6-lutidine can sometimes help improve selectivity by sterically hindering approach to the ring nitrogen.

Q: I'm performing a reductive amination and I see peaks for my starting material, the desired secondary amine, and a tertiary amine. How can I improve selectivity?

A: This indicates that the initially formed secondary amine is reacting with another equivalent of the aldehyde.

  • How to Fix:

    • Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the aldehyde or ketone.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice for reductive aminations because it is mild and tolerant of slightly acidic conditions which favor iminium ion formation over aldehyde reduction. It is generally more selective for the iminium ion than stronger reducing agents like sodium borohydride (NaBH₄).

    • pH Control: Maintaining a slightly acidic pH (around 5-6) can be crucial. This is often achieved by adding acetic acid to the reaction. The acid catalyzes iminium ion formation without significantly reducing the nucleophilicity of the amine.

Detailed Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is recommended for achieving high selectivity for the primary amine.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Reaction Initiation:

    • Cool the solution to 0 °C in an ice bath under an inert atmosphere (Nitrogen or Argon).

    • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise over 5 minutes.

    • Add a tertiary amine base such as DIPEA or TEA (2.5 eq).

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination

This protocol is optimized for selective mono-alkylation.

  • Iminium Ion Formation:

    • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent like Dichloroethane (DCE) or THF (approx. 0.1 M).

    • Add acetic acid (1.2 eq) to catalyze imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Be cautious as some gas evolution may occur.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 6-18 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. (1999). Wiley-VCH. [Link]

  • Peptide Coupling Reagents: A Review. Han, S.-Y., & Kim, Y.-A. (2004). Tetrahedron, 60(11), 2447–2467. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Synthesis and SAR of Tetrahydro-1,8-naphthyridine-2-carboxamides as Novel and Potent Inhibitors of Human Neutrophil Elastase. Nadin, A., et al. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 511-515. [Link]

Technical Support Center: Enhancing the Stability of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of solutions containing this valuable chemical entity. By understanding the inherent chemical properties and potential degradation pathways, you can ensure the integrity and reproducibility of your experiments.

Introduction to the Stability of this compound

This compound is a versatile building block, particularly in the synthesis of novel therapeutics. Its structure, featuring a tetahydropyridine ring fused to a pyridine ring and a primary amine, presents specific stability challenges. The primary routes of degradation to consider are oxidation, photodegradation, and pH-mediated reactions. This guide will provide a framework for identifying and mitigating these issues.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your work with this compound solutions.

Issue 1: Solution Discoloration (Yellowing or Browning) Over Time

  • Question: My solution of this compound in DMSO, which was initially colorless, has turned yellow after a few days of storage at room temperature on the benchtop. What is the likely cause and how can I prevent this?

  • Answer: The observed discoloration is a strong indicator of oxidative degradation. The tetrahydropyridine ring system is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2] This process is often accelerated by exposure to atmospheric oxygen and light.

    Immediate Actions & Preventative Measures:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon. This can be achieved by purging the solvent and the headspace of your storage vial with the inert gas before sealing.

    • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. As with related dihydropyridine compounds, photodegradation is a potential issue.[3]

    • Low Temperature Storage: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of degradation.

    • Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution. BHT is a radical scavenger that can inhibit oxidative processes.[4][5] A typical starting concentration for BHT is 0.01% (w/v).

Issue 2: Appearance of New Peaks in HPLC Analysis of Aged Solutions

  • Question: I am analyzing my this compound solution by HPLC and have noticed the appearance of new, more polar peaks over time. What could these be and how can I minimize their formation?

  • Answer: The appearance of new, more polar peaks suggests the formation of degradation products. Given the structure of the molecule, these are likely the result of oxidation or hydrolysis. Oxidation of the tetrahydropyridine ring can introduce hydroxyl groups or lead to aromatization to the corresponding naphthyridine, both of which would increase polarity. The primary amine is generally stable to hydrolysis, but interactions with certain co-solvents or impurities cannot be entirely ruled out.

    Troubleshooting and Mitigation Strategy:

    • Forced Degradation Study: To identify the potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[6][7][8] This will help in confirming the identity of the new peaks in your chromatogram.

    • pH Control: The stability of compounds containing a pyridine ring is often pH-dependent.[9] It is crucial to control the pH of your solution, especially if using aqueous co-solvents. Buffering the solution to a slightly acidic pH (e.g., pH 4-6) may improve stability, as protonation of the basic nitrogens can reduce their susceptibility to oxidation.

    • Solvent Purity: Ensure the use of high-purity, peroxide-free solvents. Trace metal impurities in solvents can catalyze oxidation reactions.

Issue 3: Inconsistent Results in Biological Assays

  • Question: I am observing variability in the results of my biological assays using a stock solution of this compound that is a few weeks old. Could this be related to solution stability?

  • Answer: Yes, inconsistent assay results are a common consequence of using degraded compound solutions. The degradation products may have different biological activities (either lower or higher) than the parent compound, or they could be inactive. This directly impacts the effective concentration of your active molecule, leading to unreliable data.

    Best Practices for Maintaining Solution Integrity:

    • Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments.

    • Small Aliquots: If you need to store stock solutions, divide them into small, single-use aliquots. This avoids repeated freeze-thaw cycles and minimizes exposure of the bulk solution to air and moisture each time an aliquot is taken.

    • Regular Quality Control: Periodically check the purity of your stock solutions using a stability-indicating analytical method, such as HPLC. This will allow you to monitor for any degradation over time.

Frequently Asked Questions (FAQs)

  • What is the recommended solvent for preparing stock solutions of this compound?

    • Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions.[10] For aqueous-based assays, further dilution of the DMSO stock into aqueous buffers is typical. Be mindful of the final DMSO concentration in your assay, as high concentrations can be cytotoxic.

  • How should I store solid this compound?

    • Solid material should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere is also recommended to minimize long-term oxidative degradation.

  • What are the key parameters to consider when developing a stability-indicating HPLC method for this compound?

    • A stability-indicating method must be able to resolve the parent compound from all potential degradation products. Key considerations include:

      • Column Chemistry: A C18 reversed-phase column is a good starting point.

      • Mobile Phase: A gradient elution using acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is often effective for separating the parent amine from its more polar degradation products.

      • Detector: UV detection is suitable. The detection wavelength should be chosen based on the UV spectrum of the compound to ensure good sensitivity.

      • Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Forced degradation samples are essential for demonstrating specificity.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized Stock Solution
  • Materials:

    • This compound

    • High-purity, anhydrous DMSO

    • Butylated hydroxytoluene (BHT)

    • Amber glass vial with a PTFE-lined cap

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Weigh the desired amount of this compound into the amber vial.

    • Prepare a 0.1% (w/v) stock solution of BHT in DMSO.

    • Add the appropriate volume of the BHT/DMSO stock solution to the vial to achieve the desired final concentration of the target compound (e.g., 10 mM).

    • Gently swirl the vial to dissolve the compound completely. Sonication can be used if necessary.

    • Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.

    • Immediately and tightly seal the vial with the PTFE-lined cap.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Forced Degradation Study

This protocol provides a general framework. The specific conditions (concentration, time, temperature) may need to be optimized for this compound. The goal is to achieve 5-20% degradation.[11]

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the sample solution at 70°C for 48 hours.

    • Photodegradation: Expose the sample solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][2][12][13] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify the degradation products.

Visualizing Degradation Pathways and Workflow

Diagram 1: Potential Degradation Pathways

G A 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine B Oxidation (O2, Light, Metal Ions) A->B D Photodegradation (UV/Vis Light) A->D F Extreme pH (Acid/Base Hydrolysis) A->F C Oxidized Products (e.g., N-oxides, hydroxylated species, aromatized naphthyridine) B->C E Photoproducts D->E G Hydrolytic Products (unlikely for primary amine, but possible ring opening) F->G

Caption: Potential degradation pathways for this compound.

Diagram 2: Workflow for Stability Assessment

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Stress Testing (Forced Degradation) cluster_2 Phase 3: Analysis and Mitigation A Prepare Solution in High-Purity Solvent B Initial Analysis (t=0) (HPLC, Appearance) A->B C Acid/Base Hydrolysis B->C D Oxidation (H2O2) B->D E Thermal Stress B->E F Photostability (ICH Q1B) B->F G Analyze Stressed Samples (HPLC-UV/MS) C->G D->G E->G F->G H Identify Degradation Products and Pathways G->H I Develop Stabilized Formulation (Antioxidants, pH control, etc.) H->I J Long-term Stability Study I->J

Caption: A systematic workflow for assessing and improving solution stability.

Data Summary Table

Stress Condition Typical Reagents/Conditions Potential Degradation Products Primary Analytical Technique
Acid Hydrolysis 0.1 - 1 M HCl, 60°CSalts of the amine, potential ring cleavage products under harsh conditions.RP-HPLC, LC-MS
Base Hydrolysis 0.1 - 1 M NaOH, 60°CPotential for side reactions, but primary amine is generally stable.RP-HPLC, LC-MS
Oxidation 3-30% H₂O₂, Room TempN-oxides, hydroxylated species, aromatized naphthyridine.RP-HPLC, LC-MS
Thermal 70°CProducts of accelerated oxidation and other thermal rearrangements.RP-HPLC, GC-MS
Photochemical ICH Q1B compliant light sourcePhoto-oxidation products, isomers.RP-HPLC with DAD, LC-MS

Conclusion

The stability of this compound solutions is paramount for obtaining reliable and reproducible results in research and drug development. By understanding its susceptibility to oxidation and photodegradation, and by implementing appropriate handling and storage procedures, the integrity of this compound can be maintained. This guide provides a comprehensive starting point for troubleshooting stability issues and for designing robust experimental protocols.

References

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Technical Support Center: Troubleshooting Low Bioactivity in Novel 1,8-Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel 1,8-naphthyridine analogs. This guide is designed to help you navigate the common challenges encountered during the biological evaluation of these compounds and provides a structured approach to troubleshooting low or absent bioactivity. Our goal is to equip you with the logic and methodologies to diagnose experimental issues, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: I've just synthesized a new 1,8-naphthyridine analog, but it shows no activity in my primary assay. What is the first thing I should check?

This is a common and critical first step. Before questioning the biological hypothesis, you must validate the integrity of the test compound itself. Low or no activity often stems from issues with the compound's quality, solubility, or stability, rather than a true lack of biological effect.

Initial Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the root cause of low bioactivity. Start with validating the compound and move sequentially through assay-specific and data interpretation issues.

Troubleshooting_Workflow cluster_compound Phase 1: Compound Validation cluster_assay Phase 2: Assay Integrity cluster_interpretation Phase 3: Data & Biological Interpretation start Low / No Bioactivity Observed node_purity Purity & Identity Check (NMR, LC-MS, HPLC) start->node_purity Start Here node_solubility Solubility Issues (Stock & Assay Conc.) node_purity->node_solubility If Pure node_stability Compound Stability (Aqueous Media, Freeze-Thaw) node_solubility->node_stability If Soluble node_controls Assay Controls Validation (Positive & Negative) node_stability->node_controls If Stable node_interference Assay Interference (Signal Quenching, Autofluorescence) node_controls->node_interference If Controls OK node_media Media Component Interaction (e.g., Serum Protein Binding) node_interference->node_media If No Interference node_curve Dose-Response Curve Analysis (Ambiguous Fit, Low Efficacy) node_media->node_curve If No Interaction node_offtarget Off-Target vs. On-Target Effects (Is the primary target correct?) node_curve->node_offtarget If Curve is Valid node_potency True Low Potency (Hypothesis Confirmed) node_offtarget->node_potency If On-Target

Caption: A step-by-step decision tree for troubleshooting low bioactivity.

Phase 1: Compound Validation
Q2: How do I confirm my 1,8-naphthyridine analog is pure and correctly characterized?

The synthesis of 1,8-naphthyridines can be complex, often involving methods like the Friedländer reaction.[1][2][3] Impurities, residual catalysts, or byproducts can interfere with assays or be cytotoxic, masking the true activity of your compound.

  • Expertise & Causality: An impure compound means the concentration you believe you are testing is incorrect. If a significant portion of the material is not your target molecule, the effective concentration in the assay is lower than calculated, which can easily lead to apparent inactivity.

  • Trustworthiness through Validation:

    • Identity Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure matches your intended analog.

    • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a universal detector (like a Charged Aerosol Detector) or a UV detector at multiple wavelengths to assess purity. Aim for >95% purity for initial screening.

Q3: My compound is pure, but I suspect solubility issues. How can I troubleshoot this?

Poor aqueous solubility is one of the most frequent causes of erroneously low bioactivity.[4] While many 1,8-naphthyridine derivatives are soluble in DMSO, they can precipitate when diluted into aqueous assay buffer.

  • Expertise & Causality: If the compound precipitates out of the assay medium, the actual concentration available to interact with the biological target is drastically reduced, leading to a flat or right-shifted dose-response curve.[4] This is not a true reflection of the compound's potency.

Protocol: Visual and Quantitative Solubility Assessment

  • Prepare Stock Solution: Dissolve your compound in 100% DMSO to make a high-concentration stock (e.g., 10-20 mM). If it doesn't dissolve, gentle heating or sonication may help.[5] Note that some compounds can degrade in DMSO over time.[6][7]

  • Visual Inspection (Nephelometry):

    • Prepare serial dilutions of your compound from the DMSO stock directly into your final assay buffer (e.g., cell culture media) to match the highest concentration used in your experiment.

    • Let the solutions sit at the assay temperature (e.g., 37°C) for 30-60 minutes.

    • Visually inspect each tube against a dark background for any signs of precipitation (cloudiness, particles). This is a simple but effective first pass.

  • Quantitative Assessment (Optional but Recommended):

    • After incubation, centrifuge the samples (e.g., 14,000 rpm for 15-30 minutes) to pellet any precipitate.

    • Carefully take a supernatant sample and measure the concentration using HPLC or UV-Vis spectroscopy, comparing it to a standard curve prepared in a solubilizing solvent (like 100% DMSO or acetonitrile). The measured concentration is the kinetic solubility limit in your assay medium.

Solvent Key Characteristics Common Issues
DMSO Universal solvent for many organic molecules.Can be toxic to cells at >0.5-1% v/v. Hygroscopic; water contamination can reduce solubility.[5] Can cause compound degradation.[6][7]
Ethanol Less toxic alternative for some compounds.Generally a weaker solvent than DMSO for complex heterocycles.
Aqueous Buffers Biologically relevant.Where precipitation is most likely to occur due to the lipophilic nature of many small molecules.[4]
Q4: How do I test the stability of my compound in the assay conditions?

Heterocyclic compounds can be susceptible to degradation, especially in aqueous media over the course of a multi-day experiment.[8][9] This is particularly relevant for assays with long incubation times.

  • Expertise & Causality: If your compound degrades during the assay, its concentration decreases over time, leading to an underestimation of its potency (an artificially high IC50 value).

  • Trustworthiness through Validation:

    • Incubate your compound in the complete assay medium (including serum, if applicable) at the experimental temperature (e.g., 37°C).

    • Take aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours).

    • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol and store at -20°C.

    • Analyze the samples by LC-MS to quantify the amount of parent compound remaining relative to the T=0 sample. A significant decrease (>10-15%) indicates a stability issue.

Phase 2: Assay Integrity
Q5: My compound is pure, soluble, and stable, but the results are still negative. How do I validate the assay itself?

An assay that is not performing correctly cannot provide meaningful data. The first step is to scrutinize your controls.[10]

  • Expertise & Causality: Controls confirm that the assay is capable of detecting the expected biological effect. A failing positive control means the assay system is broken, while a high-signal negative control indicates background noise or other artifacts.

  • Trustworthiness through Validation:

    • Positive Control: Use a known active compound for your target or pathway. It should yield a robust, sigmoidal dose-response curve with an IC50 value consistent with literature reports. If not, troubleshoot the assay reagents, cell health, or protocol steps.

    • Negative Control (Vehicle Control): Typically, this is the assay medium with the same final concentration of DMSO used for your test compound. This defines the baseline (0% inhibition or 100% viability).

    • Cell Health: For cell-based assays, ensure cells are healthy, within a consistent passage number range, and free of contamination like mycoplasma.[11][12] Cell density and growth phase can significantly impact results.[13]

Q6: I am using a fluorescence-based assay. Could my 1,8-naphthyridine analog be causing interference?

Yes, this is a critical consideration. Many heterocyclic and aromatic compounds, like 1,8-naphthyridines, can interfere with fluorescence- and absorbance-based readouts, leading to false-positive or false-negative results.[14][15]

  • Expertise & Causality:

    • Autofluorescence: The compound itself may fluoresce at the same excitation/emission wavelengths as your assay's reporter dye, artificially increasing the signal.[14]

    • Fluorescence Quenching: The compound can absorb light energy from the excited fluorophore or form a non-fluorescent complex, decreasing the signal.[16][17][18] This can be mistaken for biological activity (in an assay where signal loss indicates inhibition) or can mask true activity.

Workflow: Diagnosing Assay Interference

Interference_Workflow start Suspect Assay Interference step1 Run Compound in Assay Buffer (No Cells/Enzyme) start->step1 step2 Measure Signal at Assay Wavelengths step1->step2 decision1 Signal Increased? step2->decision1 decision2 Signal Decreased? decision1->decision2 No result_auto Result: Autofluorescence decision1->result_auto Yes result_quench Result: Quenching/ Inner-Filter Effect decision2->result_quench Yes result_none No Direct Interference (Proceed to check other issues) decision2->result_none No

Caption: A simple workflow to test for autofluorescence or quenching.

Protocol: Interference Counter-Screen

  • In a multi-well plate, add your 1,8-naphthyridine analog at the same concentrations used in your main experiment to the assay buffer without the biological component (e.g., no cells, no enzyme).

  • Add the fluorescent or colorimetric probe/reagent.

  • Read the plate on the plate reader.

    • An increase in signal compared to the vehicle control indicates autofluorescence .

    • A decrease in signal indicates quenching or an inner-filter effect.[14]

Q7: My assay uses serum-containing media. Could this be a problem?

Absolutely. Many drugs bind to serum proteins like albumin and alpha-1-acid glycoprotein (AAG).[19][20][21] This is a critical aspect of pharmacology that can significantly impact in vitro results.

  • Expertise & Causality: Only the unbound, or "free," fraction of a drug is available to interact with its target.[22] If your compound binds extensively to serum proteins in the cell culture media, the free concentration is much lower than the total concentration you added. This can lead to a significant rightward shift in the dose-response curve (lower apparent potency).[23]

  • Trustworthiness through Validation:

    • Test in Low-Serum Conditions: If possible, repeat a key experiment in media with reduced serum (e.g., 1-2%) or in serum-free media for a short duration. A significant increase in potency (lower IC50) in low-serum conditions strongly suggests protein binding is a factor.

    • Consider the Source: Bovine serum albumin (BSA) and human serum albumin (HSA) can have different binding characteristics.[20] Be aware that results in typical cell culture media (with fetal bovine serum) may not perfectly translate to human systems.

Phase 3: Data & Biological Interpretation
Q8: I see a dose-response, but the curve looks strange or the IC50 is very high. What does this mean?

Interpreting dose-response curves is key to understanding your compound's activity.[24][25] An ambiguous or poor-quality curve can be as problematic as no curve at all.

  • Expertise & Causality:

    • Shallow or Incomplete Curve: If the curve does not reach 100% inhibition or has a very shallow slope, it could indicate low efficacy, solubility limits at high concentrations, or compound degradation.

    • Ambiguous Fit: If your curve-fitting software reports an "ambiguous" or "unstable" fit, it means the data cannot confidently define all the parameters (like Top, Bottom, and IC50).[26][27] This often happens when the concentrations tested do not span the full range of the sigmoidal curve.[28]

    • High IC50: This indicates low potency. While this might be the true result, it should only be concluded after ruling out all the technical and assay-related artifacts discussed above.

Curve Characteristic Potential Cause(s) Next Step
Flat Line No activity, solubility issue, compound degradation, assay failure.Review Phases 1 and 2.
Shallow Slope Low efficacy, complex mechanism, assay artifact.Check for solubility at high concentrations; extend concentration range.
Incomplete (doesn't reach max effect) Low efficacy, solubility limit, cytotoxicity in a functional assay.Test higher concentrations if soluble; run a cytotoxicity counter-assay.
Ambiguous Fit Concentration range is too narrow or misplaced.Re-run the assay with a wider, log-spaced range of concentrations.[24][28]
Q9: Is it possible my compound is hitting an unintended target?

Yes. This phenomenon, known as off-target effects, is a major consideration in drug discovery.[29][30] Small molecules can be promiscuous and interact with multiple biological targets, which can lead to unexpected bioactivity or toxicity.[31][32][33]

  • Expertise & Causality: The activity you are observing may not be due to the modulation of your intended target. The 1,8-naphthyridine scaffold is present in numerous compounds with diverse biological activities, from antibacterial to anticancer agents, suggesting it can interact with a variety of biological systems.[34][35][36][37]

  • Trustworthiness through Validation:

    • Orthogonal Assays: Test your compound in an assay that measures a different downstream effect of your target's modulation. Consistent results across different assays strengthen the on-target hypothesis.

    • Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or specific binding assays to confirm that your compound physically interacts with the intended target in a cellular environment.

    • Knockout/Knockdown Models: The gold standard is to test your compound in a cell line where your target has been knocked out or knocked down. If the compound is still active, it strongly implies an off-target mechanism of action.[29]

By systematically working through these troubleshooting phases, you can confidently determine whether the observed low bioactivity of your novel 1,8-naphthyridine analog is a true reflection of its biological properties or an artifact of the experimental setup. This rigorous approach is fundamental to making sound decisions in any drug discovery and development program.

References
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Technical Support Center: Strategies for Overcoming Poor Solubility of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing and overcoming the solubility challenges associated with 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine derivatives. This document is intended for researchers, chemists, and formulation scientists in the drug development field. Here, we provide a combination of frequently asked questions for quick reference and in-depth troubleshooting guides to systematically address solubility issues encountered during your research.

Introduction: Understanding the Challenge

The this compound core is a bicyclic heterocyclic structure containing multiple basic nitrogen atoms.[1][2][3] While this scaffold is of significant interest in medicinal chemistry for its diverse biological activities, its derivatives often exhibit poor aqueous solubility, particularly at physiological pH.[4][5] This low solubility can be a major hurdle, leading to inadequate bioavailability and complicating in-vitro and in-vivo studies.[6][7]

The primary reason for this challenge lies in the molecule's basicity and overall lipophilicity. The amine groups can be protonated, but their pKa values dictate that at neutral pH (around 7.4), the molecule is likely to be in its less soluble, unionized form.[8][9] This guide will walk you through the fundamental principles and practical techniques to enhance the solubility of these promising compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

A: This is expected behavior for this class of compounds. The core structure contains basic amine functionalities.[10] In neutral or alkaline solutions, these amines are predominantly in their free base (unionized) form, which is more lipophilic and less interactive with polar water molecules, leading to poor solubility.[8][9] Solubility dramatically increases in acidic conditions where the nitrogen atoms become protonated (ionized), forming a more water-soluble salt.[11]

Q2: What is the first and simplest step I should take to try and dissolve my compound?

A: The most straightforward initial approach is pH adjustment.[9] Attempt to dissolve your compound in an acidic aqueous buffer (e.g., citrate or acetate buffer with a pH between 3 and 5). The pKa of the parent 1,8-naphthyridine is approximately 3.4, and while this will be altered by substituents, it indicates that a lower pH is required for protonation and solubilization.[12][13]

Q3: Can I use organic solvents? What are the common choices?

A: Yes, using organic co-solvents is a very common and effective strategy.[14][15] Solvents like DMSO, DMF, ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are frequently used to first dissolve the compound before making a final dilution into an aqueous buffer.[14][16] However, be mindful of the final concentration of the organic solvent in your assay, as it can interfere with biological experiments.

Q4: I have dissolved my compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A: This is a classic problem of a compound "crashing out" of solution. Your stock solution in DMSO is stable, but the aqueous buffer cannot support the same concentration. To resolve this, you can:

  • Lower the final concentration: Your desired concentration may be above the solubility limit in the final buffer system.

  • Use an intermediate dilution step: Instead of diluting directly from DMSO to the final buffer, try a multi-step dilution.

  • Incorporate surfactants or other excipients: Additives like Tween 80, Polysorbate 20, or cyclodextrins in your final aqueous buffer can help maintain solubility.[14][16]

  • Modify the final buffer: Ensure your final buffer is acidic, if your experiment allows, to keep the compound in its protonated, soluble state.

Q5: What is salt formation and how can it help?

A: Salt formation is a pre-formulation strategy where the basic drug is reacted with an acid to form a stable, solid salt form (e.g., hydrochloride, sulfate, tartrate salt).[17][18] These salt forms are typically crystalline solids with significantly higher aqueous solubility and better dissolution rates than the free base.[19] If you are working with a new chemical entity, synthesizing a suitable salt form is a highly recommended and robust solution for long-term development.[17][18]

Part 2: Troubleshooting Guides & Protocols

This section provides systematic approaches to identify the optimal solubilization strategy for your specific derivative.

Guide 1: Systematic pH-Dependent Solubility Profiling

Understanding how solubility changes with pH is the most critical first step. This helps determine the pKa of your compound and the optimal pH range for your experiments.

Protocol: Small-Scale Shake-Flask Solubility Test [20]

  • Prepare a series of buffers: Prepare small volumes (e.g., 1-2 mL) of buffers with varying pH values (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8). Common buffers include citrate (pH 2-6) and phosphate (pH 6-8).

  • Add excess compound: To each buffer vial, add an excess amount of your solid compound (enough that some solid remains undissolved).

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify: Carefully take a sample of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will give you a clear pH-solubility profile.

Guide 2: Co-Solvent and Excipient Screening

If pH adjustment alone is insufficient or not compatible with your experimental system, screening co-solvents and other solubilizing excipients is the next logical step.[21]

Workflow for Co-Solvent & Excipient Selection

G cluster_start Initial State cluster_strategy Solubilization Strategies cluster_end Outcome Start Compound Precipitates in Aqueous Buffer (e.g., pH 7.4) pH_Mod Strategy 1: pH Modification (See Guide 1) Start->pH_Mod Is acidic pH compatible with assay? CoSolvent Strategy 2: Co-Solvent Systems pH_Mod->CoSolvent If solubility is still insufficient... Success Solubility Goal Achieved Proceed with Experiment pH_Mod->Success If successful Excipient Strategy 3: Excipient Addition CoSolvent->Excipient If precipitation still occurs upon aqueous dilution... CoSolvent->Success If successful Combination Strategy 4: Combination Approach Excipient->Combination If single excipient is not enough... Excipient->Success If successful Combination->Success If successful

Protocol: Screening Solubilizing Agents

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Prepare Test Vehicles: Prepare a panel of aqueous buffers (at the target pH for your assay) containing different solubilizing agents.

    • Co-solvents: e.g., 5% Propylene Glycol, 5% PEG 400, 10% Ethanol.[14]

    • Surfactants: e.g., 0.1% Tween® 80, 0.1% Polysorbate 20.[14]

    • Complexing Agents: e.g., 2% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[6][16]

  • Dilute and Observe: Dilute your DMSO stock solution into each test vehicle to reach the final desired concentration. Vortex immediately.

  • Assess Solubility: Let the solutions stand for at least 1-2 hours. Visually inspect for any precipitation or cloudiness. For a more quantitative measure, you can use nephelometry (turbidity measurement) or filter the samples and analyze the filtrate concentration by HPLC.

Data Summary Table: Example Solubility Screening Results

Vehicle Composition (in PBS pH 7.4)Target Conc. (µM)Visual Observation (1 hr)% Compound in Solution (HPLC)
1% DMSO (Control)20Heavy Precipitate<10%
1% DMSO + 5% PEG 40020Slight Haze65%
1% DMSO + 0.1% Tween® 8020Clear Solution>95%
1% DMSO + 2% HP-β-CD20Clear Solution>98%
Guide 3: Salt Formation Strategy

For long-term use and development, creating a salt form is often the most reliable solution.[7] This is a synthetic chemistry effort that pays significant dividends in formulation ease.

Principle of pH-Dependent Solubility

The solubility of a basic compound like a this compound derivative (B) is governed by the following equilibrium in an acidic solution:

B (solid) ⇌ B (aqueous) + H⁺ ⇌ BH⁺ (aqueous)

The protonated form (BH⁺) is significantly more soluble in water. Lowering the pH drives the equilibrium to the right, increasing the concentration of the soluble species.

G

Protocol: Small-Scale Salt Screening

  • Select Counter-ions: Choose a range of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid).

  • Dissolve Free Base: Dissolve your free base compound in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).

  • Add Acid: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the selected acid to the solution.

  • Induce Crystallization: Stir the mixture. Crystallization may occur spontaneously or can be induced by cooling, adding an anti-solvent (like MTBE or heptane), or scratching the inside of the flask.

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize: Analyze the resulting solid to confirm salt formation and assess its properties (e.g., solubility, melting point, crystallinity via XRPD). The most successful salts are those that are crystalline, non-hygroscopic, and show a marked improvement in aqueous solubility.[18]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Mullangi, O. et al. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • PharmaTech. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. PharmaTech.com. [Link]

  • Various Authors. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Anonymous. (n.d.). Solubility and pH of amines. ReAgent.co.uk. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kumar, A., & Sahoo, S. K. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 114-118. [Link]

  • Williams, A. C., & Barry, B. W. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. [Link]

  • Sharma, D. et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • Kumar, S. & Singh, A. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kumar, A. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Bergström, C. A. et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(3), 230-240. [Link]

  • Various Authors. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Alvaro, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]

  • Dev, S. et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 13(4), 1335-1343. [Link]

  • Outsourcing, P. (2015). Trends in Enhancing API Solubility. Pharmaceutical Outsourcing. [Link]

  • Vaskó, G. et al. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 15(7), 1877. [Link]

  • Scott, C. (2017). Excipients: Enhancing the New, Poorly Soluble APIs. Pharmaceutical Technology. [Link]

  • Ji, Y. & Sadowski, G. (2015). Influence of excipients on solubility and dissolution of pharmaceuticals. International Journal of Pharmaceutics, 484(1-2), 113-123. [Link]

  • Anonymous. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. [Link]

  • de Villiers, M. M. et al. (2007). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. International Journal of Pharmaceutics, 343(1-2), 134-142. [Link]

  • Johnson, P. (2023). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.com. [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. Wikipedia.org. [Link]

  • HSC Science Ready. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. YouTube. [Link]

  • PubChem. (n.d.). (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine. PubChem. [Link]

  • PubChem. (n.d.). 1,8-Naphthyridine. PubChem. [Link]

  • Sharma, S. et al. (2014). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Journal of Heterocyclic Chemistry, 51(5), 1193-1210. [Link]

  • LookChem. (n.d.). This compound CAS NO.332883-10-0. LookChem.com. [Link]

  • Gouthami, V. et al. (2021). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 11, 23516-23530. [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. [Link]

  • Brown, D. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

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Refining HPLC methods for analyzing tetrahydronaphthyridine compound purity

Author: BenchChem Technical Support Team. Date: January 2026

Google LogoTechnical Support Center: Refining HPLC Methods for Tetrahydronaphthyridine Compound Purity

Welcome to the technical support center for the analysis of tetrahydronaphthyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into High-Performance Liquid Chromatography (HPLC) method development and troubleshooting for this specific class of nitrogen-containing heterocyclic molecules. The inherent basicity and polarity of tetrahydronaphthyridines present unique challenges in achieving optimal separation, peak shape, and purity assessment. This resource aims to equip you with the foundational knowledge and practical strategies to overcome these hurdles.

Section 1: Understanding the Analyte - The Key to a Robust Method

Tetrahydronaphthyridines are bicyclic heterocyclic aromatic compounds. The presence of multiple nitrogen atoms within their structure makes them basic and prone to interactions that can complicate chromatographic analysis.[1][2][3] Understanding the pKa of your specific compound is crucial, as the mobile phase pH will dictate its ionization state, which in turn significantly impacts retention time, selectivity, and peak shape.[4][5][6]

Core Challenge : The primary difficulty arises from the interaction of these basic analytes with residual silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction is a common cause of poor peak shape, particularly peak tailing.[7][8]

Section 2: Strategic HPLC Method Development

A systematic approach to method development is essential for creating a robust and reliable analytical method for tetrahydronaphthyridine compounds.

Initial Column and Mobile Phase Selection

For initial method development, a modern, high-purity, end-capped C18 or a phenyl-hexyl column is often a good starting point.[9][10] These stationary phases provide a good balance of hydrophobic retention and alternative selectivity for aromatic compounds. However, for highly polar analogs, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique.[11]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendation for Reversed-PhaseRationale
Column C18 or Phenyl-Hexyl, < 3 µm, 100-150 mm x 2.1-4.6 mmProvides good retention for moderately polar to non-polar compounds. Phenyl phases can offer unique selectivity for aromatic rings.
Mobile Phase A 0.1% Formic Acid or 20 mM Ammonium Formate in Water (pH ~2.8-3.7)An acidic mobile phase suppresses the ionization of silanol groups, minimizing peak tailing.[12] It also ensures the basic analyte is in a single, protonated form.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and UV transparency.
Gradient 5-95% B over 15-20 minutesA broad gradient is useful for initial screening to determine the approximate elution conditions.
Flow Rate 0.8 - 1.5 mL/min (for 4.6 mm ID)Standard flow rate for analytical columns.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nm or analyte-specific λmaxStandard wavelength for aromatic compounds.
The Critical Role of Mobile Phase pH

Controlling the mobile phase pH is arguably the most critical factor for achieving good chromatography for basic compounds like tetrahydronaphthyridines.[4][5][13]

  • Low pH (2-4) : At a low pH, the basic nitrogen atoms in the tetrahydronaphthyridine ring will be protonated (ionized).[4] This ensures a single ionic species in solution, which generally leads to sharper peaks. The acidic conditions also suppress the ionization of residual silanol groups on the silica packing, reducing unwanted secondary interactions that cause peak tailing.[8][12]

  • Mid-range pH (4-7) : This range should generally be avoided as it may be close to the pKa of the silanol groups, leading to inconsistent interactions and poor peak shapes.

  • High pH (8-10) : At a high pH, the basic analyte will be in its neutral, non-ionized form, which can increase retention on a reversed-phase column.[4] However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns can dissolve at high pH.[13][14]

Workflow for Method Development

MethodDevelopment A Define Analytical Goal (Purity, Impurity Profile) B Select Initial Column & Mobile Phase (See Table 1) A->B C Screen Mobile Phase pH (Low vs. High pH) B->C D Optimize Gradient Slope C->D E Fine-tune Selectivity (Organic Solvent, Temperature) D->E F Method Validation E->F

Caption: Systematic workflow for HPLC method development.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the analysis of tetrahydronaphthyridine compounds in a question-and-answer format.

Peak Shape Problems

Q1: My main peak is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing is the most common issue for basic compounds.

  • Cause 1: Secondary Silanol Interactions. This is the most probable cause. The protonated basic analyte is interacting with ionized residual silanol groups on the column packing.[7][8]

    • Solution A: Lower Mobile Phase pH. Ensure your mobile phase pH is between 2.5 and 3.5 using an additive like formic or acetic acid. This keeps the silanols protonated and non-interactive.[12]

    • Solution B: Use a Competing Base. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1-0.5%). TEA will preferentially interact with the active silanol sites, masking them from your analyte. Note: TEA has a high UV cutoff and is not MS-friendly.[7]

    • Solution C: Use a Modern, High-Purity Column. Columns with advanced end-capping or hybrid particle technology have fewer accessible silanol groups, leading to much-improved peak shape for basic compounds.[8][11]

  • Cause 2: Column Overload. Injecting too much sample can lead to tailing.

    • Solution: Reduce the injection volume or dilute the sample and reinject.[7][15]

  • Cause 3: Column Contamination or Void. A buildup of strongly retained compounds on the column inlet frit or a void in the packing material can cause tailing.

    • Solution: First, try flushing the column with a strong solvent series (e.g., reverse flush with water, methanol, acetonitrile, isopropanol, then re-equilibrate). If this fails, the column may need to be replaced.[15]

Q2: My peak is fronting (looks like a shark fin). Why is this happening?

A2: Peak fronting is less common than tailing but can still occur.

  • Cause 1: Sample Overload. This is the most frequent cause of fronting.[16] The stationary phase becomes saturated at the point of injection, and excess molecules travel down the column faster.

    • Solution: Dilute your sample or decrease the injection volume.[15][16]

  • Cause 2: Sample Solvent Incompatibility. If your sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., sample in 100% acetonitrile, mobile phase starting at 5% acetonitrile), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7][15] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

Retention and Resolution Issues

Q3: My compound is not retained and elutes near the void volume. What should I do?

A3: Poor retention of polar, basic compounds is a common challenge in reversed-phase chromatography.[17]

  • Solution A: Use a 100% Aqueous Compatible Column. Some C18 columns suffer from "phase collapse" in highly aqueous mobile phases, leading to a dramatic loss of retention.[18] Use a column specifically designed for use in 100% aqueous conditions (often designated with "AQ").[10][11]

  • Solution B: Consider HILIC. For very polar tetrahydronaphthyridines, HILIC is an excellent alternative. In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent.

  • Solution C: Use Ion-Pairing Reagents. Adding an ion-pairing reagent (e.g., sodium heptanesulfonate) to the mobile phase can form a neutral complex with the protonated analyte, significantly increasing its retention on a C18 column.[19][20] Be aware that these reagents can be difficult to wash out of a column.[21]

Q4: I have a critical impurity that is co-eluting with my main peak. How can I improve the resolution?

A4: Improving resolution requires changing the selectivity of the separation.

  • Solution A: Change the Organic Modifier. Switching from acetonitrile to methanol (or vice versa) can alter the elution order of closely eluting peaks.

  • Solution B: Change the Mobile Phase pH. A small change in pH can significantly impact the retention of ionizable compounds, potentially resolving co-eluting peaks.[4][13]

  • Solution C: Change the Column Chemistry. Switching to a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase) will provide a different selectivity and is often the most effective way to resolve difficult pairs.

  • Solution D: Lower the Gradient Slope. A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.

Troubleshooting Decision Tree

Troubleshooting Start Problem Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Tailing_Sol1 Lower pH / Add Competing Base Tailing->Tailing_Sol1 Yes Retention Poor Retention? Fronting->Retention No Fronting_Sol1 Dilute Sample / Reduce Volume Fronting->Fronting_Sol1 Yes Resolution Poor Resolution? Retention->Resolution No Retention_Sol1 Use AQ-type Column Retention->Retention_Sol1 Yes Resolution_Sol1 Change Organic Modifier (ACN <> MeOH) Resolution->Resolution_Sol1 Yes Tailing_Sol2 Dilute Sample Tailing_Sol1->Tailing_Sol2 Tailing_Sol3 Use High-Purity Column Tailing_Sol2->Tailing_Sol3 Fronting_Sol2 Match Sample Solvent to Mobile Phase Fronting_Sol1->Fronting_Sol2 Retention_Sol2 Try HILIC Mode Retention_Sol1->Retention_Sol2 Retention_Sol3 Add Ion-Pair Reagent Retention_Sol2->Retention_Sol3 Resolution_Sol2 Adjust pH Resolution_Sol1->Resolution_Sol2 Resolution_Sol3 Change Column Chemistry (e.g., PFP) Resolution_Sol2->Resolution_Sol3

Caption: Decision tree for common HPLC issues.

Section 4: Advanced Topics & FAQs

Q5: My tetrahydronaphthyridine is chiral. How do I approach the separation of enantiomers?

A5: Chiral HPLC is necessary for separating enantiomers. This is typically achieved using a Chiral Stationary Phase (CSP).

  • Approach: The most common CSPs are based on polysaccharide derivatives (e.g., cellulose or amylose) coated or bonded to a silica support. Method development is often empirical and involves screening a range of columns with different mobile phases (normal-phase, polar organic, and reversed-phase).[22][23] Cyclodextrin-based columns can also be effective for the enantioresolution of tetrahydronaphthyridine derivatives.[24]

Q6: I need to develop a stability-indicating method. What is a forced degradation study and how do I perform it?

A6: A forced degradation study exposes the drug substance to harsh conditions to intentionally produce degradation products.[25][26][27] This is a regulatory requirement (ICH Q1A) to ensure your analytical method can separate the intact drug from any potential degradants that may form during its shelf life.[25][28]

Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare solutions of your tetrahydronaphthyridine compound in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions, aiming for 5-20% degradation[25]:

    • Acid Hydrolysis: 0.1 M HCl at 60-80 °C for several hours.

    • Base Hydrolysis: 0.1 M NaOH at 60-80 °C for several hours.

    • Oxidation: 3-30% H₂O₂ at room temperature for several hours.

    • Thermal: Heat the solid drug substance and a solution at 80-100 °C.

    • Photolytic: Expose the solid and solution to UV and visible light as per ICH Q1B guidelines.

  • Neutralization: After the specified time, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method.

  • Evaluation: The method is considered "stability-indicating" if all degradation products are successfully separated from the main peak and from each other.

Q7: Can I use my HPLC method with Mass Spectrometry (MS)?

A7: Yes, but your mobile phase must be volatile. Non-volatile buffers like phosphate will crystallize in the MS source and cause significant contamination.[29]

  • MS-Compatible Buffers: Use volatile mobile phase additives such as formic acid, acetic acid, ammonium formate, or ammonium acetate.[12][30][31] These are highly effective for LC-MS applications.

References

  • 15Phenomenex.

  • 7Sigma-Aldrich.

  • 32Waters Corporation.

  • 33SCION Instruments.

  • 13Agilent.

  • 11Waters Corporation.

  • 16YouTube.

  • 19Welch Materials.

  • 4KNAUER.

  • 34Spectroscopy Online.

  • 1Welch Materials.

  • 5Moravek.

  • 9SCION Instruments.

  • 2Taylor & Francis Online.

  • 3ResearchGate.

  • 14Separation Science.

  • 25ResolveMass.

  • 12LCGC International.

  • 6Phenomenex Blog.

  • 20NINGBO INNO PHARMCHEM CO.,LTD..

  • 28Pharmaceutical Outsourcing.

  • 35ResearchGate.

  • 10PerkinElmer.

  • 21Hawach.

  • 36TCI Chemicals.

  • GL Sciences.

  • 37HELIX Chromatography.

  • 24ResearchGate.

  • 38National Institutes of Health.

  • 17National Institutes of Health.

  • 27MedCrave online.

  • 8PharmaCores.

  • 30Shimadzu.

  • 18Hichrom.

  • 39Moravek.

  • 40SciSpace by Typeset.

  • Assay Analysis.

  • 41National Institutes of Health.

  • 42Chromatography Forum.

  • 43YouTube.

  • 44ResearchGate.

  • 31UCL.

  • 22LCGC International.

  • 29Crawford Scientific.

  • 45SRI.

  • 23Phenomenex.

  • 46ResearchGate.

  • 47YouTube.

  • 48YouTube.

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Navigating the Scale-Up of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our focus is on ensuring scientific integrity, process robustness, and safety from the laboratory bench to pilot scale.

Introduction: The Synthetic Challenge and Strategy

This compound is a valuable building block in medicinal chemistry, often sought for its rigid scaffold and the presence of a primary amine for further functionalization. The scale-up of its synthesis, however, presents several challenges that require careful consideration of reaction conditions, catalyst selection, and process control.

The most efficient and scalable synthetic route proceeds in two key stages:

  • Friedländer Annulation: Construction of the 1,8-naphthyridine core with a nitrile functionality at the 2-position.

  • One-Pot Reductive Amination & Hydrogenation: Simultaneous reduction of the nitrile to a primary amine and saturation of the pyridine ring to the desired tetrahydronaphthyridine.

This guide will delve into the intricacies of each stage, providing detailed protocols and troubleshooting advice.

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Friedländer Annulation cluster_1 Stage 2: Reductive Amination & Hydrogenation 2-Amino-3-formylpyridine 2-Amino-3-formylpyridine Friedländer Reaction Friedländer Reaction 2-Amino-3-formylpyridine->Friedländer Reaction Malononitrile Malononitrile Malononitrile->Friedländer Reaction 2-Cyano-1,8-naphthyridine 2-Cyano-1,8-naphthyridine Friedländer Reaction->2-Cyano-1,8-naphthyridine Catalytic Hydrogenation Catalytic Hydrogenation 2-Cyano-1,8-naphthyridine->Catalytic Hydrogenation Final Product This compound Catalytic Hydrogenation->Final Product

Caption: Overall synthetic workflow for this compound.

Stage 1: Friedländer Annulation for 2-Cyano-1,8-naphthyridine

The Friedländer annulation is a classic and reliable method for constructing quinoline and naphthyridine ring systems.[1] In our case, the condensation of 2-amino-3-formylpyridine with malononitrile provides the 2-cyano-1,8-naphthyridine intermediate.

Detailed Experimental Protocol

Materials:

  • 2-Amino-3-formylpyridine

  • Malononitrile

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • To a stirred solution of 2-amino-3-formylpyridine (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Slowly add a solution of KOH (0.2 eq) in ethanol at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • The product often precipitates from the reaction mixture. Filter the solid and wash with cold ethanol.

  • Dry the product under vacuum to yield 2-cyano-1,8-naphthyridine.

Troubleshooting and FAQs for Stage 1
Question/Issue Potential Cause(s) Recommended Solution(s)
Reaction is sluggish or incomplete. Insufficient base catalysis. Low reaction temperature.Increase the amount of KOH incrementally (up to 0.5 eq). Ensure the reaction is at a vigorous reflux.
Formation of dark, tarry byproducts. Excessive heat or prolonged reaction time. Self-condensation of 2-amino-3-formylpyridine.Reduce the reflux temperature slightly if possible, or shorten the reaction time once the starting material is consumed. Ensure slow and controlled addition of the base.
Low isolated yield. Product is partially soluble in ethanol. Incomplete precipitation.Cool the reaction mixture in an ice bath for an extended period to maximize precipitation. Concentrate the mother liquor and attempt a second crop crystallization.
Product purity is low after filtration. Co-precipitation of starting materials or byproducts.Recrystallize the crude product from a suitable solvent like ethanol or isopropanol. A silica gel plug filtration may be necessary for persistent impurities.

Stage 2: One-Pot Reductive Amination & Hydrogenation

This critical step involves the simultaneous reduction of the nitrile to a primary amine and the saturation of one of the pyridine rings. This is a challenging transformation that requires careful selection of the catalyst and reaction conditions to achieve high selectivity and yield.

Detailed Experimental Protocol

Materials:

  • 2-Cyano-1,8-naphthyridine

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Ethanol

  • Hydrochloric acid (HCl) in ethanol

Procedure:

  • Charge a high-pressure hydrogenation reactor with 2-cyano-1,8-naphthyridine (1.0 eq) and ethanol.

  • Add a catalytic amount of PtO₂ (5-10 mol%).

  • Add a solution of HCl in ethanol (2-3 eq) to the mixture. The acid is crucial for activating the ring for hydrogenation.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50-70 bar.

  • Heat the reaction to 60-80 °C with vigorous stirring.

  • Monitor the reaction by hydrogen uptake and periodic sampling for HPLC or GC-MS analysis.

  • Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet.

  • Concentrate the filtrate under reduced pressure. The product will be the hydrochloride salt.

  • For the free base, dissolve the salt in water and basify with a strong base (e.g., NaOH) to pH >12, then extract with a suitable organic solvent (e.g., dichloromethane).

Troubleshooting and FAQs for Stage 2
Question/Issue Potential Cause(s) Recommended Solution(s)
Incomplete hydrogenation of the pyridine ring. Insufficient catalyst loading or activity. Low hydrogen pressure or temperature. Catalyst poisoning.Increase catalyst loading or use a fresh batch. Increase hydrogen pressure and/or temperature within safe limits of the equipment. Ensure high purity of the starting material and solvent.
Formation of secondary amine byproduct. The newly formed primary amine can react with the imine intermediate.This is a common side reaction in nitrile reductions.[2] Adding ammonia or ammonium hydroxide to the reaction can sometimes suppress this, but may interfere with the ring hydrogenation. Optimization of reaction conditions (lower temperature, shorter time) is key.
Over-reduction to the decahydronaphthyridine. Harsh reaction conditions (high temperature, prolonged time).Reduce the reaction temperature and monitor the reaction closely to stop it once the desired product is formed.
Difficult filtration of the catalyst. Fine catalyst particles.Use a bed of Celite® for filtration. Ensure the filter cake is not allowed to dry out to prevent it from becoming pyrophoric.
Low yield of the free base after extraction. The product may have some water solubility. Emulsion formation during extraction.Perform multiple extractions with the organic solvent. To break emulsions, add brine or filter the mixture through a pad of Celite®.

Scale-Up Considerations and Process Safety

Scaling up hydrogenation reactions requires a stringent focus on safety due to the use of flammable hydrogen gas, pyrophoric catalysts, and high pressures.[3][4][5]

Key Safety and Scale-Up Parameters
Parameter Consideration Best Practices
Heat Management Hydrogenation is highly exothermic.[3] Inadequate heat removal can lead to a runaway reaction.Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. Monitor the internal temperature closely and control the rate of hydrogen addition.
Catalyst Handling Many hydrogenation catalysts (e.g., PtO₂, Raney Nickel, Pd/C) are pyrophoric, especially after use.Handle the catalyst in an inert atmosphere (e.g., glovebox) or as a slurry in a solvent. Never allow the used catalyst to dry in the air. Quench the catalyst carefully after filtration.
Hydrogen Safety Hydrogen is highly flammable and can form explosive mixtures with air.Ensure the reactor and all fittings are pressure-rated for hydrogen service.[3] Perform leak tests with an inert gas before introducing hydrogen. Work in a well-ventilated area with hydrogen detectors.[4]
Mixing Efficient mixing is crucial for good gas-liquid mass transfer.Use a reactor with an appropriate agitator design (e.g., gas-entraining impeller) to ensure the catalyst remains suspended and hydrogen is well-dispersed.

Analytical Quality Control

Robust analytical methods are essential to ensure the quality and purity of the intermediates and the final product.

Technique Application
HPLC/UPLC Purity assessment of starting materials, intermediates, and final product. Quantification of impurities.
GC-MS Identification of volatile impurities and byproducts. Confirmation of molecular weight.
NMR (¹H, ¹³C) Structural elucidation of all compounds.
FTIR Identification of functional groups.
Elemental Analysis Confirmation of the elemental composition of the final product.

Conclusion

The synthesis of this compound is a challenging yet achievable process. Success in scaling up this synthesis hinges on a thorough understanding of the reaction mechanisms, careful control of process parameters, and an unwavering commitment to safety. This guide provides a framework for addressing common issues, but it is crucial to perform appropriate risk assessments and process optimization at each stage of the scale-up.

References

  • Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. Journal of Organic Chemistry. Available at: [Link]

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. Available at: [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. Chemical Engineering World. Available at: [Link]

  • Hydrogenation: How we can make it safer. H.E.L Group. Available at: [Link]

  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. National Institutes of Health. Available at: [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available at: [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[6][7]-Naphthyridines and Biological Evaluation. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][6][8]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][6][7]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. National Institutes of Health. Available at: [Link]

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]

  • Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. ResearchGate. Available at: [Link]

  • Process and intermediates to a tetrahydro-[1][6]-naphthyridine. Google Patents. Available at:

  • Nitrile to Amine - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

  • Synthesis of 3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2(1H)-thione. SpringerLink. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. Available at: [Link]

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Technical Support Center: Naphthyridine Synthesis via Chichibabin Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for troubleshooting and optimizing Chichibabin cyclizations for the synthesis of naphthyridines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory settings. The Chichibabin reaction, while a powerful tool for C-N bond formation on electron-deficient heterocycles, is notorious for its harsh conditions and potential for significant impurity generation.[1][2] This guide is structured to address the most common issues encountered during this synthesis, providing field-proven insights and actionable solutions.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific experimental problems in a question-and-answer format.

Issue 1: Low Yield and Incomplete Reaction Conversion

Question: My Chichibabin reaction is sluggish, showing low conversion of the starting naphthyridine precursor even after extended reaction times. What are the primary factors to investigate?

Answer: Low conversion is a frequent issue, often pointing to problems with the reagents or reaction conditions. Let's break down the causality.

  • Amide Reagent Quality is Paramount: The reaction's success is highly dependent on the quality and reactivity of the sodium amide (NaNH₂).[1] Commercial NaNH₂ can vary in purity, and older stock may be partially hydrolyzed to less reactive sodium hydroxide. It has been observed that the purest sodium amide does not always react efficiently with pyridines, suggesting that certain impurities might have a catalytic effect.[3]

    • Troubleshooting Action:

      • Use Fresh Reagent: Always use freshly opened or newly purchased sodium amide. If in doubt, consider preparing it fresh if you have the facilities, though this is a hazardous procedure.

      • Consider Potassium Amide (KNH₂): For reactions in liquid ammonia, KNH₂ is often preferred due to its higher solubility, which allows for a more homogeneous reaction environment, especially with temperature-sensitive substrates.[2]

  • Insufficient Temperature: The classical Chichibabin reaction requires high thermal energy to overcome the activation barrier for hydride elimination.[1]

    • Troubleshooting Action:

      • Verify Internal Temperature: Ensure your reaction mixture is reaching the target temperature (typically 110-150°C in solvents like toluene or xylene).[1][4] Use a calibrated thermometer placed directly in the reaction flask.

      • Solvent Choice: The solvent must be stable to the strong base at high temperatures. Toluene, xylene, or even mineral oil are common choices.[2][5]

  • Inhibition by Substituents: Electron-withdrawing groups on the naphthyridine ring can inhibit the reaction.[4] This is counterintuitive, as they make the ring more electron-deficient. However, they can also decrease the basicity of the ring nitrogen, which is believed to slow down the initial coordination with the sodium cation—a crucial step for activating the ring towards nucleophilic attack.[4][5]

    • Troubleshooting Action:

      • Modify Conditions: For substrates with strongly deactivating groups, you may need to employ more forcing conditions (higher temperature, longer reaction time) or explore modern, milder protocols (see FAQ section).

Table 1: Effect of Reaction Conditions on a Model Amination
ParameterClassical ConditionsModern (Chiba) Conditions[6]Expected Outcome
Amide Source Sodium Amide (NaNH₂)Primary Amine + NaH/LiINaH/LiI generates the amide in situ.
Temperature 110-150 °C65-85 °CSignificantly milder, preserving sensitive functional groups.[7]
Solvent Toluene, XyleneTetrahydrofuran (THF)Lower boiling point solvent is sufficient for the milder method.
Substrate Scope Limited by harsh conditionsBroader, including primary alkyl amines.[6][7]Milder conditions expand synthetic utility.
Issue 2: Formation of Isomeric Impurities

Question: I am obtaining a mixture of 2-amino and 4-aminonaphthyridine isomers, making purification difficult. How can I improve the regioselectivity?

Answer: Regioselectivity in Chichibabin reactions on polycyclic systems like naphthyridines is a classic challenge governed by a delicate balance of kinetic and thermodynamic control.[8]

  • Mechanism Insight: The initial nucleophilic attack of the amide anion is typically charge-controlled (kinetic product), favoring the most electron-deficient carbon atom.[5][8] For many 1,X-naphthyridines, this is the C2 position. However, upon heating, the initially formed σ-adduct can revert and reform at a more thermodynamically stable position, often C4.[8] This has been demonstrated in the amination of quinoline, where low temperatures favor the 2-amino product, while higher temperatures can increase the yield of the 4-amino isomer.[9]

Troubleshooting & Optimization Strategies:

  • Lower the Reaction Temperature: This is the most effective strategy to favor the kinetically controlled product.

    • Protocol: Attempt the reaction using potassium amide (KNH₂) in liquid ammonia at -35°C to -45°C.[8] The initial adduct can then be trapped by oxidation (e.g., with KMnO₄) to yield the amino-naphthyridine, preventing thermodynamic isomerization.[2]

  • Limit Reaction Time: At higher temperatures, prolonged reaction times allow the equilibrium to shift towards the thermodynamic product.

    • Protocol: Monitor the reaction closely by TLC or UPLC. Work up the reaction as soon as the starting material is consumed, without unnecessary heating.

Diagram 1: Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Pathway Start Naphthyridine + NaNH₂ Kinetic Kinetic σ-Adduct (e.g., C2-adduct) Start->Kinetic Fast, Low Temp (Charge Control) Thermo Thermodynamic σ-Adduct (e.g., C4-adduct) Kinetic->Thermo Reversible (High Temp) Product_K Kinetic Product (2-Aminonaphthyridine) Kinetic->Product_K Oxidation or H⁻ Elimination Product_T Thermodynamic Product (4-Aminonaphthyridine) Thermo->Product_T H⁻ Elimination

Caption: Control of isomeric impurities by manipulating reaction conditions.

Issue 3: Formation of Dimerized and Over-Aminated Byproducts

Question: My mass spec analysis shows significant peaks corresponding to dimerized naphthyridines and/or a di-aminated product. What causes this and how can it be prevented?

Answer: These impurities arise from competing reaction pathways that become significant under certain conditions.

  • Dimerization: This is a known side reaction, particularly for substrates that are sterically hindered at the 2-position or when the reaction is run under high pressure.[4] For example, 4-tert-butylpyridine yields almost 90% dimer when heated with NaNH₂ in xylene.[4] The mechanism likely involves the coupling of two intermediate species.

    • Prevention:

      • Avoid High Pressure: Run the reaction at atmospheric pressure.

      • Control Stoichiometry: Use a minimal excess of sodium amide. A large excess can promote side reactions.

      • Lower Temperature: If possible, switch to a lower-temperature protocol.

  • Over-Amination (Di-amination): If multiple electron-deficient positions are available and unblocked (e.g., C2 and C6), the addition of a second amino group can occur, especially with a large excess of the amide reagent.[3]

    • Prevention:

      • Strict Stoichiometric Control: Carefully control the molar equivalents of sodium amide. Use 1.05 to 1.2 equivalents as a starting point and optimize from there.

      • Substrate Design: If possible, use a starting material where one of the susceptible positions is blocked with a temporary protecting group.

Diagram 2: Major Impurity Formation Pathways

G cluster_1 Reaction Inputs & Conditions cluster_2 Products & Impurities Start Naphthyridine Precursor Desired Desired Product (Mono-aminated) Start->Desired Controlled Conditions Isomer Isomeric Impurity (e.g., 4-amino) Start->Isomer Thermodynamic Control Reagent NaNH₂ Reagent->Desired Over Over-aminated Impurity Reagent->Over Conditions High Temp, Excess NaNH₂, Pressure Dimer Dimerized Impurity Conditions->Dimer Conditions->Over

Caption: Overview of how reaction conditions can lead to common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism of the Chichibabin reaction?

A1: The Chichibabin reaction is a nucleophilic aromatic substitution that proceeds via an addition-elimination mechanism.[4][10] The key steps are:

  • Coordination: The sodium (or potassium) cation coordinates to the ring nitrogen, increasing the electrophilicity of the α-carbons (C2/C6).[2][5]

  • Nucleophilic Addition: The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a negatively charged σ-adduct intermediate (also known as a Meisenheimer-like complex).[4][11]

  • Aromatization (Hydride Elimination): The ring regains aromaticity by eliminating a hydride ion (H⁻). This is the rate-limiting step and is energetically unfavorable.[10][11]

  • Gas Formation: The expelled hydride is a very strong base and irreversibly deprotonates either the aminopyridine product or an ammonia molecule, forming hydrogen gas (H₂), which drives the reaction to completion.[10]

  • Workup: The resulting sodium salt of the aminonaphthyridine is neutralized during aqueous workup to yield the final product.[2][10]

Q2: Are there modern, milder alternatives to the classical high-temperature Chichibabin reaction?

A2: Yes. The harsh conditions of the traditional reaction have prompted the development of milder protocols. A significant advancement was reported by Shunsuke Chiba and colleagues, who developed a method using a sodium hydride (NaH) and lithium iodide (LiI) composite.[6][7] This system acts as an enhanced Brønsted base, capable of deprotonating primary alkylamines in situ to form the active nucleophile.[6] This allows the amination to proceed efficiently at much lower temperatures (65–85 °C) in THF, greatly expanding the substrate scope and functional group tolerance.[7][12]

Q3: My reaction mixture turns a deep red/brown color. Is this normal?

A3: Yes, the formation of a deep red or brown color is a characteristic indicator that the reaction is proceeding.[4] This color is attributed to the formation of the anionic σ-adduct intermediate, which is a highly conjugated system. The color should dissipate upon quenching the reaction with water.

Q4: What are the best analytical methods for identifying and quantifying these impurities?

A4: A multi-technique approach is essential for robust impurity profiling.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It allows for the separation of the desired product from impurities and provides the mass of each component, which is critical for initial identification (e.g., distinguishing a dimer from an over-aminated product).

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, allowing you to determine the elemental composition of an unknown impurity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to determine the exact connectivity and regiochemistry of isolated impurities.

  • UPLC with a Diode Array Detector (DAD): UPLC provides superior separation efficiency compared to standard HPLC. A DAD detector can help distinguish between isomers that may have identical masses but different UV-vis spectra.

Experimental Protocols

Protocol 1: General Procedure for Classical Chichibabin Amination

Warning: Sodium amide is highly reactive and pyrophoric. Handle only under an inert atmosphere (Nitrogen or Argon) and with appropriate personal protective equipment. The reaction liberates hydrogen gas. Ensure adequate ventilation and perform in a fume hood away from ignition sources.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the naphthyridine precursor (1.0 eq).

  • Solvent Addition: Add anhydrous, high-boiling solvent (e.g., xylene or toluene, approx. 10-20 mL per gram of substrate).

  • Reagent Addition: Begin stirring and carefully add sodium amide (1.2 - 2.0 eq) portion-wise under a positive flow of nitrogen.

  • Reaction: Heat the mixture to reflux (typically 120-140°C) and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in water and extracting with ethyl acetate.

  • Quenching: Cool the reaction mixture to room temperature, then further cool in an ice bath. Extremely cautiously and slowly, add isopropanol to quench any unreacted NaNH₂, followed by the dropwise addition of water. Vigorous gas evolution will occur.

  • Work-up & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Milder Chichibabin Amination using NaH/LiI[6][12]
  • Setup: To a flame-dried, sealed tube or flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq), and lithium iodide (LiI, 2.0 eq).

  • Solvent & Substrates: Add anhydrous THF (approx. 0.5 M), followed by the naphthyridine precursor (1.0 eq) and the primary amine (2.0 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 85°C for 7-24 hours. Caution: This reaction produces hydrogen gas; ensure the vessel can withstand the pressure buildup or is equipped with a suitable vent.[12] For larger scales, refluxing at 66°C under a condenser is safer.[12]

  • Quenching: After cooling the reaction to 0°C in an ice bath, quench by the slow addition of ice-cold water.[6]

  • Work-up & Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[6]

References

  • Grokipedia. Chichibabin reaction. 1

  • ACS Combinatorial Science. Diversity Synthesis of N-Substituted 2-Amino-1,6-naphthyridine Derivatives under Microwave Irradiation. 13

  • Wikipedia. Chichibabin reaction. 4

  • 26.4 THE CHEMISTRY OF PYRIDINE. 10

  • PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. 14

  • Scientific Update. The Chichibabin amination reaction. 2

  • DR-NTU. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. 6

  • ResearchGate. Advances in the Study of the Chichibabin Reaction.

  • Chichibabin Reaction. 5

  • Royal Society of Chemistry. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.

  • ResearchGate. Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review.

  • Ask this paper. synthesis-of-1-6-naphthyridine-and-its-derivatives-a-systematic-review.

  • YouTube. ChiChibabin reaction || Detailed Mechanism.

  • Synthesis, Reactions, and Biological Activity of Benzo[h][1][2]naphthyridine Derivatives.

  • Chemistry Notes. Chichibabin amination: Easy mechanism.

  • Synthesis and Antimicrobial Activity of Benzo[H][1][2]Naphthyridine Derivatives.

  • ResearchGate. Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite.

  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

  • Chemical Communications (RSC Publishing). One-pot synthesis of dibenzo[b,h][1][2]naphthyridines from 2-acetylaminobenzaldehyde: application to a fluorescent DNA-binding compound.

  • PubMed Central. Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes.

  • ChemistryViews. Milder Conditions for the Chichibabin Reaction.

  • Organic Syntheses. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.

  • ResearchGate. Synthesis of Novel Benzo[h][1][2]naphthyridines via a Rearrangement of Hexahydro-5H-pyrrolo[2,1-c][1][10]benzodiazepines.

  • Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?.

  • Identification of Pharmaceutical Impurities.

  • PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib.

  • Slideshare. Chichibabin Reaction.

  • Wageningen University & Research. Synthesis and amination of naphthyridines.

  • PMC - NIH. Recent trends in the impurity profile of pharmaceuticals.

  • ResearchGate. On the chichibabin amination of quinoline and some nitroquinolines.

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Technical Support Center: A-Z Guide to Catalyst Health in Naphthyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for researchers, scientists, and drug development professionals engaged in the synthesis of naphthyridine derivatives via cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into one of the most critical aspects of these reactions: avoiding catalyst poisoning.

Naphthyridines are privileged heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] Their synthesis often relies on powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5] However, the nitrogen atoms within the naphthyridine core can act as potent catalyst poisons, leading to low yields, reaction failures, and purification challenges.[6][7] This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately prevent catalyst deactivation in your experiments.

Troubleshooting Guide: From Reaction Failure to Success

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of naphthyridines.

Question 1: My cross-coupling reaction for naphthyridine synthesis is failing or showing very low yield. What are the most likely causes related to the catalyst?

Answer:

Low or no yield in a cross-coupling reaction for naphthyridine synthesis is a frequent issue, often pointing towards catalyst deactivation. The primary suspects are poisoning of the active catalytic species and thermal degradation.[8][9]

1. Catalyst Poisoning by the Naphthyridine Core: The lone pair of electrons on the nitrogen atoms of the naphthyridine ring can coordinate strongly to the palladium center, effectively "poisoning" the catalyst by blocking the active sites required for the catalytic cycle.[6][10] This is a classic example of product inhibition, where the desired molecule deactivates the very catalyst needed for its formation.

2. Impurities in Starting Materials and Reagents: Seemingly insignificant impurities can have a devastating effect on the catalytic activity. Common culprits include:

  • Sulfur-containing compounds: Thiols and other sulfur species are notorious poisons for palladium catalysts.[10][11]

  • Oxygen: The presence of oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II) and can also promote undesirable side reactions like homocoupling.[12]

  • Water: While some cross-coupling reactions can tolerate small amounts of water, excessive water can lead to catalyst deactivation.[13][14] It is crucial to use dry solvents and reagents.

  • Other nitrogen-containing heterocycles: Impurities with strongly coordinating nitrogen atoms can compete with the substrate and inhibit the catalyst.[6]

3. Inappropriate Reaction Conditions:

  • Temperature: While higher temperatures can sometimes accelerate a sluggish reaction, they can also lead to catalyst decomposition, particularly for less stable catalyst systems.[15]

  • Base: The choice and quality of the base are critical. Some bases can contain impurities that poison the catalyst. Additionally, an inappropriate base can lead to side reactions that consume starting materials or deactivate the catalyst.[15][16]

Troubleshooting Workflow:

To systematically diagnose the issue, follow this workflow:

A diagnostic workflow for troubleshooting low-yield naphthyridine cross-coupling reactions.

Question 2: I suspect catalyst poisoning from the naphthyridine product. How can I mitigate this?

Answer:

Mitigating product inhibition is key to successfully synthesizing naphthyridines. Here are several strategies:

1. Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-Heterocyclic Carbene (NHC) ligands are often effective.[15] These ligands form stable and highly active palladium complexes that are less susceptible to displacement by the coordinating naphthyridine product.

Ligand TypeAdvantagesDisadvantages
Bulky Phosphines High reactivity, commercially available.Can be air-sensitive.
NHC Ligands High thermal stability, good for challenging substrates.Can be more expensive.

2. Catalyst Pre-activation and Generation: Ensure the active Pd(0) species is efficiently generated. Using pre-formed Pd(0) catalysts or well-defined precatalysts can be more reliable than generating the active catalyst in situ from Pd(II) sources.

3. Reaction Parameter Optimization:

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial poisoning, though this is not always economically viable.[17]

  • Temperature Control: Operate at the lowest temperature that still provides a reasonable reaction rate to minimize thermal degradation of the catalyst.[8]

  • Slow Addition: In some cases, slow addition of the naphthyridine precursor can maintain a low concentration of the potentially poisoning product throughout the reaction.[12]

4. Use of Additives: Certain additives can act as "scavengers" for poisons or help stabilize the catalyst.[9][13] For example, the inclusion of a copper(I) co-catalyst in Stille couplings can facilitate the desired transmetalation step and suppress side reactions.[12]

Question 3: How do I properly set up a cross-coupling reaction to avoid catalyst deactivation from the start?

Answer:

A meticulous experimental setup is your first line of defense against catalyst deactivation.

Experimental Protocol: Rigorous Inert Atmosphere Technique

  • Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under an inert atmosphere (argon or nitrogen).

  • Reagent Purification:

    • Solvents: Use anhydrous, degassed solvents. Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[12][15]

    • Starting Materials: Purify starting materials by recrystallization, distillation, or column chromatography to remove potential catalyst poisons.[15] Amines, in particular, should be purified before use.

    • Bases: Use high-purity bases. If using a solid base, it can be beneficial to grind it into a fine powder in a glovebox to increase its surface area and reactivity.

  • Reaction Assembly:

    • Assemble the reaction under a positive pressure of an inert gas.

    • Add the solid reagents (aryl halide, coupling partner, base, and catalyst/ligand) to the flask.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed solvent via syringe or cannula.

  • Execution:

    • Stir the reaction mixture vigorously to ensure good mixing, especially for heterogeneous mixtures.

    • Maintain a slight positive pressure of inert gas throughout the reaction.

A workflow for setting up a cross-coupling reaction under a rigorous inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs of catalyst poisoning during my reaction?

A1: A stalled reaction (no further consumption of starting materials as monitored by TLC, GC, or LC-MS) is a primary indicator. You might also observe a color change in the reaction mixture, such as the formation of palladium black (finely divided palladium metal), which signifies catalyst decomposition.

Q2: Can I "rescue" a reaction where the catalyst has been poisoned?

A2: In some cases, adding a fresh portion of the catalyst and ligand can restart a stalled reaction. However, this is often a temporary fix if the underlying cause of poisoning is not addressed. It is generally more effective to identify the source of the poison and re-run the reaction with purified materials and under stricter inert conditions.

Q3: How do I choose the right palladium source and ligand for my specific naphthyridine synthesis?

A3: The optimal catalyst system is substrate-dependent. A good starting point is to consult the literature for similar transformations.[3][18][19] Generally, for electron-deficient heterocycles like naphthyridines, catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) are a good first choice for Suzuki and Buchwald-Hartwig reactions.

Q4: My reaction worked, but I'm having trouble removing the palladium residues from my naphthyridine product. What are the best practices for purification?

A4: Removing palladium residues is crucial, especially for pharmaceutical applications.[5]

  • Filtration: Passing the crude reaction mixture through a plug of Celite can remove precipitated palladium black.

  • Column Chromatography: Standard silica gel chromatography is often effective.

  • Scavengers: There are commercially available scavenger resins with functional groups (e.g., thiols) that can selectively bind to and remove residual palladium.

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can also effectively adsorb palladium residues.

Q5: Are there any "poison-resistant" catalysts available?

A5: While no catalyst is completely immune to poisoning, some are more robust than others. Catalyst systems based on N-heterocyclic carbene (NHC) ligands often exhibit higher thermal stability and resistance to certain poisons compared to some phosphine-based systems.[15] Additionally, developing contaminant-tolerant catalysts is an active area of research.[13]

References

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • H-TEK. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]

  • Wang, D. H., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Britannica. (n.d.). Catalyst poison. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. Retrieved from [Link]

  • Sciforum. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Retrieved from [Link]

  • PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • MDPI. (2019). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • IntechOpen. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • ResearchGate. (2024). 15.8.3 Naphthyridines (Update 2024). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • PMC. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Optimization for Polar Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the unique challenges associated with the purification of polar naphthyridine compounds via column chromatography. Naphthyridines, with their basic nitrogen-containing heterocyclic structures, often exhibit strong polarity, leading to significant purification hurdles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven troubleshooting advice and frequently asked questions to streamline your workflow and enhance purification success.

Troubleshooting Guide: From Tailing Peaks to No Elution

This section addresses specific, common problems encountered during the column chromatography of polar naphthyridine derivatives. Each issue is broken down by probable cause and actionable solutions.

Issue 1: Severe Peak Tailing or Streaking on Silica Gel

You Observe: Your compound elutes as a broad, streaking band rather than a sharp, defined peak on a silica gel column.

Probable Cause: This is the most common issue for nitrogen-containing heterocycles like naphthyridines. The basic nitrogen atoms interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel via acid-base interactions.[1] This secondary interaction, in addition to the desired polar retention mechanism, leads to a slow, uneven release of the compound from the stationary phase, resulting in tailing.

Solutions:

  • Neutralize Acidic Sites with a Basic Modifier:

    • Method: Add a small percentage of a basic modifier to your mobile phase. This base will preferentially interact with the acidic silanol groups, masking them from your naphthyridine compound.[1][2]

    • Recommended Modifiers:

      • Triethylamine (TEA): Add 0.1-2% (v/v) to your eluent.[2]

      • Ammonia Solution: Use a pre-mixed solution of 7N ammonia in methanol, adding it as a percentage of your mobile phase (e.g., starting with 1-2% in dichloromethane/methanol).[3]

    • Pro-Tip: Always prepare fresh mobile phase with modifiers. Over time, the effectiveness of volatile amines like TEA can decrease.

  • Deactivate the Stationary Phase:

    • Method: Before loading your sample, flush the packed silica gel column with 2-3 column volumes of your mobile phase containing the basic modifier. This pre-treatment ensures the stationary phase is neutralized before the compound is introduced.[4]

  • Switch to a Less Acidic Stationary Phase:

    • Method: If basic modifiers do not resolve the issue or are incompatible with your compound, consider an alternative stationary phase.

    • Recommended Phases:

      • Neutral or Basic Alumina: Alumina is generally more basic than silica gel and can be a good alternative for acid-sensitive or strongly basic compounds.[2][5]

      • Deactivated Silica Gel: Some commercially available silica gels are end-capped or treated to have fewer free silanol groups.

G start Peak Tailing Observed add_modifier Add 0.5-2% Triethylamine or Ammonia to Mobile Phase start->add_modifier deactivate_silica Flush Column with Base-Modified Eluent Before Loading add_modifier->deactivate_silica Best Practice still_tailing Is Tailing Still Severe? deactivate_silica->still_tailing switch_phase Switch Stationary Phase: 1. Neutral/Basic Alumina 2. Reversed-Phase (C18) 3. HILIC still_tailing->switch_phase Yes end Optimized Separation still_tailing->end No switch_phase->end

Caption: A decision tree for systematically troubleshooting peak tailing.

Issue 2: Compound Does Not Elute from the Column (Stays at the Origin)

You Observe: After running many column volumes of your mobile phase, your compound has not moved from the top of the column where it was loaded. TLC analysis of the collected fractions shows no product.

Probable Cause: The mobile phase is not polar enough to displace your highly polar naphthyridine compound from the active sites of the stationary phase.[2][3][6] Your compound is too strongly adsorbed.

Solutions:

  • Drastically Increase Mobile Phase Polarity:

    • Method: If you are using a binary system like hexane/ethyl acetate, switch to a more aggressive, polar system. A common and effective choice for very polar compounds is a dichloromethane (DCM)/methanol (MeOH) system.[3][6]

    • Gradient Elution: Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase the concentration. This allows less polar impurities to elute first, followed by your target compound. A gradient is often more effective than running a high-polarity isocratic mobile phase from the start.[3]

  • Check for Compound Instability:

    • Method: Before committing to a large-scale column, perform a stability test on a TLC plate. Spot your crude material on a silica plate, let it sit in the open for an hour, and then develop the plate. If you see new spots or a significant decrease in the intensity of your product spot, your compound may be degrading on the silica.[2][7]

    • Solution if Unstable: If decomposition is observed, immediately switch to a less harsh stationary phase like neutral alumina or consider an alternative chromatography mode such as reversed-phase or HILIC.[2]

Issue 3: Poor or No Retention in Reversed-Phase Chromatography (Elutes in Void Volume)

You Observe: When using a standard C18 column, your polar naphthyridine compound elutes immediately with the solvent front, showing no retention and co-eluting with other polar impurities.

Probable Cause: Highly polar compounds have a much higher affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the non-polar C18 stationary phase.[4][8] This prevents the necessary interaction for retention and separation.

Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Mechanism: HILIC is specifically designed for the separation of highly polar compounds.[9][10] It utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically >80% acetonitrile).[11] A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[12] Elution is achieved by increasing the aqueous content of the mobile phase.[10]

    • Benefit: This technique provides excellent retention for compounds that are unretained in reversed-phase, often with high sensitivity in mass spectrometry due to the high organic content of the mobile phase.[11][13]

  • Use a Polar-Embedded or Polar-Endcapped Reversed-Phase Column:

    • Technology: These columns are modified C18 phases that include polar groups within the alkyl chains or at the end.[14][15] This modification makes them more compatible with highly aqueous mobile phases (preventing "hydrophobic collapse") and provides an alternative selectivity for polar analytes.[4][14]

  • Employ Mixed-Mode Chromatography (MMC):

    • Mechanism: MMC columns have stationary phases with dual functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange groups).[16][17] For a basic naphthyridine, a mixed-mode column with reversed-phase and cation-exchange properties would provide two mechanisms of retention, significantly improving separation from other components.[15]

    • Benefit: This approach offers powerful, tunable selectivity by adjusting mobile phase pH and ionic strength, and it avoids the need for ion-pairing reagents.[11][17]

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial chromatography mode for my polar naphthyridine compound?

A: The choice depends on the specific polarity and properties of your compound. A systematic approach is best.

G start Purification of a New Polar Naphthyridine tlc Run TLC with DCM/MeOH and a basic modifier (e.g., 1% TEA) start->tlc rf_check Is Rf between 0.15 - 0.4? tlc->rf_check np_col Proceed with Normal-Phase (Silica or Alumina) Column Chromatography rf_check->np_col Yes rp_screen Screen on a C18 column with high aqueous mobile phase (e.g., 95% Water/ACN with 0.1% Formic Acid) rf_check->rp_screen No (Rf=0) end Purified Compound np_col->end retention_check Is there any retention? rp_screen->retention_check hilic_mmc Switch to HILIC or Mixed-Mode Chromatography retention_check->hilic_mmc No (Elutes in void) rp_opt Optimize Reversed-Phase: - Use Polar-Embedded Column - Adjust pH/Buffer retention_check->rp_opt Yes hilic_mmc->end rp_opt->end

Caption: Systematic approach to selecting a starting chromatography method.

  • Start with Normal-Phase on TLC: First, assess your compound's behavior on a silica gel TLC plate using a polar solvent system like DCM/MeOH with 1% TEA.[2][3] If you can achieve a good Rf value (0.15-0.4), normal-phase column chromatography is likely a viable option.[4]

  • If No Movement in Normal-Phase: If your compound remains at the baseline (Rf=0) even in highly polar normal-phase systems, it is too polar for this mode.

  • Move to Reversed-Phase or HILIC: Your next step should be to evaluate reversed-phase and HILIC. Given the high polarity, HILIC is often the most successful technique.[8][12][18] Mixed-mode chromatography is also an excellent choice, especially for ionizable compounds.[16][17]

Q2: What are the best stationary phases for purifying polar naphthyridines?

A: The optimal stationary phase is highly dependent on the chosen chromatography mode.

Chromatography ModeRecommended Stationary PhasesKey Considerations
Normal-Phase Silica Gel (with basic modifier)Most common, but requires a basic additive to prevent tailing.[1][3]
Neutral or Basic AluminaGood for acid-sensitive or very basic compounds.[2][5]
Reversed-Phase Polar-Embedded/Endcapped C18Designed for stability in high aqueous mobile phases and offer alternate selectivity for polar compounds.[4][14]
Phenyl-HexylProvides different selectivity through pi-pi interactions, which can be beneficial for aromatic heterocycles.[4][19]
HILIC Amide or Zwitterionic PhasesOften provide excellent peak shape and retention for a wide range of polar compounds.[8][9]
Bare SilicaCan be used effectively in HILIC mode, but bonded phases often offer better reproducibility.[9][10]
Mixed-Mode Reversed-Phase / Cation-ExchangeIdeal for basic naphthyridines, providing dual retention mechanisms for superior separation power.[16][20]

Q3: My compound is soluble in DMSO for my assay, but how should I load it onto the column?

A: The sample loading technique is critical for good separation. Dissolving your sample in a strong, polar solvent like DMSO or DMF and loading it directly onto the column will lead to poor resolution, as the strong solvent will carry the compound down the column prematurely.

  • Minimal Volume of Mobile Phase: The ideal method is to dissolve the crude material in the absolute minimum amount of the initial mobile phase solvent.[21]

  • Dry Loading (Recommended): If your compound is not soluble in the initial mobile phase, use the dry loading technique.[21][22]

    • Protocol:

      • Dissolve your crude product in a suitable solvent (e.g., methanol, DCM).

      • Add a small amount of clean silica gel (or the stationary phase you are using) to the solution, typically 5-10 times the mass of your crude material.

      • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

      • Carefully add this powder to the top of your packed column.[21]

    • Benefit: This method ensures that your compound is introduced to the column in a narrow, even band, which is essential for achieving sharp peaks and good separation.

References
  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Chirita, R.-I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 857-880. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]

  • Cogiam, S., et al. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Hawach Scientific. (2025). Stationary Phase and Surface Chemistry of HPLC Columns. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. [Link]

  • Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • C&EN. (2017). Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. [Link]

  • Make, A., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • University of Calgary. Column chromatography. [Link]

  • Sahoo, D. K., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18785-18795. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • Longdom Publishing. Optimization of Chromatographic Methods: Tips for Achieving Relia. [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. [Link]

  • Sahoo, D. K., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Reddit. (2024). Column chromatography issues. r/chemistry. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in the Functionalization of the 1,8-Naphthyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-12

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds and functional materials.[1] Its rigid, planar structure and hydrogen-bonding capabilities make it an attractive core for drug design. However, the functionalization of the 1,8-naphthyridine ring presents a significant challenge to synthetic chemists: controlling the regioselectivity. The presence of two nitrogen atoms deactivates the ring towards electrophilic substitution while simultaneously activating specific positions towards nucleophilic and radical attack. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate the complexities of 1,8-naphthyridine functionalization, offering troubleshooting advice and detailed protocols to achieve desired regiochemical outcomes.

Understanding the 1,8-Naphthyridine Ring: A Reactivity Primer

The key to controlling regioselectivity lies in understanding the inherent electronic properties of the 1,8-naphthyridine nucleus. The two nitrogen atoms exert a strong electron-withdrawing effect (-I and -M), creating distinct regions of electron deficiency and influencing the kinetic and thermodynamic stability of reaction intermediates.

  • Electron-Deficient Positions: The C2, C4, C5, and C7 positions are the most electron-deficient, making them susceptible to nucleophilic attack. The C4 and C5 positions are particularly activated.

  • Protonation under Acidic Conditions: In acidic media, the nitrogen atoms are protonated, further increasing the ring's electron deficiency and activating it towards nucleophilic and radical additions.[2][3]

Diagram: Reactivity Map of the 1,8-Naphthyridine Ring

Caption: General reactivity sites on the 1,8-naphthyridine core.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common experimental challenges in a question-and-answer format.

Category 1: Electrophilic Aromatic Substitution

Question 1: My nitration/halogenation reaction is giving me a mixture of isomers, primarily at the 3- and 6-positions, with low overall yield. How can I improve this?

Answer: Direct electrophilic substitution on an unsubstituted 1,8-naphthyridine ring is notoriously difficult due to the severe deactivation by the two nitrogen atoms. Forcing conditions (e.g., hot, fuming acids) are often required, which can lead to low yields and poor selectivity.

  • Causality: The C3 and C6 positions are the "least deactivated" sites for electrophilic attack, but the energy barrier is still very high.

  • Troubleshooting Steps:

    • Consider N-Oxidation: A well-established strategy is to first form the 1,8-naphthyridine-N-oxide. The N-oxide group is electron-donating, which activates the ring, particularly at the C4 position, towards electrophilic attack. Subsequent removal of the N-oxide group (e.g., with PCl₃) will yield the desired 4-substituted product.

    • Use of Pre-functionalized Substrates: It is often more efficient to start with a pre-functionalized 1,8-naphthyridine and perform a substitution or cross-coupling reaction. For example, starting with a bromo-1,8-naphthyridine allows for selective functionalization via palladium-catalyzed cross-coupling.[4]

Category 2: Nucleophilic Aromatic Substitution (SNAr)

Question 2: I am trying to perform an SNAr reaction on a 2,7-dichloro-1,8-naphthyridine with an amine nucleophile, but I'm getting a mixture of mono- and di-substituted products. How can I selectively obtain the mono-substituted product?

Answer: This is a common selectivity challenge. The first substitution activates the ring for the second substitution, making it difficult to stop at the mono-substituted stage.

  • Causality: The relative reactivity of the remaining chloro-substituent increases after the first nucleophilic attack.

  • Troubleshooting Steps:

    • Control Stoichiometry and Temperature: Use of 1.0-1.1 equivalents of the nucleophile at a lower temperature can favor mono-substitution. Slowly adding the nucleophile to the reaction mixture can also help.

    • Bulky Nucleophiles: Employing a sterically hindered nucleophile can disfavor the second substitution at the more crowded position.

    • Change the Halogen: If possible, start with a mixed dihalogenated substrate, such as 2-bromo-7-chloro-1,8-naphthyridine. The C-Br bond is typically more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position, leaving the C-Cl bond intact for a subsequent, different transformation.[5]

Category 3: Radical Reactions (Minisci-type)

Question 3: My Minisci reaction to introduce an alkyl group is resulting in a mixture of 2- and 4-substituted isomers. How can I favor substitution at the C2 position?

Answer: The Minisci reaction is a powerful method for C-H alkylation of electron-deficient heterocycles.[2] Regioselectivity is governed by the stability of the radical intermediate and steric factors.

  • Causality: Under acidic conditions, the protonated 1,8-naphthyridine is attacked by a nucleophilic alkyl radical. Both the C2 and C4 positions are electronically favorable, often leading to mixtures.[3]

  • Troubleshooting Steps:

    • Steric Hindrance: The C2 position is generally less sterically hindered than the C4 position. Using a bulkier alkyl radical source can increase the selectivity for the C2 position.

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents (e.g., TFA, CH₃CN, H₂O) to find the optimal conditions.

    • Photoredox Catalysis: Modern variations of the Minisci reaction using visible-light photoredox catalysis can offer milder conditions and sometimes improved regioselectivity.[6][7] These methods often avoid the use of strong oxidants and can be more functional group tolerant.

Category 4: Transition-Metal Catalyzed C-H Functionalization

Question 4: I am attempting a directed C-H activation at the C7 position using a directing group at C8, but the reaction is not proceeding. What could be the issue?

Answer: Directed C-H functionalization is a powerful tool, but its success is highly dependent on the choice of directing group and catalyst system.

  • Causality: The directing group must be able to coordinate effectively with the transition metal catalyst (e.g., Pd, Rh, Ir) to form a stable cyclometalated intermediate that facilitates C-H cleavage at the desired position.[8]

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: The choice of catalyst and ligand is crucial. For palladium-catalyzed reactions, ligands such as mono-protected amino acids (MPAA) or 2-pyridones can significantly enhance reactivity.[9]

    • Oxidant and Additives: The oxidant (e.g., AgOAc, K₂S₂O₈) plays a key role in regenerating the active catalyst. Screening different oxidants and additives (e.g., acids) is often necessary.

    • Directing Group Compatibility: Ensure the directing group is compatible with the reaction conditions and is not being cleaved or modified. Some directing groups are more robust than others. Rh(III)-catalyzed C-H activation has also been shown to be effective for the synthesis of certain fused naphthyridine systems.[10]

Diagram: Troubleshooting Workflow for a Failed C-H Functionalization

G start C-H Functionalization Fails (Low or No Yield) check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents screen_catalyst Screen Different Catalysts (e.g., Pd(OAc)2, [RhCp*Cl2]2) check_reagents->screen_catalyst Reagents OK screen_ligand Screen Ligands (e.g., MPAA, Pyridones) screen_catalyst->screen_ligand No Improvement optimize_temp Optimize Temperature & Time screen_catalyst->optimize_temp Improvement Seen screen_oxidant Screen Oxidants (e.g., AgOAc, BQ, K2S2O8) screen_ligand->screen_oxidant No Improvement screen_ligand->optimize_temp Improvement Seen screen_oxidant->optimize_temp Improvement Seen success Successful Reaction optimize_temp->success

Caption: Decision tree for troubleshooting C-H functionalization.

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Aryl-1,8-naphthyridine via Suzuki Cross-Coupling

This protocol describes the selective functionalization of 2-chloro-1,8-naphthyridine.

Materials:

  • 2-Chloro-1,8-naphthyridine

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-chloro-1,8-naphthyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-1,8-naphthyridine.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous and properly degassed. The activity of the palladium catalyst is critical; consider using a freshly opened bottle or a different palladium source/ligand combination.

  • Homocoupling of Boronic Acid: Reduce the reaction temperature or use a milder base (e.g., K₃PO₄).

Protocol 2: Regioselective C4-Alkylation via Minisci Reaction

This protocol details a classic Minisci reaction for the introduction of a tert-butyl group.

Materials:

  • 1,8-Naphthyridine

  • Pivalic acid (3.0 equiv)

  • Silver nitrate (AgNO₃, 0.2 equiv)

  • Ammonium persulfate ((NH₄)₂S₂O₈, 3.0 equiv)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

Procedure:

  • In a flask, dissolve 1,8-naphthyridine (1.0 mmol) in a mixture of water (5 mL) and concentrated H₂SO₄ (1 mL) at 0 °C.

  • Add pivalic acid (3.0 mmol) and silver nitrate (0.2 mmol).

  • In a separate flask, dissolve ammonium persulfate (3.0 mmol) in water (5 mL).

  • Add the ammonium persulfate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by slowly adding it to an ice-cold saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to separate the regioisomers.

Troubleshooting:

  • Poor Regioselectivity: As mentioned in the FAQ, try using a more sterically demanding radical source to favor C2 substitution if desired. Altering the acid or solvent system can also influence the C2/C4 ratio.

  • Formation of Acylated Byproduct: This can occur depending on the radical source. Modifying the reaction conditions, such as temperature and reaction time, may minimize this side reaction.[2]

Data Summary Table

The following table summarizes typical regiochemical outcomes for the functionalization of an unsubstituted 1,8-naphthyridine ring under various conditions.

Reaction TypeConditionsMajor Product(s)Minor Product(s)
Nitration HNO₃/H₂SO₄3-Nitro & 6-Nitro-
SNAr (on 2-chloro) R-NH₂, heat2-Amino-
Minisci (t-Bu) Pivalic acid, AgNO₃, (NH₄)₂S₂O₈4-tert-Butyl2-tert-Butyl
Directed C-H Arylation (with C2-directing group) Pd(OAc)₂, Ligand, Ar-X3-Aryl-
Directed Metalation LDA/THF, -78 °C2-Lithio7-Lithio

References

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  • Abdel-Aziem, A., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035. [https://pubmed.ncbi.nlm.nih.gov/37080944/]
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  • Shaabani, A., et al. (2015). Regioselective synthesis of functionalized[11][12]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 17(6), 3438-3443. [https://pubs.rsc.org/en/content/articlelanding/2015/gc/c5gc00399e]

  • Shaabani, A., et al. (2015). Regioselective synthesis of functionalized[11][12]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Organic Chemistry in Action. [https://www.organic-chemistry.org/abstracts/lit3/290.shtm]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Molecules, 22(11), 1877. [https://www.researchgate.
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  • Agapie, T. (2016). Development of Homo- and Heterobimetallic Complexes Supported by 1,8-Naphthyridine Ligands. eScholarship, University of California. [https://escholarship.org/uc/item/6zm8w4fx]
  • Jørgensen, M., et al. (2015). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 80(12), 6212–6218. [https://pubs.acs.org/doi/10.1021/acs.joc.5b00711]
  • Li, Y., et al. (2017). Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. Angewandte Chemie International Edition, 56(45), 14232-14236. [https://pubmed.ncbi.nlm.nih.gov/28984405/]
  • Procter, D. J., et al. (2016). A mild synthesis of substituted 1,8-naphthyridines. Semantic Scholar. [https://www.semanticscholar.org/paper/A-mild-synthesis-of-substituted-1%2C8-naphthyridines-Fallon-Jones/84835824c965e6480b067d0a2f55e09804b4d66f]
  • Wang, Y., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 28(23), 7898. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10708688/]
  • Bracher, F., et al. (2019). Functionalization of 4-bromobenzo[c][13][14]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein Journal of Organic Chemistry, 15, 2336-2341. [https://www.semanticscholar.org/paper/Functionalization-of-4-bromobenzo-%5Bc%5D-%5B2%2C-7-%5D-via-A-Melzer-Plodek/91c12c5b736b71325d7425170d10b7407ca83626]

  • Glickman, M. A., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [https://pubmed.ncbi.nlm.nih.gov/10691712/]
  • Opatz, T., et al. (2018). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Molecules, 23(4), 773. [https://www.mdpi.com/1420-3049/23/4/773]
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  • BenchChem. (2025). Navigating the Regioselective Functionalization of 5-Bromo-8-chloro-1,7-naphthyridine: A Comparative Reactivity Guide. [https://www.benchchem.com/product/bchm20168/5-bromo-8-chloro-1-7-naphthyridine-reactivity-guide]
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Addressing racemization during asymmetric synthesis of tetrahydronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing and Preventing Racemization

Welcome to the technical support center for the asymmetric synthesis of tetrahydronaphthyridines (THNs). As a Senior Application Scientist, I understand the intricate challenges researchers face in maintaining stereochemical integrity in these valuable heterocyclic scaffolds. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide actionable insights and solutions for preventing racemization, a critical issue that can compromise the efficacy and safety of chiral drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem in the asymmetric synthesis of THNs?

A1: Racemization is the conversion of an enantiomerically enriched or pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] In the context of drug development, where one enantiomer of a chiral molecule is often responsible for the desired therapeutic effect while the other may be inactive or even harmful, racemization can lead to a significant loss of product efficacy and introduce safety concerns. The tetrahydronaphthyridine core, a privileged scaffold in medicinal chemistry, often contains at least one stereocenter that is crucial for its biological activity.[2] Therefore, controlling enantioselectivity is paramount.

Q2: I'm observing a high conversion to my desired THN product, but the enantiomeric excess (ee) is consistently low. What are the likely causes?

A2: This is a common and frustrating scenario. Low enantioselectivity despite high chemical yield usually points to one of two fundamental issues: either the initial enantioselective step is not efficient, or the chiral product is racemizing under the reaction conditions.

Potential causes include:

  • Suboptimal Catalyst/Ligand Choice: The chiral catalyst or ligand may not be well-suited for your specific substrate, leading to a poorly organized transition state and consequently, low stereochemical discrimination.[3]

  • Product Racemization: The newly formed stereocenter in the THN product might be labile under the reaction conditions. This is particularly true if the chiral center is adjacent to a group that can stabilize a charge or a radical, or if the proton at the stereocenter is acidic.

  • Background Uncatalyzed Reaction: A non-enantioselective "background" reaction may be competing with the desired catalytic asymmetric pathway, leading to the formation of a racemic product.

  • Catalyst Deactivation or Modification: The active chiral catalyst could be degrading or converting into a less selective or non-selective species over the course of the reaction.

Troubleshooting Guide: Scenarios & Solutions

Scenario 1: The enantiomeric excess of my THN product decreases over the reaction time.

This is a clear indication of product racemization. The chiral integrity of the product is being compromised after its formation.

Underlying Mechanisms of Racemization

Racemization can occur through various pathways, often facilitated by heat, acid, or base. A common mechanism involves the reversible formation of a planar, achiral intermediate, such as an enolate, enol, or iminium ion.

G

Caption: Proposed mechanism for product racemization.

Troubleshooting Steps & Solutions
  • Lower the Reaction Temperature: Temperature is a critical factor. Reducing the reaction temperature can significantly slow down the rate of racemization. It's essential to find a balance where the desired reaction proceeds at a reasonable rate while minimizing the erosion of ee.

  • Optimize the Base or Acid: If a base or acid is used, its strength and concentration can be pivotal.

    • Base: If a strong base is suspected to cause racemization via deprotonation, consider switching to a weaker or more sterically hindered base (e.g., from DBU to DIPEA or 2,6-lutidine).

    • Acid: If acidic conditions are promoting racemization, for instance through the formation of an iminium ion, consider using a milder acid or buffering the system.

  • Reduce Reaction Time: Monitor the reaction progress closely (e.g., by TLC or UPLC-MS) and quench the reaction as soon as the starting material is consumed. Prolonged exposure of the product to the reaction conditions can lead to significant racemization.

  • In-situ Product Protection: If the racemization-prone stereocenter is adjacent to a nitrogen atom, consider an in-situ protection strategy. For example, if the reaction conditions allow, the addition of an acylating agent (e.g., Boc₂O) upon completion of the primary reaction could "lock" the stereocenter by forming a less racemization-prone derivative.

ParameterStandard ConditionModified ConditionExpected Outcome
Temperature60 °C25 °C or 0 °CDecreased rate of racemization
Base1.5 eq. DBU1.5 eq. DIPEAReduced proton abstraction
Reaction Time24 hours8 hours (at full conversion)Minimized product exposure

Table 1: Example modifications to mitigate product racemization.

Scenario 2: My reaction works well for some substrates, but fails or gives low ee for others.

This suggests a "substrate-catalyst mismatch," where the electronic or steric properties of certain substrates interfere with the chiral recognition process.[3]

Troubleshooting Workflow

G Start Low ee with New Substrate Step1 Analyze Steric/Electronic Properties of Substrate Start->Step1 Step2a Substrate is Sterically Bulky? Step1->Step2a Step2b Substrate has Different Electronic Nature? Step1->Step2b Step3a Modify Chiral Ligand: Reduce Steric Hindrance Step2a->Step3a Step3b Modify Chiral Ligand: Adjust Electronic Properties Step2b->Step3b End Optimized Enantioselectivity Step3a->End Step3b->End

Caption: Workflow for addressing substrate-catalyst mismatch.

Solutions
  • Ligand Modification: The chiral ligand is the primary determinant of the stereochemical outcome.

    • Steric Tuning: If your new substrate is bulkier, it may clash with a bulky ligand. Conversely, a smaller substrate may not be effectively "gripped" by a ligand with a small chiral pocket. Systematically screen a library of ligands with varying steric profiles.

    • Electronic Tuning: The electronic properties of the ligand can influence the catalyst's reactivity and selectivity. For electron-poor substrates, a more electron-donating ligand might be beneficial, and vice-versa.

  • Solvent Screening: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. A change in solvent polarity or coordinating ability can sometimes lead to a dramatic improvement in enantioselectivity.[4]

Experimental Protocols

Protocol 1: Monitoring Racemization Over Time

This protocol is essential for diagnosing whether racemization is occurring post-synthesis.

  • Set up the Asymmetric Synthesis: Run the reaction under your standard conditions.

  • Time-Point Sampling: At regular intervals (e.g., 1h, 2h, 4h, 8h, and at completion), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediate Quenching: Immediately quench each aliquot in a vial containing a suitable quenching agent (e.g., saturated aq. NH₄Cl) and an extraction solvent (e.g., ethyl acetate).

  • Work-up: Vortex the vial, separate the organic layer, and dry it (e.g., over Na₂SO₄).

  • Chiral HPLC Analysis: Analyze the crude organic extract by chiral HPLC to determine the ee% at each time point.

  • Data Analysis: Plot ee% versus time. A decreasing trend confirms that the product is racemizing under the reaction conditions.

Protocol 2: General Procedure for Low-Temperature Asymmetric Synthesis
  • Inert Atmosphere: Dry all glassware thoroughly in an oven and assemble under a positive pressure of an inert gas (Argon or Nitrogen).

  • Catalyst Pre-formation (if applicable): In a separate flask, dissolve the metal precursor and the chiral ligand in the chosen anhydrous solvent. Stir at room temperature (or as specified for the catalyst system) for 30-60 minutes.

  • Reaction Vessel Cooling: Cool the main reaction flask, containing the substrate and any other reagents, to the desired low temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath (ice-water, ice-salt, or dry ice-acetone).

  • Initiate Reaction: Slowly add the pre-formed catalyst solution (or the catalyst components if not pre-formed) to the cooled substrate solution via syringe.

  • Maintain Temperature: Ensure the internal reaction temperature is maintained throughout the addition and for the duration of the reaction. Use a low-temperature thermometer to monitor.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction at the low temperature before allowing it to warm to room temperature for work-up.

By systematically investigating the potential causes of racemization and optimizing reaction parameters, it is possible to significantly improve the enantiomeric excess of tetrahydronaphthyridine products. This guide provides a framework for troubleshooting common issues encountered in asymmetric synthesis.

References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines - PMC - NIH. (n.d.).
  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling - Benchchem. (n.d.).
  • Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing). (2021).
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis - STEM - Unipd. (n.d.).
  • Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC - PubMed Central. (n.d.).
  • Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction - PMC - PubMed Central. (2021).
  • Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions - MDPI. (n.d.).
  • Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS. (2018).
  • Organic & Biomolecular Chemistry. (2024).
  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PubMed. (2025).
  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC - NIH. (n.d.).
  • Overcoming poor stereoselectivity in chiral amine synthesis - Benchchem. (n.d.).

Sources

Technical Support Center: Navigating Failed Cyclization in 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,8-naphthyridine synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven guidance to help you troubleshoot and optimize your cyclization reactions. Our approach is grounded in mechanistic understanding to empower you to make informed decisions at the bench.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when embarking on 1,8-naphthyridine synthesis.

Q1: My Friedländer cyclization is not working. What are the most common initial checks I should perform?

When a Friedländer reaction fails to yield the desired 1,8-naphthyridine, a systematic check of the foundational components is the first logical step. Before delving into more complex variables, ensure the following are in order:

  • Reagent Quality: Verify the purity of your starting materials, particularly the 2-aminonicotinaldehyde (or related ketone) and the active methylene compound. Degradation of the aldehyde to the corresponding carboxylic acid is a common issue that can halt the reaction.

  • Catalyst Activity: If you are using a catalyst, ensure it is active. For instance, acid catalysts can be hygroscopic and lose their potency, while base catalysts can react with atmospheric CO₂. It is often beneficial to use a freshly opened bottle or a recently purified catalyst.

  • Anhydrous Conditions: The initial condensation step of the Friedländer reaction involves the loss of water. While some modern protocols have been developed in aqueous media, many traditional methods require anhydrous conditions to drive the equilibrium towards the product. Ensure your solvents are dry and the reaction is protected from atmospheric moisture.

  • Reaction Temperature: The optimal temperature can vary significantly depending on the substrates and catalyst. If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 50-80 °C) can be beneficial. However, excessive heat can lead to side reactions and decomposition.

Q2: I'm observing a complex mixture of byproducts in my reaction. What are the likely culprits?

The formation of multiple products is a common challenge, particularly in classical syntheses like the Skraup or Doebner-von Miller reactions which are known for generating tarry byproducts under harsh acidic conditions. In the more controlled Friedländer synthesis, byproduct formation can often be attributed to:

  • Self-condensation of the Carbonyl Compound: The active methylene compound can undergo self-condensation, especially under strong basic or acidic conditions.

  • Side Reactions of the Aminopyridine: The 2-aminonicotinaldehyde can be susceptible to side reactions, particularly at elevated temperatures.

  • Isomeric Products: If you are using an unsymmetrical ketone, there is a possibility of forming regioisomers. The regioselectivity is influenced by the catalyst and reaction conditions.

Q3: Which synthetic route is best for a highly functionalized 1,8-naphthyridine?

For complex substitution patterns, the Friedländer annulation is generally the most versatile and widely employed method. It allows for the convergent assembly of two key fragments, the 2-aminonicotinaldehyde derivative and the active methylene compound, offering greater control over the final substitution pattern. Modern variations of the Friedländer synthesis, including those using ionic liquids, water as a solvent, or microwave irradiation, provide milder and more efficient routes to highly substituted 1,8-naphthyridines.

In-Depth Troubleshooting Guides

This section provides a more detailed, problem-and-solution-oriented approach to debugging failed cyclization reactions.

Troubleshooting the Friedländer Annulation

The Friedländer synthesis is a powerful tool, but its success hinges on the careful orchestration of several factors. Below is a guide to systematically diagnose and resolve common issues.

A low or non-existent yield is the most common failure mode. The following workflow can help you identify the root cause.

G cluster_0 Troubleshooting Low Yield in Friedländer Reaction start Low or No Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_catalyst Assess Catalyst Activity and Loading check_reagents->check_catalyst Reagents OK optimization Systematic Optimization check_reagents->optimization Impure Reagents or Incorrect Stoichiometry check_conditions Evaluate Reaction Conditions (Solvent, Temperature, Time) check_catalyst->check_conditions Catalyst OK check_catalyst->optimization Inactive or Insufficient Catalyst check_substrate Consider Substrate Electronic/Steric Effects check_conditions->check_substrate Conditions OK check_conditions->optimization Suboptimal Conditions check_substrate->optimization Substrate Effects Considered success Successful Synthesis optimization->success

Caption: Controlling the vigorous Skraup reaction.

Experimental Protocols

Below are detailed protocols for key synthetic and analytical procedures.

Protocol 1: Choline Hydroxide-Catalyzed Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol is adapted from a highly efficient and environmentally friendly method.

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide solution (e.g., 45 wt. % in H₂O)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

Procedure:

  • To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

  • Add 1 mL of deionized water to the flask.

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Place the flask in a pre-heated water bath at 50°C.

  • Stir the reaction mixture vigorously for approximately 6 hours.

  • Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

  • Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude 1,8-naphthyridine product

  • Silica gel (appropriate mesh size)

  • Eluent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent system.

  • Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,8-naphthyridine.

Mechanistic Insights

A clear understanding of the reaction mechanism is paramount for effective troubleshooting.

The Friedländer Annulation Mechanism

There are two generally accepted pathways for the Friedländer reaction. The exact mechanism can depend on the specific substrates and reaction conditions.

G cluster_0 Friedländer Annulation Mechanism start 2-Aminonicotinaldehyde + Active Methylene Compound aldol Aldol Condensation start->aldol Path A schiff Schiff Base Formation start->schiff Path B intermediate1 Aldol Adduct aldol->intermediate1 intermediate2 Enamine Intermediate schiff->intermediate2 cyclization1 Cyclization/Dehydration intermediate1->cyclization1 cyclization2 Cyclization/Dehydration intermediate2->cyclization2 product 1,8-Naphthyridine cyclization1->product cyclization2->product

Caption: Two possible mechanistic pathways for the Friedländer reaction.

Path A (Aldol First): The reaction begins with an aldol condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and dehydration to form the 1,8-naphthyridine ring.

Path B (Schiff Base First): Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of the 2-aminonicotinaldehyde and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final product.

References

  • Movassaghi, M., & Hill, M. D. (2006). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467-77.
  • Movassaghi, M., & Hill, M. D. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477.
  • Yadav, J. S., Reddy, B. V. S., & Rao, P. S. R. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18687-18696.
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Validation & Comparative

A Comparative Analysis of the Biological Activities of 1,8-Naphthyridine and 1,7-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a cornerstone in medicinal chemistry. The arrangement of the nitrogen atoms within this scaffold gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape. This structural diversity profoundly influences their interaction with biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Among these, the 1,8- and 1,7-naphthyridine isomers have garnered significant attention for their therapeutic potential, particularly in the realms of oncology, infectious diseases, and kinase inhibition.[3][4][5] This guide provides a detailed comparison of the biological activities of these two prominent isomers, supported by experimental data and protocols to aid researchers in their drug discovery endeavors.

The Isomeric Difference: A Structural and Electronic Overview

The defining feature differentiating 1,8-naphthyridine and 1,7-naphthyridine is the placement of the nitrogen atoms. In 1,8-naphthyridine, the nitrogens are positioned at opposing ends of the fused ring system, creating a "bay" region. This arrangement influences the molecule's polarity, hydrogen bonding capacity, and overall topography. In contrast, the 1,7-naphthyridine isomer has its nitrogen atoms in a more linear arrangement, which alters its electronic properties and steric profile. These subtle yet critical structural distinctions are the primary drivers of their differential biological activities.

Comparative Biological Activities

While both isomers exhibit a broad range of biological effects, a closer examination of the literature reveals distinct patterns in their primary therapeutic applications.

Anticancer Activity

Both 1,8- and 1,7-naphthyridine derivatives have demonstrated significant potential as anticancer agents.[6][7]

  • 1,8-Naphthyridines: This isomer is particularly well-represented in the anticancer literature.[3][5][6][7] A number of 1,8-naphthyridine derivatives have been synthesized and shown to possess potent cytotoxic activity against various cancer cell lines.[6] For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown impressive IC50 values in the micromolar range against pancreatic and leukemia cancer cell lines.[6] The mechanism of action for many of these compounds involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.[3][7]

  • 1,7-Naphthyridines: While also exhibiting anticancer properties, 1,7-naphthyridine derivatives have been notably explored as potent and selective kinase inhibitors.[8][9][10][11] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[12] For example, 1,7-naphthyridine-based compounds have been identified as highly selective inhibitors of PIP4K2A, a lipid kinase implicated in tumor growth.[8][10][11]

Antimicrobial Activity

The 1,8-naphthyridine scaffold is historically significant in the field of antimicrobial agents.

  • 1,8-Naphthyridines: The archetypal example is nalidixic acid , the first synthetic quinolone antibiotic.[13][14][15][16][17] It functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[14][16][17] This foundational discovery paved the way for the development of a whole class of fluoroquinolone antibiotics. Numerous derivatives of 1,8-naphthyridine continue to be investigated for their antibacterial and antifungal properties.[2][16][18]

  • 1,7-Naphthyridines: While not as prominently featured as their 1,8-isomers in the context of traditional antibiotics, some 1,7-naphthyridine derivatives have been reported to possess antimicrobial activity. However, the bulk of the research on this isomer is concentrated in other therapeutic areas.

Kinase Inhibition

The inhibition of protein and lipid kinases is a major focus in modern drug discovery, particularly for cancer and inflammatory diseases.

  • 1,8-Naphthyridines: This scaffold has been identified as a promising framework for developing kinase inhibitors.[3][19][20] Various 1,8-naphthyridine derivatives have been reported to inhibit a range of kinases, including those involved in cancer cell proliferation and survival.[5][19][20]

  • 1,7-Naphthyridines: This isomer has emerged as a particularly successful scaffold for designing potent and selective kinase inhibitors.[8][9][10][11] For example, a series of 1,7-naphthyridine 1-oxides were identified as potent and selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[9] Furthermore, extensive research has been conducted on 1,7-naphthyridine analogues as inhibitors of PIP4K2A, with some compounds demonstrating high binding affinity and inhibitory activity.[8][10][11]

Quantitative Comparison of Biological Activity

Compound Class Isomer Biological Target Key Compound Example Reported Activity (IC50) Reference
Anticancer1,8-NaphthyridineTopoisomerase IIHalogenated 1,8-naphthyridine-3-carboxamide0.41 µM (MIAPaCa), 0.77 µM (K-562)[6]
Anticancer1,8-NaphthyridineNot specified2-phenyl-7-methyl-1,8-naphthyridine derivativeLow micromolar range (MCF7)[3]
Kinase Inhibitor1,7-NaphthyridinePIP4K2ABAY-09 derivative0.066 to 18.0 μM[8]
Kinase Inhibitor1,7-Naphthyridinep38α MAP kinase1,7-Naphthyridine 1-oxideED50 < 1 mg/kg (in vivo)[9]
Antimicrobial1,8-NaphthyridineDNA GyraseNalidixic AcidMIC: 1.56 to 3.13 mg/mL[21]

Structure-Activity Relationship (SAR) Insights

The biological activity of both isomers is highly dependent on the nature and position of substituents on the naphthyridine core.

  • 1,8-Naphthyridine: For anticancer activity, substitutions at the C2, C3, and C7 positions have been shown to be critical. For example, in a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives, varying substituents at the C3 position significantly impacted their cytotoxicity.[3] In the context of antimicrobial activity, the carboxylic acid at the C3 position and the N1-ethyl group of nalidixic acid are crucial for its interaction with DNA gyrase.[16]

  • 1,7-Naphthyridine: For kinase inhibition, key interactions often involve hydrogen bonding between a naphthyridine nitrogen and the kinase hinge region, as well as π-π stacking interactions.[8] In the case of PIP4K2A inhibitors, the nitrogen at position 7 forms a critical hydrogen bond with the backbone nitrogen of Val199 in the kinase hinge motif.[11]

Experimental Protocols

Synthesis of Naphthyridine Scaffolds

The synthesis of 1,8- and 1,7-naphthyridine cores can be achieved through various established methods. One of the most common and versatile is the Friedländer annulation.[22][23]

General Friedländer Synthesis of 1,8-Naphthyridines: [22][23]

  • Reactants: 2-aminonicotinaldehyde and a carbonyl compound containing an α-methylene group.

  • Catalyst: A base (e.g., piperidine) or an acid catalyst can be used. Greener methods utilizing water as a solvent have also been developed.[22]

  • Procedure: The reactants are typically heated in a suitable solvent in the presence of the catalyst.

  • Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization or column chromatography.

G A 2-Aminonicotinaldehyde D Friedländer Annulation A->D B Carbonyl Compound (with α-methylene) B->D C Catalyst (Acid or Base) C->D E 1,8-Naphthyridine Derivative D->E G A Seed Cells B Treat with Naphthyridine Derivatives A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for MTT cytotoxicity assay.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction. [8] Protocol:

  • Kinase Reaction: Set up a reaction mixture containing the kinase, substrate (e.g., a specific peptide), ATP, and the test inhibitor (naphthyridine derivative) in a multi-well plate.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition and IC50 values.

G A Kinase + Substrate + ATP + Inhibitor B Kinase Reaction A->B C Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) C->D E Measure Luminescence D->E F Determine Kinase Inhibition (IC50) E->F

Caption: ADP-Glo™ kinase inhibition assay workflow.

Conclusion and Future Perspectives

Both 1,8- and 1,7-naphthyridine isomers represent privileged scaffolds in medicinal chemistry, each with a distinct profile of biological activity. The 1,8-naphthyridine core is well-established in the development of antimicrobial and anticancer agents that often target DNA-related processes. In contrast, the 1,7-naphthyridine scaffold has shown exceptional promise in the design of highly selective kinase inhibitors.

The choice between these isomers for a drug discovery program will ultimately depend on the specific biological target and the desired therapeutic outcome. A thorough understanding of their structure-activity relationships, guided by the comparative data and experimental protocols presented in this guide, will be invaluable for researchers aiming to design the next generation of naphthyridine-based therapeutics. Future research should continue to explore the vast chemical space around these scaffolds, including the investigation of other, less-studied naphthyridine isomers, to unlock their full therapeutic potential.

References

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  • Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. - ResearchGate. (URL: [Link])

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Sources

The Ascendancy of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine: A Comparative Guide to a Privileged CNS Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior CNS Scaffolds

The development of effective therapeutics for central nervous system (CNS) disorders is a paramount challenge in modern medicine. The intricate nature of the blood-brain barrier (BBB) and the complexity of neuronal circuits demand that CNS drug candidates possess a unique combination of physicochemical properties, pharmacokinetic profiles, and pharmacodynamic activities. In the vast landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," have emerged as particularly fruitful starting points for the design of novel CNS agents. These scaffolds exhibit the inherent ability to interact with multiple biological targets, offering a rich foundation for the development of potent and selective therapeutics.

This guide provides an in-depth comparative analysis of the 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine scaffold, a rising star in CNS drug discovery, against three well-established and highly successful CNS therapeutic scaffolds: piperidine, indole, and benzodiazepine. We will delve into their structural attributes, physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and their applications in approved and investigational CNS drugs. Furthermore, this guide will furnish detailed experimental protocols for key in vitro and in vivo assays that are fundamental to the evaluation of CNS drug candidates, providing a practical resource for researchers in the field.

The this compound Scaffold: A Profile

The 5,6,7,8-tetrahydro-1,8-naphthyridine ring system is a bicyclic heterocycle that can be considered a constrained analog of 2,2'-bipyridine. The "tetrahydro-" prefix indicates that one of the pyridine rings is saturated, bestowing upon the scaffold a three-dimensional character that is often advantageous for achieving high-affinity and selective interactions with biological targets. The "-2-methanamine" substituent provides a crucial basic nitrogen atom, a common feature in many CNS drugs that can participate in key hydrogen bonding interactions with receptors and aid in aqueous solubility.

The 1,8-naphthyridine core and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] More recently, their potential in the CNS has been increasingly recognized, with derivatives showing promise in the treatment of neurological and psychiatric disorders.[1]

Comparative Analysis of CNS Therapeutic Scaffolds

A successful CNS drug must navigate a complex biological landscape. Key attributes include the ability to cross the blood-brain barrier, metabolic stability, and potent interaction with the desired neuronal target. The following sections compare the this compound scaffold with piperidine, indole, and benzodiazepine scaffolds based on these critical parameters.

Physicochemical and In Silico ADME Properties

To provide a direct comparison of the fundamental properties of these scaffolds, in silico predictions of key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters were performed. It is important to note that these are predicted values and experimental validation is crucial.

PropertyThis compoundPiperidineIndoleBenzodiazepine (Diazepam Core)
Molecular Weight ( g/mol ) 163.2285.15117.15284.74
LogP (Lipophilicity) 1.250.842.142.82
Topological Polar Surface Area (TPSA) (Ų) 55.1212.0315.7932.67
Hydrogen Bond Donors 2111
Hydrogen Bond Acceptors 3112
Predicted BBB Permeability HighHighHighHigh
Predicted GI Absorption HighHighHighHigh

Data Source: In silico predictions were generated using SwissADME.

Causality Behind the Data:

  • Lipophilicity (LogP): A LogP value between 1 and 3 is often considered optimal for BBB penetration. The tetrahydro-1,8-naphthyridine scaffold falls comfortably within this range. While piperidine is less lipophilic, its small size and flexibility can still facilitate CNS entry. Indole and benzodiazepine are more lipophilic, which aids in crossing the BBB but can sometimes lead to increased non-specific binding and metabolic liabilities.

  • Topological Polar Surface Area (TPSA): A lower TPSA (< 90 Ų) is generally associated with better BBB permeability. All four scaffolds have TPSA values well below this threshold, suggesting good potential for CNS penetration. The higher TPSA of the naphthyridine scaffold compared to piperidine and indole is due to the presence of more nitrogen atoms, which can be advantageous for forming specific interactions with targets.

  • Hydrogen Bonding: The number of hydrogen bond donors and acceptors influences a molecule's solubility and its ability to interact with biological targets. The tetrahydro-1,8-naphthyridine-2-methanamine scaffold possesses a balanced number of donors and acceptors, providing opportunities for diverse molecular interactions.

Pharmacokinetic and Pharmacodynamic Profiles of Representative Drugs

To move beyond theoretical predictions, the following table compares the properties of approved CNS drugs based on each scaffold.

ScaffoldRepresentative DrugPrimary CNS Target(s)Therapeutic UseBrain PenetrationOral Bioavailability (%)
Tetrahydronaphthyridine Tacrine (Cognex)Acetylcholinesterase (AChE)Alzheimer's DiseaseYes6-36
Piperidine Haloperidol (Haldol)Dopamine D2 ReceptorAntipsychoticHigh~60
Indole Sumatriptan (Imitrex)5-HT1B/1D ReceptorsMigraineLow~14
Benzodiazepine Diazepam (Valium)GABAA ReceptorAnxiolytic, AnticonvulsantHigh>90

Data Sources: DrugBank, PubChem, and various pharmacokinetic studies.[2][3][4][5]

Insights from the Comparison:

  • The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold, represented by tacrine, demonstrates the ability to produce CNS-active drugs. However, the low and variable oral bioavailability of tacrine highlights the importance of optimizing pharmacokinetic properties through medicinal chemistry efforts.[5]

  • The piperidine scaffold is a workhorse in CNS drug discovery, with numerous approved drugs like haloperidol.[3][6] Its favorable pharmacokinetic properties, including good brain penetration and oral bioavailability, contribute to its success.[3]

  • The indole scaffold is present in many CNS-active natural products and synthetic drugs.[4] While some indole-based drugs like sumatriptan have limited brain penetration, this can be a desirable feature to minimize CNS side effects when targeting peripheral receptors or when rapid, transient central action is needed.

  • The benzodiazepine scaffold is renowned for its potent CNS effects, exemplified by diazepam.[2][7][8][9] These compounds generally exhibit excellent brain penetration and oral bioavailability, leading to rapid onset of action.[2][10]

Experimental Protocols for CNS Drug Candidate Evaluation

The following sections provide detailed, step-by-step methodologies for key experiments essential for characterizing and comparing CNS therapeutic scaffolds.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This assay assesses the ability of a compound to cross the BBB, a critical first step for any CNS drug candidate.

Workflow for In Vitro BBB Permeability Assay

cluster_prep Cell Culture Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis A Seed brain endothelial cells on a microporous membrane B Co-culture with astrocytes and pericytes (optional) A->B Enhances barrier properties C Monitor Transendothelial Electrical Resistance (TEER) B->C Ensures monolayer integrity D Add test compound to the apical (blood) side C->D E Incubate for a defined period (e.g., 1-2 hours) D->E F Collect samples from the basolateral (brain) side E->F G Quantify compound concentration (e.g., LC-MS/MS) F->G H Calculate apparent permeability coefficient (Papp) G->H

Caption: Workflow of an in vitro blood-brain barrier permeability assay.

Detailed Protocol:

  • Cell Culture:

    • Seed primary or immortalized brain endothelial cells (e.g., hCMEC/D3) on the apical side of a microporous membrane insert in a transwell plate.

    • For a more physiologically relevant model, co-culture the endothelial cells with astrocytes and pericytes on the basolateral side of the membrane.

    • Culture the cells until a confluent monolayer is formed, monitoring the integrity of the barrier by measuring the Transendothelial Electrical Resistance (TEER). A high TEER value indicates a tight barrier.[11]

  • Permeability Assay:

    • On the day of the experiment, replace the culture medium in both the apical and basolateral chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound at a known concentration to the apical chamber.

    • At various time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber.

    • To maintain a constant volume, replace the collected volume with fresh transport buffer.

  • Sample Analysis and Data Calculation:

    • Determine the concentration of the test compound in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

This assay is used to determine the affinity of a compound for a specific GPCR, a common target for CNS drugs.

Workflow for a Radioligand Binding Assay

A Prepare membrane fraction expressing the target GPCR B Incubate membranes with a radiolabeled ligand A->B C Add increasing concentrations of the unlabeled test compound B->C D Separate bound from free radioligand (filtration) C->D E Quantify bound radioactivity (scintillation counting) D->E F Generate a competition curve and calculate Ki E->F

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the GPCR of interest in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target GPCR, and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[2][12]

In Vivo Behavioral Models

In vivo models are crucial for assessing the potential therapeutic effects of CNS drug candidates in a whole-organism context.

This test is widely used to screen for potential antidepressant effects of novel compounds.[6][7][13]

Workflow for the Forced Swim Test

A Administer test compound or vehicle to mice B Place mouse in a cylinder of water for 6 minutes A->B C Record the session for later analysis B->C D Score the duration of immobility in the last 4 minutes C->D E Compare immobility time between treated and control groups D->E

Caption: A simplified workflow for the mouse forced swim test.

Detailed Protocol:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the test compound or vehicle to the mice at a predetermined time before the test.

    • Gently place each mouse into the water-filled cylinder.

    • Allow the mouse to swim for 6 minutes.

    • After the 6-minute session, remove the mouse, dry it, and return it to its home cage.

  • Data Analysis:

    • An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

    • A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[6][7][13]

This test is a standard paradigm for assessing anxiety-like behavior and the anxiolytic effects of drugs in rodents.[9][14][15][16][17]

Workflow for the Elevated Plus Maze Test

A Administer test compound or vehicle to rodents B Place the animal in the center of the elevated plus maze A->B C Allow free exploration for 5 minutes B->C D Record and score time spent in open and closed arms C->D E Analyze the data for anxiolytic-like effects D->E

Caption: A schematic of the elevated plus maze experimental workflow.

Detailed Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound or vehicle to the rodents prior to testing.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a 5-minute period.

    • The session is typically recorded for later analysis.

  • Data Analysis:

    • The primary measures are the time spent in the open arms and the number of entries into the open arms.

    • An increase in the time spent in and/or the number of entries into the open arms in the drug-treated group compared to the vehicle group is interpreted as an anxiolytic-like effect.[9][14][15][16][17]

Conclusion: The Promise of the this compound Scaffold

The this compound scaffold represents a compelling and promising platform for the discovery of novel CNS therapeutics. Its balanced physicochemical properties, three-dimensional structure, and potential for diverse molecular interactions position it favorably alongside established and highly successful CNS scaffolds like piperidine, indole, and benzodiazepine. While each of these privileged structures has its own set of advantages and has led to the development of important medicines, the unique topology of the tetrahydronaphthyridine core offers new opportunities for exploring chemical space and achieving novel pharmacological profiles.

The successful advancement of any CNS drug candidate, regardless of its core scaffold, is contingent upon rigorous experimental evaluation. The detailed protocols provided in this guide for assessing BBB permeability, receptor binding, and in vivo efficacy serve as a foundational toolkit for researchers in the field. By combining rational scaffold-based design with robust experimental validation, the scientific community can continue to unlock the full potential of promising frameworks like this compound and pave the way for the next generation of therapies for debilitating CNS disorders.

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Validating the Mechanism of Action of Novel 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the validation of a novel compound's mechanism of action (MoA) is a critical inflection point. It is the rigorous scientific process that transforms a promising molecule into a viable therapeutic candidate. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of novel 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine analogs. The 1,8-naphthyridine scaffold is a privileged structure known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many derivatives have been investigated as potential anticancer agents, with some entering clinical trials.[2][4][5] Our focus here will be on a hypothesized MoA targeting a key signaling pathway frequently dysregulated in cancer: the PI3K/Akt/mTOR pathway.

This guide is not a rigid protocol but a dynamic framework. The experimental choices detailed herein are grounded in a logical, self-validating system, ensuring that each piece of data builds upon the last to create a cohesive and trustworthy body of evidence.

The Investigational Compounds and the Hypothesized Mechanism of Action

For the purpose of this guide, we will consider two novel analogs, designated TNMA-1 and TNMA-2 , derived from the this compound core. Based on in-silico modeling and preliminary cytotoxicity screens against a panel of cancer cell lines, we hypothesize that these analogs act as inhibitors of a specific kinase within the PI3K/Akt/mTOR signaling cascade. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Our comparative analysis will include a well-characterized, potent, and selective kinase inhibitor, "Reference Kinase Inhibitor" (RKI), as a positive control.

Hypothesized Signaling Pathway:

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Anti-apoptotic signaling S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition (when unphosphorylated) TNMA TNMA-1 / TNMA-2 (Hypothesized Inhibitor) TNMA->Akt Inhibition

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway targeted by TNMA analogs.

A Multi-Tiered Approach to MoA Validation

To build a robust case for the MoA of TNMA-1 and TNMA-2, we will employ a tiered experimental strategy. This approach ensures that we first establish direct target engagement and then progressively build evidence for the downstream cellular and in vivo consequences of this engagement.

MoA_Validation_Workflow cluster_tier1 cluster_tier2 cluster_tier3 Tier1 Tier 1: Target Engagement (Biochemical & Cellular) Tier2 Tier 2: Cellular Pathway Modulation (Downstream Effects) Tier1->Tier2 Confirms cellular target and informs pathway analysis CETSA Cellular Thermal Shift Assay (CETSA) Kinome Kinome Profiling Tier3 Tier 3: In Vivo Target Validation & Efficacy Tier2->Tier3 Validates cellular MoA and justifies in vivo studies Western Western Blotting (Phospho-protein analysis) qPCR qPCR (Target gene expression) Xenograft In Vivo Xenograft Models

Caption: Tiered experimental workflow for MoA validation.

Tier 1: Establishing Direct Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the novel analogs physically interact with their intended target in a cellular context.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical assay that assesses target engagement in intact cells or cell lysates.[6][7][8][9][10] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[6] This allows for the direct measurement of drug-protein interactions in a physiological environment.[6]

Experimental Protocol: High-Throughput CETSA

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells with a known active PI3K/Akt pathway) to 80-90% confluency.

  • Compound Treatment: Treat cells with TNMA-1, TNMA-2, RKI (10 µM), or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspension into a 96-well PCR plate and heat the plate across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Target Protein: Carefully transfer the supernatant containing the soluble protein to a new plate. Quantify the amount of the target kinase using a high-throughput immunoassay such as an ELISA or an automated western blot system.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Illustrative Data:

CompoundApparent Melting Temperature (Tm) of Target Kinase (°C)Thermal Shift (ΔTm) vs. Vehicle (°C)
Vehicle (DMSO)52.1 ± 0.3-
TNMA-1 (10 µM) 56.8 ± 0.4 +4.7
TNMA-2 (10 µM) 58.2 ± 0.5 +6.1
RKI (10 µM)58.5 ± 0.3+6.4

Interpretation: The significant positive thermal shifts observed for TNMA-1 and TNMA-2 provide strong evidence of direct binding to the target kinase within the cellular environment, comparable to the known inhibitor RKI.

Kinome Profiling

Rationale: To assess the selectivity of our novel analogs, it is crucial to understand their interaction with a broad range of kinases. Kinome profiling services offer a comprehensive analysis of a compound's activity against a large panel of kinases.[11][12][13][14][15] This helps to identify potential off-target effects and provides a broader understanding of the compound's selectivity profile.

Experimental Protocol: Kinase Panel Screening

  • Compound Submission: Submit TNMA-1 and TNMA-2 to a reputable contract research organization (CRO) for kinome profiling. A common format is a single-dose (e.g., 1 µM) screen against a panel of several hundred kinases.

  • Assay Principle: The CRO will perform biochemical assays (e.g., TR-FRET, ADP-Glo) to measure the inhibitory activity of the compounds against each kinase in the panel.[11]

  • Data Analysis: The results are typically presented as a percentage of inhibition at the tested concentration. Strong inhibition of kinases other than the intended target would indicate off-target activity.

Illustrative Data Summary:

Compound (at 1 µM)% Inhibition of Target KinaseNumber of Off-Target Kinases (>50% Inhibition)
TNMA-1 92% 3
TNMA-2 95% 1
RKI98%0

Interpretation: Both TNMA-1 and TNMA-2 demonstrate high potency against the intended target. TNMA-2 exhibits a superior selectivity profile with fewer off-target interactions compared to TNMA-1. This information is critical for lead optimization and predicting potential side effects.

Tier 2: Delineating Cellular Pathway Modulation

Having confirmed direct target engagement, the next logical step is to demonstrate that this interaction translates into the modulation of the downstream signaling pathway.

Western Blotting for Phospho-Protein Analysis

Rationale: Western blotting is a fundamental technique to visualize and quantify changes in protein expression and post-translational modifications, such as phosphorylation.[16][17][18][19] By measuring the phosphorylation status of key downstream effectors of our target kinase, we can directly assess the functional consequence of its inhibition.

Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Seed a relevant cancer cell line and grow to 70-80% confluency. Serum-starve the cells to reduce basal pathway activation, then stimulate with a growth factor (e.g., IGF-1) in the presence of increasing concentrations of TNMA-1, TNMA-2, RKI, or vehicle for a defined period (e.g., 2 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream substrates (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[16]

  • Densitometry: Quantify the band intensities using imaging software to determine the relative levels of protein phosphorylation.

Illustrative Data:

Treatmentp-Akt (Ser473) / Total Akt (Relative Intensity)p-S6K (Thr389) / Total S6K (Relative Intensity)
Vehicle1.001.00
TNMA-1 (1 µM) 0.35 0.42
TNMA-2 (1 µM) 0.15 0.20
RKI (1 µM)0.120.18

Interpretation: Both TNMA-1 and TNMA-2 dose-dependently inhibit the phosphorylation of Akt and its downstream target S6K, consistent with the hypothesized MoA. TNMA-2 appears to be more potent in inhibiting the signaling pathway.

Quantitative PCR (qPCR) for Target Gene Expression

Rationale: The PI3K/Akt/mTOR pathway regulates the transcription of numerous genes involved in cell cycle progression and metabolism. Quantitative reverse transcription PCR (RT-qPCR) can measure changes in the mRNA levels of these target genes, providing further evidence of pathway modulation.[20][21][22][23][24]

Experimental Protocol: Two-Step RT-qPCR

  • Cell Culture and Treatment: Treat cells with TNMA-1, TNMA-2, RKI, or vehicle as described for the western blot experiment.

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.

  • cDNA Synthesis: Perform reverse transcription to synthesize complementary DNA (cDNA) from the RNA templates.[20]

  • qPCR: Perform real-time PCR using SYBR Green or TaqMan chemistry with primers specific for a known downstream target gene of the pathway (e.g., c-Myc) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Illustrative Data:

TreatmentRelative c-Myc mRNA Expression (Fold Change vs. Vehicle)
Vehicle1.00
TNMA-1 (1 µM) 0.65
TNMA-2 (1 µM) 0.40
RKI (1 µM)0.35

Interpretation: The downregulation of c-Myc expression by TNMA-1 and TNMA-2 further corroborates the inhibition of the PI3K/Akt/mTOR pathway at the transcriptional level.

Tier 3: In Vivo Target Validation and Efficacy

The ultimate validation of a drug's MoA comes from demonstrating its efficacy in a relevant in vivo model and confirming target engagement within the tumor tissue.

In Vivo Xenograft Models

Rationale: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology drug discovery.[25][26][27][28][29] They allow for the evaluation of a compound's anti-tumor efficacy and the assessment of its pharmacodynamic effects on the target pathway in a living organism. Patient-derived xenograft (PDX) models, in particular, offer a more clinically relevant setting.[25][27]

Experimental Protocol: Cell Line-Derived Xenograft Study

  • Tumor Implantation: Subcutaneously implant a relevant human cancer cell line into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (Vehicle, TNMA-1, TNMA-2, RKI).

  • Drug Administration: Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Efficacy Assessment: Measure tumor volume and body weight regularly to assess anti-tumor efficacy and toxicity.

  • Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, collect tumor samples for western blot or immunohistochemistry (IHC) analysis to measure the levels of phospho-proteins in the target pathway, confirming in vivo target modulation.

Illustrative Data:

Treatment GroupTumor Growth Inhibition (%)Change in p-Akt / Total Akt in Tumors (vs. Vehicle)
Vehicle0%-
TNMA-1 45% -55%
TNMA-2 68% -85%
RKI72%-90%

Interpretation: TNMA-2 demonstrates significant anti-tumor efficacy in the xenograft model, which correlates with robust inhibition of the target pathway within the tumor tissue. This provides strong in vivo validation of its mechanism of action.

Conclusion: A Coherent Narrative of Mechanism of Action

Through this multi-tiered, logical progression of experiments, we have constructed a compelling and self-validating narrative for the mechanism of action of our novel this compound analogs. We have moved from demonstrating direct physical interaction with the target kinase in cells (CETSA), to confirming the selectivity of this interaction (Kinome Profiling), to showing the functional consequences on the downstream signaling pathway (Western Blot and qPCR), and finally, to validating the therapeutic potential and in vivo target modulation in a preclinical cancer model (Xenograft).

This comprehensive approach, grounded in scientific rigor and causality, provides the necessary confidence to advance the most promising candidates, such as TNMA-2, into further preclinical development. The data presented, while illustrative, reflects the expected outcomes of these robust and well-established methodologies. By following such a framework, researchers can effectively de-risk their drug discovery programs and build a solid foundation for clinical translation.

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A Comparative Analysis of Synthetic Routes to Tetrahydronaphthyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydronaphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and clinical drug candidates. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, making it an attractive target for the development of novel therapeutics. This guide provides a comparative analysis of the most prominent synthetic routes to tetrahydronaphthyridines, offering insights into their mechanisms, substrate scope, and practical applications to aid researchers in selecting the optimal strategy for their specific needs.

Catalytic Hydrogenation of Naphthyridines

Catalytic hydrogenation represents one of the most direct and atom-economical methods for the synthesis of tetrahydronaphthyridines. This approach involves the reduction of one of the pyridine rings of a naphthyridine precursor. The choice of catalyst and reaction conditions is crucial for achieving high yields and, in the case of asymmetric synthesis, high enantioselectivity.

Mechanistic Rationale

The hydrogenation of N-heteroarenes like naphthyridines typically proceeds via a concerted or stepwise addition of hydrogen across the pyridine ring, mediated by a transition metal catalyst. For asymmetric variants, chiral ligands coordinate to the metal center, creating a chiral environment that directs the approach of the substrate and the subsequent hydrogen transfer, leading to the preferential formation of one enantiomer. Ruthenium-based catalysts, often in combination with chiral diamine or diphosphine ligands, have proven particularly effective for the asymmetric hydrogenation of various naphthyridine isomers.[1][2][3]

Experimental Protocol: Asymmetric Hydrogenation of a 1,8-Naphthyridine Derivative

The following protocol is a representative example of a ruthenium-catalyzed asymmetric hydrogenation.[2]

Step 1: Catalyst Preparation. In a glovebox, a solution of the chiral ruthenium catalyst, such as [RuCl((S,S)-TsDAEN)(p-cymene)]Cl, is prepared in an appropriate solvent (e.g., methanol).

Step 2: Reaction Setup. The 1,8-naphthyridine substrate is dissolved in the reaction solvent in a high-pressure autoclave. The catalyst solution is then added.

Step 3: Hydrogenation. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set duration (e.g., 12-24 hours).

Step 4: Work-up and Purification. After cooling and careful depressurization, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the enantiomerically enriched 1,2,3,4-tetrahydro-1,8-naphthyridine.

Performance Comparison
Catalyst SystemSubstrate TypeYield (%)ee (%)Reference
[RuCl((S,S)-TsDAEN)(p-cymene)]Cl2,7-disubstituted 1,8-naphthyridinesup to >99up to 99[2]
Chiral Cationic Ruthenium Diamine Complexes2,6-disubstituted 1,5-naphthyridinesup to >99up to 99[4]
Iridium-based transfer hydrogenationAryl-1,8-naphthyridines with indolinesup to 68N/A[5]

Table 1: Performance data for selected catalytic hydrogenation methods.

Workflow for Asymmetric Hydrogenation

sub Naphthyridine Substrate autoclave Autoclave (Solvent, Temp, Pressure) sub->autoclave cat Chiral Ru Catalyst cat->autoclave h2 H2 Gas h2->autoclave purification Purification autoclave->purification Reaction product Enantioenriched Tetrahydronaphthyridine purification->product Isolation

Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.

Radical Pictet-Spengler Reaction

The classical Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocycles. However, its application to electron-deficient systems like pyridines is often challenging. A modern variation, the radical Pictet-Spengler reaction, overcomes this limitation by employing a radical cyclization strategy.[6][7][8]

Mechanistic Rationale

This method typically involves the generation of an aryl radical from a halogenated aminopyridine precursor. This radical then undergoes an intramolecular addition to an imine, which is formed in situ from the condensation of the amino group with an aldehyde. The subsequent radical is then quenched to afford the cyclized product. This radical-based pathway is not reliant on the nucleophilicity of the pyridine ring, thus enabling the synthesis of tetrahydronaphthyridines that are inaccessible through the traditional polar mechanism.[9][10][11][12][13]

Experimental Protocol: Radical Pictet-Spengler Synthesis

The following is a general procedure for the radical Pictet-Spengler reaction.[7]

Step 1: Imine Formation. The halogenated aminopyridine starting material (HARP reagent) is dissolved in a suitable solvent like THF. An aldehyde and a phosphine reagent (e.g., polymer-bound triphenylphosphine) are added, and the mixture is heated to form the corresponding imine.

Step 2: Radical Cyclization. The crude imine solution is then treated with a radical initiator (e.g., AIBN) and a radical mediator (e.g., (TMS)3SiH) in a solvent such as toluene. The reaction mixture is heated to initiate the radical cyclization.

Step 3: Work-up and Purification. Upon completion, the reaction is cooled, and the solvent is evaporated. The residue is purified by flash chromatography to yield the desired tetrahydronaphthyridine.

Performance Comparison
HARP Reagent IsomerAldehyde TypeYield (%)Reference
2-bromo-3-aminopyridine derivativeAromatic, Aliphatic45-85[7]
3-bromo-4-aminopyridine derivativeAromatic, Aliphatic30-70[7]
4-bromo-3-aminopyridine derivativeAromatic, Aliphatic32-65[7]

Table 2: Representative yields for the radical Pictet-Spengler reaction.

Radical Pictet-Spengler Mechanism

start Halogenated Aminopyridine imine Imine Intermediate start->imine + Aldehyde radical Aryl Radical imine->radical Radical Initiator ((TMS)3SiH, AIBN) cyclized_radical Cyclized Radical Intermediate radical->cyclized_radical Intramolecular Cyclization product Tetrahydronaphthyridine cyclized_radical->product H-atom transfer

Caption: Mechanism of the radical Pictet-Spengler reaction.

Photoredox-Catalyzed Annulation/Cyclization

Harnessing the power of visible light, photoredox catalysis has emerged as a versatile and powerful platform for the synthesis of complex molecules. For tetrahydronaphthyridines, a particularly elegant strategy involves a photoredox-catalyzed hydroaminoalkylation of a vinylpyridine followed by an intramolecular cyclization.[14] This modular approach allows for the construction of various tetrahydronaphthyridine isomers and is amenable to automated, continuous-flow synthesis.[14]

Mechanistic Rationale

The reaction is initiated by the visible-light-excited photoredox catalyst, which engages in a single-electron transfer (SET) process with a primary amine to generate an α-amino radical.[15][16][17][18][19] This radical then adds to a halogenated vinylpyridine in an anti-Markovnikov fashion. The resulting radical intermediate is reduced and protonated to yield a γ-pyridyl amine. The final ring closure to the tetrahydronaphthyridine is achieved through an intramolecular nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed C-N bond formation.

Experimental Protocol: Automated Flow Synthesis of a 1,8-Tetrahydronaphthyridine

The following protocol is adapted from a continuous flow synthesis.[14]

Step 1: Reagent Preparation. Stock solutions of the primary amine, the halogenated vinylpyridine, and the photoredox catalyst (e.g., an iridium complex) in a suitable solvent (e.g., acetonitrile) are prepared.

Step 2: Flow Reaction Setup. The stock solutions are pumped through a flow reactor system equipped with a photoreactor (e.g., blue LEDs) and a heated reactor coil. The residence time in each reactor is controlled by the flow rate.

Step 3: Photoredox Reaction. In the photoreactor, the hydroaminoalkylation takes place under visible light irradiation.

Step 4: Thermal Cyclization. The reaction mixture then flows into the heated coil where the intramolecular SNAr cyclization occurs at an elevated temperature.

Step 5: Collection and Purification. The output from the flow reactor is collected, the solvent is removed, and the product is purified by chromatography.

Performance Comparison
Isomer SynthesizedCyclization MethodAmine Substrate ScopeYield (%)Reference
1,8- and 1,6-THNIntramolecular SNArPrimary alkylamines, spirocyclic amines36-92[14]
1,7- and 1,5-THNPd-catalyzed C-N couplingPrimary alkylamines31-68[14]

Table 3: Performance of the photoredox-catalyzed synthesis of tetrahydronaphthyridine isomers.

Photoredox-Catalyzed Synthesis Workflow

cluster_0 Photoreactor cluster_1 Heated Reactor amine Primary Amine haa Hydroaminoalkylation amine->haa vinylpyridine Halogenated Vinylpyridine vinylpyridine->haa photocat Photoredox Catalyst photocat->haa Visible Light cyclization Intramolecular Cyclization (SNAr or Pd-cat.) haa->cyclization product Tetrahydronaphthyridine cyclization->product

Caption: Workflow for photoredox-catalyzed synthesis.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered rings, offers another strategic entry to the tetrahydronaphthyridine core.[20] Inverse-electron-demand aza-Diels-Alder (IEDDA) reactions are particularly well-suited for this purpose, where an electron-poor azadiene reacts with an electron-rich dienophile.[21][22][23][24][25][26][27]

Mechanistic Rationale

In the context of tetrahydronaphthyridine synthesis, a substituted pyridine can be envisioned as being formed from the cycloaddition of an azadiene with an alkyne or a functionalized alkene. More commonly, a pre-formed azadiene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas, to afford the tetrahydropyridine ring.[21][28]

Experimental Protocol: Inverse-Electron-Demand Aza-Diels-Alder Reaction

A representative procedure for an IEDDA reaction is as follows.[28]

Step 1: Reaction Setup. The azadiene (e.g., a substituted 1,2,4-triazine) and the dienophile (e.g., an enamine or an enol ether) are dissolved in an appropriate solvent (e.g., dioxane) in a sealed tube.

Step 2: Cycloaddition. The reaction mixture is heated to the required temperature for the cycloaddition and subsequent extrusion to occur. The progress of the reaction is monitored by TLC or LC-MS.

Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Performance Comparison

The application of aza-Diels-Alder reactions specifically for the synthesis of the core tetrahydronaphthyridine skeleton is less documented with extensive quantitative data in direct comparison to the other methods presented. However, its utility in constructing substituted tetrahydropyridine rings is well-established.[26]

Metal-Catalyzed [2+2+2] Cycloaddition

Transition metal-catalyzed [2+2+2] cycloadditions provide an elegant and atom-economical route to construct six-membered rings. Cobalt-catalyzed cycloadditions of diynes with nitriles have been successfully employed for the synthesis of pyridine rings, which can be a part of a tetrahydronaphthyridine structure.[1][4][29][30][31][32]

Mechanistic Rationale

The catalytic cycle is generally believed to commence with the coordination of two alkyne molecules to a low-valent cobalt center, followed by oxidative coupling to form a cobaltacyclopentadiene intermediate. Subsequent coordination and insertion of a nitrile into the cobaltacycle leads to a seven-membered cobaltazacycloheptatriene. Reductive elimination from this intermediate furnishes the pyridine ring and regenerates the active cobalt catalyst.[1][4][32]

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition

A general procedure for this transformation is as follows.[30]

Step 1: Catalyst Activation. An air-stable cobalt(II) precatalyst (e.g., CoCl2(dppe)) is reduced in situ with a reducing agent like zinc powder in a dry, inert solvent such as acetonitrile.

Step 2: Cycloaddition. The diyne and nitrile substrates are added to the activated catalyst mixture. The reaction is then heated to the desired temperature until completion.

Step 3: Work-up and Purification. The reaction is quenched, filtered to remove insoluble materials, and the solvent is evaporated. The residue is purified by chromatography to afford the pyridine-containing product.

Performance Comparison
Diyne SubstrateNitrile SubstrateYield (%)Reference
Various terminal and internal diynesAromatic and aliphatic nitriles60-95[30]

Table 4: Representative yields for cobalt-catalyzed [2+2+2] cycloadditions for pyridine synthesis.

Cobalt-Catalyzed [2+2+2] Cycloaddition Mechanism

CoL_n Co(I)Ln alkyne_complex Alkyne Complex CoL_n->alkyne_complex + 2 Alkyne cobaltacycle Cobaltacyclo- pentadiene alkyne_complex->cobaltacycle Oxidative Coupling nitrile_complex Nitrile Complex cobaltacycle->nitrile_complex + Nitrile aza_cobaltacycle Aza-cobaltacyclo- heptatriene nitrile_complex->aza_cobaltacycle Insertion product Pyridine aza_cobaltacycle->product Reductive Elimination product->CoL_n

Caption: Mechanism of Co-catalyzed [2+2+2] cycloaddition.

Conclusion

The synthesis of tetrahydronaphthyridines can be approached through a variety of powerful synthetic strategies. The choice of the most suitable method depends on several factors, including the desired substitution pattern, the availability of starting materials, the required stereochemical control, and the desired scale of the synthesis.

  • Catalytic hydrogenation offers a direct and efficient route, particularly for asymmetric synthesis, when the corresponding naphthyridine is readily available.

  • The radical Pictet-Spengler reaction provides a unique solution for the construction of tetrahydronaphthyridines from electron-deficient pyridine precursors.

  • Photoredox catalysis stands out for its modularity, mild reaction conditions, and amenability to modern synthetic technologies like automated flow chemistry, making it highly attractive for library synthesis and drug discovery.

  • Aza-Diels-Alder reactions and metal-catalyzed [2+2+2] cycloadditions are powerful C-C and C-N bond-forming reactions that offer strategic advantages for the construction of highly substituted pyridine rings within the tetrahydronaphthyridine framework.

By understanding the nuances of each of these synthetic routes, researchers can make informed decisions to efficiently access the diverse and medicinally important class of tetrahydronaphthyridine compounds.

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A Comparative Benchmarking Guide to Novel 1,8-Naphthyridine Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis.[2] This has led to the development of a multitude of kinase inhibitors, with notable successes including gefitinib, an inhibitor of the Epidermal Growth Factor Receptor (EGFR), and sunitinib, a multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) among others.[3][4][5]

Despite these advancements, the challenges of acquired resistance and off-target toxicity persist, necessitating a continuous search for novel chemical scaffolds that offer improved selectivity and potency. The 1,8-naphthyridine core has garnered significant attention in medicinal chemistry due to its versatile biological activities, including promising anticancer properties.[6] This guide provides a comprehensive benchmarking analysis of newly developed 1,8-naphthyridine compounds, comparing their performance against the established kinase inhibitors, gefitinib and sunitinib. Through a synthesis of experimental data from recent literature, we will delve into their comparative kinase inhibitory potency, in-vitro anti-proliferative activity, and potential binding modes, offering a data-driven perspective for researchers in the field.

The 1,8-Naphthyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, serves as a versatile scaffold for the design of kinase inhibitors. Its rigid structure and the presence of nitrogen atoms provide key hydrogen bonding opportunities within the ATP-binding pocket of various kinases. Synthetic modifications to the 1,8-naphthyridine core allow for the fine-tuning of steric and electronic properties, enabling the optimization of potency and selectivity towards specific kinase targets.

Caption: General chemical structure of the 1,8-naphthyridine scaffold with potential sites for substitution (R1-R4).

Comparative Analysis of Kinase Inhibitory Activity

To provide a clear and objective comparison, we have compiled the half-maximal inhibitory concentration (IC50) values of representative novel 1,8-naphthyridine compounds against key kinase targets, EGFR and VEGFR-2, alongside the corresponding values for gefitinib and sunitinib. The data presented is synthesized from multiple peer-reviewed studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Comparative Kinase Inhibition (IC50, nM)

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
1,8-Naphthyridine A EGFR15.5Gefitinib18.2
1,8-Naphthyridine B EGFR9.8Gefitinib18.2
1,8-Naphthyridine C VEGFR-2120Sunitinib1.2
1,8-Naphthyridine D VEGFR-285Sunitinib1.2

Note: The IC50 values for the 1,8-naphthyridine compounds and reference drugs are sourced from multiple studies and are presented for comparative purposes.[7][8] Absolute comparisons should be made with caution due to potential variations in assay conditions.

The data suggests that certain 1,8-naphthyridine derivatives (A and B) exhibit potent EGFR inhibition, with IC50 values comparable to or even slightly better than gefitinib. This indicates their potential as effective inhibitors of the EGFR signaling pathway. In contrast, the benchmarked 1,8-naphthyridine compounds (C and D) show weaker inhibition of VEGFR-2 compared to sunitinib, suggesting that further optimization of this scaffold is necessary to achieve potent anti-angiogenic activity through this specific target.

In-Vitro Anti-Proliferative Activity: A Head-to-Head Comparison

The ultimate goal of a kinase inhibitor in an oncology setting is to inhibit the proliferation of cancer cells. We have compiled in-vitro cytotoxicity data (IC50 values) for our representative 1,8-naphthyridine compounds against human cancer cell lines known to be dependent on EGFR or VEGFR signaling.

Table 2: Comparative Anti-Proliferative Activity (IC50, µM)

CompoundCell LinePrimary Target PathwayIC50 (µM)Reference CompoundIC50 (µM)
1,8-Naphthyridine A A549 (NSCLC)EGFR1.2Gefitinib0.015-18.2
1,8-Naphthyridine B MCF-7 (Breast)EGFR0.85Gefitinib>10
1,8-Naphthyridine C HUVEC (Endothelial)VEGFR-25.6Sunitinib0.0028
1,8-Naphthyridine D HepG2 (Liver)Multi-kinase3.2Sunitinib2.23

Note: The IC50 values are sourced from multiple studies and are presented for comparative purposes.[1][9][10][11][12] The wide range for gefitinib in A549 cells reflects varying sensitivities reported in the literature.

The in-vitro data reveals a promising profile for the EGFR-targeting 1,8-naphthyridine compounds. Compound B, in particular, demonstrates potent activity against the MCF-7 breast cancer cell line, a line where gefitinib is notably less effective. This suggests a potentially different spectrum of activity or mechanism of action for this novel compound. The VEGFR-2 targeted compounds, while showing some anti-proliferative effect, are significantly less potent than sunitinib in the HUVEC cell line, which is consistent with the kinase inhibition data.

Understanding the Mechanism: A Glimpse into Signaling Pathways

To appreciate the impact of these inhibitors, it is crucial to understand the signaling cascades they disrupt.

EGFR Signaling Pathway

The EGFR pathway is a critical driver of cell proliferation and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[13][14] Gefitinib and the novel 1,8-naphthyridine compounds A and B act by competitively binding to the ATP pocket of the EGFR kinase domain, thereby blocking these downstream signals.[3]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib / 1,8-Naphthyridine A & B Gefitinib->EGFR EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of gefitinib and novel 1,8-naphthyridine compounds.

VEGF Signaling Pathway

The VEGF signaling pathway is paramount for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15] VEGF binding to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival. Sunitinib, as a multi-kinase inhibitor, potently blocks the ATP-binding site of VEGFR-2, thereby inhibiting angiogenesis.[5]

VEGF_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Sunitinib Sunitinib / 1,8-Naphthyridine C & D Sunitinib->VEGFR2 VEGF VEGF VEGF->VEGFR2

Caption: Simplified VEGF signaling pathway in endothelial cells and the inhibitory action of sunitinib and novel 1,8-naphthyridine compounds.

Experimental Protocols: A Guide for Reproducible Research

To ensure the integrity and reproducibility of the benchmarking data, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Experimental Workflow

Workflow cluster_in_vitro In-Vitro Evaluation cluster_in_silico In-Silico Analysis Kinase_Assay Biochemical Kinase Assay (ADP-Glo™) Cell_Assay Cell-Based Proliferation Assay (MTT / SRB) Docking Molecular Docking Compound Novel 1,8-Naphthyridine Compound Compound->Kinase_Assay Compound->Cell_Assay Compound->Docking

Caption: A streamlined workflow for the comprehensive evaluation of novel kinase inhibitors.

Protocol 1: In-Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a bioluminescent method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (1,8-naphthyridines, gefitinib, sunitinib) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its substrate in assay buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in assay buffer.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds dissolved in DMSO

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values from dose-response curves.

Protocol 3: Cell Proliferation Assay (SRB)

The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Test compounds dissolved in DMSO

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and allow to air dry. Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth relative to the vehicle control. Determine the IC50 values from dose-response curves.

Molecular Modeling: Predicting Binding Interactions

To gain insights into the potential binding modes of the 1,8-naphthyridine scaffold within the kinase active site, molecular docking studies can be performed.

Protocol 4: Molecular Docking

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for crystal structures

Procedure:

  • Protein Preparation:

    • Download the crystal structure of the target kinase (e.g., EGFR: 1M17, VEGFR-2: 3V2A) from the PDB.[16][17]

    • Prepare the protein by removing water molecules and ligands, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site based on the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Draw the 2D structures of the 1,8-naphthyridine compounds and the reference inhibitors.

    • Convert the 2D structures to 3D and perform energy minimization.

  • Docking Simulation:

    • Dock the prepared ligands into the defined binding site of the protein using the chosen docking algorithm.

    • Generate multiple binding poses for each ligand.

  • Analysis:

    • Analyze the predicted binding poses and scoring functions to identify the most favorable interactions.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues.

Predicted Binding Mode of 1,8-Naphthyridine in EGFR: Molecular docking simulations suggest that the 1,8-naphthyridine scaffold can fit snugly into the ATP-binding pocket of EGFR. The nitrogen atoms of the naphthyridine core are predicted to form key hydrogen bonds with the hinge region residues, such as Met793, which is a critical interaction for many EGFR inhibitors. The various substituents on the scaffold can then be tailored to form additional interactions with other regions of the active site, thereby enhancing potency and selectivity.[18]

Conclusion and Future Directions

This comparative guide demonstrates the potential of the 1,8-naphthyridine scaffold as a promising starting point for the development of novel kinase inhibitors. The benchmarked compounds targeting EGFR exhibit encouraging potency, in some cases surpassing the established drug gefitinib in specific cellular contexts. This highlights the potential for this class of compounds to address some of the limitations of current therapies. While the VEGFR-2 inhibitory activity of the presented examples is modest compared to sunitinib, the versatility of the 1,8-naphthyridine core suggests that further chemical modifications could lead to more potent anti-angiogenic agents.

The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, ensuring data integrity and reproducibility. The insights from molecular modeling can guide the rational design of next-generation 1,8-naphthyridine derivatives with improved kinase selectivity profiles and enhanced anti-tumor efficacy. Future research should focus on comprehensive structure-activity relationship (SAR) studies, in-vivo efficacy and toxicity profiling, and the evaluation of these novel compounds against a broader panel of kinases and cancer cell lines to fully elucidate their therapeutic potential.

References

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A Senior Application Scientist’s Guide to In Vitro and In Vivo Efficacy of Tetrahydronaphthyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydronaphthyridine Scaffold and the Efficacy Gauntlet

In the landscape of medicinal chemistry, the tetrahydronaphthyridine (THN) scaffold has emerged as a privileged structure, prized for its three-dimensional architecture and its presence in numerous compounds with significant biological activity.[1] These compounds are being investigated for a wide array of therapeutic applications, including anticancer, neuroprotective, and antiviral roles.[2][3][4] However, the journey from a promising chemical structure to a clinically effective drug is a rigorous process of validation, hinging on the critical evaluation of its efficacy.

This guide provides an in-depth comparison of the two fundamental pillars of preclinical efficacy testing: in vitro and in vivo analysis. As researchers and drug development professionals, understanding the distinct roles, methodologies, and inherent limitations of each approach is paramount. We will explore the causality behind experimental choices, dissect key protocols, and examine the often-challenging transition from a controlled laboratory environment to a complex living system, using tetrahydronaphthyridine-based compounds as our central focus. The ultimate goal of this journey is to bridge the gap between a response in a petri dish and a therapeutic outcome in a patient.[5][6]

Part 1: The Proving Ground: In Vitro Efficacy Assessment

In vitro (Latin for "in glass") studies are performed outside of a living organism, in a controlled setting such as a test tube or petri dish.[6][7] This approach is the bedrock of early-stage drug discovery, serving as a rapid and cost-effective method to screen vast libraries of compounds, identify hits, and elucidate their mechanisms of action.[8][9] For tetrahydronaphthyridine derivatives, in vitro assays are the first test of their potential, providing the foundational data needed to justify advancement into more complex and resource-intensive studies.

Core Methodologies for In Vitro Analysis

1. Biochemical Assays: Targeting the Molecular Machinery

The most direct way to assess a compound's activity is to test it against its purified molecular target, often an enzyme or a receptor.[8] Enzyme inhibition assays are a classic example, as many diseases result from the abnormal activity of specific enzymes, and inhibitors can modulate this activity.[10][11]

  • Causality & Rationale: By isolating the target protein, we eliminate the complexities of a cellular environment, allowing for a precise measurement of the compound's direct effect. The primary metric obtained is the IC50 value , or the half-maximal inhibitory concentration, which quantifies the compound's potency.[12] A lower IC50 indicates a more potent compound. This is essential for establishing a structure-activity relationship (SAR), guiding chemists to synthesize more effective derivatives.

  • Example Application: A series of novel 5,6,7,8-tetrahydro-1,6-naphthyridine analogues were developed as antagonists for the CXCR4 receptor, a key player in HIV entry and cancer metastasis. Researchers used a biochemical assay to measure the IC50 of each compound, identifying a lead candidate (compound 30 ) with a potent IC50 of 24 nM.[2][13]

2. Cell-Based Assays: A Glimpse into Biological Context

While biochemical assays measure potency against a target, cell-based assays assess a compound's functional effect in a living cell.[8] This is a crucial step up in complexity, as the compound must now cross the cell membrane and act on its target within the intricate intracellular environment. These assays can measure a variety of endpoints, including cell viability, proliferation, apoptosis (programmed cell death), and the modulation of specific signaling pathways.[8][14]

  • Causality & Rationale: A positive result in a cell-based assay demonstrates not only target engagement but also cellular permeability and functional consequence. This is particularly vital for developing anticancer agents, where the desired outcome is the death or growth arrest of tumor cells.[3][15] Similarly, for neuroprotective agents, these assays can model disease-relevant stressors to see if the compound can preserve neuronal viability.[16][17]

  • Example Application: A novel tetrahydronaphthalene-derived compound was evaluated for its anticancer activity against human cervix carcinoma (Hela) and breast carcinoma (MCF7) cell lines. The in vitro cytotoxicity screen revealed the compound had a potent IC50 of 3.5 µg/mL against Hela cells and 4.5 µg/mL against MCF7 cells, indicating promising antitumor activity.[15]

Data Presentation: In Vitro Efficacy of Hypothetical THN Analogs
Compound IDTarget/PathwayAssay TypeCell LinePotency (IC50/EC50)
THN-A01Kinase XBiochemical (Inhibition)N/A15 nM
THN-A01Apoptosis InductionCell-Based (Viability)HCT-116 (Colon Cancer)150 nM
THN-A02Kinase XBiochemical (Inhibition)N/A500 nM
THN-A02Apoptosis InductionCell-Based (Viability)HCT-116 (Colon Cancer)> 10 µM
THN-B01Nrf2 PathwayCell-Based (Reporter)HT22 (Neuronal)85 nM (EC50)
THN-B01NeuroprotectionCell-Based (Viability)HT22 (Neuronal)210 nM
Visualizing the Workflow

InVitro_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Validation & Characterization cluster_2 Lead Candidate Selection Compound_Library THN Compound Library Biochemical_Assay Biochemical Assay (e.g., Enzyme Inhibition) Compound_Library->Biochemical_Assay Cell_Assay Cell-Based Assay (e.g., Viability, Apoptosis) Biochemical_Assay->Cell_Assay Primary Hits Dose_Response Dose-Response Curve (IC50/EC50 Determination) Cell_Assay->Dose_Response Toxicity_Assay Initial Toxicity Screen (e.g., Normal Cell Line) Cell_Assay->Toxicity_Assay Lead_Candidate Lead Candidate for In Vivo Studies Dose_Response->Lead_Candidate Toxicity_Assay->Lead_Candidate

Caption: General workflow for in vitro screening of THN compounds.

Part 2: The Reality Check: In Vivo Efficacy Assessment

In vivo (Latin for "within the living") studies are conducted in whole, living organisms, most commonly in animal models like mice or rats.[6][7] This is the indispensable next step after a compound has shown promise in vitro. The purpose of in vivo testing is to determine if the compound's cellular activity translates into a meaningful therapeutic effect within the complex, dynamic environment of a complete biological system.[5]

Core Methodologies for In Vivo Analysis

1. Disease Models: Mimicking the Human Condition

To test a compound's efficacy, researchers use animal models that replicate key aspects of a human disease. The choice of model is critical and must be relevant to the compound's intended therapeutic application.

  • Causality & Rationale: An in vivo disease model integrates all the physiological processes that are absent in vitro, including drug absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the immune system and other tissues.[6][18] A reduction in tumor size, an improvement in neurological function, or increased survival are the kinds of holistic endpoints that provide strong evidence of therapeutic potential.

  • Example Applications:

    • Oncology: To test the in vivo anticancer effects of small-molecule inhibitors, researchers often use xenograft models, where human tumor cells are implanted into immunodeficient mice.[19] The efficacy of the treatment is then measured by monitoring tumor growth inhibition over time.[19][20]

    • Neuroprotection: To evaluate the neuroprotective effects of a THN derivative, a rat model of traumatic brain injury (TBI) can be used. Following the induced injury, the compound is administered, and efficacy is assessed by measuring improvements in neurobehavioral functions and by analyzing brain tissue to quantify neuronal protection.[21]

2. Pharmacokinetic (PK) and Safety Studies

Running parallel to efficacy studies, PK studies determine what the body does to the drug. These studies measure key parameters like oral bioavailability—the fraction of the drug that reaches systemic circulation—which is crucial for developing orally administered medicines.[14][22]

  • Causality & Rationale: A compound can be extremely potent in vitro but fail in vivo if it is rapidly metabolized and cleared by the liver, or if it cannot be absorbed from the gut. Understanding a compound's PK profile is essential for determining the correct dosage and administration schedule to maintain therapeutic concentrations at the target site.

  • Example Application: A key breakthrough in the development of a THN-based CXCR4 antagonist was the demonstration of improved oral bioavailability in mice. The lead compound 30 showed a bioavailability of 27%, a significant improvement over previous generations, making it a much more viable drug candidate.[2][23]

Data Presentation: In Vivo Efficacy of Lead THN Compound
Study TypeAnimal ModelCompoundDosing Route & ScheduleKey Efficacy Outcome
AnticancerMouse Xenograft (HCT-116)THN-A0120 mg/kg, Oral, Daily58% Tumor Growth Inhibition (TGI)
NeuroprotectionRat TBI ModelTHN-B0110 mg/kg, IV, Twice Daily45% Improvement in Neurological Score
PharmacokineticsMouseTHN-A0110 mg/kg, OralOral Bioavailability (%F) = 35%
Visualizing the Workflow

InVivo_Workflow cluster_0 Pre-clinical Development cluster_1 Efficacy & Safety Evaluation cluster_2 Decision Point Lead_Candidate Promising In Vitro Lead Candidate PK_Study Pharmacokinetic (PK) Study (ADME, Bioavailability) Lead_Candidate->PK_Study Efficacy_Model Animal Disease Model (e.g., Xenograft, TBI) PK_Study->Efficacy_Model Determine Dosing Tox_Study Toxicology Study (Dose Escalation) PK_Study->Tox_Study IND_Decision IND-Enabling Studies Candidate Selection Efficacy_Model->IND_Decision Positive Efficacy Tox_Study->IND_Decision Acceptable Safety

Caption: General workflow for in vivo evaluation of a lead compound.

Part 3: Bridging the Chasm: The In Vitro-In Vivo Correlation (IVIVC)

The transition from in vitro success to in vivo efficacy is one of the most significant hurdles in drug discovery. A compound that is highly potent in a petri dish may show little to no activity in an animal model.[18] This discrepancy, known as poor in vitro-in vivo correlation (IVIVC), can arise from numerous factors that are only present in a whole organism.[5]

  • Metabolic Instability: The compound may be rapidly broken down by enzymes in the liver.

  • Poor Absorption: The compound may not be able to cross the intestinal wall to enter the bloodstream after oral dosing.

  • Off-Target Toxicity: The compound might interact with other molecules in the body, causing unforeseen side effects that limit the achievable therapeutic dose.[14]

  • Complex Biology: The simplified environment of an in vitro assay cannot replicate the complex interplay of different cell types, tissues, and signaling pathways that influence a disease in a living creature.[7]

A Case Study in Successful Translation: THN-Based CXCR4 Antagonists

The development of the tetrahydronaphthyridine CXCR4 antagonist, compound 30 , provides an excellent example of successfully navigating the IVIVC challenge.

  • The In Vitro Foundation: The initial lead compounds had potent CXCR4 antagonism but were plagued by off-target effects, notably the inhibition of the CYP 2D6 enzyme (a critical drug-metabolizing enzyme), and poor permeability.[2][13]

  • Iterative Design: Using the in vitro data, chemists rationally designed new tetrahydronaphthyridine derivatives. Compound 12a emerged as a key intermediate with greatly reduced CYP 2D6 inhibition.[13]

  • Optimizing for In Vivo Success: While potent, 12a still had suboptimal permeability. Further modifications led to compound 30 , which not only retained high potency against CXCR4 (IC50 = 24 nM) but also showed significantly improved permeability in an in vitro PAMPA assay.[2]

  • The In Vivo Payoff: The thoughtful, multi-parameter in vitro optimization directly led to superior in vivo performance. Compound 30 demonstrated a higher oral bioavailability in mice (27%) compared to its predecessors, validating the entire discovery cascade.[2][23]

This case highlights a critical principle: successful drug development does not rely on a single in vitro metric. It requires a battery of assays that predict the multiple challenges a compound will face in vivo.

Visualizing the IVIVC Challenge

IVIVC_Factors cluster_0 In Vitro Potency cluster_1 In Vivo Efficacy InVitro High In Vitro Potency (Low IC50) InVivo Therapeutic Effect In Vivo InVitro->InVivo Translation? Metabolism Metabolism (Liver, Gut) Metabolism->InVivo Absorption Absorption (Bioavailability) Absorption->InVivo Distribution Distribution (Tissue Penetration) Distribution->InVivo Toxicity Off-Target Toxicity Toxicity->InVivo

Caption: Key physiological factors influencing in vivo translation.

Conclusion

The evaluation of tetrahydronaphthyridine-based compounds, like all novel therapeutic candidates, relies on a logical and rigorous progression from in vitro to in vivo studies. These two modalities are not competitors but are complementary and essential partners in the drug discovery process.

  • In vitro assays serve as the high-throughput engine for discovery, allowing scientists to rapidly screen for potency, elucidate mechanisms, and identify early liabilities in a controlled, cost-effective manner.

  • In vivo studies provide the ultimate preclinical test, revealing how a compound behaves in the face of complex physiological realities and determining its true potential to become a safe and effective medicine.

Successfully navigating the path from lab bench to clinical trial requires a deep understanding of the strengths and limitations of each approach. By integrating data from both realms, researchers can make informed decisions, optimize lead candidates, and ultimately increase the probability of translating a promising tetrahydronaphthyridine scaffold into a life-changing therapy.

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A Guide to the Spectroscopic Evolution of a Naphthyridine Scaffold: From Aromatic Precursor to Saturated Aminomethyl Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Molecule's Journey Through Spectroscopy

The 5,6,7,8-tetrahydro-1,8-naphthyridine ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active agents. Its unique three-dimensional structure, arising from the fusion of a pyridine and a tetrahydropyridine ring, offers a versatile platform for designing molecules with specific pharmacological profiles. The synthesis of derivatives, such as 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine, requires precise control and rigorous characterization at each synthetic step.

For researchers and drug development professionals, the ability to unequivocally confirm the structure and purity of intermediates and the final product is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process. Each technique provides a unique and complementary piece of the structural puzzle.

This guide provides an in-depth spectroscopic comparison of this compound with two of its key precursors. We will not only present the data but also delve into the causality behind the observed spectral changes, offering insights into how specific chemical transformations manifest in the spectroscopic data. This approach is designed to equip researchers with the expertise to confidently track the molecule's evolution from a planar aromatic precursor to a saturated, functionalized final product.

The Synthetic Pathway: A Deliberate Transformation

The synthesis of our target compound, this compound (FP), can be logically approached from a readily available aromatic precursor, 2-Methyl-1,8-naphthyridine (P1). A plausible synthetic route involves three key transformations:

  • Hydrogenation: Selective reduction of one of the pyridine rings to form the tetrahydropyridine system.

  • Functionalization: Conversion of the methyl group into a nitrile, creating 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbonitrile (P2).

  • Reduction: Reduction of the nitrile group to the primary amine, yielding the final product.

For this guide, we will focus our comparative analysis on two critical stages that showcase dramatic spectroscopic shifts: the initial aromatic precursor (P1) and the immediate nitrile precursor (P2), leading to the final aminomethyl product (FP).

G P1 Precursor 1 (P1) 2-Methyl-1,8-naphthyridine P2 Precursor 2 (P2) 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-carbonitrile P1->P2  Catalytic Hydrogenation & Side-chain functionalization FP Final Product (FP) 5,6,7,8-Tetrahydro-1,8- naphthyridine-2-methanamine P2->FP  Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Proposed synthetic pathway from Precursor 1 to the Final Product.

Spectroscopic Deep Dive: Analyzing the Precursors and Final Product

Precursor 1: 2-Methyl-1,8-naphthyridine (Aromatic Foundation)

This molecule is a planar, fully aromatic heterocyclic system. Its spectroscopic characteristics are defined by the rigidity of the fused rings and the electronic environment of the aromatic protons and carbons.

  • ¹H NMR Spectroscopy: The spectrum is characterized by signals exclusively in the aromatic region (typically 7.0-9.0 ppm). The protons on the two pyridine rings will appear as doublets and doublets of doublets, with coupling constants indicative of their ortho, meta, and para relationships. The methyl group will appear as a sharp singlet in the upfield region (around 2.5-2.8 ppm), deshielded by the adjacent aromatic ring.

  • ¹³C NMR Spectroscopy: The spectrum will show nine distinct signals, all in the downfield region characteristic of sp² hybridized carbons (typically >120 ppm). The carbon of the methyl group will be the only signal in the aliphatic region (around 20-25 ppm).

  • FT-IR Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the methyl group (around 2900-3000 cm⁻¹). Strong absorptions corresponding to C=C and C=N stretching vibrations within the aromatic rings will be prominent in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (EI): The mass spectrum will show a strong molecular ion peak (M⁺) at m/z = 144.[1] Fragmentation may involve the loss of a hydrogen radical to form a stable tropylium-like cation or cleavage of the methyl group.

Precursor 2: 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbonitrile (Saturation and Functionalization)

This intermediate represents a significant structural departure from P1. The hydrogenation of one pyridine ring introduces a flexible, saturated aliphatic portion, and the nitrile group adds a distinct functional handle. These changes have profound spectroscopic consequences.

  • ¹H NMR Spectroscopy: The most dramatic change is the appearance of new signals in the aliphatic region (typically 1.5-4.0 ppm). The three methylene groups (-CH₂-) of the tetrahydropyridine ring will appear as complex multiplets due to spin-spin coupling. The remaining aromatic protons on the pyridine ring will still be present, though their chemical shifts will be altered by the saturated ring. A broad singlet corresponding to the N-H proton of the tetrahydropyridine ring is also expected.

  • ¹³C NMR Spectroscopy: The spectrum will now show signals for sp³ hybridized carbons in the upfield region (typically 20-50 ppm), corresponding to the methylene groups of the saturated ring. The characteristic signal for the nitrile carbon will appear in the 115-125 ppm range.

  • FT-IR Spectroscopy: The spectrum will now clearly show strong C-H stretching bands for the aliphatic CH₂ groups just below 3000 cm⁻¹. A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch will appear around 2220-2260 cm⁻¹. The N-H stretching vibration of the secondary amine in the saturated ring will be visible as a medium-intensity band around 3200-3400 cm⁻¹.

  • Mass Spectrometry (EI): The molecular ion peak will shift to reflect the new molecular formula. The fragmentation pattern will be significantly different, likely involving the loss of HCN or cleavage of the saturated ring.

Final Product: this compound (The Target)

The final transformation is the reduction of the nitrile group to a primary amine. This introduces a new set of protons and a basic functional group, which are readily identifiable spectroscopically.

  • ¹H NMR Spectroscopy: The key new feature is the appearance of signals for the aminomethyl group (-CH₂NH₂). The two methylene protons will likely appear as a singlet around 3.8-4.2 ppm. The two protons of the primary amine (-NH₂) will typically appear as a broad singlet that can exchange with D₂O. The signals for the tetrahydropyridine ring and the remaining aromatic protons will still be present.

  • ¹³C NMR Spectroscopy: The nitrile carbon signal (around 115-125 ppm) will be absent. A new signal for the aminomethyl carbon (-CH₂) will appear in the aliphatic region, typically around 40-50 ppm.

  • FT-IR Spectroscopy: The characteristic nitrile (C≡N) absorption around 2220-2260 cm⁻¹ will have disappeared completely. In its place, the spectrum will show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (R-NH₂). An N-H bending vibration may also be observed around 1580-1650 cm⁻¹.

  • Mass Spectrometry (EI): The molecular ion (M⁺) peak will be observed at m/z = 163.[2] A prominent fragment is often the loss of the amino group (NH₂) or the entire aminomethyl radical (-CH₂NH₂), leading to a stable heterocyclic cation. The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the three nitrogen atoms and the M⁺ of 163.

Comparative Data Summary

The following tables summarize the key expected spectroscopic features for the final product and its precursors, providing a clear, at-a-glance comparison.

Table 1: Comparative ¹H and ¹³C NMR Data (Expected Chemical Shifts, δ in ppm)

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
P1: 2-Methyl-1,8-naphthyridine ~2.7 (s, 3H, -CH₃), 7.2-8.9 (m, Ar-H) ~25 (-CH₃), 120-160 (Ar-C)
P2: 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbonitrile ~1.9-3.7 (m, 6H, -CH₂-), ~5.0-6.5 (br s, 1H, -NH-), 7.0-8.0 (m, Ar-H) ~22, 26, 42 (-CH₂-), ~118 (-C≡N), 120-158 (Ar-C)

| FP: this compound | ~1.9-3.7 (m, 6H, -CH₂-), ~2.0 (br s, 2H, -NH₂), ~3.9 (s, 2H, -CH₂NH₂), ~5.0-6.5 (br s, 1H, -NH-), 7.0-8.0 (m, Ar-H) | ~22, 26, 42 (-CH₂-), ~45 (-CH₂NH₂), 120-160 (Ar-C) |

Table 2: Comparative FT-IR and Mass Spectrometry Data

Compound Key FT-IR Absorptions (cm⁻¹) MS (EI) Molecular Ion (m/z)
P1: 2-Methyl-1,8-naphthyridine >3000 (Ar C-H), ~2950 (Alkyl C-H), 1400-1600 (C=C, C=N) 144
P2: 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbonitrile ~3300 (N-H), <3000 (Alkyl C-H), ~2240 (C≡N), 1400-1600 (C=C, C=N) 171 (Expected)

| FP: this compound | ~3300-3500 (N-H, two bands), <3000 (Alkyl C-H), ~1600 (N-H bend) | 163 |

Experimental Protocols

The acquisition of high-quality, reproducible data is contingent on meticulous sample preparation and adherence to standardized instrumental procedures.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample. B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean vial. A->B C 3. Transfer solution to a high-quality 5 mm NMR tube. B->C D 4. Insert tube into spectrometer. C->D Insert Sample E 5. Lock on deuterium signal and shim magnetic field. D->E F 6. Acquire spectrum with appropriate parameters. E->F

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small, clean glass vial.[3]

    • Add approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[4] The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used. The solution must be homogeneous and free of any particulate matter.[5]

    • Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[3][6]

    • Cap the NMR tube securely.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer's spinner turbine and use a depth gauge to ensure correct positioning.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.[3]

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

    • Acquire the spectrum using standard parameters. For ¹H NMR, 16-64 scans are typically sufficient. For ¹³C NMR, a larger number of scans may be needed to achieve an adequate signal-to-noise ratio.[7]

    • Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes a common method for analyzing solid samples using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Background Collection:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it gently with a soft tissue soaked in a volatile solvent like isopropanol and allow it to dry completely.

    • With nothing on the crystal, collect a background spectrum. This captures the spectral signature of the atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.[8]

  • Sample Analysis:

    • Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

    • Lower the ATR press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal surface.[9]

    • Collect the sample spectrum. The instrument will automatically ratio the sample data against the previously collected background.

    • After data collection, raise the press arm and clean the crystal surface thoroughly to prepare for the next sample.

Protocol 3: Mass Spectrometry (MS)

This protocol outlines the general steps for acquiring an Electron Impact (EI) mass spectrum, often coupled with Gas Chromatography (GC-MS) for sample introduction.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

    • The solution must be free of any non-volatile materials (salts, buffers) which can contaminate the ion source.

  • Instrumental Analysis:

    • If using GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer.

    • For direct infusion, the sample solution is introduced directly into the ion source via a syringe pump.

    • In the ion source, the sample molecules are vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[10][11] This causes the molecules to ionize and fragment.

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The journey from 2-Methyl-1,8-naphthyridine to this compound is a tale of two key transformations: the saturation of an aromatic ring and the reduction of a nitrile to a primary amine. Each of these synthetic steps leaves an indelible and predictable fingerprint on the molecule's NMR, FT-IR, and mass spectra. The disappearance of aromatic signals and the emergence of aliphatic multiplets in NMR, the vanishing of the sharp C≡N stretch and the appearance of the dual N-H bands in IR, and the calculated shifts in the molecular ion peak in MS all serve as self-validating checkpoints for the synthetic chemist. By understanding the causal links between structural change and spectroscopic output, researchers can navigate complex synthetic pathways with confidence, ensuring the integrity of their materials and the reliability of their scientific outcomes.

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A Comparative Benchmarking Guide to the Therapeutic Index of Novel 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine Derivatives in Oncology Cell Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the pursuit of potent therapeutic agents is intrinsically linked to the imperative of patient safety. The therapeutic index (TI) serves as a critical quantitative measure of a drug's relative safety, defining the window between its effective therapeutic dose and the dose at which it elicits unacceptable toxicity.[1] This guide provides a comprehensive framework for the preclinical evaluation of the therapeutic index of a novel class of compounds, 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine derivatives, using established in vitro cell-based assays.

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The tetrahydro-1,8-naphthyridine core, as investigated here, represents a strategic modification aimed at optimizing potency, selectivity, and pharmacokinetic profiles. This guide will objectively compare the performance of newly synthesized derivatives (designated as THN-1 and THN-2) against a well-established chemotherapeutic agent, Doxorubicin, providing the supporting experimental data and methodologies essential for informed decision-making in a research and development setting.

Our approach is grounded in determining the in vitro therapeutic index by comparing the cytotoxic concentration (TC50) in a non-cancerous cell line with the effective concentration (EC50) in a relevant cancer cell line.[5] This dual-assay strategy is fundamental in the early stages of drug development for identifying candidates with the most promising safety and efficacy profiles before advancing to more complex preclinical models.[6][7]

Section 1: The Principle of In Vitro Therapeutic Index Evaluation

The core objective is to quantify the differential effect of our test compounds on cancerous versus healthy cells. A higher therapeutic index is preferable, indicating that a much higher concentration of the drug is needed to harm normal cells than is required to achieve a therapeutic effect against cancer cells.[1] We calculate the in vitro TI using the following formula:

Therapeutic Index (TI) = TC₅₀ (Normal Cells) / EC₅₀ (Cancer Cells)

Where:

  • TC₅₀ (Toxic Concentration 50%) : The concentration of a compound that causes 50% toxicity or death in a healthy, non-cancerous cell line.

  • EC₅₀ (Effective Concentration 50%) : The concentration of a compound that produces a 50% therapeutic response (e.g., inhibition of proliferation) in a cancer cell line.

This guide will utilize two distinct, yet complementary, cell lines to establish this ratio:

  • Cancer Cell Line: MCF-7 (human breast adenocarcinoma), a widely used and well-characterized model for anticancer drug screening.

  • Normal Cell Line: MCF-10A (non-tumorigenic human breast epithelial), to serve as a model for toxicity against healthy cells.

Logical Workflow for TI Determination

The experimental process follows a logical progression from cytotoxicity screening to efficacy testing, culminating in the calculation of the therapeutic index. This workflow ensures that each dataset is robust and contributes to a comprehensive evaluation.

TI_Workflow cluster_0 PART 1: Cytotoxicity Profiling cluster_1 PART 2: Efficacy Profiling cluster_2 PART 3: Data Synthesis A Prepare Serial Dilutions (THN-1, THN-2, Doxorubicin) B Seed MCF-10A Cells (Normal Breast Epithelial) A->B C 24h Drug Incubation B->C D Perform MTT Assay for Cell Viability C->D E Calculate TC₅₀ Values D->E K Calculate Therapeutic Index (TI = TC₅₀ / EC₅₀) E->K F Prepare Serial Dilutions (THN-1, THN-2, Doxorubicin) G Seed MCF-7 Cells (Breast Cancer) F->G H 72h Drug Incubation G->H I Perform MTT Assay for Antiproliferative Effect H->I J Calculate EC₅₀ Values I->J J->K MoA_Hypothesis cluster_MCF7 MCF-7 Cancer Cell cluster_MCF10A MCF-10A Normal Cell Pathway_MCF7 Growth Factor Signal Overactive Kinase Pathway Uncontrolled Proliferation Pathway_MCF7:f2->Block_MCF7 THN2_MCF7 THN-2 THN2_MCF7->Pathway_MCF7:f1 Apoptosis_MCF7 Apoptosis / Cell Cycle Arrest Block_MCF7->Apoptosis_MCF7 Pathway_MCF10A Regulated Growth Signal Basal Kinase Activity Normal Proliferation THN2_MCF10A THN-2 THN2_MCF10A->Pathway_MCF10A:f1  Minimal Effect

Caption: Hypothetical selective inhibition by THN-2 in cancer vs. normal cells.

Conclusion and Future Directions

This guide demonstrates a robust and reliable methodology for the in vitro evaluation of the therapeutic index of novel compounds. Based on the experimental data, the this compound derivatives, particularly THN-2 , represent a promising new class of anticancer agents with a significantly improved safety profile over the standard-of-care agent, Doxorubicin, in the tested cell models.

These findings strongly support the advancement of THN-2 to the next stages of preclinical development, which should include:

  • Screening against a broader panel of cancer cell lines.

  • In-depth mechanism of action studies to identify the specific molecular target(s).

  • Evaluation in more complex 3D cell culture models, such as tumor spheroids, which can better mimic the in vivo environment. [8]* Pharmacokinetic and in vivo efficacy and toxicity studies in animal models.

By systematically applying the principles and protocols outlined herein, researchers and drug development professionals can generate the high-quality, comparative data necessary to identify and advance the most promising therapeutic candidates.

References

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  • Prasad, R., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Center for Biotechnology Information. Available from: [Link]

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A Head-to-Head Comparison of Catalysts for 1,8-Naphthyridine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The development of efficient and versatile synthetic routes to this privileged heterocyclic core is, therefore, a subject of intense research. This guide provides an in-depth, data-driven comparison of prominent catalytic systems for the synthesis of 1,8-naphthyridines, with a primary focus on the widely employed Friedländer annulation and its modern variations.

This document is designed for researchers, scientists, and drug development professionals, offering a critical evaluation of catalyst performance, mechanistic insights, and detailed experimental protocols to inform strategic decisions in synthetic planning.

The Friedländer Annulation: A Versatile Gateway to 1,8-Naphthyridines

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active α-methylene group, stands as a classical and highly adaptable method for constructing 1,8-naphthyridine cores.[1][3] This reaction can be catalyzed by both acids and bases, and contemporary research has focused on developing more efficient, environmentally benign, and high-yielding protocols.

The general mechanism involves an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system. The choice of catalyst is pivotal, influencing reaction rates, yields, and overall efficiency.

Friedlander Synthesis Workflow cluster_reactants Reactants cluster_process Catalytic Process cluster_product Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Condensation Condensation 2-Aminonicotinaldehyde->Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation Catalyst Catalyst Catalyst->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration 1,8-Naphthyridine 1,8-Naphthyridine Cyclodehydration->1,8-Naphthyridine

Caption: General workflow of the catalyst-mediated Friedländer synthesis of 1,8-naphthyridines.

Comparative Analysis of Catalytic Systems

The following sections provide a head-to-head comparison of various catalytic systems, evaluating their performance based on experimental data for the synthesis of representative 1,8-naphthyridine derivatives from 2-aminonicotinaldehyde.

Biocompatible Ionic Liquid: Choline Hydroxide (ChOH)

Choline hydroxide has emerged as a metal-free, non-toxic, and water-soluble catalyst that promotes the Friedländer synthesis in aqueous media, aligning with the principles of green chemistry.[4][5] This biocompatible ionic liquid has demonstrated exceptional efficiency, often leading to high yields under mild reaction conditions.[4][5]

Mechanism Insight: Choline hydroxide acts as a base to facilitate the deprotonation of the active methylene compound, initiating the condensation. Furthermore, it is proposed that the hydroxyl group of choline can form hydrogen bonds with the reactants, stabilizing transition states and accelerating the reaction in water.[4][6]

Performance Data:

CatalystActive Methylene CompoundTemperature (°C)Time (h)Yield (%)Reference
Choline Hydroxide (1 mol%)Acetone50699[4]
Choline Hydroxide (1 mol%)Cyclohexanone50896[4]
Choline Hydroxide (1 mol%)Acetophenone501094[4]

Advantages:

  • Environmentally friendly (uses water as a solvent).

  • High yields and selectivity.

  • Mild reaction conditions.

  • Metal-free and biocompatible catalyst.

  • Scalable for gram-scale synthesis.[4][5]

Limitations:

  • Longer reaction times compared to some other methods.

  • Requires an aqueous medium, which may not be suitable for all substrates.

Basic Ionic Liquids: [Bmmim][Im]

Basic ionic liquids, such as 1-butyl-2,3-dimethylimidazolium imidazolide ([Bmmim][Im]), can function as both the catalyst and the solvent, offering a green alternative to traditional volatile organic solvents.[7][8] These systems have shown remarkable catalytic activity in the Friedländer reaction.

Mechanism Insight: The basic nature of the ionic liquid facilitates the condensation and cyclization steps. The use of the ionic liquid as the reaction medium can also enhance the reaction rate and simplify product isolation.[7][9]

Performance Data:

Catalyst/SolventActive Methylene CompoundTemperature (°C)Time (h)Yield (%)Reference
[Bmmim][Im]2-Phenylacetophenone802489.7[7][9]
[Bmmim][Im]Cyclohexanone802476.2[7]
[Bmmim][Im]Acetophenone802485.4[7]

Advantages:

  • Acts as both catalyst and solvent, reducing the need for additional organic solvents.

  • Good yields for a range of substrates.

  • The ionic liquid can be recycled and reused.[7]

Limitations:

  • Higher reaction temperatures and longer reaction times are often required.

  • The synthesis and purification of the ionic liquid can be complex and costly.

Lewis Acid Catalysis: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)

Cerium(III) chloride heptahydrate is an inexpensive, reusable, and environmentally benign Lewis acid catalyst that has been effectively employed in the Friedländer synthesis under solvent-free grinding conditions.[10] This method is characterized by its operational simplicity, rapid reaction times, and high yields at room temperature.[10]

Mechanism Insight: As a Lewis acid, CeCl₃·7H₂O activates the carbonyl group of the active methylene compound, facilitating the initial condensation with the amino group of 2-aminonicotinaldehyde. The solvent-free conditions increase the concentration of reactants, leading to faster reaction rates.

Performance Data:

CatalystActive Methylene CompoundTemperatureTime (min)Yield (%)Reference
CeCl₃·7H₂O (20 mol%)Ethyl acetoacetateRoom Temp.594[10]
CeCl₃·7H₂O (20 mol%)AcetylacetoneRoom Temp.594[10]
CeCl₃·7H₂O (20 mol%)BenzoylacetoneRoom Temp.592[10]

Advantages:

  • Extremely short reaction times.

  • High yields at room temperature.

  • Solvent-free, environmentally friendly conditions.

  • Inexpensive and reusable catalyst.[10]

Limitations:

  • The grinding method may not be suitable for all scales of synthesis.

  • The scope of the reaction with less reactive methylene compounds has not been extensively explored.

Metal-Catalyzed Syntheses

Various transition metal catalysts, including copper, have been utilized for 1,8-naphthyridine synthesis, often through pathways that diverge from the traditional Friedländer condensation with ketones. A notable example is the copper(II) triflate-catalyzed reaction of 2-aminonicotinaldehydes with terminal alkynes.[11][12]

Mechanism Insight: This process is believed to involve a copper(II) triflate-catalyzed hydroamination of the alkyne, forming an enamine intermediate. This is followed by a Friedländer-type condensation with the 2-aminonicotinaldehyde to yield the 1,8-naphthyridine product.[12]

Performance Data:

CatalystSubstratesTemperature (°C)Time (h)Yield (%)Reference
Cu(OTf)₂2-Aminonicotinaldehyde, Phenylacetylene1001285[12]

Advantages:

  • Utilizes readily available terminal alkynes as starting materials.

Limitations:

  • Requires higher reaction temperatures.

  • The catalyst and ligands can be expensive.

  • May have a more limited substrate scope compared to the classical Friedländer reaction.

Experimental Protocols

Protocol 1: Choline Hydroxide-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine[4]

Choline_Hydroxide_Protocol Start Start Mix_Reactants Mix 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) in H2O (1 mL) Start->Mix_Reactants Add_Catalyst Add Choline Hydroxide (1 mol%) Mix_Reactants->Add_Catalyst React Stir under N2 at 50°C for 6 hours Add_Catalyst->React Workup Extract with ethyl acetate and water React->Workup Isolate Concentrate under vacuum Workup->Isolate Product 2-Methyl-1,8-naphthyridine Isolate->Product

Caption: Workflow for Choline Hydroxide-Catalyzed Friedländer Synthesis.

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide solution

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol, 61.1 mg) and acetone (1.5 mmol, 0.11 mL) in deionized water (1 mL).

  • Add choline hydroxide (1 mol%) to the mixture.

  • Stir the reaction mixture under a nitrogen atmosphere at 50 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (40 mL) and water (10 mL).

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: CeCl₃·7H₂O-Catalyzed Solvent-Free Synthesis of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate[10]

Materials:

  • 2-Aminonicotinaldehyde

  • Ethyl acetoacetate

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

Procedure:

  • In a mortar, combine 2-aminonicotinaldehyde (1 mmol, 122.1 mg), ethyl acetoacetate (1 mmol, 0.126 mL), and CeCl₃·7H₂O (0.2 mmol, 74.7 mg).

  • Grind the mixture with a pestle at room temperature for 5 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the solid mixture with water to remove the catalyst and any unreacted starting materials.

  • The solid product is then collected by filtration and can be purified by recrystallization.

Conclusion and Future Outlook

The synthesis of 1,8-naphthyridines has been significantly advanced through the development of diverse and efficient catalytic systems. For researchers prioritizing green chemistry, operational simplicity, and high yields under mild conditions, choline hydroxide in water presents a compelling option.[4][5] When rapid synthesis is paramount, the solvent-free grinding method using CeCl₃·7H₂O offers an exceptionally fast and efficient route.[10] Basic ionic liquids provide a recyclable catalytic system, although they may require more forcing conditions.[7] Metal-catalyzed approaches, while potentially more expensive and requiring higher temperatures, open avenues to novel substitution patterns that are otherwise difficult to access.

The choice of catalyst should be guided by the specific synthetic goals, desired substitution pattern, available resources, and the importance of environmental considerations. Future research will likely focus on the development of even more active and selective catalysts that operate under milder conditions, as well as the expansion of the substrate scope for these powerful synthetic methodologies.

References

  • Choudhury, S. S., Shekh, S., Dhakad, A., & Dash, J. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18979–18991. [Link]

  • San, Y., Wang, H., Jin, Z.-H., & Gao, H.-J. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28097–28107. [Link]

  • San, Y., Wang, H., Jin, Z.-H., & Gao, H.-J. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28097–28107. [Link]

  • Choudhury, S. S., Shekh, S., Dhakad, A., & Dash, J. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18979–18991. [Link]

  • Request PDF. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. [Link]

  • Reddy, K. S., Kumar, V. P., & Reddy, P. S. N. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24(3), 305-308. [Link]

  • Reddy, C. R., & Kumar, G. S. (2016). Synthesis of 1,8-naphthyridines from 2-aminonicotinaldehydes and terminal alkynes. Tetrahedron Letters, 57(20), 2164-2167. [Link]

  • Wang, H., San, Y., Jin, Z., & Gao, H. (2021). Synthesis of 2, 3-diphenyl-1, 8-naphthyridine by Friedlander reaction catalyzed by basic ionic liquids. Journal of Jilin Institute of Chemical Technology, 38(1), 1-5. [Link]

  • Choudhury, S. S., Shekh, S., Dhakad, A., & Dash, J. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. [Link]

  • Haider, S., Alam, M. S., & Hamid, H. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]

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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized may fail to achieve the necessary exposure to exert its pharmacological effect, while one that is too stable could lead to undesirable accumulation and toxicity. This guide provides an in-depth analysis of the metabolic stability of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine derivatives, a scaffold of significant interest in medicinal chemistry due to its versatile biological activities.[1][2] We will explore the experimental assessment of metabolic stability, delve into structure-activity relationships, and compare the metabolic liabilities of these derivatives with alternative chemical scaffolds.

The Gatekeepers of Metabolism: A Primer on Cytochrome P450 Enzymes

The primary architects of drug metabolism are the cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[3] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics, including pharmaceuticals. The rate at which a compound is metabolized by CYP450 enzymes is a key factor in its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Understanding the interplay between a drug candidate and these enzymes is therefore paramount in the early stages of drug development.

Assessing Metabolic Stability: The Liver Microsomal Assay

A cornerstone of in vitro drug metabolism studies is the liver microsomal stability assay. This robust and high-throughput method utilizes microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells and are rich in CYP450 enzymes.[4] By incubating a test compound with liver microsomes in the presence of necessary cofactors, we can determine its intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize the drug. From this, we can extrapolate other crucial pharmacokinetic parameters such as the metabolic half-life (t1/2).

Experimental Protocol: Liver Microsomal Stability Assay

The following protocol outlines a typical liver microsomal stability assay:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound to the microsomal suspension to reach a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Visualizing the Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Test Compound, Microsomes, and Cofactors mix Combine Compound and Microsomes reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH System pre_incubate->start_reaction timepoints Collect Samples at Time Points (0, 5, 15, 30, 60 min) start_reaction->timepoints quench Quench with Cold Solvent & Internal Standard timepoints->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t1/2 and CLint plot->calculate

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Comparative Metabolic Stability of this compound Derivatives: An Illustrative Study

To elucidate the structure-metabolism relationships within this chemical series, we present illustrative data for a set of hypothetical derivatives. These data are based on established medicinal chemistry principles where minor structural modifications can significantly impact metabolic stability.

Compound IDR1R2t1/2 (min)CLint (µL/min/mg protein)
THN-1 (Parent) HH2527.7
THN-2 FH4515.4
THN-3 OCH3H1546.2
THN-4 HCH33519.8
THN-5 HCF3>60<11.6

Table 1: Illustrative in vitro metabolic stability of this compound derivatives in human liver microsomes.

Analysis of Structure-Metabolism Relationships

The illustrative data in Table 1 highlights key principles in optimizing metabolic stability:

  • Blocking Sites of Metabolism: The introduction of a fluorine atom at the R1 position (THN-2) often leads to increased metabolic stability. This is a common strategy to block potential sites of CYP450-mediated oxidation.

  • Electron-Withdrawing vs. Electron-Donating Groups: An electron-donating methoxy group at R1 (THN-3) can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidative metabolism, as reflected in the shorter half-life. Conversely, a strongly electron-withdrawing trifluoromethyl group at R2 (THN-5) can significantly shield the molecule from metabolism, leading to a much longer half-life.

  • Steric Hindrance: The addition of a methyl group at the R2 position (THN-4) can introduce steric hindrance, which may slightly impede the binding of the molecule to the active site of metabolic enzymes, resulting in a modest improvement in stability compared to the parent compound.

Common Metabolic Pathways

The metabolism of this compound derivatives is expected to proceed through several key pathways, primarily mediated by CYP450 enzymes.

G cluster_pathways CYP450-Mediated Metabolism cluster_conjugation Phase II Conjugation Parent Parent Compound (5,6,7,8-Tetrahydro-1,8-naphthyridine -2-methanamine Derivative) Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation Phase I N_Dealkylation N-Dealkylation (if applicable) Parent->N_Dealkylation Phase I Aliphatic_Hydroxylation Aliphatic Hydroxylation (on tetrahydro ring) Parent->Aliphatic_Hydroxylation Phase I Oxidation Oxidation of Methanamine Parent->Oxidation Phase I Glucuronidation Glucuronidation Aromatic_Hydroxylation->Glucuronidation Phase II Sulfation Sulfation Aliphatic_Hydroxylation->Sulfation Phase II

Caption: Potential metabolic pathways for this compound derivatives.

Comparison with Alternative Scaffolds

The metabolic stability of the this compound scaffold can be benchmarked against other common heterocyclic cores used in drug discovery.

ScaffoldGeneral Metabolic StabilityCommon Metabolic Liabilities
Tetrahydro-1,8-naphthyridine Moderate to High (Tunable)Aromatic oxidation, N-dealkylation
Piperidine Generally HighN-dealkylation, ring oxidation
Quinoline VariableAromatic hydroxylation, N-oxidation
Indole Generally Low to ModerateAromatic hydroxylation, N-oxidation

Table 2: General comparison of metabolic stability for different heterocyclic scaffolds.

The tetrahydro-1,8-naphthyridine core offers a favorable balance of structural rigidity and synthetic tractability, with multiple positions available for substitution to modulate its metabolic profile. Compared to more metabolically labile scaffolds like indole, it provides a more robust starting point for lead optimization.

Conclusion and Future Directions

The assessment of metabolic stability is an indispensable component of modern drug discovery. The this compound scaffold represents a promising platform for the development of novel therapeutics, offering avenues for chemical modification to enhance metabolic stability. Through systematic in vitro evaluation and the application of sound medicinal chemistry principles, researchers can effectively navigate the metabolic challenges and advance drug candidates with improved pharmacokinetic properties. Future work should focus on generating comprehensive in vivo pharmacokinetic data for promising derivatives to validate the in vitro findings and further elucidate the metabolic fate of this important class of compounds.

References

  • Ahmed, N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Di, L., et al. (2019). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS Publications. [Link]

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

  • Black, W. C., et al. (2006). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. PubMed. [Link]

  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH. [Link]

  • Hou, T., et al. (2008). Structure-ADME relationship: still a long way to go?. PubMed. [Link]

  • Guengerich, F. P. (2007). Species-specific, P450- And Sulfotransferase-Mediated Novel Ring Contraction of a naphthyridine-N-oxide Compound in Cynomolgus Monkey. PubMed. [Link]

  • Black, W. C., et al. (2006). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]

  • Yeh, Y-L., et al. (2025). In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Journal of Food and Drug Analysis. [Link]

  • Hamilton, P. B., et al. (1969). Microbiological metabolism of naphthyridines. PubMed. [Link]

  • Chen, Y., et al. (2018). ADME properties evaluation in drug discovery: in silico prediction of blood-brain partitioning. PubMed. [Link]

  • Amiri, S. S., et al. (2020). The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]

  • Sharma, A., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. PubMed. [Link]

  • Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • Klumpp, K., et al. (2005). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. NIH. [Link]

  • Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar. [Link]

  • Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. [Link]

  • Ghosh, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • Paris, D. (n.d.). "Metabolic Profiling": a new strategy for the study of metabolic diseases. CNR. [Link]

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A Comparative Guide to the Pharmacokinetic Profile of Substituted Tetrahydronaphthyridines: Navigating ADME Characteristics for Enhanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of novel therapeutics is an intricate journey, where the efficacy of a drug candidate is intrinsically linked to its pharmacokinetic (PK) profile. A molecule's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—dictates its concentration at the target site and, consequently, its therapeutic window and potential for toxicity. Within the vast landscape of medicinal chemistry, substituted tetrahydronaphthyridines have emerged as a promising scaffold, demonstrating potential across various therapeutic areas.[1] This guide provides a comprehensive comparison of the pharmacokinetic profiles of substituted tetrahydronaphthyridines, offering insights into their structure-ADME relationships and providing detailed experimental protocols to empower researchers in their drug discovery endeavors.

The rationale for focusing on the tetrahydronaphthyridine scaffold lies in its versatile structure, which allows for multi-vector optimization of biological activity and physicochemical properties. However, as with any chemical series, subtle structural modifications can dramatically alter the ADME profile, leading to significant differences in in vivo performance. Understanding these nuances is paramount for the successful progression of drug candidates from the bench to the clinic.

The Crucial Role of Early ADME Profiling

In modern drug discovery, the early characterization of a compound's ADME properties is not merely a data collection exercise but a strategic imperative.[2] Integrating ADME studies into the early stages of research allows for the timely identification and mitigation of potential liabilities, thereby reducing the high attrition rates of drug candidates in later developmental phases. A favorable pharmacokinetic profile is characterized by adequate oral bioavailability, appropriate distribution to the target tissue, a metabolic profile that avoids the generation of toxic metabolites, and a clearance rate that allows for a reasonable dosing regimen.

This guide will delve into the key in vitro and in vivo assays that form the cornerstone of pharmacokinetic evaluation, using specific examples of substituted tetrahydronaphthyridines to illustrate the impact of structural modifications on their ADME profiles.

Comparative Pharmacokinetic Profiles of Substituted Tetrahydronaphthyridines

To illustrate the impact of chemical substitutions on the pharmacokinetic properties of the tetrahydronaphthyridine core, we will compare a series of rationally designed CXCR4 antagonists.[3] The data presented here is synthesized from a study focused on improving the drug-like properties of a first-generation antagonist, TIQ15. The introduction of a nitrogen atom into the aromatic portion of the parent tetrahydroisoquinoline ring led to the 5,6,7,8-tetrahydro-1,6-naphthyridine series, which exhibited a significantly improved CYP 2D6 inhibition profile. Further modifications to the butyl amine side chain were explored to enhance permeability.[3]

The following tables summarize the in vitro ADME and in vivo pharmacokinetic parameters of key compounds from this series, providing a clear comparison of their performance.

Table 1: Comparative In Vitro ADME Properties
CompoundCXCR4 IC50 (nM)CYP 2D6 Inhibition IC50 (µM)PAMPA Permeability (nm/s)
AMD11070 130.021
TIQ15 110.022
12a 20>502
30 24>50309

Data extracted from Jecs E, et al. J Med Chem. 2022.[3]

Table 2: Comparative In Vivo Pharmacokinetic Properties in Mice
CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%F)
AMD11070 10112442
TIQ15 1030.254<1
30 101020.527327

Data extracted from Jecs E, et al. J Med Chem. 2022.[3]

From this comparative data, several key insights emerge:

  • CYP Inhibition: The strategic introduction of a nitrogen atom in the tetrahydronaphthyridine core of compounds 12a and 30 successfully mitigated the potent CYP 2D6 inhibition observed with the parent compounds AMD11070 and TIQ15 . This is a critical improvement, as CYP inhibition is a major cause of drug-drug interactions.[4]

  • Permeability: Modification of the butyl amine side chain in compound 30 resulted in a dramatic increase in PAMPA permeability compared to 12a and the reference compounds. This enhancement in permeability is a key factor contributing to its improved oral absorption.

  • Oral Bioavailability: The culmination of reduced CYP inhibition and enhanced permeability led to a significantly improved oral bioavailability for compound 30 (27%) compared to the negligible bioavailability of the other compounds.[3]

This example underscores the power of medicinal chemistry to systematically address pharmacokinetic liabilities and optimize the drug-like properties of a chemical series.

Foundational In Vitro ADME Assays: Experimental Protocols

To achieve a comprehensive understanding of a compound's pharmacokinetic profile, a battery of in vitro ADME assays is employed in the early stages of drug discovery.[2] These assays are designed to be high-throughput and predictive of in vivo outcomes. Below are detailed protocols for key in vitro ADME assays.

Kinetic Solubility Assay

Rationale: Poor aqueous solubility can be a significant hurdle in drug development, impacting everything from the reliability of in vitro assay results to in vivo absorption.[5] The kinetic solubility assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often more relevant to the in vivo situation where a drug is rapidly diluted in the gastrointestinal tract.[6][7]

Experimental Protocol: Nephelometric Method

  • Preparation of Stock Solutions: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear-bottom 96-well plate.

  • Addition of Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Mixing and Incubation: Mix the contents of the plate thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours).

  • Measurement of Light Scattering: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of undissolved precipitate.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to the buffer control.

graph TD { rankdir=LR; A[Prepare 10 mM Compound Stock in DMSO] --> B(Dispense 2 µL into 96-well plate); B --> C{Add Aqueous Buffer (e.g., PBS, pH 7.4)}; C --> D[Mix and Incubate (1-2 hours at 25°C)]; D --> E((Measure Light Scattering with Nephelometer)); E --> F((Determine Solubility Concentration));

}

Kinetic Solubility Assay Workflow
Caco-2 Permeability Assay

Rationale: The Caco-2 permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs in humans. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Prior to the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used.

  • Preparation of Dosing Solutions: Prepare dosing solutions of the test compound in a transport buffer (e.g., Hank's Balanced Salt Solution) at a specified concentration.

  • Transport Experiment (Apical to Basolateral):

    • Add the dosing solution to the apical (A) side of the transwell.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical):

    • To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral side and sampling from the apical side.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER > 2 is generally indicative of active efflux.

graph TD { rankdir=LR; subgraph "Preparation" A[Culture Caco-2 cells on transwell inserts (~21 days)] --> B{Check Monolayer Integrity (TEER measurement)}; end subgraph "A to B Transport" C[Add Dosing Solution to Apical Side] --> D[Add Buffer to Basolateral Side]; D --> E{Incubate at 37°C}; E --> F[Sample from Basolateral Side]; end subgraph "B to A Transport (Efflux)" G[Add Dosing Solution to Basolateral Side] --> H[Add Buffer to Apical Side]; H --> I{Incubate at 37°C}; I --> J[Sample from Apical Side]; end subgraph "Analysis" K[Quantify Compound Concentration (LC-MS/MS)] --> L[Calculate Papp and Efflux Ratio]; end B --> C; B --> G; F --> K; J --> K;

}

Caco-2 Permeability Assay Workflow
Microsomal Stability Assay

Rationale: The metabolic stability of a compound in liver microsomes is a key indicator of its susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[8][9] This assay provides an early assessment of a compound's intrinsic clearance, which is a critical parameter in predicting its in vivo half-life.[8]

Experimental Protocol:

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (human or from other species) on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Reaction Setup:

    • In a 96-well plate, add the liver microsomes to the buffer.

    • Add the test compound (from a DMSO stock) to the microsomal suspension and pre-incubate at 37°C for a few minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) as (k / microsomal protein concentration).

graph TD { rankdir=LR; A[Prepare Liver Microsomes and NADPH-regenerating System] --> B(Add Compound to Microsomes and Pre-incubate at 37°C); B --> C{Initiate Reaction with NADPH-regenerating System}; C --> D[Stop Reaction at Time Points with Cold Acetonitrile]; D --> E[Centrifuge to Precipitate Proteins]; E --> F((Analyze Supernatant by LC-MS/MS)); F --> G((Calculate t1/2 and Clint));

}

Microsomal Stability Assay Workflow
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Rationale: The extent to which a drug binds to plasma proteins is a critical determinant of its distribution and clearance. Only the unbound fraction of a drug is free to interact with its target and be cleared from the body.[10] The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for measuring plasma protein binding.[10][11][12]

Experimental Protocol:

  • Device Preparation: Prepare the RED device inserts and base plate according to the manufacturer's instructions.

  • Sample Preparation: Spike the test compound into plasma (human or from other species) at a relevant concentration.

  • Dialysis Setup:

    • Add the compound-spiked plasma to one chamber of the RED insert.

    • Add an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the other chamber.

  • Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantification, mix the buffer sample with an equal volume of blank plasma, and the plasma sample with an equal volume of buffer.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) with an internal standard to all samples to precipitate the proteins.

  • Centrifugation and Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the compound concentration in both chambers.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

graph TD { rankdir=LR; A[Spike Compound into Plasma] --> B(Add Spiked Plasma and Buffer to RED Device Chambers); B --> C{Incubate at 37°C with Shaking to Reach Equilibrium}; C --> D[Collect Aliquots from Both Chambers]; D --> E[Matrix Match Samples]; E --> F[Precipitate Proteins with Cold Acetonitrile]; F --> G((Analyze Samples by LC-MS/MS)); G --> H((Calculate Fraction Unbound (fu) and % Protein Binding));

}

Plasma Protein Binding (RED) Assay Workflow

In Vivo Pharmacokinetic Studies: Design and Execution

While in vitro assays provide valuable predictive data, in vivo pharmacokinetic studies in animal models are essential for understanding a compound's behavior in a whole organism.[13][14] These studies provide crucial information on parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[15]

General Study Design in Rodents (Rats or Mice):

  • Animal Acclimatization: Acclimate the animals to the housing conditions for a sufficient period before the study.

  • Dose Formulation: Prepare a suitable formulation for the test compound for both intravenous (IV) and oral (PO) administration. The IV formulation is typically a solution, while the PO formulation can be a solution, suspension, or other appropriate vehicle.

  • Dosing:

    • IV Group: Administer a single bolus dose of the compound via the tail vein or a cannulated vessel.

    • PO Group: Administer a single dose of the compound via oral gavage.

  • Blood Sampling: Collect serial blood samples at predetermined time points after dosing. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation: Process the blood samples to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion: A Roadmap for Success

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with suboptimal pharmacokinetic properties being a major cause of failure. The substituted tetrahydronaphthyridine scaffold offers a wealth of opportunities for medicinal chemists, but a thorough understanding of the structure-ADME relationships is essential for success.

This guide has provided a framework for comparing the pharmacokinetic profiles of substituted tetrahydronaphthyridines, supported by concrete examples and detailed experimental protocols. By embracing a strategy of early and integrated ADME profiling, researchers can make more informed decisions, optimize their lead compounds more efficiently, and ultimately increase the probability of developing safe and effective medicines. The principles and methodologies outlined herein serve as a valuable resource for scientists dedicated to advancing the field of drug discovery.

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Sources

A Senior Application Scientist's Guide to Confirming Target Engagement of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine Analogs in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of successful therapeutic development.[1][2][3] This guide provides a comparative analysis of key cellular target engagement assays, offering a strategic framework for researchers working with emerging compound classes such as 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine analogs.

For the purpose of this guide, we will consider a hypothetical scenario where a series of these naphthyridine analogs are being evaluated for their ability to bind to a novel intracellular protein kinase, "Target Naphthyridine Kinase 1" (TNK1). This scenario will serve as a practical backdrop for comparing and contrasting the methodologies.

The Imperative of Cellular Target Engagement

Biochemical assays, while valuable for initial screening, can sometimes provide a misleading picture of a compound's true activity.[3] Factors such as cell permeability, efflux pumps, and intracellular metabolism can significantly alter a compound's ability to reach and interact with its target.[1] Therefore, validating target engagement in a cellular context is a critical step to bridge the gap between in vitro potency and cellular or in vivo efficacy.[3]

This guide will delve into three widely adopted and robust methods for confirming cellular target engagement:

  • Cellular Thermal Shift Assay (CETSA)

  • NanoBRET/BRET Target Engagement Assay

  • Fluorescence Polarization (FP) Assay

We will explore the underlying principles, practical considerations, and the nature of the data generated by each technique, providing a comprehensive toolkit for the discerning researcher.

Cellular Thermal Shift Assay (CETSA): The Label-Free Standard

CETSA is a powerful technique that allows for the direct measurement of a compound's binding to its target in a cellular environment without the need for any labels or modifications to the compound or the target protein.[4][5][6] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[7] When a protein is heated, it denatures and aggregates. The binding of a ligand, such as one of our naphthyridine analogs to TNK1, can increase the protein's stability, leading to a higher melting temperature (Tm).[7]

Causality Behind Experimental Choices in CETSA

The choice of CETSA is often driven by the desire to study target engagement in a native cellular environment with unmodified compounds and proteins. This is particularly advantageous in the early stages of drug discovery when the structure-activity relationship (SAR) is still being established and the introduction of labels could potentially alter the compound's binding properties.

Self-Validating System in CETSA

A well-designed CETSA experiment includes several intrinsic controls. The inclusion of a vehicle-only control (e.g., DMSO) establishes the baseline thermal stability of the target protein. A dose-response curve of the test compound allows for the determination of the concentration at which target stabilization is maximal. Furthermore, including a negative control compound that is structurally similar but inactive against the target can demonstrate the specificity of the observed thermal shift.

Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis A 1. Culture cells expressing TNK1 B 2. Treat cells with This compound analogs or vehicle A->B C 3. Heat cell suspensions at a range of temperatures B->C Incubate D 4. Lyse cells C->D Cool E 5. Separate soluble and precipitated proteins (centrifugation) D->E F 6. Analyze soluble fraction for TNK1 levels (e.g., Western Blot, ELISA) E->F G 7. Plot TNK1 abundance vs. temperature F->G H 8. Determine the melting temperature (Tm) shift G->H

Detailed Experimental Protocol for CETSA
  • Cell Culture and Treatment:

    • Seed a suitable cell line endogenously expressing or overexpressing TNK1 in 10 cm dishes.

    • Once the cells reach 80-90% confluency, treat them with various concentrations of the this compound analogs or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Lysis:

    • Harvest the cells by scraping and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into aliquots for each temperature point.

  • Heat Challenge:

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a PCR machine.

    • Include a non-heated control (room temperature).

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

  • Detection of Soluble TNK1:

    • Analyze the levels of soluble TNK1 in each sample by Western blotting using a specific anti-TNK1 antibody. Alternatively, a more high-throughput method like an ELISA can be used.

  • Data Analysis:

    • Quantify the band intensities from the Western blot or the signal from the ELISA.

    • Plot the percentage of soluble TNK1 relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples.

    • Determine the melting temperature (Tm) for each condition. The difference in Tm between the vehicle and compound-treated samples represents the thermal shift (ΔTm).

NanoBRET™ Target Engagement Assay: Proximity-Based Detection in Live Cells

The NanoBRET™ Target Engagement Assay is a powerful, real-time method to quantify compound binding to a specific protein target in living cells.[8][9] This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[10]

The assay requires two components:

  • The target protein (TNK1) is fused to the bright NanoLuc® luciferase.

  • A cell-permeable fluorescent tracer that reversibly binds to the target protein.

When the fluorescent tracer binds to the TNK1-NanoLuc® fusion protein, it brings the fluorophore in close proximity to the luciferase, resulting in a BRET signal. A test compound, such as a this compound analog, that binds to TNK1 will compete with the tracer, leading to a decrease in the BRET signal.[9][11]

Causality Behind Experimental Choices in NanoBRET™

The NanoBRET™ assay is chosen when a quantitative measure of compound affinity (Kd) and target occupancy in living cells is desired.[8][9] It is particularly well-suited for structure-activity relationship (SAR) studies and for determining the residence time of a compound on its target.[8][12]

Self-Validating System in NanoBRET™

The NanoBRET™ assay has several built-in controls. A no-tracer control is used to determine the background signal. A vehicle-only control establishes the maximum BRET signal. A positive control inhibitor with known affinity for the target can be used to validate the assay performance. The specificity of the BRET signal is ensured by the stringent distance requirement for energy transfer.[11]

Experimental Workflow

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Transfect cells with TNK1-NanoLuc® fusion construct B 2. Add this compound analogs at various concentrations A->B Plate cells C 3. Add NanoBRET® tracer B->C D 4. Add NanoLuc® substrate C->D Incubate E 5. Measure donor (460 nm) and acceptor (610 nm) emissions D->E F 6. Calculate BRET ratio E->F G 7. Plot BRET ratio vs. compound concentration to determine IC50 F->G

Detailed Experimental Protocol for NanoBRET™
  • Cell Preparation:

    • Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the TNK1-NanoLuc® fusion protein.

    • Plate the transfected cells in a 96- or 384-well white assay plate.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in assay medium.

    • Add the compounds to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C.

  • Tracer Addition:

    • Add the NanoBRET® tracer specific for the kinase family to the wells at a final concentration optimized for the assay.

  • Signal Detection:

    • Add the Nano-Glo® substrate to all wells.

    • Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm) using a plate reader capable of filtered luminescence measurements.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Normalize the BRET ratios to the vehicle control (100%) and a high concentration of a known inhibitor (0%).

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence Polarization (FP) Assay: A Homogeneous, High-Throughput Method

Fluorescence Polarization (FP) is a versatile technique used to study molecular interactions in solution.[13][14] The principle is based on the observation that when a small fluorescent molecule is excited with polarized light, it tumbles rapidly, and the emitted light is largely depolarized.[13] However, when this fluorescent molecule (a tracer) binds to a larger molecule (the target protein), its rotation is slowed, and the emitted light remains more polarized.[13]

In a competitive FP assay, a test compound, such as a this compound analog, competes with the fluorescent tracer for binding to the target protein (TNK1).[15] The displacement of the tracer by the compound leads to a decrease in the FP signal.[15]

Causality Behind Experimental Choices in FP

FP assays are often employed in high-throughput screening (HTS) campaigns due to their homogeneous, mix-and-read format.[15] They are also valuable for determining the binding affinity (Ki) of compounds and for studying enzyme kinetics.[13]

Self-Validating System in FP

A robust FP assay includes several controls. A "no protein" control is used to determine the FP of the free tracer. A "no tracer" control is used to assess background fluorescence from the compound or the protein. A vehicle control establishes the maximum FP signal (fully bound tracer). A known inhibitor can be used as a positive control.

Experimental Workflow

FP_Workflow cluster_reagents Reagent Preparation cluster_assay_setup Assay Setup cluster_incubation Incubation cluster_detection_analysis Detection & Analysis A 1. Purified TNK1 protein D 4. Mix TNK1, tracer, and compound in assay buffer A->D B 2. Fluorescent tracer B->D C 3. This compound analogs C->D E 5. Incubate to reach binding equilibrium D->E F 6. Excite with polarized light and measure parallel and perpendicular emissions E->F G 7. Calculate fluorescence polarization (mP) F->G H 8. Plot mP vs. compound concentration to determine IC50 G->H

Detailed Experimental Protocol for FP
  • Reagent Preparation:

    • Purify recombinant TNK1 protein.

    • Synthesize or obtain a fluorescently labeled tracer that binds to the ATP binding site of TNK1.

    • Prepare serial dilutions of the this compound analogs in assay buffer.

  • Assay Setup:

    • In a black, low-volume 384-well plate, add the assay buffer.

    • Add the test compounds at various concentrations.

    • Add the fluorescent tracer at a fixed concentration (typically at or below its Kd for TNK1).

    • Initiate the binding reaction by adding the purified TNK1 protein.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 60 minutes).

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.

    • The instrument will measure the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.

  • Data Analysis:

    • The instrument software will calculate the fluorescence polarization (in milli-polarization units, mP).

    • Plot the mP values against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Summary of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayFluorescence Polarization (FP) Assay
Principle Ligand-induced thermal stabilization of the target protein.[7]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[8][9]Change in the polarization of fluorescent light upon binding of a small fluorescent tracer to a larger protein.[13]
Assay Format Cellular, label-free for the compound.[6]Live-cell, proximity-based.[8]In vitro, homogeneous, mix-and-read.[15]
Key Output Thermal shift (ΔTm), qualitative to semi-quantitative measure of target engagement.IC50, Kd, target occupancy, residence time.[8][9]IC50, Ki.[13]
Advantages - No modification of compound or target required.- Applicable to any soluble protein.- Can be performed in cells and tissues.[16]- Real-time measurements in live cells.- Highly quantitative.- Can measure compound residence time.[8][12]- High-throughput.- Homogeneous format.- Relatively low cost.[15]
Limitations - Lower throughput.- Not all proteins exhibit a clear thermal shift.- Can be influenced by downstream events affecting protein stability.- Requires genetic modification of the target protein.- Requires a specific fluorescent tracer.- Potential for steric hindrance from the NanoLuc® tag.- Requires purified protein.- Requires a suitable fluorescent tracer.- Can be prone to interference from fluorescent compounds.
Best Suited For - Validating target engagement of lead compounds in a native-like environment.- Identifying off-targets.- Detailed SAR studies.- Quantifying target occupancy and residence time.- Optimizing compounds for cellular potency.- High-throughput screening.- Fragment-based screening.- Determining binding affinities of large compound libraries.

Conclusion

Confirming the engagement of this compound analogs with their intended intracellular target, such as our hypothetical TNK1, is a non-trivial but essential step in the drug discovery process. The choice of assay depends on the specific research question, the stage of the project, and the available resources.

  • CETSA offers a label-free approach to confirm target binding in a physiological context.

  • NanoBRET™ provides a highly quantitative method to measure compound affinity and residence time in live cells.

  • Fluorescence Polarization is a powerful tool for high-throughput screening and in vitro characterization of binding interactions.

By leveraging a combination of these orthogonal assays, researchers can build a comprehensive and robust data package to validate the mechanism of action of their compounds and make informed decisions to advance the most promising candidates toward the clinic.

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  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. Retrieved from [Link]

  • Biology LibreTexts. (2025). 5.2: Techniques to Measure Binding. Retrieved from [Link]

  • Cellomatics Biosciences. (n.d.). Target Validation. Retrieved from [Link]

  • Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine, a heterocyclic amine that, like many specialized research chemicals, requires meticulous handling from inception to neutralization. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.

Hazard Assessment: An Analog-Based Approach

  • Acute Toxicity (Oral): Similar heterocyclic amines are classified as harmful if swallowed.[2][3]

  • Skin and Eye Irritation: Many aminopyridine and naphthyridine derivatives are known to cause skin irritation and serious eye irritation or damage.[2][4][5]

  • Respiratory Tract Irritation: Inhalation may cause respiratory irritation.[2]

  • Environmental Hazard: Heterocyclic nitrogenous compounds can be toxic to aquatic life and may persist in the environment.[6][7][8]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and within a designated, well-ventilated area such as a chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in regular solid waste.[4][9][10] It must be treated as hazardous chemical waste and disposed of through a licensed and approved waste disposal company. The following protocol outlines the necessary steps for its collection, storage, and preparation for pickup.

Step 1: Waste Characterization and Segregation

The foundation of safe disposal is accurate waste characterization. Based on the analog hazard assessment, this compound should be classified as a hazardous chemical waste.

  • Action: Designate a specific waste stream for this compound and its contaminated materials.

  • Causality: Proper segregation prevents unintentional mixing with incompatible chemicals, which could lead to dangerous reactions. For instance, mixing amines with strong oxidizing agents can be hazardous.

Step 2: Waste Collection and Container Management

All materials that have come into contact with the compound are considered contaminated and must be disposed of as hazardous waste.

  • Solid Waste:

    • Carefully collect any solid residues, spent samples, or contaminated consumables (e.g., weighing boats, pipette tips, gloves) into a designated, robust, and sealable waste container.

    • Avoid generating dust during collection.[10]

  • Liquid Waste (if in solution):

    • Collect all solutions containing the compound in a separate, compatible, and clearly labeled liquid waste container.

    • Ensure the container is made of a material that will not react with the solvent or the compound.

  • Container Requirements:

    • Use only containers that are in good condition, with no leaks or cracks.

    • The container must have a secure, tight-fitting lid to prevent spills and evaporation.

    • The container material must be compatible with the chemical waste. For many organic compounds, glass or high-density polyethylene (HDPE) is suitable.

Step 3: Labeling and Documentation

Accurate and thorough labeling is a critical compliance and safety measure.

  • Action: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The associated hazards (e.g., "Toxic," "Irritant")

  • Causality: Clear labeling ensures that everyone who handles the waste is aware of its contents and the associated risks, and it is a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA).[11][12]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely and securely pending pickup.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be:

    • At or near the point of generation

    • Under the control of the laboratory personnel

    • Away from general laboratory traffic

    • Segregated from incompatible materials

  • Causality: The concept of an SAA is a regulatory provision that allows for the safe accumulation of small quantities of hazardous waste in a laboratory before it is moved to a central storage facility. This minimizes the risks associated with transporting hazardous materials within the facility.

Step 5: Arranging for Disposal

The final step is to transfer the waste to a certified disposal service.

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow your institution's specific procedures for waste manifest documentation and pickup.

  • Causality: Licensed hazardous waste disposal companies have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound and legally compliant manner, often through high-temperature incineration or other specialized treatments.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel from the immediate vicinity and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the necessary personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.

  • Collect and Containerize: Place all contaminated absorbent materials and any contaminated clothing or equipment into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department, following established protocols.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (Solid or Liquid) characterize Characterize as Hazardous Waste (Analog-Based Assessment) start->characterize segregate Segregate from Incompatible Materials characterize->segregate collect Collect in a Compatible, Sealable Container segregate->collect label_waste Label Container with Full Chemical Name, Hazards, and Date collect->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs manifest Complete Waste Manifest Documentation contact_ehs->manifest licensed_disposal Transfer to Licensed Waste Disposal Facility manifest->licensed_disposal

Caption: Decision-making workflow for the disposal of this compound.

Summary of Key Information

AspectGuidelineRationale
Hazard Classification Toxic, Irritant, Potential Environmental HazardBased on data from structurally similar naphthyridine and aminopyridine compounds.
Primary Disposal Route Licensed Hazardous Waste Disposal FacilityEnsures regulatory compliance and minimizes environmental impact.
Forbidden Disposal Routes Sink/Drain, Regular TrashPrevents contamination of water systems and landfills with a potentially hazardous chemical.
Container Type Compatible, Sealable, and in Good ConditionPrevents leaks, spills, and reactions between the waste and the container.
Labeling "Hazardous Waste," Full Chemical Name, Hazards, DateEnsures safe handling and is a legal requirement for hazardous waste tracking.
Storage Designated Satellite Accumulation Area (SAA)Provides safe, secure, and compliant temporary storage at the point of generation.

By adhering to this comprehensive disposal plan, researchers and laboratory personnel can ensure that their valuable work in advancing science does not come at the cost of safety or environmental integrity. The responsible management of chemical waste is a shared and critical responsibility within the scientific community.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine.
  • Angene Chemical. (2021). Safety Data Sheet for 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride.
  • MedchemExpress. (2026). Safety Data Sheet for 1,8-Naphthyridine.
  • Fisher Scientific. (2023). Safety Data Sheet for 1,8-Naphthyridine-2-carbaldehyde.
  • Fisher Scientific. (2025). Safety Data Sheet for 5,6,7,8-Tetrahydro-2-naphthol.
  • U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets.
  • Capot Chemical. (2025). MSDS of 5,6,7,8-Tetrahydro-[11][13]naphthyridine-2-carboxylic acid. Retrieved from Capot Chemical.

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2-Aminopyridine-3,4-diol.
  • Enamine. (n.d.). Safety Data Sheet for methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate.
  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043.
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  • Jubilant Ingrevia. (2024). 4-Aminopyridine Safety Data Sheet.
  • Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet.
  • PubMed. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview.
  • ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?
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A Guide to Personal Protective Equipment for Handling 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine (CAS No. 332883-10-0). As the complete toxicological properties of this compound have not been thoroughly investigated, this guide synthesizes data from structurally related naphthyridine and aromatic amine compounds to establish a robust framework for safe handling.[1] Adherence to these protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Hazard Assessment: Understanding the Risks

This compound is a member of the naphthyridine family, which are heterocyclic aromatic compounds. While specific hazard data for this methanamine derivative is limited, related structures are known to cause skin, eye, and respiratory irritation.[2][3] Aromatic amines, as a class, can present various health risks, necessitating careful handling to prevent absorption or inhalation.

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3]

  • Eye Damage: Contact with eyes can cause serious irritation or damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]

Given these potential hazards, a risk-based approach to selecting and using Personal Protective Equipment (PPE) is mandatory. All operations should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific laboratory operation being performed. The following table summarizes the minimum required PPE for various tasks involving this compound.

Task/Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids ANSI Z87.1-compliant safety glasses with side shieldsChemical-resistant nitrile or neoprene gloves (inspect before use)Fully-buttoned laboratory coatRecommended if not in a fume hood or ventilated enclosure
Preparing Solutions Chemical safety gogglesChemical-resistant nitrile or neoprene glovesFully-buttoned laboratory coatNot required if performed in a chemical fume hood
Running Reactions/Transfers Chemical safety goggles and a face shieldDouble-gloving with chemical-resistant nitrile or neoprene glovesChemical-resistant apron over a laboratory coatNot required if performed in a chemical fume hood
Cleaning Spills Chemical safety goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over a laboratory coatNIOSH-approved respirator with appropriate cartridges (e.g., ABEK-P2)[1]

This table provides minimum requirements. A site-specific risk assessment should be performed to determine if additional protection is necessary.

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling Required AssessOperation Assess Operation: Solid, Liquid, or Aerosol? Start->AssessOperation AssessQuantity Assess Quantity: Small (<1g) or Large (>1g)? AssessOperation->AssessQuantity Goggles Upgrade to: Chemical Goggles AssessOperation->Goggles Liquid Handling Respirator Add: NIOSH-Approved Respirator AssessOperation->Respirator Aerosol/Dust Potential (outside fume hood) BasePPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat AssessQuantity->BasePPE Solid, <1g DoubleGloves Upgrade to: Double Gloves BasePPE->DoubleGloves >1g or prolonged contact FaceShield Add: Face Shield Goggles->FaceShield Splash Risk Apron Add: Chemical Apron DoubleGloves->Apron Large volume transfer

Caption: PPE selection workflow based on operational risk assessment.

Safe Handling & Operational Plans

Protocol 1: Donning and Doffing PPE

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the coat.

  • Gloves: Don the appropriate chemical-resistant gloves. If double-gloving, don the inner pair first, followed by the outer pair. Ensure cuffs are pulled over the sleeves of the lab coat.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield. Adjust for a secure fit.

  • Respirator (if required): Perform a user seal check to ensure the respirator is fitted correctly.

Doffing Sequence (Taking Off):

  • Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off without touching the outside surface with bare skin. Dispose of them immediately. Remove the inner pair using the same technique.

  • Apron: Untie and remove the apron, folding the contaminated side inward.

  • Face Shield/Goggles: Remove eye and face protection from the back to avoid touching the front surface.

  • Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Spill & Emergency Procedures

In the event of a spill, prompt and correct action is vital.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Protocol 2: Small Spill Cleanup

This protocol applies to spills of less than 1 gram of solid material.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear chemical safety goggles, a lab coat, and two pairs of chemical-resistant nitrile gloves.

  • Contain Spill: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to prevent dust from becoming airborne.

  • Collect Waste: Carefully sweep the absorbed material into a designated hazardous waste container. Do not create dust.[1]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Materials: All cleanup materials, including gloves and wipes, must be placed in the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Decontamination & Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (weighing paper, gloves, wipes), in a clearly labeled, sealed container.[1]

  • Liquid Waste: Collect solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[1][5]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service or your institution's EHS department.[1][6] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • MSDS of 5,6,7,8-Tetrahydro-[1][7]naphthyridine-2-carboxylic acid. Capot Chemical. [URL: https://www.capotchem.com/msds/885278-22-8.pdf]

  • Personal Protective Equipment (PPE). CHEMM. [URL: https://chemm.hhs.gov/ppe.htm]
  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
  • Safety Data Sheet - 1,8-Naphthyridine. MedchemExpress.com. [URL: https://www.medchemexpress.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco. [URL: https://ehs.ucsf.edu/chemical-safety-personal-protective-equipment]
  • Safety Data Sheet - N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/369497]
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [URL: https://www.hazmatschool.com/blog/5-types-of-ppe-for-hazardous-chemicals/]
  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. Benchchem. [URL: https://www.benchchem.com/product/bcp230303/sds-and-ppe]
  • Safety Data Sheet - 5,6,7,8-Tetrahydro-2-naphthol. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC137880050]
  • Safety Data Sheet - 1,8-Naphthyridine-2-carbaldehyde. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=CC51304DE]
  • Safety Data Sheet - N-Phenyl-2-naphthylamine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/178055]
  • 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/7002DP.pdf]
  • 1,8-Naphthyridin-2-ylmethanamine;dihydrochloride Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/9362EL.pdf]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.